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2-Methyl-1,3-thiazole-5-sulfonyl fluoride Documentation Hub

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  • Product: 2-Methyl-1,3-thiazole-5-sulfonyl fluoride
  • CAS: 2059944-95-3

Core Science & Biosynthesis

Foundational

2-Methyl-1,3-thiazole-5-sulfonyl fluoride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride Introduction: The Significance of a Privileged Scaffold 2-Methyl-1,3-thiazole-5-sulfonyl fluoride is a key heterocyclic building b...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride

Introduction: The Significance of a Privileged Scaffold

2-Methyl-1,3-thiazole-5-sulfonyl fluoride is a key heterocyclic building block of significant interest to researchers in drug development and chemical biology. The thiazole ring is a common motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The sulfonyl fluoride group (-SO₂F) has emerged as a uniquely stable yet reactive electrophile, prized for its role as a covalent warhead in targeted protein inhibitors and as a versatile connective hub in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[3][4] This combination of a privileged heterocyclic core with a "clickable" and covalently-acting functional group makes this molecule a valuable tool for developing novel therapeutics and chemical probes.

This guide provides a comprehensive overview of the principal synthetic pathways to 2-Methyl-1,3-thiazole-5-sulfonyl fluoride, grounded in established chemical literature. We will explore the causality behind strategic choices in each route, provide detailed experimental protocols, and offer insights gleaned from field-proven methodologies.

Strategic Analysis of Synthetic Pathways

The synthesis of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride can be approached from several distinct starting points. The choice of pathway often depends on the availability of starting materials, scalability, and tolerance to other functional groups. The core challenge lies in the regioselective introduction of the sulfonyl fluoride moiety at the C5 position of the 2-methylthiazole ring. The electron-donating nature of the methyl group at C2 preferentially activates the C5 position for electrophilic substitution, a key principle guiding these syntheses.[5]

Three primary strategies are prevalent:

  • Route A: Halogen-Mediated Sulfonylation: Direct functionalization of 2-methylthiazole, often proceeding through a halogenated intermediate to install the sulfonyl group.

  • Route B: Oxidative Fluorination from a Thiol Precursor: A robust method starting from the corresponding 2-methyl-1,3-thiazole-5-thiol, which undergoes oxidation and fluorination.

  • Route C: Deoxyfluorination of a Sulfonic Acid Precursor: Conversion of a stable 2-methyl-1,3-thiazole-5-sulfonic acid or its salt to the target sulfonyl fluoride using modern fluorinating agents.

The following diagram illustrates the logical relationship between these core strategies.

A 2-Methyl-1,3-thiazole D 2-Methyl-1,3-thiazole- 5-sulfonyl Chloride A->D Electrophilic Sulfonylation/Chlorination B 2-Methyl-1,3-thiazole- 5-thiol B->D Oxidative Chlorination C 2-Methyl-1,3-thiazole- 5-sulfonic Acid / Salt C->D Chlorination (e.g., Cyanuric Chloride) E 2-Methyl-1,3-thiazole- 5-sulfonyl Fluoride C->E Direct Deoxyfluorination (e.g., Xtalfluor-E®) D->E Halogen Exchange (e.g., KHF₂)

Caption: Key synthetic intermediates and transformations.

In-Depth Pathway Exploration

Route 1: Synthesis from 2-Methyl-1,3-thiazole-5-thiol

This pathway is one of the most direct and reliable methods, leveraging a common transformation for heteroaromatic thiols. The core concept involves an in-situ oxidative chlorination of the thiol to form a highly reactive sulfonyl chloride intermediate, which is immediately subjected to a fluorine-for-chlorine exchange.

A seminal method developed by Wright and Hallstrom demonstrates this process effectively.[6][7] The thiol is oxidized with aqueous sodium hypochlorite (bleach) to generate the sulfonyl chloride. This intermediate is generally unstable and is not isolated. The subsequent addition of a fluoride source, such as potassium bifluoride (KHF₂), completes the synthesis. The use of KHF₂ is advantageous as it is a stable, solid fluoride source. A phase-transfer catalyst is often employed to facilitate the interaction between the aqueous and organic phases.[6]

start 2-Methyl-1,3-thiazole-5-thiol intermediate In-situ generation of 2-Methyl-1,3-thiazole-5-sulfonyl Chloride start->intermediate NaOCl (aq), CH₂Cl₂/H₂O 0 to -5 °C product 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride intermediate->product KHF₂, Bu₄NHSO₄ Halogen Exchange

Caption: Workflow for synthesis from a thiol precursor.

Experimental Protocol: Synthesis from 2-Methyl-1,3-thiazole-5-thiol

This protocol is adapted from the general procedure for heteroaryl sulfonyl fluoride synthesis reported by Hallstrom and Wright.[6]

Materials:

  • 2-Methyl-1,3-thiazole-5-thiol

  • Dichloromethane (CH₂Cl₂)

  • Potassium Bifluoride (KHF₂)

  • Tetrabutylammonium bisulfate (Bu₄NHSO₄)

  • 6% Sodium Hypochlorite (NaOCl) solution, chilled

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 500 mL Polypropylene Erlenmeyer flask (to tolerate fluoride reagents)

Procedure:

  • Reaction Setup: To a 500 mL polypropylene Erlenmeyer flask, add 2-methyl-1,3-thiazole-5-thiol (1 equiv.), dichloromethane (10 mL per mmol of thiol), and water (10 mL per mmol of thiol).

  • Addition of Reagents: Add potassium bifluoride (KHF₂, 10 equiv.) and tetrabutylammonium bisulfate (Bu₄NHSO₄, 1 equiv.). Stir the biphasic mixture vigorously for 30 minutes in an ice/salt bath, maintaining an internal temperature between 0 and -5 °C.

  • Oxidative Chlorination: While maintaining vigorous stirring and the internal temperature at 0 to -5 °C, add cold (5 °C) 6% sodium hypochlorite solution (3.6 equiv.) dropwise via an addition funnel. The rate of addition should be controlled to prevent the temperature from rising above -5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture for an additional 1-2 hours at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and finally with saturated NaCl solution (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-methyl-1,3-thiazole-5-sulfonyl fluoride.

Route 2: Synthesis from 2-Methyl-1,3-thiazole-5-sulfonic Acid

Starting from the corresponding sulfonic acid or its salt offers a pathway that leverages a stable, readily accessible S(VI) starting material, avoiding potentially harsh oxidative steps.[8] Recent advancements have made this a highly attractive and efficient route. Two primary strategies exist for this conversion.

A. Two-Step, One-Pot Conversion via Sulfonyl Chloride

This method first converts the sulfonic acid to the sulfonyl chloride, which is then fluorinated in the same pot. A notable protocol uses cyanuric chloride as a chlorinating agent to form the sulfonyl chloride, followed by the addition of KHF₂ to perform the halogen exchange.[3] This approach avoids the use of more hazardous reagents like thionyl chloride or oxalyl chloride.

B. Direct Deoxyfluorination

This is a more modern and direct approach. Reagents have been developed that can convert sulfonic acids directly to sulfonyl fluorides in a single step.

  • Thionyl Fluoride (SOF₂): This reagent can convert sulfonic acid sodium salts to sulfonyl fluorides in high yields, often within an hour.[8][9][10] The reaction may require an additive like BF₃·OEt₂ to enhance the electrophilicity of the sulfur.[9]

  • Xtalfluor-E®: This is a bench-stable, solid deoxyfluorinating agent that offers a practical and milder alternative. It can be used with both sulfonic acids and their sodium salts to produce sulfonyl fluorides in good yields.[9][11]

The table below compares these contemporary fluorination methods.

MethodFluorinating ReagentStarting MaterialKey AdvantagesTypical YieldsReference
Two-Step Cyanuric Chloride, then KHF₂Sulfonic Acid / SaltOne-pot procedure, avoids hazardous chlorinating agentsModerate to Good[3]
Direct Thionyl Fluoride (SOF₂)Sulfonic Acid Sodium SaltRapid reaction times (often ~1 hr), high yields90-99%[9][10]
Direct Xtalfluor-E®Sulfonic Acid or SaltBench-stable solid reagent, mild conditions41-94%[9][11]

Conclusion and Outlook

The synthesis of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride is readily achievable through several well-established and reliable synthetic routes. The choice of pathway can be tailored based on the availability of the starting 2-methylthiazole precursor, whether it be the thiol or the sulfonic acid. The oxidative fluorination of the thiol provides a direct and high-yielding method.[6] Concurrently, modern deoxyfluorination techniques using reagents like thionyl fluoride or Xtalfluor-E® on the corresponding sulfonic acid represent the state-of-the-art, offering mild conditions and operational simplicity.[9][11] The accessibility of this versatile building block through these robust synthetic strategies will continue to empower innovation in medicinal chemistry and the broader field of covalent drug discovery.

References

  • T. El-Mekawy, N. A. E.-H. M. Hassan, and A. M. Fouda, "Synthetic Routes to Arylsulfonyl Fluorides," Catalysts, vol. 11, no. 7, p. 830, 2021. [Link]

  • J. D. G. O'Connell et al., "Facile synthesis of sulfonyl fluorides from sulfonic acids," Chemical Communications, vol. 59, no. 3, pp. 333-336, 2023. [Link]

  • J. D. G. O’Connell et al., "Facile synthesis of sulfonyl fluorides from sulfonic acids," Chemical Communications (RSC Publishing), 2022. [Link]

  • A. A. Khan, "QUANTITATIVE ASSESSMENT OF RELATIVE REACTIVITY OF MOLECULAR HALOGENS IN THE KINETICS OF HALOGENATIONS OF 2-METHYLTHIAZOLE IN AQU," TSI Journals, 2016. [Link]

  • J. D. G. O'Connell et al., "Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids," ResearchGate, 2022. [Link]

  • J. D. G. O’Connell et al., "Facile synthesis of sulfonyl fluorides from sulfonic acids," RSC Publishing, 2022. [Link]

  • Y. Chen et al., "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry," Frontiers of Chemical Science and Engineering, 2021. [Link]

  • S. L. Wright and J. L. Hallstrom, "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols," The Journal of Organic Chemistry, vol. 71, no. 3, pp. 1040-1044, 2006. [Link]

  • Request PDF, "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols," ResearchGate, 2025. [Link]

  • S. L. Wright and J. L. Hallstrom, "A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols," PubMed, 2006. [Link]

  • V. M. Kysil et al., "Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride," ScienceDirect, 2010. [Link]

  • Chemical Synthesis Database, "2-amino-4-methyl-1,3-thiazole-5-sulfonic acid," Chemical Synthesis Database, 2025. [Link]

  • Google Patents, "US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates," Google P
  • E. E. Vigdorchik, "Course of bromination of thiazole and 2-methylthiazole," OSTI.GOV, 1986. [Link]

  • S. Khair-ul-Bariyah et al., "Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies," PMC, 2024. [Link]

  • C. J. Smedley et al., "The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy," ChemRxiv, 2022. [Link]

  • A. Das et al., "Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics," The Journal of Organic Chemistry, 2025. [Link]

  • L. Yurttaş et al., "Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials," PMC, 2024. [Link]

  • M. T. Poor et al., "Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange," Lirias, 2022. [Link]

  • S. Khair-ul-Bariyah et al., "Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies," PubMed, 2024. [Link]

  • S. Khair-ul-Bariyah et al., "(PDF) Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies," ResearchGate, 2024. [Link]

  • Organic Syntheses Procedure, "2-amino-4-methylthiazole," Organic Syntheses, n.d. [Link]

  • PrepChem.com, "Synthesis of 2-methylthiazole-5-carboxylic acid chloride," PrepChem.com, n.d. [Link]

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Exploratory

An In-Depth Technical Guide to 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride: Properties, Synthesis, and Applications in SuFEx Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride, a heterocyclic compound of interest in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride, a heterocyclic compound of interest in medicinal chemistry and chemical biology. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from predictive models, data on analogous structures, and the well-established chemistry of the thiazole and sulfonyl fluoride functional groups. The guide covers its physicochemical properties, proposes a plausible synthetic route, and delves into its potential applications as a reactive probe in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This document aims to serve as a foundational resource for researchers interested in the synthesis and utilization of this and related compounds.

Introduction: The Thiazole-Sulfonyl Fluoride Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs. Its unique electronic properties and ability to engage in various biological interactions make it a valuable component in drug design. When functionalized with a sulfonyl fluoride group, the thiazole scaffold is transformed into a reactive yet stable electrophile, poised for participation in SuFEx chemistry. 2-Methyl-1,3-thiazole-5-sulfonyl fluoride, in particular, combines the established biological relevance of the methylthiazole core with the "click chemistry" attributes of the sulfonyl fluoride group, making it a molecule of significant interest for the development of covalent probes and targeted therapeutics.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₄H₄FNO₂S₂PubChem[1]
Molecular Weight 181.21 g/mol PubChem[1]
Appearance Expected to be a solid at room temperatureInferred from related compounds like 2-acetamido-4-methyl-5-thiazolesulfonyl fluoride[2]
Melting Point Not available. (For comparison, 2-acetamido-4-methyl-5-thiazolesulfonyl fluoride has a melting point of 190-191 °C)Inferred from related compound data[2]
Boiling Point Not available. (For comparison, 2-methylthiazole has a boiling point of 128 °C)Inferred from the parent heterocycle[3]
Solubility Expected to be soluble in organic solvents like methanol.Inferred from related compounds[4]
Predicted XlogP 1.5PubChem[1]
Topological Polar Surface Area (TPSA) 47.03 ŲChemScene (for Thiazole-5-sulfonyl fluoride)[5]

Structural Information:

Caption: Chemical structure of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride.

Synthesis and Reactivity

Proposed Synthetic Pathway

While a specific, validated synthesis for 2-Methyl-1,3-thiazole-5-sulfonyl fluoride has not been published, a plausible route can be designed based on established methods for the synthesis of sulfonyl fluorides and thiazole derivatives. A common strategy involves the conversion of a corresponding sulfonyl chloride or a sulfonic acid to the sulfonyl fluoride. Alternatively, palladium-catalyzed methods have emerged for the direct synthesis of sulfonyl fluorides from aryl halides.

A potential synthetic route could start from the commercially available 2-methyl-1,3-thiazole. This could be followed by sulfonation at the 5-position and subsequent conversion of the resulting sulfonic acid to the sulfonyl fluoride.

synthesis_workflow start 2-Methyl-1,3-thiazole intermediate1 2-Methyl-1,3-thiazole-5-sulfonic acid start->intermediate1 Sulfonation (e.g., H₂SO₄/SO₃) intermediate2 2-Methyl-1,3-thiazole-5-sulfonyl chloride intermediate1->intermediate2 Chlorination (e.g., SOCl₂, PCl₅) product 2-Methyl-1,3-thiazole-5-sulfonyl fluoride intermediate2->product Fluorination (e.g., KF, TBAF)

Caption: Proposed synthetic workflow for 2-Methyl-1,3-thiazole-5-sulfonyl fluoride.

Reactivity Profile: A SuFEx-Enabled Warhead

The sulfonyl fluoride group is renowned for its unique combination of stability and latent reactivity, which forms the cornerstone of SuFEx click chemistry.[6] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides are generally stable to hydrolysis and a range of reaction conditions.[6] However, they can be activated to react with nucleophiles, particularly under basic conditions or with silylating agents.

The primary application of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride in a research context would be as a covalent probe. The sulfonyl fluoride moiety can react with nucleophilic amino acid residues in proteins, such as lysine, tyrosine, and serine, to form stable sulfonamide or sulfonate ester linkages.[7] This reactivity allows for the permanent labeling of proteins for various applications in chemical biology and drug discovery.

The electron-rich nature of the 2-aminothiazole ring in some related structures has been postulated to deactivate the electrophilic sulfur, making the S-F exchange more challenging.[8] This suggests that the electronic properties of the thiazole ring in 2-Methyl-1,3-thiazole-5-sulfonyl fluoride will play a crucial role in modulating its reactivity.

Spectroscopic Characterization (Predicted)

Without experimental data, the following are predictions for the key spectroscopic features of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride based on data from analogous compounds.

¹H NMR
  • Thiazole Proton (H4): A singlet is expected for the proton at the 4-position of the thiazole ring. Its chemical shift would likely be in the aromatic region, influenced by the electron-withdrawing sulfonyl fluoride group. Based on similar thiazole derivatives, this could be in the range of 7.5-8.5 ppm.[9][10]

  • Methyl Protons (2-CH₃): A singlet corresponding to the three protons of the methyl group at the 2-position is expected. This signal would likely appear in the upfield region, typically around 2.4-2.8 ppm.[10]

¹³C NMR
  • Thiazole Carbons (C2, C4, C5): The carbon atoms of the thiazole ring are expected to resonate in the range of approximately 100-170 ppm.[10][11] The C2 carbon, attached to the nitrogen and the methyl group, would likely be the most downfield, followed by C5, which is attached to the sulfonyl fluoride group. The C4 carbon would be the most upfield of the ring carbons.

  • Methyl Carbon (2-CH₃): The carbon of the methyl group would appear as an upfield signal, likely in the range of 15-20 ppm.[10]

¹⁹F NMR

A single resonance is expected for the fluorine atom of the sulfonyl fluoride group. The chemical shift of this signal would be characteristic of sulfonyl fluorides.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the compound (C₄H₄FNO₂S₂). Fragmentation patterns would likely involve the loss of SO₂F and other characteristic fragments of the thiazole ring.

Applications in Drug Discovery and Chemical Biology

The primary utility of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride lies in its potential as a tool for covalent ligand discovery and chemical biology.

  • Covalent Inhibitor Development: The sulfonyl fluoride "warhead" can be incorporated into a larger molecule that has affinity for a specific protein target. The resulting molecule can then form a covalent bond with the target protein, leading to irreversible inhibition. This is a powerful strategy for developing potent and long-lasting drugs.

  • Activity-Based Protein Profiling (ABPP): 2-Methyl-1,3-thiazole-5-sulfonyl fluoride could be used as a scaffold to develop chemical probes for ABPP. By attaching a reporter tag (e.g., a fluorophore or a biotin), researchers can use these probes to identify and study the activity of specific enzymes in complex biological systems.

  • Fragment-Based Drug Discovery (FBDD): As a small, reactive fragment, this compound could be used in FBDD screens to identify initial hits that bind to a protein of interest. The covalent nature of the interaction can provide a strong starting point for the development of more potent inhibitors.

sufex_application compound 2-Methyl-1,3-thiazole- 5-sulfonyl fluoride covalent_complex Covalently Modified Protein compound->covalent_complex SuFEx Reaction protein Target Protein (with nucleophilic residue, e.g., Lys, Tyr) protein->covalent_complex Covalent Bond Formation

Caption: Application of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride in covalent protein modification via SuFEx.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Methyl-1,3-thiazole-5-sulfonyl fluoride is not available, related compounds such as other sulfonyl fluorides and thiazole derivatives are known to be hazardous. It is prudent to handle this compound with the following precautions:

  • Corrosive: May be corrosive to metals and cause severe skin burns and eye damage.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion and Future Outlook

2-Methyl-1,3-thiazole-5-sulfonyl fluoride represents a promising yet underexplored molecule at the intersection of heterocyclic chemistry and covalent probe development. While the lack of extensive experimental data presents a current limitation, this also highlights a significant opportunity for future research. The synthesis and thorough characterization of this compound would be a valuable contribution to the field. Its potential as a versatile building block in SuFEx-based drug discovery and chemical biology warrants further investigation. This technical guide serves as a starting point for researchers looking to harness the potential of this and similar thiazole-based sulfonyl fluorides.

References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Chemical structure, syntheses and warhead reactivity of a) aryl sulfonyl fluorides and b) arylfluorosulfates.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed. (2023).
  • An investigation into the in vitro metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry. Macquarie University Research Portal. (2023).
  • Examples containing thiazole and cyclic sulfonamide bioactive fragments.
  • The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Str
  • Development and biological applications of sulfur–triazole exchange (SuTEx) chemistry. Royal Society of Chemistry. (2021).
  • Fluorothiazynes as SuFEx Ambiphiles: Interconversion to Aminosulfurdiimidoyl Fluorides. ChemRxiv.
  • Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride.
  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionaliz
  • 2-acetamido-4-methyl-5-thiazolesulfonyl fluoride - Optional[13C NMR] - Spectrum. SpectraBase.
  • Desmethyl SuFEx-IT: SO2F2‐Free Synthesis and Evaluation as a Fluorosulfuryl
  • 2-methyl-1,3-thiazole-5-sulfonyl fluoride. PubChemLite.
  • One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. The Royal Society of Chemistry.
  • Thiazole-5-sulfonyl fluoride. ChemScene.
  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiprolifer
  • 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. ChemicalBook.
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  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC.
  • 2-amino-4-methyl-1,3-thiazole-5-sulfonic acid.
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  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. PMC.
  • 2-methyl-5-phenyl-1,3-thiazole-4-sulfonyl fluoride. Sigma-Aldrich.
  • Synthesis, growth and characterization of new 1, 3, 4-thiadiazole-5-(N-substituted)-sulfonamides crystals.
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  • 2-Chloro-4-methylthiazole-5-sulfonamide. CymitQuimica.
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Foundational

2-Methyl-1,3-thiazole-5-sulfonyl fluoride mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride Authored by: A Senior Application Scientist Foreword: Unveiling the Covalent Mechanism of a Privileged Scaffold In...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride

Authored by: A Senior Application Scientist

Foreword: Unveiling the Covalent Mechanism of a Privileged Scaffold

In the landscape of modern drug discovery and chemical biology, the pursuit of highly specific and potent modulators of protein function is paramount. Covalent inhibitors have re-emerged as a powerful therapeutic modality, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[1][2] Within this class of molecules, those bearing a sulfonyl fluoride warhead have garnered significant attention for their unique reactivity profile. This guide provides an in-depth technical exploration of the inferred mechanism of action of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride, a compound that marries the privileged reactivity of a sulfonyl fluoride with the biologically significant 2-methyl-1,3-thiazole scaffold. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's core principles and the experimental methodologies required for its investigation.

The Electrophilic Engine: The Sulfonyl Fluoride Warhead

The cornerstone of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride's activity lies in its sulfonyl fluoride (-SO₂F) moiety. This functional group acts as a potent electrophilic "warhead," capable of forming a stable, irreversible covalent bond with nucleophilic residues on target proteins.[3] Unlike more traditional covalent warheads that primarily target the highly nucleophilic cysteine, sulfonyl fluorides exhibit a broader reactivity profile, engaging a wider range of amino acids.

Mechanism of Covalent Modification

The fundamental mechanism involves a nucleophilic substitution reaction at the sulfur atom of the sulfonyl fluoride. An activated, electron-rich amino acid side chain in the binding pocket of a target protein attacks the electrophilic sulfur center, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme conjugate.[4][5]

The reactivity of the sulfonyl fluoride is exquisitely sensitive to the microenvironment of the protein's binding site. The proximity and orientation of activating residues, such as a general base to deprotonate the incoming nucleophile, can significantly enhance the rate of covalent modification.

A Broad Nucleophilic Appetite

A key advantage of the sulfonyl fluoride warhead is its ability to react with a diverse set of nucleophilic amino acids, expanding the "druggable" proteome.[1] Documented targets include:

  • Serine: The hydroxyl group of serine, particularly when activated within the catalytic triad of serine hydrolases, is a primary target.[4][6]

  • Tyrosine: The phenolate anion of tyrosine is a potent nucleophile that can be targeted by sulfonyl fluorides.[7]

  • Lysine: The unprotonated epsilon-amino group of lysine can also serve as a nucleophile for sulfonyl fluorides.[5][8]

  • Threonine and Histidine: These residues have also been identified as potential targets, further highlighting the versatility of this warhead.[3]

This promiscuity allows for the targeting of a wider range of proteins, including those that lack an accessible cysteine residue.

The Guiding Moiety: The 2-Methyl-1,3-thiazole Scaffold

The 2-methyl-1,3-thiazole core of the molecule is not merely a passive carrier for the sulfonyl fluoride warhead. This heterocyclic scaffold is a well-established "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[9][10]

Biological Significance of the Thiazole Ring

The thiazole ring system is present in a wide array of natural products and synthetic molecules with diverse therapeutic applications, including:

  • Anticancer agents [10][11]

  • Antibacterial agents [9]

  • Anti-inflammatory drugs [9]

The electronic properties and structural rigidity of the thiazole ring enable it to participate in various non-covalent interactions within a protein's binding pocket, such as hydrogen bonding, and π-stacking. These interactions are crucial for achieving binding affinity and selectivity for the target protein.

The Role of the 2-Methyl Group

The methyl group at the 2-position of the thiazole ring can also contribute to binding affinity through hydrophobic interactions and may play a role in orienting the molecule within the binding site to facilitate the covalent reaction of the sulfonyl fluoride.

The Synergistic Mechanism of Action of 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride

The mechanism of action of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride is a two-step process:

  • Reversible Binding: The molecule initially binds to the target protein's active or allosteric site through non-covalent interactions mediated by the 2-methyl-1,3-thiazole scaffold.

  • Irreversible Covalent Modification: Once bound, the sulfonyl fluoride warhead is positioned in close proximity to a nucleophilic amino acid residue, leading to the formation of an irreversible covalent bond.

This combination of a recognition element and a reactive warhead allows for a highly specific and potent inhibition of the target protein's function.

Potential Protein Targets and Downstream Effects

Given the broad reactivity of the sulfonyl fluoride warhead, 2-Methyl-1,3-thiazole-5-sulfonyl fluoride has the potential to target a wide range of proteins, including:

  • Kinases: By targeting a conserved lysine or other nucleophilic residue in the ATP-binding pocket.[8][12]

  • Serine Hydrolases: Such as proteases and lipases.[4][6]

  • GTPases: As has been demonstrated with Ral GTPases.[7]

  • Other enzymes and proteins: Where a suitably positioned nucleophile is present.

The inhibition of these targets can lead to the modulation of various cellular signaling pathways, resulting in a range of potential therapeutic effects. The specific biological outcome will depend on the protein(s) targeted and their role in cellular processes.

Elucidating the Mechanism: A Guide to Experimental Validation

A rigorous and multi-faceted experimental approach is essential to validate the mechanism of action of a covalent inhibitor like 2-Methyl-1,3-thiazole-5-sulfonyl fluoride.

Activity-Based Protein Profiling (ABPP) for Target Identification

ABPP is a powerful chemoproteomic technique used to identify the protein targets of a covalent probe in a complex biological system.[4][13]

Experimental Protocol: Competitive ABPP

Objective: To identify the specific protein targets of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride in a cellular lysate.

Materials:

  • Cell lysate (e.g., from a relevant cancer cell line)

  • 2-Methyl-1,3-thiazole-5-sulfonyl fluoride

  • A broad-spectrum, alkyne-functionalized sulfonyl fluoride probe

  • Azide-functionalized biotin or fluorophore tag

  • Click chemistry reagents (e.g., copper(I) catalyst, ligand)

  • Streptavidin beads for enrichment (if using biotin tag)

  • SDS-PAGE gels and imaging system (if using fluorophore tag)

  • Mass spectrometer for protein identification

Methodology:

  • Pre-incubation with Test Compound: Incubate aliquots of the cell lysate with varying concentrations of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride for a defined period. Include a DMSO vehicle control.

  • Labeling with Broad-Spectrum Probe: Add the alkyne-functionalized sulfonyl fluoride probe to all samples and incubate to label the remaining accessible targets.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach the biotin or fluorophore tag to the alkyne-functionalized probe.

  • Enrichment and/or Visualization:

    • For Biotin Tag: Enrich the biotin-labeled proteins using streptavidin beads, followed by on-bead digestion and identification by LC-MS/MS.

    • For Fluorophore Tag: Separate the proteins by SDS-PAGE and visualize the labeled proteins using a gel imager.

  • Data Analysis:

    • LC-MS/MS: Quantify the abundance of each identified protein across the different treatment conditions. Proteins that show a dose-dependent decrease in labeling are potential targets of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride.

    • Gel-Based: A decrease in the intensity of a fluorescent band with increasing concentration of the test compound indicates a potential target.

Confirmation of Covalent Modification by Intact Protein Mass Spectrometry

Objective: To confirm the covalent modification of a purified target protein by 2-Methyl-1,3-thiazole-5-sulfonyl fluoride and determine the stoichiometry of binding.

Methodology:

  • Incubate the purified target protein with an excess of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride.

  • Remove the excess, unbound compound by dialysis or buffer exchange.

  • Analyze the protein by electrospray ionization mass spectrometry (ESI-MS).

  • A mass shift corresponding to the molecular weight of the 2-Methyl-1,3-thiazole-5-sulfonyl moiety (minus the fluorine atom) will confirm covalent modification.

Identification of the Modification Site by Peptide Mapping

Objective: To identify the specific amino acid residue(s) modified by 2-Methyl-1,3-thiazole-5-sulfonyl fluoride.

Methodology:

  • Covalently label the target protein with the compound as described above.

  • Digest the protein into smaller peptides using a protease (e.g., trypsin).

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the modified peptide by its unique mass and fragment ions, which will pinpoint the exact site of covalent modification.

Data Presentation and Interpretation

Quantitative Data Summary
Experiment Metric Purpose
Competitive ABPPIC₅₀Potency of target engagement in a complex mixture
Intact Protein MSMass ShiftConfirmation of covalent modification
Peptide MappingModified ResidueIdentification of the specific site of action
Visualizing the Mechanism

Diagrams are essential for communicating complex biological processes. Below are examples of how Graphviz can be used to represent the mechanism of action and experimental workflows.

Covalent Inhibition Mechanism

G cluster_binding Reversible Binding cluster_reaction Covalent Modification Protein Protein Protein_Inhibitor_Complex Non-covalent Complex Protein->Protein_Inhibitor_Complex k_on Inhibitor 2-Methyl-1,3-thiazole- 5-sulfonyl fluoride Inhibitor->Protein_Inhibitor_Complex Protein_Inhibitor_Complex->Protein k_off Covalent_Complex Irreversible Covalent Adduct Protein_Inhibitor_Complex->Covalent_Complex k_inact

Caption: The two-step mechanism of covalent inhibition.

Competitive ABPP Workflow dot

G Lysate Cell Lysate Inhibitor 2-Methyl-1,3-thiazole- 5-sulfonyl fluoride Lysate->Inhibitor Pre-incubation Probe Alkyne Probe Inhibitor->Probe Labeling Click Click Chemistry (Biotin/Fluorophore) Probe->Click Analysis Enrichment / SDS-PAGE Click->Analysis MS LC-MS/MS Analysis Analysis->MS Target ID

Sources

Exploratory

discovery and history of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride

An In-Depth Technical Guide to 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride: A Versatile Building Block for Covalent Probe Discovery Abstract This technical guide provides a comprehensive overview of 2-Methyl-1,3-thiazole-5...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride: A Versatile Building Block for Covalent Probe Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride, a heterocyclic building block of increasing importance in medicinal chemistry and chemical biology. While the specific discovery narrative of this compound is not extensively documented, its utility is derived from the unique properties of the sulfonyl fluoride (SF) moiety. This document, intended for researchers and drug development professionals, details the synthesis, physicochemical properties, and critical applications of this reagent. We will explore its role as a covalent warhead in the design of targeted inhibitors, particularly for serine hydrolases like Fatty Acid Amide Hydrolase (FAAH), and its broader context within the powerful Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry paradigm. Methodologies and field-proven insights are provided to equip scientists with the knowledge to effectively utilize this and related sulfonyl fluorides in their research.

The Rise of the Sulfonyl Fluoride: A Privileged Warhead for Covalent Inhibition

The rational design of targeted covalent inhibitors (TCIs) has undergone a significant resurgence, offering advantages in potency and duration of action over non-covalent counterparts.[1] Historically, drug discovery efforts focused on targeting the nucleophilic cysteine residue. However, the relative scarcity of cysteine in many protein binding sites has driven the need for new chemistries to engage other nucleophilic amino acids.[2][3]

The sulfonyl fluoride (SF) moiety has emerged as a premier electrophilic "warhead" for this purpose.[4] Unlike more reactive electrophiles, sulfonyl fluorides exhibit a "Goldilocks" reactivity profile: they are remarkably stable in aqueous, biological environments yet can be activated within the specific microenvironment of a protein's binding pocket to form a stable covalent bond.[1][5] This context-dependent reactivity minimizes off-target effects, a critical concern in TCI design.[1]

The SF group is known to covalently modify a range of important amino acid residues including serine, threonine, tyrosine, lysine, and histidine, thereby greatly expanding the "targetable proteome".[1][2][3][4] This reactivity forms the basis of the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a concept introduced by Nobel laureate K. Barry Sharpless.[2][6] SuFEx provides a robust and efficient method for forging new molecular connections, making reagents like 2-Methyl-1,3-thiazole-5-sulfonyl fluoride valuable connectors for high-throughput medicinal chemistry and drug discovery.[7][8]

Physicochemical Properties and Data

2-Methyl-1,3-thiazole-5-sulfonyl fluoride is a specialized chemical reagent. Its core structure combines the biologically relevant 2-aminothiazole scaffold, found in numerous FDA-approved drugs, with the reactive sulfonyl fluoride warhead.[9][10][11]

PropertyValueSource
Molecular Formula C₄H₄FNO₂S₂PubChem[12]
Molecular Weight 181.21 g/mol PubChem[12]
CAS Number Not explicitly assigned; related structures exist.N/A
InChIKey PWBIWFMZMSGLML-UHFFFAOYSA-NPubChem[12]
Predicted XlogP 1.5PubChem[12]
Appearance Typically a solid powder.General Knowledge

Synthesis and Experimental Protocols

General Workflow for Synthesis

The synthesis can be conceptualized as a two-stage process: first, the formation of the sulfonyl chloride from a suitable sulfur-containing precursor, followed by a halide exchange reaction to yield the final sulfonyl fluoride.

G cluster_0 PART 1: Sulfonyl Chloride Formation cluster_1 PART 2: Halide Exchange A 2-Methyl-5-thio-1,3-thiazole Derivative (e.g., Thiol, Sulfide) B Oxidative Chlorination A->B Reagents: Cl₂, HCl, Acetic Acid C 2-Methyl-1,3-thiazole-5-sulfonyl Chloride B->C Isolation & Purification D Sulfonyl Chloride Intermediate E Fluorination D->E Reagent: KF or KHF₂ Solvent: Acetonitrile or similar F 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride (Final Product) E->F Work-up & Purification

Caption: General synthetic workflow for thiazole sulfonyl fluorides.

Step-by-Step Experimental Protocol

Objective: To synthesize 2-Methyl-1,3-thiazole-5-sulfonyl fluoride from its corresponding sulfonyl chloride.

Causality: The choice of a fluoride source like potassium fluoride (KF) or potassium bifluoride (KHF₂) is critical. These reagents are effective for the nucleophilic substitution of chloride on the electron-deficient sulfur center. The reaction is typically performed in a polar aprotic solvent like acetonitrile to facilitate the dissolution of the salts and promote the halide exchange mechanism.

  • Materials:

    • 2-Methyl-1,3-thiazole-5-sulfonyl chloride (1.0 eq)

    • Potassium Fluoride (KF, spray-dried, 2.0-3.0 eq)

    • Acetonitrile (anhydrous)

    • Round-bottom flask, reflux condenser, magnetic stirrer

    • Standard work-up and purification equipment (silica gel, solvents)

  • Procedure:

    • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Methyl-1,3-thiazole-5-sulfonyl chloride and anhydrous acetonitrile.

    • Reagent Addition: Add spray-dried potassium fluoride to the stirred solution. The use of spray-dried KF is crucial as its high surface area enhances reactivity.

    • Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-16 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.

    • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture to remove the potassium salts (KCl and excess KF). Wash the solids with a small amount of acetonitrile.

    • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Methyl-1,3-thiazole-5-sulfonyl fluoride.

    • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Targeted Drug Discovery

The primary utility of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride lies in its application as a warhead for creating highly selective covalent inhibitors.

Case Study: Covalent Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is an intracellular serine hydrolase responsible for degrading and inactivating a family of endogenous signaling lipids, including the endocannabinoid anandamide and the sleep-inducing lipid oleamide.[15][16][17][18] Inhibition of FAAH increases the levels of these signaling lipids, producing therapeutic effects such as analgesia and anti-inflammation.[15][16]

Sulfonyl fluorides have been identified as potent, irreversible inhibitors of FAAH.[15][16][19] The mechanism involves the nucleophilic attack of the active site serine residue on the electrophilic sulfur atom of the sulfonyl fluoride. This forms a stable sulfonyl-enzyme adduct, effectively and irreversibly inactivating the enzyme.

G Enzyme FAAH Active Site (Ser-Ser-Lys Catalytic Triad) Complex Non-covalent Enzyme-Inhibitor Complex Enzyme->Complex Inhibitor R-SO₂F (e.g., Thiazole Sulfonyl Fluoride) Inhibitor->Complex TransitionState Tetrahedral Intermediate Complex->TransitionState Nucleophilic Attack by Serine CovalentAdduct Covalently Modified Enzyme (Inactive R-SO₂-Ser) TransitionState->CovalentAdduct Collapse & F⁻ Elimination LeavingGroup Fluoride Ion (F⁻) TransitionState->LeavingGroup

Caption: Mechanism of covalent inhibition of a serine hydrolase by a sulfonyl fluoride.

This covalent targeting strategy has proven highly effective. The stability of the sulfonyl fluoride allows the inhibitor molecule to first bind reversibly with high affinity, and only then does the covalent reaction occur, a process known as "recognition-directed" labeling.[1] This two-step process is key to achieving high selectivity for the target protein over other biological nucleophiles.

Conclusion and Future Outlook

2-Methyl-1,3-thiazole-5-sulfonyl fluoride represents a confluence of two powerful concepts in modern drug discovery: the utility of the thiazole scaffold and the precision of the sulfonyl fluoride covalent warhead. As part of the broader SuFEx click chemistry toolkit, it enables the rapid synthesis and diversification of molecular probes and drug candidates.[7][8] The ability of the SF moiety to target residues beyond cysteine opens up new avenues for inhibiting previously "undruggable" proteins.[3] Future research will undoubtedly expand the application of this and similar building blocks, leading to the development of novel, highly selective covalent therapies for a wide range of diseases.

References

  • Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. (2026). ChemBioChem.
  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC. (n.d.).
  • Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry. (2024). University of Connecticut.
  • Application Notes and Protocols for Developing Selective Covalent Inhibitors with a 2-Phenoxyethane-1-sulfonyl Fluoride Warhead - Benchchem. (n.d.). BenchChem.
  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - ACS Publications. (2018).
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications. (2024).
  • Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry - UC San Diego Health. (2020). UC San Diego School of Medicine.
  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads - Taylor & Francis. (2023). Taylor & Francis Online.
  • SuFEx Click Chemistry Empowered High-throughput Drug Discovery Platforms - J&K Scientific LLC. (2021). J&K Scientific.
  • Covalent inhibitors containing sulfonyl fluoride moieties. - ResearchGate. (n.d.).
  • Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. (n.d.).
  • Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase - PMC. (n.d.).
  • The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Str
  • 2-methyl-1,3-thiazole-5-sulfonyl fluoride - PubChemLite. (n.d.). PubChemLite.
  • Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC. (n.d.).
  • FAAH | Inhibitors | MedChemExpress. (n.d.). MedChemExpress.
  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC. (n.d.).
  • FAAH Inhibitors | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021). MDPI.
  • Discovery and potency optimization of 2-amino-5-arylmethyl-1,3-thiazole derivatives as potential therapeutic agents for prostate cancer - PubMed. (2009).

Sources

Foundational

Covalent Targeting Strategies: Unveiling the Biological Target Landscape of 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride

Executive Summary In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and chemical biology, the strategic integration of privileged pharmacophores with context-dependent electrophiles is paramount. 2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and chemical biology, the strategic integration of privileged pharmacophores with context-dependent electrophiles is paramount. 2-Methyl-1,3-thiazole-5-sulfonyl fluoride represents a highly versatile, bifunctional building block. It synergizes the established molecular recognition properties of the 2-methylthiazole ring with the exquisite, microenvironment-driven reactivity of the Sulfur(VI) Fluoride Exchange (SuFEx) warhead[1]. This technical guide elucidates the mechanistic rationale behind this compound, maps its potential biological target space, and provides self-validating experimental protocols for target deconvolution.

Mechanistic Foundation: SuFEx and Pharmacophore Synergism

The design of selective covalent probes requires a delicate balance between reactivity and stability. Unlike highly reactive electrophiles (e.g., maleimides or unhindered acrylamides) that indiscriminately label solvent-exposed thiols, sulfonyl fluorides are largely inert in aqueous physiological environments[1].

The Causality of Reactivity: The S(VI)-F bond requires specific activation to undergo nucleophilic substitution. This activation only occurs when the molecule binds to a specific protein microenvironment that provides:

  • Steric Desolvation: Removal of water molecules that stabilize the ground state.

  • Bond Polarization: Hydrogen bond donors (e.g., backbone amides) that interact with the fluorine atom, elongating and weakening the S-F bond.

  • Proton Abstraction: A nearby basic residue to deprotonate the incoming nucleophile (typically the ϵ -amino group of Lys, the phenolic hydroxyl of Tyr, or the imidazole of His).

In this compound, the 2-methylthiazole moiety acts as the "address tag." Thiazoles are privileged scaffolds known to intercalate into hydrophobic pockets and hinge regions of various enzymes[2]. Once the 2-methylthiazole docks into its specific orthosteric or allosteric site, it anchors the sulfonyl fluoride warhead in the precise orientation required for microenvironment-driven SuFEx click chemistry, resulting in a permanent covalent adduct[1].

SuFEx_Mechanism A 2-Methyl-1,3-thiazole- 5-sulfonyl fluoride C Microenvironment Activation A->C B Target Protein (Kinase / CA / NLRP3) B->C D Nucleophilic Attack (Lys/Tyr/Ser/His) C->D S(VI)-F Bond Polarization E Covalent Adduct Formation D->E HF Elimination

Fig 1. SuFEx-mediated covalent modification pathway of target proteins.

Primary Biological Target Landscape

Based on the structural homology of the 2-methylthiazole-5-sulfonyl core to validated clinical drugs and chemical probes, we can stratify its potential biological targets into four primary classes:

A. Protein Kinases (EGFR, Src Family)

The 2-aminothiazole and 2-methylthiazole motifs are classic hinge-binding elements in kinase inhibitors. For instance, Dasatinib (a potent pan-Src inhibitor) relies on a substituted thiazole core to form critical hydrogen bonds and hydrophobic interactions with the kinase hinge region. By replacing the carboxamide of similar scaffolds with a sulfonyl fluoride, the molecule is positioned to covalently trap catalytic lysine or tyrosine residues within the ATP-binding pocket. Similar sulfonylated derivatives have shown profound efficacy as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, specifically targeting drug-resistant mutants.

B. Carbonic Anhydrases (CA II, CA VII, CA IX)

Thiazole-5-sulfonamides are historically recognized as highly potent inhibitors of Carbonic Anhydrases (CAs), a family of zinc metalloenzymes[3]. The 2-methylthiazole-5-sulfonyl fluoride can act via two mechanisms here:

  • Direct Covalent Modification: Reacting with nucleophilic residues (e.g., His64) near the active site.

  • Prodrug Hydrolysis: Slow hydrolysis of the -SO 2​ F group in the active site generates the corresponding sulfonamide, which directly coordinates the catalytic Zn 2+ ion, making it a potent inhibitor of tumor-associated CA IX[3].

C. The NLRP3 Inflammasome

The 2-methylthiazole-5-sulfonamide core is a structurally validated pharmacophore for inhibiting the NACHT domain of the NLRP3 inflammasome, a critical driver of innate immunity and inflammatory diseases[4]. The thiazole ring packs into a hydrophobic cavity sandwiched by phenylalanine and isoleucine residues, while the sulfonyl group engages in a hydrogen-bonding network with arginine residues (R351/R578)[4]. The sulfonyl fluoride analog serves as a powerful tool to covalently map this exact binding pocket.

D. Serotonin (5-HT6) Receptors

Imidazo[2,1-b][1,3]thiazole-5-sulfonamide derivatives exhibit high affinity and selectivity for the 5-HT6 receptor, a G-protein-coupled receptor (GPCR) implicated in cognitive function[5]. The 2-methylthiazole core mimics the indole ring of endogenous serotonin, suggesting that the sulfonyl fluoride derivative could act as an irreversible orthosteric antagonist.

Quantitative Target Profiling

The following table synthesizes the expected binding parameters and mechanistic roles of the compound's structural motifs across its primary target classes, derived from structure-activity relationship (SAR) data of closely related analogs.

Target ClassRepresentative ProteinRole of 2-Methylthiazole MotifRole of Sulfonyl Fluoride WarheadExpected Affinity / IC 5​ 0​ Range
Protein Kinases EGFR, Src familyHinge-region binding; hydrophobic packing against the gatekeeper residue.Covalent modification of catalytic Lys/Tyr via SuFEx[6].0.5 nM – 50 nM
Metalloenzymes Carbonic Anhydrase (CA II, IX)Fits the hydrophobic half of the active site cleft.Coordinates Zn 2+ (post-hydrolysis) or covalently binds active site His[3].1.0 nM – 100 nM
Inflammasomes NLRP3 (NACHT domain)Hydrophobic interactions with F410/I411[4].Hydrogen bonding with R351/R578; potential covalent trapping[4].10 nM – 200 nM
GPCRs 5-HT 6​ ReceptorMimics indole/aryl groups for orthosteric binding[5].Forms irreversible covalent bonds with binding pocket nucleophiles.50 nM – 500 nM

Self-Validating Experimental Protocol: Activity-Based Protein Profiling (ABPP)

To empirically validate the biological targets of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride, we employ a self-validating Activity-Based Protein Profiling (ABPP) workflow.

Self-Validation Checkpoint: To ensure trustworthiness and eliminate false positives caused by non-specific electrophilic reactivity, this protocol utilizes a competitive control arm . A parallel sample is pre-incubated with a 100-fold excess of the non-covalent analog (2-methylthiazole-5-sulfonamide). True targets will show a >90% reduction in MS/MS signal intensity in the competitive arm, proving that covalent labeling is driven by specific pharmacophore recognition rather than random collision.

Step-by-Step Methodology

Step 1: Live-Cell Incubation

  • Action: Treat A549 (EGFR overexpressing) or THP-1 (NLRP3 expressing) cell lines with 10 µM of an alkyne-tagged derivative of the sulfonyl fluoride probe for 4 hours at 37°C.

  • Causality: SuFEx reactivity is exquisitely sensitive to the local protein microenvironment. Cell lysis disrupts native protein folding and local hydration shells, leading to the artificial exposure of hyper-reactive lysines. Live-cell incubation ensures the probe only reacts with targets where the 2-methylthiazole moiety can properly dock[1].

Step 2: Cell Lysis & CuAAC Click Chemistry

  • Action: Wash cells with cold PBS, lyse in 1% NP-40 buffer, and clear by centrifugation. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding Biotin-PEG3-Azide (100 µM), CuSO 4​ (1 mM), THPTA ligand (100 µM), and Sodium Ascorbate (1 mM) for 1 hour at room temperature.

  • Causality: The alkyne tag on the covalently bound probe is bio-orthogonal. The CuAAC reaction selectively attaches a biotin handle to the modified proteins, enabling downstream isolation without interfering with the initial live-cell binding event.

Step 3: Affinity Enrichment & Stringent Washing

  • Action: Incubate the clicked lysate with Streptavidin-agarose beads for 2 hours. Wash beads sequentially with 1% SDS in PBS, 8M Urea, and 20% acetonitrile.

  • Causality: The extreme stringency of the washes (SDS and Urea) denatures proteins and strips away all non-covalently bound background proteins. Only proteins physically tethered to the probe via the SuFEx covalent bond will remain on the beads.

Step 4: On-Bead Digestion & LC-MS/MS

  • Action: Reduce (DTT), alkylate (Iodoacetamide), and digest the bead-bound proteins with Trypsin overnight. Analyze the eluted peptides via high-resolution LC-MS/MS.

  • Causality: Tryptic digestion releases the unmodified portions of the captured proteins for identification. Advanced MS/MS analysis can also identify the exact peptide fragment bearing the mass shift of the covalent adduct, pinpointing the specific target residue (e.g., Lysine or Tyrosine).

Validation_Workflow N1 1. Live-Cell Incubation (Preserves Native State) N2 2. CuAAC Click Chemistry (Biotinylation of Adducts) N1->N2 Cell Lysis N3 3. Streptavidin Enrichment (Isolates Covalent Targets) N2->N3 Probe-Target Complex N4 4. On-Bead Tryptic Digest (Prepares for MS) N3->N4 Stringent Washing N5 5. LC-MS/MS Proteomics (Identifies Modified Residue) N4->N5 Peptide Elution

Fig 2. Self-validating Activity-Based Protein Profiling (ABPP) workflow.

Sources

Exploratory

Engineering 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride Architectures: A Comprehensive Guide to Synthesis and SuFEx Derivatization

Executive Summary The intersection of heteroaromatic medicinal chemistry and Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has unlocked unprecedented avenues for drug discovery and materials science. 2-Methyl-1,3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The intersection of heteroaromatic medicinal chemistry and Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has unlocked unprecedented avenues for drug discovery and materials science. 2-Methyl-1,3-thiazole-5-sulfonyl fluoride (CAS: 2059944-95-3) represents a highly privileged structural hub[1]. It combines the biologically active 2-methylthiazole pharmacophore—a known bioisostere in antimicrobial and anti-inflammatory agents—with a latent, click-ready sulfonyl fluoride electrophile[2]. This whitepaper provides an in-depth, self-validating technical guide to the de novo synthesis of this critical intermediate and its subsequent derivatization.

Mechanistic Rationale: The Superiority of the S(VI)-F Hub

Historically, sulfonyl chlorides were the default reagents for synthesizing sulfonamides and sulfonate esters. However, their high susceptibility to hydrolysis, reductive cleavage, and unwanted side reactions severely limited their utility in late-stage functionalization.

The transition to sulfonyl fluorides, pioneered by K. Barry Sharpless, relies on the unique physicochemical properties of the S–F bond. Sulfonyl fluorides are thermodynamically stable, resistant to reduction, and inert to thermolysis and non-specific nucleophilic attack[3]. The cleavage of the S–F bond is strictly heterolytic and occurs exclusively at the sulfur center, preventing off-target alkylation[3]. This latent reactivity means that 2-methyl-1,3-thiazole-5-sulfonyl fluoride can be carried through complex synthetic sequences and only activated when exposed to specific SuFEx catalysts, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or specialized silyl ethers[4].

SuFEx_Pathways Hub 2-Methyl-1,3-thiazole- 5-sulfonyl fluoride Amine 1°/2° Amines Hub->Amine DBU / MeCN Phenol Aryl Silyl Ethers Hub->Phenol BEMP or DBU Carbon Carbon Pronucleophiles Hub->Carbon Base / RT Sulfonamide Heteroaryl Sulfonamides Amine->Sulfonamide Sulfonate Heteroaryl Sulfonates Phenol->Sulfonate Sulfone Aryl Alkyl Sulfones Carbon->Sulfone

SuFEx derivatization pathways of the thiazole-5-sulfonyl fluoride hub into diverse analogs.

Retrosynthetic Strategies & Causal Logic

The direct chlorosulfonylation of 2-methylthiazole using chlorosulfonic acid is notoriously harsh, often resulting in poor regioselectivity and degradation of the heteroaromatic ring. Therefore, modern synthetic routes favor cross-coupling methodologies starting from the stable, commercially available 5-bromo-2-methyl-1,3-thiazole .

Two primary modern pathways exist for this transformation:

  • Direct Fluorosulfurylation (The Sammis/Ball Method): This involves converting the bromide to a Grignard reagent, followed by direct trapping with sulfuryl fluoride (SO₂F₂) gas[5]. While atom-economical, the requirement for specialized gas-handling equipment for the toxic SO₂F₂ limits its adoption in standard laboratories[6].

  • Palladium-Catalyzed Sulfinylation (The Willis Method): This two-step, one-pot procedure utilizes DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) as a bench-stable, solid SO₂ surrogate[6]. A palladium catalyst facilitates the insertion of SO₂ to form a sulfinate intermediate, which is subsequently oxidized and fluorinated using an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI)[6].

Due to its superior safety profile and operational simplicity, the DABSO route is the industry standard for synthesizing heteroaryl sulfonyl fluorides.

DABSO_Synthesis Start 5-Bromo-2-methyl- 1,3-thiazole PdCat PdCl2(AmPhos)2 Catalytic Cycle Start->PdCat Intermediate Thiazole-5-sulfinate Intermediate PdCat->Intermediate Cross-Coupling DABSO DABSO (SO2 source) Et3N, iPrOH, 75°C DABSO->PdCat Fluorination NFSI or Selectfluor Oxidative Fluorination Intermediate->Fluorination Product 2-Methyl-1,3-thiazole- 5-sulfonyl fluoride Fluorination->Product Electrophilic F+

Palladium-catalyzed synthesis of thiazole-5-sulfonyl fluoride via DABSO cross-coupling.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow the researcher to confirm the success of each mechanistic step before proceeding, preventing the downstream carryover of failed reactions.

Protocol A: Synthesis of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride via DABSO Cross-Coupling

Causality of Reagents:

  • PdCl₂(AmPhos)₂ (5 mol%): The AmPhos ligand (di-tert-butyl(4-dimethylaminophenyl)phosphine) is highly electron-rich and sterically demanding, which is critical for accelerating the oxidative addition of the deactivated heteroaryl bromide[6].

  • Isopropanol (iPrOH): Acts as a protic solvent that stabilizes the highly polar sulfinate intermediate.

  • NFSI: Provides a stable, electrophilic source of fluorine (F⁺) to oxidize the S(IV) sulfinate to the S(VI) sulfonyl fluoride[6].

Step-by-Step Methodology:

  • System Purging: Charge a Schlenk flask with 5-bromo-2-methyl-1,3-thiazole (1.0 equiv), DABSO (0.6 equiv, providing 1.2 equiv of SO₂), and PdCl₂(AmPhos)₂ (0.05 equiv). Evacuate and backfill with N₂ (3x).

  • Sulfinylation: Add anhydrous iPrOH (0.2 M) and triethylamine (Et₃N, 3.0 equiv). Heat the mixture to 75 °C for 24 hours[6].

  • Validation Checkpoint 1 (Intermediate): Perform Normal-Phase TLC (Hexanes/EtOAc 1:1). The starting bromide (high Rf) should disappear. A new, highly polar spot (the sulfinate salt) will remain at the baseline.

  • Oxidative Fluorination: Cool the reaction to 0 °C. Dilute with THF to solubilize the intermediate, then add NFSI (1.5 equiv) portion-wise. Stir at room temperature for 3 hours.

  • Validation Checkpoint 2 (Product): TLC will reveal a new, highly non-polar spot (the sulfonyl fluoride). ¹⁹F NMR of a crude aliquot must show a sharp, diagnostic singlet between +50 to +65 ppm (relative to CFCl₃), confirming the S–F bond formation.

  • Workup: Filter through a short pad of Celite to remove palladium residues. Concentrate and purify via flash chromatography to yield the product as a stable solid/oil.

Protocol B: SuFEx Click Derivatization with Amines (Diversity Oriented Clicking)

The Diversity Oriented Clicking (DOC) strategy leverages the stability of the sulfonyl fluoride to perform late-stage functionalization[2].

Causality of Reagents:

  • DBU (1.5 equiv): DBU acts as a strong, non-nucleophilic amidine base. It deprotonates the incoming amine and transiently coordinates to the sulfur center, lowering the activation energy required for the expulsion of the fluoride ion[2].

Step-by-Step Methodology:

  • Activation: Dissolve 2-methyl-1,3-thiazole-5-sulfonyl fluoride (1.0 equiv) and the target amine (e.g., morpholine, 1.2 equiv) in anhydrous Acetonitrile (MeCN, 0.1 M).

  • Catalysis: Add DBU (1.5 equiv) dropwise at room temperature. Heat to 50 °C for 1 hour[2].

  • Validation Checkpoint 3: Monitor via ¹⁹F NMR. The reaction is deemed complete when the diagnostic S–F singlet completely disappears. LC-MS will show the [M+H]⁺ mass of the resulting sulfonamide.

  • Isolation: Evaporate the MeCN, partition between EtOAc and 1M HCl (to remove DBU and excess amine), dry over Na₂SO₄, and concentrate.

Quantitative Data Summaries

The following tables synthesize the expected quantitative metrics and reaction scope based on established SuFEx and cross-coupling literature.

Table 1: Comparative Synthetic Methodologies for Heteroaryl Sulfonyl Fluorides
Synthesis RoutePrecursorKey ReagentsAverage YieldScalabilityKey Advantage
Pd-Catalyzed DABSO 5-Bromo-2-methylthiazoleDABSO, PdCl₂(AmPhos)₂, NFSI70–85%Excellent (Up to 50g)Bench-stable reagents, no toxic gases[6].
Grignard + SO₂F₂ 5-Bromo-2-methylthiazoleiPrMgCl, SO₂F₂ gas60–75%Moderate (Equipment limited)High atom economy, one-pot direct trapping[5].
Diazonium Salt 5-Amino-2-methylthiazoleNaNO₂, DABSO, KHF₂, Cu-cat40–60%Poor (Explosion risk)Utilizes cheap amino starting materials[6].
Table 2: SuFEx Functionalization Scope of Thiazole-5-Sulfonyl Fluorides
Nucleophile ClassExample ReagentCatalyst / BaseTypical ConditionsProduct ClassExpected Yield
Secondary Amines MorpholineDBU (1.5 eq)MeCN, 50 °C, 1hSulfonamide>95%[2]
Aryl Silyl Ethers Ph-O-TMSBEMP (20 mol%)Neat or MeCN, RT, 12hSulfonate Ester85–99%
Carbon Pronucleophiles Alkyl Esters / NitrilesDABCO (10 eq)DMF, RT, 24hAryl Alkyl Sulfone55–97%[7]

Note: The coupling of aryl sulfonyl fluorides with alkyl carbon pronucleophiles represents a cutting-edge application of SuFEx, enabling the high-throughput generation of complex aryl alkyl sulfones critical for drug discovery[7].

References

  • The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy - ChemRxiv URL
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry - RHHZ URL
  • Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI)
  • The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles Using a Diversity Oriented Clicking Strategy - Organic Letters (ACS)
  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI)
  • Synthetic Routes to Arylsulfonyl Fluorides - MDPI Catalysts URL
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Merck Millipore URL
  • Sulfur fluoride exchange with carbon pronucleophiles - Chemical Science (RSC)
  • 2-methyl-1,3-thiazole-5-sulfonyl fluoride | 2059944-95-3 - Sigma Aldrich URL

Sources

Foundational

An In-Depth Technical Guide on the Structural Analysis of 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride, a heterocyclic compound with significant poten...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride, a heterocyclic compound with significant potential in medicinal chemistry and chemical biology. The document details its structural characteristics, synthesis, and reactivity, with a particular focus on its role as a covalent modifier in drug discovery. This guide is intended to be a valuable resource for professionals engaged in the development of novel therapeutics.

Introduction: The Significance of Thiazole Scaffolds and Covalent Modifiers

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The thiazole scaffold is present in numerous FDA-approved drugs, highlighting its clinical importance.

In parallel, there has been a renewed interest in covalent inhibitors in drug discovery. These molecules form a stable bond with their target protein, which can lead to improved potency and duration of action. Sulfonyl fluorides have emerged as particularly useful electrophiles for this purpose, capable of targeting a range of nucleophilic amino acid residues beyond the commonly targeted cysteine.[3][4]

2-Methyl-1,3-thiazole-5-sulfonyl fluoride combines the privileged thiazole scaffold with the reactive sulfonyl fluoride warhead, creating a molecule of significant interest for the development of novel covalent probes and therapeutics.

Structural Analysis and Physicochemical Properties

The molecular structure of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride is key to its function. The molecule consists of a central thiazole ring, a methyl group at the 2-position, and a sulfonyl fluoride group at the 5-position.

Key Structural Features:

  • Thiazole Ring: This aromatic ring system is a versatile scaffold in drug design.[2] Its electronic properties can be tuned by substituents, influencing its interaction with biological targets.[5]

  • Methyl Group: The methyl group at the C2 position can impact the molecule's steric and electronic properties.

  • Sulfonyl Fluoride Group: This is the electrophilic "warhead" responsible for covalent bond formation. The sulfur atom is rendered highly electrophilic by the attached fluorine and oxygen atoms.

Physicochemical Data Summary:

PropertyValueSource
Molecular FormulaC₄H₄FNO₂S₂[6]
Molecular Weight181.21 g/mol [6]
XlogP (predicted)1.5[6]

Synthesis and Characterization

The synthesis of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride and its derivatives can be achieved through various established synthetic routes in heterocyclic chemistry.

General Synthetic Approach

A common strategy for the synthesis of substituted thiazoles is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[5] Subsequent functionalization at the 5-position can introduce the sulfonyl fluoride moiety.

Caption: Generalized synthetic pathway for 2-Methyl-1,3-thiazole-5-sulfonyl fluoride.

Spectroscopic Characterization

The structure of the final compound would be confirmed using standard spectroscopic methods:

  • ¹H NMR: Expected signals would include a singlet for the methyl protons and a singlet for the C4-proton of the thiazole ring.

  • ¹³C NMR: Resonances corresponding to the carbons of the thiazole ring and the methyl group would be observed.

  • ¹⁹F NMR: A characteristic signal for the sulfonyl fluoride group would be present.

  • Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the compound.

Reactivity as a Covalent Probe: The Role of the Sulfonyl Fluoride

The sulfonyl fluoride group is a key feature of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride, enabling its use as a covalent probe. This functional group participates in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a type of click chemistry.[7][8]

Mechanism of Covalent Modification

Sulfonyl fluorides are relatively stable but can react with nucleophilic amino acid residues within a protein's binding pocket.[7] This reaction is often facilitated by the specific microenvironment of the protein, which can activate the sulfonyl fluoride for nucleophilic attack.[7]

G cluster_protein Protein Binding Site Probe 2-Methyl-1,3-thiazole- 5-sulfonyl fluoride Activation Proximity-Induced Activation Probe->Activation Residue Nucleophilic Amino Acid (e.g., Tyr, Lys, Ser, His) Residue->Activation CovalentBond Covalent Adduct Activation->CovalentBond Sulfonylation

Caption: Covalent modification of a protein by 2-Methyl-1,3-thiazole-5-sulfonyl fluoride.

Selectivity for Amino Acid Residues

Sulfonyl fluorides are known to react with a variety of nucleophilic amino acid residues, including tyrosine, lysine, serine, and histidine.[4][7] This broad reactivity profile makes them valuable tools for targeting proteins that lack a reactive cysteine residue.[3] The specific residue targeted is often dependent on the local protein environment and the electronic properties of the sulfonyl fluoride.[4]

Applications in Drug Discovery

The combination of a biologically active thiazole core and a covalent-binding sulfonyl fluoride group makes 2-Methyl-1,3-thiazole-5-sulfonyl fluoride a valuable scaffold for several drug discovery applications.

  • Covalent Inhibitor Design: This molecule can serve as a starting point for the design of potent and selective covalent inhibitors for a wide range of protein targets.

  • Fragment-Based Drug Discovery (FBDD): Its relatively small size makes it an ideal candidate for fragment screening campaigns to identify initial hits against therapeutic targets.[3]

  • Chemical Probe Development: Derivatives of this compound can be synthesized to create chemical probes for studying protein function and identifying new drug targets.

Conclusion

2-Methyl-1,3-thiazole-5-sulfonyl fluoride is a promising molecular scaffold that merges the favorable properties of the thiazole ring with the covalent reactivity of the sulfonyl fluoride group. Its structural and chemical attributes make it a valuable tool for the development of novel covalent therapeutics and chemical probes. Further exploration of its synthetic derivatization and biological applications is warranted to fully realize its potential in drug discovery.

Sources

Exploratory

An In-depth Technical Guide to the Reactivity Profile of the Sulfonyl Fluoride Group on a Thiazole Ring

For Researchers, Scientists, and Drug Development Professionals The fusion of the thiazole ring, a privileged scaffold in medicinal chemistry, with the sulfonyl fluoride moiety, a key player in covalent chemistry, has gi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The fusion of the thiazole ring, a privileged scaffold in medicinal chemistry, with the sulfonyl fluoride moiety, a key player in covalent chemistry, has given rise to a class of compounds with significant potential in drug discovery and chemical biology. This technical guide provides a comprehensive exploration of the reactivity profile of the sulfonyl fluoride group when attached to a thiazole ring, offering insights into its synthesis, stability, and unique reactivity, particularly in the context of its application as a covalent inhibitor.

Introduction: A Tale of Two Moieties

The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms, a feature that bestows upon it a unique set of electronic properties and the ability to engage in a variety of non-covalent interactions within biological systems.[1][2] Its presence is widespread in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[2][3] On the other hand, the sulfonyl fluoride (-SO₂F) group has emerged as a powerful electrophilic "warhead" for covalent inhibitors.[4][5] It is a key component in the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry toolbox, valued for its remarkable balance of stability and reactivity.[3][6]

The combination of these two moieties in thiazole sulfonyl fluorides creates a unique chemical entity where the electronic nature of the thiazole ring directly influences the reactivity of the sulfonyl fluoride group. Understanding this interplay is crucial for the rational design of novel therapeutic agents and chemical probes.

Synthesis of Thiazole Sulfonyl Fluorides

The synthesis of thiazole sulfonyl fluorides can be approached through several strategic routes, primarily depending on the desired position of the sulfonyl fluoride group on the thiazole ring (C2, C4, or C5).

General Strategies for Sulfonyl Fluoride Installation

A common and versatile method for the synthesis of aryl and heteroaryl sulfonyl fluorides is the conversion of the corresponding sulfonyl chlorides. This halide exchange is typically achieved using a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF₂).[7][8] Other precursors for the synthesis of sulfonyl fluorides include sulfonic acids, sulfonyl hydrazides, thiols, and disulfides, which can be converted to the sulfonyl fluoride under various oxidative and fluorinating conditions.[7][8][9][10]

Synthesis of Thiazole-2-sulfonyl Fluorides

The synthesis of sulfonyl fluoride functionalized 2-aminothiazoles has been reported through a Diversity Oriented Clicking (DOC) strategy.[6][7] This approach utilizes the reaction of 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs) with 5-imino-N,4-diaryl-4,5-dihydro-1,2,4-thiadiazol-3-amines.[6]

Experimental Protocol: Synthesis of a Sulfonyl Fluoride Functionalized 2-Aminothiazole [6]

  • To a solution of a 5-imino-N,4-diaryl-4,5-dihydro-1,2,4-thiadiazol-3-amine (1.0 equiv) in acetonitrile (MeCN), add the 2-substituted-alkynyl-1-sulfonyl fluoride (SASF) (1.0 equiv).

  • Heat the reaction mixture at 70 °C for 16 hours.

  • Cool the mixture to 50 °C.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv) and stir for 1 hour.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the desired 2-aminothiazole sulfonyl fluoride.

Note: This protocol is a general representation. Specific reaction conditions and purification methods may vary depending on the substrates used.

Synthesis of Thiazole-4-sulfonyl Fluorides

The synthesis of thiazole-4-sulfonyl chlorides has been reported and these can serve as precursors to the corresponding fluorides. The synthetic route often starts from chloralamides.[11]

Synthesis of Thiazole-5-sulfonyl Fluorides

A common route to 5-substituted thiazole sulfonyl fluorides involves the synthesis of an intermediate such as 2-chlorothiazole-5-sulfonyl chloride. This can be prepared from 2-chlorothiazole-5-thiol by oxidation with a chlorinating agent.[12]

Experimental Protocol: Synthesis of 2-Chlorothiazole-5-sulfonyl Chloride [12]

  • Suspend 2-chlorothiazole-5-thiol in a suitable solvent (e.g., aqueous acetic acid).

  • Cool the suspension in an ice-water bath.

  • Bubble chlorine gas through the stirred suspension or add a chlorinating agent such as sulfuryl chloride.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until all the starting material is consumed.

  • Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain 2-chlorothiazole-5-sulfonyl chloride.

The resulting sulfonyl chloride can then be converted to the sulfonyl fluoride via a halide exchange reaction as previously described.

Stability of Thiazole Sulfonyl Fluorides

Sulfonyl fluorides are generally more stable than their sulfonyl chloride counterparts.[9][13] This increased stability is attributed to the stronger S-F bond compared to the S-Cl bond. Studies on the stability of heteroaromatic sulfonyl halides have shown that thiazole-2-sulfonyl fluoride is significantly more stable than thiazole-4- and -5-sulfonyl chlorides.[1] While thiazole-4- and -5-sulfonyl chlorides show decomposition over time, the corresponding sulfonyl fluorides are expected to be more robust.[1] This enhanced stability makes thiazole sulfonyl fluorides attractive reagents for applications requiring compatibility with a broader range of reaction conditions and for use as covalent warheads in drug design, where stability in biological media is paramount.

Reactivity Profile of the Sulfonyl Fluoride Group on a Thiazole Ring

The reactivity of the sulfonyl fluoride group is intrinsically linked to the electronic properties of the thiazole ring to which it is attached. The position of the sulfonyl fluoride group (C2, C4, or C5) significantly influences its electrophilicity and, consequently, its reactivity towards nucleophiles.

Electronic Effects of the Thiazole Ring

The thiazole ring is an electron-deficient heterocycle, but the electron density is not uniformly distributed. Computational studies and experimental observations indicate the following trend in electron density: C5 > C4 > C2.[14]

  • C2-position: This position is the most electron-deficient due to the inductive effects of both the adjacent nitrogen and sulfur atoms. A sulfonyl fluoride group at this position is expected to be highly electrophilic and therefore more reactive towards nucleophiles.

  • C5-position: This position is the most electron-rich, which can be attributed to the lone pair of electrons on the sulfur atom contributing to the aromatic system. A sulfonyl fluoride at this position would be less electrophilic compared to the C2- and C4-positions.

  • C4-position: This position has an intermediate electron density.

The presence of other substituents on the thiazole ring will further modulate these electronic effects. For instance, electron-donating groups (EDGs) like an amino group will increase the electron density of the ring, while electron-withdrawing groups (EWGs) like a chloro group will decrease it.

Reactivity in Sulfur(VI) Fluoride Exchange (SuFEx) Reactions

The reactivity of thiazole sulfonyl fluorides in SuFEx reactions is a direct reflection of the electrophilicity of the sulfur atom.

A study on sulfonyl fluoride functionalized 2-aminothiazoles revealed that the electron-rich nature of the 2-aminothiazole ring deactivates the electrophilic sulfur of the sulfonyl fluoride group.[6] This makes the S-F exchange more challenging, requiring more forcing conditions (e.g., heating with a strong base like Cs₂CO₃) compared to SuFEx reactions with more electron-deficient aryl sulfonyl fluorides.[6]

Conversely, a sulfonyl fluoride group attached to a thiazole ring bearing an electron-withdrawing group, such as a chloro group at the 2-position, is expected to be more reactive in SuFEx reactions.

SuFEx_Reactivity cluster_0 Influence of Thiazole Substituent on SuFEx Reactivity EDG Electron-Donating Group (e.g., -NH2) on Thiazole Reactivity_Decreased Decreased Electrophilicity of -SO2F Slower SuFEx Reaction EDG->Reactivity_Decreased donates electron density EWG Electron-Withdrawing Group (e.g., -Cl) on Thiazole Reactivity_Increased Increased Electrophilicity of -SO2F Faster SuFEx Reaction EWG->Reactivity_Increased withdraws electron density Covalent_Inhibition cluster_protein Protein Binding Pocket Thiazole_SF Thiazole Sulfonyl Fluoride (Electrophile) Non_covalent_complex Non-covalent Binding Complex Thiazole_SF->Non_covalent_complex Protein Target Protein Protein->Non_covalent_complex Nucleophilic_Residue Nucleophilic Amino Acid Residue (e.g., Lys, Tyr, Ser, His) Covalent_Adduct Covalent Adduct (Irreversible Inhibition) Nucleophilic_Residue->Covalent_Adduct Non_covalent_complex->Covalent_Adduct Covalent Bond Formation

Caption: Mechanism of covalent inhibition by a thiazole sulfonyl fluoride.

Applications in Drug Discovery

The unique reactivity profile of thiazole sulfonyl fluorides makes them attractive for various applications in drug discovery, particularly in the development of targeted covalent inhibitors.

Kinase Inhibitors

Protein kinases are a major class of drug targets, and covalent inhibitors have proven to be an effective strategy for achieving high potency and selectivity. [5][15]Thiazole-based scaffolds are frequently found in kinase inhibitors. [15][16]The incorporation of a sulfonyl fluoride warhead onto a thiazole-based kinase inhibitor scaffold allows for the covalent targeting of nucleophilic residues within the kinase active site, such as a conserved lysine residue.

Protease Inhibitors

Proteases are another important class of drug targets, and covalent inhibition is a well-established mechanism of action for many protease inhibitors. [2][14]Thiazole-containing compounds have been investigated as inhibitors of various proteases, including the main protease of SARS-CoV-2. [14][17][18]The use of a thiazole sulfonyl fluoride could enable the development of potent and irreversible protease inhibitors.

Quantitative Data on Thiazole Sulfonyl Fluoride Reactivity

Compound/ReactionConditionsYield (%)Reference
Synthesis of 2-aminothiazole sulfonyl fluoride5-imino-N,4-diaryl-4,5-dihydro-1,2,4-thiadiazol-3-amine, SASF, DBU, MeCN, 70 °C then 50 °Cup to 99%[6]
SuFEx reaction of a 2-aminothiazole sulfonyl fluoride with a phenolCs₂CO₃, MeCN, 60 °C, 16 h66-99%[6]

Conclusion

The thiazole sulfonyl fluoride motif represents a powerful and versatile tool for modern drug discovery and chemical biology. The reactivity of the sulfonyl fluoride group is intricately modulated by the electronic properties of the thiazole ring, allowing for the fine-tuning of its electrophilicity. This tunable reactivity, combined with the inherent stability of the sulfonyl fluoride group, makes these compounds highly suitable for the development of targeted covalent inhibitors. As our understanding of the synthesis and reactivity of these fascinating molecules continues to grow, we can expect to see the emergence of novel and effective therapeutic agents based on the thiazole sulfonyl fluoride scaffold.

References

  • Smedley, C. J., et al. The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy. ChemRxiv. [Link]

  • Smedley, C. J., et al. The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles Using a Diversity Oriented Clicking Strategy. ChemRxiv. [Link]

  • Smedley, C. J., et al. The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles Using a Diversity Oriented Clicking Strategy. Organic Letters. [Link]

  • Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors. PubMed. [Link]

  • Thiazole-fused thiazoliniums with ketone warheads as covalent inhibitors targeting Cys44 of SARS-CoV-2 3CLpro. ResearchGate. [Link]

  • Smedley, C. J., et al. The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles Using a Diversity Oriented Clicking Strategy. PubMed. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. [Link]

  • Unconventional reactivity of sulfonyl fluorides. Spiral. [Link]

  • Sulfur-Fluoride Exchange (SuFEx)-Mediated Synthesis of Sterically Hindered and Electron-Deficient Secondary and Tertiary Amides via Acyl Fluoride Intermediates. PubMed. [Link]

  • Sulfur-Fluoride Exchange (SuFEx)-Mediated Synthesis of Sterically Hindered and Electron-Deficient Secondary and Tertiary Amides via Acyl Fluoride Intermediates. Semantic Scholar. [Link]

  • Frontispiece: Sulfur-Fluoride Exchange (SuFEx)-Mediated Synthesis of Sterically Hindered and Electron-Deficient Secondary and Tertiary Amides via Acyl Fluoride Intermediates. ResearchGate. [Link]

  • Thiazole‐based SARS‐CoV‐2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. PMC. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Thiazole Derivatives Inhibitors of Protein Kinases. ResearchGate. [Link]

  • (PDF) Thiazole‐based SARS‐CoV‐2 protease (COV M) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. ResearchGate. [Link]

  • Thiazole‐based SARS‐CoV‐2 protease (COV M ) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simul. Semantic Scholar. [Link]

  • A Facile Synthesis of 1,3-Thiazole-4-sulfonyl Chlorides. Taylor & Francis Online. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ETH Library. [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. [Link]

  • Method for preparing 2-chlorine-5 chloromethyl thiazole.
  • Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4- d]thiazole Derivatives. PubMed. [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. PMC. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Sulfonyl Fluoride Synthesis by Fluorination. Organic Chemistry Portal. [Link]

  • Aromatic sulfonyl fluorides covalently kinetically stabilize transthyretin to prevent amyloidogenesis while affording a fluorescent conjugate. PubMed. [Link]

  • DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group. [Link]

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Foundational

theoretical and computational studies of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride Introduction The confluence of thiazole and sulfonyl fluoride moieties in a single molecular ent...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride

Introduction

The confluence of thiazole and sulfonyl fluoride moieties in a single molecular entity presents a compelling case for in-depth investigation, particularly for applications in drug discovery and chemical biology. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and exhibiting a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[1][2][3] Concurrently, the sulfonyl fluoride group has garnered significant attention as a versatile functional group, notably for its role in "click chemistry" and as a covalent inhibitor of enzymes.[4][5]

This guide provides a comprehensive theoretical and computational framework for the study of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride, a molecule of significant interest at the intersection of these two important chemical classes. As a Senior Application Scientist, the following sections are designed to not only outline the "how" but also the "why" behind the computational protocols, offering a self-validating system for researchers, scientists, and drug development professionals. We will explore its molecular structure, delve into a practical guide for computational analysis, and bridge the gap between theoretical predictions and experimental validation.

The Significance of a Computational Approach

A thorough computational analysis provides invaluable insights into the structural, electronic, and reactive properties of a molecule before its synthesis and experimental testing. This in-silico approach can predict molecular geometry, vibrational frequencies, and electronic transitions, which can later be validated against experimental data.[6][7] Furthermore, computational methods like molecular docking can elucidate potential biological targets and binding modes, thereby accelerating the drug discovery process.[8][9]

Molecular Structure and Postulated Properties

While a specific synthesis for 2-Methyl-1,3-thiazole-5-sulfonyl fluoride is not extensively documented, its preparation can be conceptualized based on established synthetic routes for related thiazole and sulfonyl fluoride compounds.[10][11][12] A plausible approach would involve the synthesis of a 2-methyl-1,3-thiazole precursor followed by sulfonation and subsequent fluorination at the 5-position.

Based on the known spectroscopic data of similar thiazole derivatives, we can anticipate key features in its NMR and IR spectra.[2][13] For instance, the ¹H NMR spectrum would likely show a characteristic singlet for the methyl group protons and a singlet for the proton on the thiazole ring. The ¹³C NMR would display distinct signals for the carbons of the thiazole ring and the methyl group.[13] The IR spectrum is expected to exhibit strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl fluoride group.

Computational Methodology: A Practical Guide

This section provides a step-by-step guide to performing a comprehensive computational study of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These methods offer a good balance between computational cost and accuracy for molecules of this size.

Software Selection

For these calculations, a quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended. For visualization of molecular orbitals and vibrational modes, software like GaussView, Avogadro, or VMD is suitable.[14]

Experimental Protocol 1: Geometric Optimization and Vibrational Frequency Analysis

This protocol aims to find the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface) and to confirm that it is a true minimum.

  • Input File Preparation:

    • Construct the initial 3D structure of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride using a molecular builder.

    • Define the level of theory: A common and effective choice is the B3LYP functional with a 6-311G(d,p) basis set.[7] For molecules containing sulfur and fluorine, including diffuse functions (e.g., 6-311+G(d,p)) can improve accuracy. The M06-2X functional is also a good alternative, particularly for main-group elements.[14]

    • Specify the calculation type as "Opt" (Optimization) and "Freq" (Frequency).

    • Define the charge (0) and multiplicity (singlet) of the molecule.

  • Execution of the Calculation:

    • Submit the input file to the quantum chemistry software.

  • Analysis of the Output:

    • Convergence: Ensure the optimization has converged successfully by checking the output file for convergence criteria.

    • Vibrational Frequencies: A true minimum energy structure will have no imaginary frequencies. One or more imaginary frequencies indicate a transition state or a higher-order saddle point, requiring further structural modification and re-optimization.

    • Zero-Point Vibrational Energy (ZPVE): Note the ZPVE for use in subsequent energy calculations.

    • Optimized Coordinates: The final, optimized Cartesian coordinates represent the molecule's equilibrium geometry.

Experimental Protocol 2: Electronic Structure Analysis

This protocol investigates the electronic properties of the molecule to understand its reactivity and spectral characteristics.

  • Input File Preparation:

    • Use the optimized geometry from the previous step.

    • Specify a single-point energy calculation at the same level of theory.

    • Request the generation of molecular orbitals (e.g., by including "pop=full" in the input).

  • Execution and Analysis:

    • Run the calculation.

    • HOMO-LUMO Analysis: Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[6]

    • Molecular Orbital Visualization: Visualize the 3D shapes of the HOMO and LUMO to understand the regions of the molecule involved in electron donation and acceptance.

    • Molecular Electrostatic Potential (MEP) Map: Generate an MEP map to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

Experimental Protocol 3: Simulating UV-Vis and IR Spectra

This protocol predicts the molecule's spectroscopic properties, which can be directly compared with experimental data.

  • IR Spectrum:

    • The vibrational frequencies calculated in Protocol 1 can be used to generate a simulated IR spectrum. The frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to better match experimental values.

  • UV-Vis Spectrum (TD-DFT):

    • Input File Preparation: Use the optimized geometry. Specify a TD-DFT calculation (e.g., "TD(NStates=10)").

    • Execution and Analysis: The output will provide the excitation energies and oscillator strengths for the lowest electronic transitions. These can be used to plot a simulated UV-Vis spectrum.[15]

Computational Workflow Diagram

G cluster_prep Preparation cluster_dft DFT Calculations cluster_analysis Analysis & Application A 1. Build Initial Structure B 2. Geometric Optimization & Frequency Analysis (B3LYP/6-311+G(d,p)) A->B C 3. Electronic Structure Analysis (Single Point) B->C E Optimized Geometry (Bond Lengths, Angles) B->E F Vibrational Frequencies (Simulated IR Spectrum) B->F D 4. TD-DFT Calculation C->D G HOMO/LUMO Energies MEP Map C->G H Excitation Energies (Simulated UV-Vis Spectrum) D->H I Molecular Docking (with Biological Target) E->I

Caption: Computational workflow for the theoretical analysis of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride.

Theoretical Results and Discussion (Hypothetical Data)

The following tables present hypothetical, yet plausible, data that could be obtained from the computational protocols described above.

Table 1: Selected Optimized Geometric Parameters
ParameterBond Length (Å)ParameterBond Angle (°)
S1-C51.75C4-C5-S1110.5
C5-S(O₂)F1.80C5-S-O1108.0
S-F1.60O1-S-O2120.0
S=O1.45C2-N3-C4115.0
Table 2: Calculated Electronic Properties
PropertyValue
HOMO Energy-7.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment4.5 D

The relatively large HOMO-LUMO gap suggests that 2-Methyl-1,3-thiazole-5-sulfonyl fluoride is likely to be a kinetically stable molecule. The significant dipole moment indicates a polar nature, which would influence its solubility and intermolecular interactions.

Molecular Orbital Visualization

Caption: Hypothetical representation of the HOMO and LUMO of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride.

The localization of the HOMO on the thiazole ring suggests this region is susceptible to electrophilic attack, while the LUMO's position on the sulfonyl fluoride group highlights its potential as an electrophilic center for nucleophilic attack, a key feature for its application as a covalent inhibitor.

Bridging Theory and Experiment: Validation and Application

A purely theoretical study, while insightful, must be validated by experimental data. The calculated IR and UV-Vis spectra should be compared with experimentally obtained spectra to confirm the accuracy of the computational model.

Molecular Docking for Drug Discovery

The optimized structure of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride can be used in molecular docking simulations to predict its binding affinity and mode of interaction with biological targets.[1][8][9] Thiazole derivatives have shown promise as inhibitors of bacterial and fungal enzymes.[2][8] A potential target for this molecule could be an enzyme with a nucleophilic residue (e.g., serine or cysteine) in its active site, which could form a covalent bond with the sulfonyl fluoride moiety.

Experimental Protocol 4: Molecular Docking Workflow
  • Preparation of the Ligand: Use the optimized geometry of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride.

  • Preparation of the Receptor: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation: Use software like AutoDock Vina or Glide to perform the docking. Define the binding site on the receptor.

  • Analysis of Results: Analyze the predicted binding poses and binding energies. The pose with the lowest binding energy is typically considered the most favorable. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Molecular Docking Workflow Diagram

G cluster_input Inputs cluster_process Docking Process cluster_output Outputs & Analysis A Optimized Ligand Structure (from DFT) C Prepare Ligand (add charges, etc.) A->C B Receptor Structure (from PDB) D Prepare Receptor (remove water, add H) B->D E Define Binding Site C->E D->E F Run Docking Simulation (e.g., AutoDock Vina) E->F G Binding Poses & Binding Energies F->G H Analyze Ligand-Receptor Interactions G->H I Identify Potential Covalent Inhibition Site H->I

Sources

Exploratory

A Technical Guide to Evaluating the Covalent Inhibitor Potential of 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride

Abstract Covalent inhibitors have undergone a renaissance in drug discovery, offering distinct advantages in potency, duration of action, and the ability to target proteins previously considered "undruggable".[1][2] The...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Covalent inhibitors have undergone a renaissance in drug discovery, offering distinct advantages in potency, duration of action, and the ability to target proteins previously considered "undruggable".[1][2] The sulfonyl fluoride (SF) moiety has emerged as a privileged electrophilic warhead, distinguished by its stability and unique reactivity profile that extends beyond the canonical cysteine to engage a variety of nucleophilic amino acid residues.[3][4][5] This guide provides a comprehensive technical framework for researchers and drug development professionals to explore and validate the covalent inhibitor potential of a specific scaffold: 2-Methyl-1,3-thiazole-5-sulfonyl fluoride. We will delve into the rationale behind its design, the mechanism of action, and present detailed, field-proven experimental workflows for its characterization—from initial biochemical kinetics to definitive mass spectrometric validation and cellular target engagement.

The Strategic Advantage of the Sulfonyl Fluoride Warhead

Historically, the design of targeted covalent inhibitors (TCIs) has heavily relied on electrophiles that react with cysteine, the most nucleophilic amino acid.[3] However, the relative scarcity of cysteine residues in protein binding sites limits the scope of this approach. Sulfonyl fluorides represent a paradigm shift, offering a "Goldilocks" reactivity—they are sufficiently stable in aqueous physiological environments to avoid indiscriminate reactions but can be potently activated within the microenvironment of a protein binding pocket to form stable covalent bonds.[6]

Their distinct advantage lies in their ability to react with a broader palette of nucleophilic amino acid side chains, including serine, threonine, lysine, tyrosine, and histidine.[5][7][8] This expanded targeting capability significantly broadens the druggable proteome. The 2-methyl-1,3-thiazole scaffold serves as a versatile guidance system, a core structure that can be further elaborated to achieve specific binding affinity and selectivity for a target protein of interest.

Proposed Synthesis Route

While a direct synthesis for 2-Methyl-1,3-thiazole-5-sulfonyl fluoride is not extensively documented, a plausible route can be inferred from established chemical methodologies. A common approach involves the synthesis of the corresponding sulfonyl chloride, which can then be converted to the sulfonyl fluoride. For instance, 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride has been synthesized via chlorination of a thiazole precursor.[9] A subsequent fluoride exchange reaction, a robust method for accessing aromatic sulfonyl fluorides, would yield the desired compound.[10]

Mechanism of Covalent Modification

The covalent interaction begins with the non-covalent binding of the inhibitor to the target protein, driven by the thiazole scaffold and any associated functionalities. This initial binding event positions the electrophilic sulfur(VI) center of the sulfonyl fluoride in close proximity to a nucleophilic amino acid residue within the binding site. The nucleophile then attacks the sulfur atom, displacing the fluoride ion and forming a stable, covalent sulfonyl or sulfonamide linkage. This mechanism is often referred to as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[6][8]

G E Protein (E) EI Non-covalent Complex (E•I) E->EI kon I Inhibitor (I) 2-Methyl-1,3-thiazole-5-sulfonyl fluoride EI->E koff EI_2 Non-covalent Complex (E•I) E_I Covalently Modified Protein (E-I) EI_2->E_I kinact (Nucleophilic Attack)

Caption: Two-step mechanism of covalent inhibition by sulfonyl fluorides.

Experimental Workflow: A Triad of Validation

Characterizing a covalent inhibitor requires a multi-faceted approach to build a robust and irrefutable body of evidence. We advocate for a three-pronged strategy encompassing biochemical kinetics, mass spectrometric confirmation, and cellular target engagement. A combination of these approaches is essential to reliably advance drug candidates.[11]

Biochemical Assessment: Quantifying Covalent Potency

The gold standard for characterizing a covalent inhibitor is the determination of its kinetic parameters: the initial binding affinity (K_I) and the maximal rate of inactivation (k_inact). The ratio, k_inact/K_I, serves as a second-order rate constant that allows for direct comparison of the efficiencies of different covalent inhibitors.[12][13]

Rationale: Unlike reversible inhibitors, the potency of a covalent inhibitor is time-dependent. A simple IC50 value can be misleading as it will change with the pre-incubation time of the inhibitor and the enzyme.[11] Determining k_inact and K_I provides a complete mechanistic picture of the inactivation process.[1][14]

G start Start: Prepare Reagents (Enzyme, Inhibitor, Substrate, Buffer) preincubation Pre-incubation Step Incubate Enzyme + Inhibitor at various concentrations and time points start->preincubation initiate Initiate Reaction Add Substrate preincubation->initiate measure Measure Activity Monitor product formation over time (e.g., Spectrophotometry, Fluorimetry) initiate->measure plot_progress Plot Progress Curves [Product] vs. Time measure->plot_progress calc_kobs Calculate k_obs Fit initial rates or progress curves to determine the observed rate of inactivation (k_obs) for each inhibitor concentration plot_progress->calc_kobs plot_kobs Plot k_obs vs. [Inhibitor] calc_kobs->plot_kobs fit_hyperbola Fit Data to Hyperbola k_obs = kinact * [I] / (KI + [I]) plot_kobs->fit_hyperbola end Determine kinact and KI fit_hyperbola->end

Caption: Workflow for determining kinetic parameters (k_inact/K_I).

Protocol 1: Determination of k_inact and K_I

  • Reagent Preparation: Prepare concentrated stock solutions of the target enzyme, 2-Methyl-1,3-thiazole-5-sulfonyl fluoride, and the enzyme's substrate in a suitable assay buffer.

  • Enzyme/Inhibitor Pre-incubation: In a multi-well plate, set up reactions by pre-incubating the enzyme with a range of inhibitor concentrations for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO) and a no-enzyme control.

    • Causality: This step is critical to allow the time-dependent covalent bond formation to occur before measuring the remaining enzyme activity.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a saturating concentration of the substrate to all wells simultaneously.

  • Activity Measurement: Immediately measure the enzyme activity by monitoring the rate of product formation using an appropriate detection method (e.g., absorbance, fluorescence) on a plate reader in kinetic mode.

  • Data Analysis:

    • For each inhibitor concentration, plot the residual enzyme activity against the pre-incubation time. Fit the data to a single exponential decay equation to determine the observed rate of inactivation (k_obs).

    • Plot the calculated k_obs values against the corresponding inhibitor concentrations.

    • Fit this secondary plot to the Michaelis-Menten equation for covalent inhibitors: k_obs = (k_inact * [I]) / (K_I + [I]) . This will yield the values for k_inact and K_I.

  • Self-Validation: To confirm a covalent mechanism, perform the assay with a negative control compound lacking the sulfonyl fluoride warhead. This compound should exhibit no time-dependent inhibition.

Mass Spectrometry: Definitive Proof of Covalent Adduct Formation

Mass spectrometry (MS) provides direct and unambiguous evidence of a covalent binding event.[15] It is used to confirm that the inhibitor has formed a covalent bond with the target protein and to identify the specific amino acid residue that has been modified.

Rationale: MS can precisely measure the mass of a protein. A covalent modification results in a predictable mass increase in the target protein, corresponding to the molecular weight of the inhibitor. Further fragmentation analysis can pinpoint the exact location of this modification on the protein's sequence.

G cluster_0 Sample Preparation cluster_1 Intact Mass Analysis (Top-Down) cluster_2 Peptide Mapping (Bottom-Up) incubate Incubate Protein with excess Inhibitor quench Quench Reaction incubate->quench lcms LC-MS Analysis of intact protein quench->lcms digest Enzymatic Digestion (e.g., Trypsin) quench->digest deconvolute Deconvolute Spectrum lcms->deconvolute confirm Confirm Mass Shift (Protein Mass + Inhibitor Mass) deconvolute->confirm lcmsms LC-MS/MS Analysis of peptides digest->lcmsms search Database Search (e.g., Mascot, MaxQuant) with variable modification lcmsms->search identify Identify Modified Peptide and specific amino acid residue search->identify

Caption: Mass spectrometry workflow for covalent adduct confirmation.

Protocol 2: Adduct Confirmation and Mapping by LC-MS/MS

  • Adduct Formation: Incubate the purified target protein with a 5-10 fold molar excess of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride for a sufficient time (e.g., 2-4 hours) at room temperature to ensure complete reaction. Include a control sample with only the protein and vehicle.

  • Intact Mass Analysis (Optional but Recommended):

    • Desalt the samples.

    • Analyze by LC-MS to obtain the total mass of the protein.

    • Compare the mass of the inhibitor-treated protein with the control. A mass increase corresponding to the inhibitor's molecular weight confirms covalent modification.[16]

  • Sample Preparation for Peptide Mapping:

    • Denature, reduce, and alkylate the protein samples.

    • Digest the protein into smaller peptides using a protease like trypsin.[17]

  • LC-MS/MS Analysis (Peptide Mapping):

    • Separate the resulting peptides using liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will isolate and fragment the peptide ions.[15][18]

  • Data Analysis:

    • Use a proteomics search engine (e.g., Mascot, Sequest) to match the experimental MS/MS spectra against the known sequence of the target protein.

    • Crucially, include a "variable modification" in the search parameters corresponding to the mass of the 2-Methyl-1,3-thiazole-5-sulfonyl moiety on all potential nucleophilic residues (Ser, Thr, Tyr, Lys, His).

    • The software will identify the peptide containing the modification and the specific fragment ions that confirm the exact amino acid attachment site.[17]

Cellular Assays: Proving Target Engagement in a Biological Context

Confirming that an inhibitor binds its target within the complex environment of a living cell is a critical step in validating its potential as a therapeutic agent.[19][20] Cellular target engagement assays provide this crucial link between biochemical activity and physiological effect.

Rationale: A compound's activity in a biochemical assay does not guarantee it can permeate the cell membrane, avoid efflux pumps, and find its target in the crowded cellular milieu. Cellular assays directly measure this engagement.

G start Culture Cells Expressing the target protein treat Treat Cells with a dose-range of the inhibitor for a defined time start->treat lyse Lyse Cells treat->lyse compete Competition with a Probe Add a covalent tracer/probe that binds to the same site and has a reporter tag (e.g., Biotin, Fluorophore) lyse->compete detect Detect Unoccupied Target Measure the amount of probe that binds, which is inversely proportional to target engagement by the inhibitor compete->detect analyze Analyze Data Calculate cellular IC50 or Target Occupancy detect->analyze end Confirm Cellular Target Engagement analyze->end

Caption: General workflow for a cellular target engagement assay.

Protocol 3: High-Throughput Cellular Target Engagement Assay

This protocol describes a general competition-based approach. Specific methods like NanoBRET or HTRF would require specialized reagents but follow this core principle.[21]

  • Cell Culture: Plate cells expressing the target of interest in a high-density format (e.g., 384-well or 1536-well plates).

  • Compound Treatment: Treat the cells with a serial dilution of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride for a set period (e.g., 1-2 hours) to allow for target engagement.

  • Cell Lysis: Lyse the cells using a buffer compatible with the downstream detection method.

  • Probe Competition: Add a pre-determined concentration of a covalent "tracer" probe that binds to the same active site. This tracer is typically tagged with biotin or is part of a resonance energy transfer pair (e.g., BRET, FRET).

    • Causality: If the inhibitor has engaged the target, the binding site will be occupied, preventing the tracer from binding.

  • Detection: Use an appropriate detection method to quantify the amount of tracer that has bound to the target protein. For example, in a BRET assay, the signal is generated when the tracer brings a luciferase enzyme close to a fluorescent acceptor.[21]

  • Data Analysis: The measured signal will be inversely proportional to the level of target engagement by the inhibitor. Plot the signal versus inhibitor concentration and fit to a dose-response curve to determine the cellular target engagement IC50.

Data Summary and Interpretation

All quantitative data should be systematically organized to facilitate analysis and comparison.

ParameterValueMethodRationale
IC50 (t=60 min) e.g., 150 nMBiochemical AssayPotency after a fixed pre-incubation time.
K_I e.g., 1.2 µMFull Kinetic AnalysisMeasure of initial non-covalent binding affinity.
k_inact e.g., 0.05 min⁻¹Full Kinetic AnalysisMaximum rate of covalent inactivation.
k_inact/K_I e.g., 41,667 M⁻¹min⁻¹Full Kinetic AnalysisSecond-order rate constant; key metric for efficiency.
Mass Shift e.g., +207.02 DaIntact Protein MSConfirms 1:1 covalent adduct formation.
Modified Residue e.g., Tyr-234LC-MS/MSIdentifies the specific site of covalent modification.
Cellular TE IC50 e.g., 450 nMCellular AssayMeasures target engagement in a physiological context.

Conclusion

The 2-Methyl-1,3-thiazole-5-sulfonyl fluoride scaffold represents a promising starting point for the development of novel targeted covalent inhibitors. Its potential to engage non-cysteine nucleophiles opens up a vast landscape of previously intractable drug targets. The systematic application of the biochemical, mass spectrometric, and cellular workflows detailed in this guide provides a robust and self-validating pathway to rigorously assess this potential. By understanding not just if a compound binds, but how, how quickly, where, and whether it engages in a cellular context, researchers can make informed decisions to accelerate the journey from a promising chemical matter to a transformative therapeutic.

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Foundational

A Senior Application Scientist's Guide to 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride: A Covalent Fragment for Modern Drug Discovery

Authored by: Gemini, Senior Application Scientist Abstract The paradigm of drug discovery is in a constant state of evolution, with fragment-based drug discovery (FBDD) and targeted covalent inhibition (TCI) representing...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The paradigm of drug discovery is in a constant state of evolution, with fragment-based drug discovery (FBDD) and targeted covalent inhibition (TCI) representing two of the most impactful strategies of the modern era. This guide provides an in-depth technical overview of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride, a fragment that exists at the intersection of these two powerful approaches. We will dissect the core attributes of this molecule, from its physicochemical properties and inherent reactivity as a sulfonyl fluoride electrophile to the strategic advantages conferred by its thiazole scaffold. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, screening methodologies, and application in creating next-generation covalent therapeutics. We will explore the underlying principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, detail protocols for hit identification and validation, and provide a forward-looking perspective on the potential of this versatile fragment.

Introduction: The Convergence of Fragments and Covalency

Fragment-Based Drug Discovery (FBDD) has established itself as a cornerstone of modern medicinal chemistry. The approach—identifying low-molecular-weight ligands (fragments) that bind to a biological target with high ligand efficiency—provides an efficient starting point for developing potent and selective drug candidates. Concurrently, the renaissance of Targeted Covalent Inhibition (TCI) has offered a powerful method to achieve enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable to non-covalent binders.[1][2]

The strategic fusion of these two disciplines has given rise to the field of covalent FBDD. Here, fragments are designed not only to bind reversibly but also to form a stable, covalent bond with the target protein. This is typically achieved by incorporating a mildly reactive electrophilic "warhead" into the fragment's structure. The sulfonyl fluoride moiety has recently emerged as a particularly valuable warhead. Unlike traditional electrophiles that primarily target the nucleophilic thiol of cysteine residues, sulfonyl fluorides can engage a broader range of amino acids, including lysine, tyrosine, histidine, serine, and threonine.[2][3][4] This expansion of the "targetable proteome" is a significant advancement for drug discovery.

This guide focuses on a specific, high-potential covalent fragment: 2-Methyl-1,3-thiazole-5-sulfonyl fluoride . This molecule uniquely combines the desirable attributes of a fragment—low molecular weight and complexity—with the covalent reactivity of a sulfonyl fluoride and the proven pharmacological relevance of a thiazole scaffold.[5][6]

Core Moiety Analysis: 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride

A deep understanding of a fragment's intrinsic properties is paramount before its deployment in a screening campaign. The selection of this particular fragment is not arbitrary; it is a carefully considered convergence of three key features: the sulfonyl fluoride warhead, the thiazole core, and the methyl substituent.

Physicochemical and Structural Properties

To ensure a fragment is a suitable starting point for FBDD, it must possess favorable physicochemical properties that adhere to the "Rule of Three" and ensure sufficient solubility and developability.

PropertyValue (Predicted/Known)SourceSignificance in FBDD
Molecular Formula C₄H₄FNO₂S₂PubChemFoundational identity of the molecule.[7]
Molecular Weight 181.21 g/mol PubChemAdheres to the "Rule of Three" (<300 Da), ensuring high ligand efficiency.[7]
XlogP (Predicted) 1.5PubChemIndicates a favorable balance of hydrophobicity and hydrophilicity for binding and solubility.[7]
Topological Polar Surface Area (TPSA) 47.03 ŲChemSceneSuggests good potential for cell permeability and bioavailability.[8]
Hydrogen Bond Acceptors 4ChemSceneProvides potential interaction points within a protein binding pocket.[8]
Hydrogen Bond Donors 0ChemSceneReduces the potential for desolvation penalties upon binding.[8]
Rotatable Bonds 1ChemSceneLow conformational flexibility, which is desirable for fragments to minimize entropic loss upon binding.[8]
The Sulfonyl Fluoride (SO₂F) Warhead: A Hub for Covalent Chemistry

The sulfonyl fluoride group is the reactive center of the fragment. Its utility is rooted in the principles of Sulfur(VI) Fluoride Exchange (SuFEx) , a click chemistry reaction developed by the Sharpless lab.[9][10][11] The S(VI)-F bond is relatively stable in aqueous media but can be activated by proximal nucleophilic residues on a protein surface, leading to a covalent sulfonylation.

Key Attributes of the SO₂F Warhead:

  • Tunable Reactivity: The electrophilicity of the sulfur atom can be modulated by the electronic properties of the attached aromatic system (in this case, the thiazole ring). The electron-withdrawing nature of the thiazole ring is expected to enhance the reactivity of the sulfonyl fluoride.

  • Multi-Residue Targeting: Unlike many traditional covalent warheads that are highly specific for cysteine, sulfonyl fluorides have demonstrated reactivity with a wider array of nucleophilic amino acids.[3][12] This dramatically increases the number of proteins that can be targeted.

  • Biocompatibility: The SO₂F group generally possesses good aqueous stability and a low propensity for off-target reactivity compared to more aggressive electrophiles, making it an ideal warhead for targeted inhibitors.[1]

The reaction mechanism with a generic protein nucleophile (Nu) is illustrated below:

G Figure 1: Covalent modification of a protein by a sulfonyl fluoride. Fragment R-SO₂F (2-Methylthiazole-SO₂F) Protein Protein-Nu-H (e.g., Tyr-OH, Lys-NH₂) Adduct R-SO₂-Nu-Protein Fragment->Adduct Covalent Bond Formation Protein->Adduct HF H-F

Caption: Covalent modification of a protein by a sulfonyl fluoride.

The 1,3-Thiazole Scaffold: A Privileged Pharmacophore

The thiazole ring is not merely an inert linker; it is a "privileged scaffold" frequently found in biologically active molecules and approved drugs.[5][6] Its inclusion provides several strategic advantages:

  • Bioisosteric Replacement: Thiazoles can act as bioisosteres for other aromatic or amide groups, offering a way to modulate properties like solubility, metabolism, and target engagement.

  • Interaction Hub: The nitrogen and sulfur heteroatoms can participate in hydrogen bonding and other non-covalent interactions, helping to anchor the fragment in the binding pocket and orient the sulfonyl fluoride warhead for reaction.

  • Vector for Growth: The thiazole ring provides well-defined vectors for chemical elaboration. The methyl group at the 2-position can be modified, and substitution at the 4-position is also synthetically accessible, allowing for rapid fragment evolution during a hit-to-lead campaign. However, it's crucial to be aware that certain thiazole derivatives, particularly 2-aminothiazoles, have been flagged as potential "frequent hitters" or promiscuous inhibitors.[5][13][14] Therefore, rigorous validation of any screening hits is essential.

Synthesis and Derivatization Workflow

The accessibility of the core fragment and its analogues is a critical logistical consideration for any FBDD campaign. The synthesis of sulfonyl fluoride-functionalized heterocycles has become more streamlined in recent years.

General Synthesis of the Core Fragment

While specific, large-scale synthetic routes for 2-Methyl-1,3-thiazole-5-sulfonyl fluoride are proprietary, a general approach can be extrapolated from known methodologies for creating aryl sulfonyl fluorides and functionalized thiazoles. A plausible route involves the conversion of a corresponding sulfonyl chloride or sulfonic acid. For example, the chlorination of 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole is known to produce the corresponding thiazole-5-sulfonyl chloride, which can serve as a precursor.[15] More modern, sustainable methods may employ mechanochemical procedures to convert stable precursors into the desired sulfonyl fluoride.[16]

A key advantage of the sulfonyl fluoride moiety is its utility in late-stage functionalization via SuFEx click chemistry.[9][10][17] This allows for the rapid generation of a library of analogues from a common intermediate, which is highly efficient for exploring the structure-activity relationship (SAR).

Caption: General synthetic and derivatization workflow.

Experimental Protocols: Screening and Hit Validation

Deploying 2-Methyl-1,3-thiazole-5-sulfonyl fluoride in a screening campaign requires a carefully designed cascade of experiments to identify true hits and eliminate false positives.

Protocol 1: Primary Screening via ¹⁹F NMR

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) is a powerful primary screening method for fluorinated fragments. It is highly sensitive, requires no protein modification, and directly reports on the chemical environment of the fluorine atom.

Objective: To identify fragments that bind to the target protein, as indicated by changes in the ¹⁹F NMR signal.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride in a suitable deuterated solvent (e.g., DMSO-d₆) at 100 mM.

    • Prepare the target protein in a suitable NMR buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O) to a final concentration of 10-20 µM.

    • In an NMR tube, add the protein solution.

    • Add the fragment stock solution to a final concentration of 100-200 µM. Include a fluorine-containing reference standard (e.g., trifluoroethanol) at a known concentration.

  • Data Acquisition:

    • Acquire a ¹⁹F NMR spectrum of the fragment in the buffer without the protein (reference spectrum).

    • Acquire a ¹⁹F NMR spectrum of the fragment in the presence of the target protein.

    • For covalent binding, acquire spectra at multiple time points (e.g., 0, 1, 4, 24 hours) to monitor the reaction.

  • Data Analysis:

    • Non-covalent Binding: Look for changes in the chemical shift (Δδ), line broadening, or a decrease in signal intensity of the fragment's ¹⁹F peak upon addition of the protein.

    • Covalent Binding: Look for the disappearance of the initial R-SO₂F signal and the appearance of a new signal corresponding to the released fluoride ion (F⁻). The rate of disappearance provides kinetic information.

Causality: A change in the ¹⁹F signal indicates that the fragment is interacting with the protein, altering its local magnetic environment. The disappearance of the sulfonyl fluoride signal is a definitive indicator of a covalent reaction having occurred.

Protocol 2: Hit Confirmation and Kinetic Analysis via Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure binding kinetics (kₐ, kₑ) and affinity (Kₑ). For covalent inhibitors, it can be adapted to determine the rate of covalent modification (kᵢₙₐcₜ).

Objective: To confirm direct binding to the target protein and quantify the kinetics of the covalent interaction.

Methodology:

  • Immobilization: Covalently immobilize the target protein onto a sensor chip (e.g., CM5 chip via amine coupling).

  • Binding Analysis:

    • Inject a series of concentrations of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride over the sensor surface.

    • Monitor the association and dissociation phases in real-time.

  • Data Interpretation:

    • A typical covalent inhibitor will show an initial reversible binding event followed by a time-dependent increase in the response signal that does not return to baseline during the dissociation phase.

    • By fitting the data to a two-state reaction model (reversible binding followed by covalent modification), one can determine the initial affinity (Kᵢ) and the maximal rate of inactivation (kᵢₙₐcₜ).

Trustworthiness: This protocol provides orthogonal validation to the primary ¹⁹F NMR screen. It is a direct binding assay, reducing the likelihood of artifacts from indirect assay formats, and provides quantitative kinetic data that is essential for ranking and optimizing hits.

Protocol 3: Site of Modification Mapping via Mass Spectrometry

Once covalent modification is confirmed, it is critical to identify the specific amino acid residue(s) that have been modified.

Objective: To identify the amino acid residue covalently labeled by the fragment.

Methodology:

  • Reaction: Incubate the target protein with an excess of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride for a sufficient time to ensure complete reaction.

  • Digestion: Remove excess fragment and denature the protein. Digest the protein into smaller peptides using a protease (e.g., trypsin).

  • LC-MS/MS Analysis:

    • Separate the peptides using liquid chromatography (LC).

    • Analyze the peptides using tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Search the MS/MS data for peptides whose mass has increased by the mass of the fragment minus the mass of HF (181.21 - 20.01 = 161.20 Da).

    • The fragmentation pattern in the MS/MS spectrum will confirm the peptide sequence and pinpoint the exact modified residue.

Authoritative Grounding: This experiment provides the ultimate proof of on-target engagement and reveals the precise location of the covalent bond. This structural information is invaluable for structure-based drug design and for understanding the mechanism of action.

Conclusion and Future Directions

2-Methyl-1,3-thiazole-5-sulfonyl fluoride represents a highly promising starting point for the development of novel targeted covalent inhibitors. Its well-balanced physicochemical properties, combined with the multi-residue targeting capability of the sulfonyl fluoride warhead and the pharmacologically privileged thiazole core, make it an attractive tool for modern drug discovery campaigns.[1][3][5] The power of SuFEx click chemistry further enhances its utility, allowing for rapid and efficient generation of analogues for hit-to-lead optimization.[11][18]

As with any reactive fragment, careful and rigorous validation is necessary to triage hits and avoid the pitfalls of promiscuous reactivity.[13][14] The experimental workflow outlined in this guide—combining ¹⁹F NMR, SPR, and mass spectrometry—provides a self-validating system to ensure that only high-quality, on-target covalent hits are advanced.

The future of drug discovery will increasingly rely on innovative chemical tools that can address challenging biological targets. Covalent fragments like 2-Methyl-1,3-thiazole-5-sulfonyl fluoride, which expand the targetable proteome beyond cysteine, are poised to play a pivotal role in delivering the next generation of precision medicines.

References

  • Dong, J., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. ACS Central Science. Available at: [Link]

  • Qin, L., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. National Institutes of Health. Available at: [Link]

  • Various Authors. (n.d.). Covalent inhibitors containing sulfonyl fluoride moieties. ResearchGate. Available at: [Link]

  • Amar, Y., et al. (2026). Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. Wiley Online Library. Available at: [Link]

  • Kelly, M. J., et al. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. PubMed. Available at: [Link]

  • Cold Spring Harbor Laboratory. (2024). Accelerated SuFEx Click Chemistry Used to Rapidly Create Over 150 New Compounds. Technology Networks. Available at: [Link]

  • Goundry, W. R., et al. (n.d.). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry. Available at: [Link]

  • Moses, J. E. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews. Available at: [Link]

  • Zhang, L., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Available at: [Link]

  • Tolmachev, A. A., et al. (n.d.). Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. ScienceDirect. Available at: [Link]

  • Tlahuext-Aca, A., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. National Center for Biotechnology Information. Available at: [Link]

  • Smedley, C. J., et al. (n.d.). The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy. ChemRxiv. Available at: [Link]

  • PubChem. (n.d.). 2-methyl-1,3-thiazole-5-sulfonyl fluoride. PubChem. Available at: [Link]

  • Peng, T., et al. (n.d.). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. Lirias. Available at: [Link]

  • Evren, A. E., et al. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. National Center for Biotechnology Information. Available at: [Link]

  • Proj, M., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. National Center for Biotechnology Information. Available at: [Link]

  • Proj, M., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Publications. Available at: [Link]

  • Proj, M., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PubMed. Available at: [Link]

  • Alam, M. A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • Ayogan, H. A., et al. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. National Center for Biotechnology Information. Available at: [Link]

  • Kop, J., et al. (2025). The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles Using a Diversity Oriented Clicking Strategy. ResearchGate. Available at: [Link]

  • Kop, J., et al. (2024). The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy. ChemRxiv. Available at: [Link]

  • Bull, J. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes. Nature. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-Methyl-1,3-thiazole-5-sulfonyl fluoride in SuFEx Click Chemistry

Introduction: The Thiazole Moiety in the Realm of SuFEx Click Chemistry The field of drug discovery and materials science is in constant pursuit of robust and versatile chemical ligation technologies. Sulfur(VI) Fluoride...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiazole Moiety in the Realm of SuFEx Click Chemistry

The field of drug discovery and materials science is in constant pursuit of robust and versatile chemical ligation technologies. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry, has emerged as a powerful tool for reliably connecting molecular building blocks.[1][2] At the heart of SuFEx is the remarkable balance of stability and reactivity of the sulfonyl fluoride (–SO₂F) group.[3][4] This functional group remains dormant until activated by a suitable catalyst, whereupon it undergoes a highly efficient and specific reaction with a nucleophile, typically a silyl ether or an amine, to form a strong covalent bond.[5][6]

The 2-methyl-1,3-thiazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active compounds.[7][8] Its ability to engage in hydrogen bonding and its favorable metabolic profile make it an attractive component in drug design. The functionalization of this valuable core with a SuFExable handle, such as a sulfonyl fluoride, opens up new avenues for modular synthesis and the rapid generation of compound libraries for high-throughput screening.[9][10]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride as a versatile building block in SuFEx click chemistry. We will delve into the mechanistic underpinnings of the SuFEx reaction, present a detailed, field-tested protocol for its application, and discuss the critical aspects of experimental design and safety.

Mechanistic Insights: The Activation and Exchange of the Sulfonyl Fluoride

The SuFEx reaction proceeds via a nucleophilic substitution at the hexavalent sulfur center of the sulfonyl fluoride. The inherent stability of the S-F bond necessitates the use of a catalyst to facilitate the exchange.[5] While various catalysts can be employed, including organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and hindered guanidine bases, the reaction is often accelerated by the presence of a silicon-based additive such as hexamethyldisilazane (HMDS).[5][11]

The generally accepted mechanism involves the following key steps:

  • Activation of the Nucleophile: In the case of an alcohol nucleophile, the catalyst (e.g., a hindered guanidine base) and HMDS work in synergy. HMDS silylates the alcohol to form a more reactive silyl ether.

  • Nucleophilic Attack: The activated silyl ether then attacks the electrophilic sulfur atom of the 2-Methyl-1,3-thiazole-5-sulfonyl fluoride.

  • Fluoride Exchange and Product Formation: This attack leads to the formation of a pentacoordinate intermediate. The fluoride ion is subsequently eliminated, and a stable sulfonate ester bond is formed. The volatile byproducts, such as trimethylsilyl fluoride and the protonated catalyst, are easily removed.[11]

The electron-rich nature of the 2-aminothiazole ring can sometimes render the attached sulfonyl fluoride less reactive. In such cases, more forcing conditions, such as elevated temperatures and stronger bases like cesium carbonate, may be required to drive the reaction to completion.[10]

Visualizing the SuFEx Mechanism

SuFEx_Mechanism cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Products Thiazole_SO2F 2-Methyl-1,3-thiazole-5-sulfonyl fluoride Pentacoordinate Pentacoordinate Intermediate Thiazole_SO2F->Pentacoordinate ROH Alcohol Nucleophile (R-OH) Silyl_Ether Silyl Ether (R-O-TMS) ROH->Silyl_Ether Silylation Catalyst Base Catalyst (e.g., BTMG) Catalyst->ROH HMDS HMDS HMDS->ROH Silyl_Ether->Pentacoordinate Nucleophilic Attack Product Sulfonate Ester Product Pentacoordinate->Product Fluoride Elimination Byproducts Volatile Byproducts (TMS-F, Catalyst-H+) Pentacoordinate->Byproducts

Caption: Generalized mechanism of the SuFEx reaction with an alcohol nucleophile.

Experimental Protocol: Accelerated SuFEx Coupling of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride with a Phenolic Nucleophile

This protocol details a representative "Accelerated SuFEx" reaction, which is noted for its speed and efficiency.[5]

Materials and Equipment
  • 2-Methyl-1,3-thiazole-5-sulfonyl fluoride (ensure purity)

  • Phenolic coupling partner (e.g., 4-methoxyphenol)

  • 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG)

  • Hexamethyldisilazane (HMDS)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (MeCN))

  • Reaction vial with a magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Preparation of Reagents:

    • To a clean, dry reaction vial equipped with a magnetic stir bar, add 2-Methyl-1,3-thiazole-5-sulfonyl fluoride (1.0 eq.).

    • Add the phenolic coupling partner (1.1 eq.).

    • Dissolve the solids in the chosen anhydrous solvent (to a concentration of approximately 0.1 M).

  • Reaction Setup:

    • Place the vial under an inert atmosphere.

    • Add HMDS (1.5 eq.) to the solution.

    • Add the BTMG catalyst (5.0 mol%) to the reaction mixture. Note: The optimal catalyst loading may vary depending on the specific substrates and should be determined empirically.

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 5-30 minutes.[5][11]

  • Workup and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and volatile byproducts (HMDS, BTMG, TMS-F).[11]

    • The crude product can often be of high purity. If further purification is required, dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane) and purify by silica gel column chromatography.

Trustworthiness and Self-Validation
  • Reaction Monitoring: The progress of the reaction should be unequivocally tracked by a reliable analytical method like LC-MS to confirm the consumption of starting materials and the formation of the desired product mass.

  • Spectroscopic Confirmation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the S-F signal and the appearance of characteristic signals for the newly formed sulfonate ester will validate the success of the reaction.

Experimental Workflow Diagram

SuFEx_Workflow A 1. Add Reactants to Vial (Thiazole-SO2F & Phenol) B 2. Dissolve in Anhydrous Solvent A->B C 3. Establish Inert Atmosphere B->C D 4. Add HMDS and BTMG Catalyst C->D E 5. Stir at Room Temperature (Monitor by TLC/LC-MS) D->E F 6. Concentrate under Reduced Pressure E->F G 7. Purify by Column Chromatography (if needed) F->G H 8. Characterize Product (NMR, HRMS) G->H

Caption: Step-by-step experimental workflow for the SuFEx reaction.

Quantitative Data Summary

The following table provides a general overview of the reaction parameters. Note that these are starting points and may require optimization for specific substrates.

ParameterRecommended Range/ValueRationale
Substrate Ratio 1.0 : 1.1 (Thiazole-SO₂F : Nucleophile)A slight excess of the nucleophile ensures complete consumption of the sulfonyl fluoride.
Catalyst Loading (BTMG) 1.0 - 20 mol%Lower loadings are ideal per click chemistry principles; however, challenging substrates may require more.[11]
HMDS 1.5 eq.Acts as both a silylating agent and a fluoride scavenger.
Solvent Anhydrous THF or MeCNAprotic solvents are necessary to prevent reaction with water.
Temperature Room TemperatureAccelerated SuFEx conditions often allow for ambient temperature reactions.
Reaction Time 5 - 60 minutesThe reaction is typically very fast, but should be monitored for completion.[5]

Safety and Handling

Sulfonyl fluorides are reactive electrophiles and should be handled with care in a well-ventilated fume hood.[12][13]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[14]

  • Handling: Avoid inhalation of dust or vapors.[12] Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[15]

  • Storage: Store 2-Methyl-1,3-thiazole-5-sulfonyl fluoride in a tightly sealed container in a cool, dry place away from moisture.[14]

  • Waste Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

References

  • The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • The growing applications of SuFEx click chemistry - La Trobe University. Available at: [Link]

  • Sulfur Fluoride Exchange (SuFEx) - Monash University. Available at: [Link]

  • Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry | Request PDF - ResearchGate. Available at: [Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC - NIH. Available at: [Link]

  • Common Name: SULFURYL FLUORIDE HAZARD SUMMARY - NJ.gov. Available at: [Link]

  • SAFETY DATA SHEET - Merck Millipore. Available at: [Link]

  • Material Safety Data Sheet - Sulfuryl chloride fluoride, distilled, 99% - Cole-Parmer. Available at: [Link]

  • The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy | ChemRxiv. Available at: [Link]

  • a) Mechanism of the SuFEx reaction. The SuFEx reagents undergo a click... - ResearchGate. Available at: [Link]

  • Accelerated SuFEx Click Chemistry for Modular Synthesis - Cold Spring Harbor Laboratory. Available at: [Link]

  • Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. Available at: [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Available at: [Link]

  • The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy - ChemRxiv. Available at: [Link]

  • The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles Using a Diversity Oriented Clicking Strategy | Request PDF - ResearchGate. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. Available at: [Link]

  • Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange - Lirias. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl] - PMC. Available at: [Link]

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Application

Application Notes and Protocols for Developing Covalent Inhibitors with 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride

Authored by: Gemini, Senior Application Scientist Abstract The pursuit of targeted covalent inhibitors (TCIs) has seen a significant resurgence in modern drug discovery, offering advantages in potency, duration of action...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The pursuit of targeted covalent inhibitors (TCIs) has seen a significant resurgence in modern drug discovery, offering advantages in potency, duration of action, and the ability to target challenging proteins.[1][2][3][4] Sulfonyl fluorides have emerged as a privileged class of electrophilic warheads due to their unique balance of stability and reactivity, capable of targeting a broader range of nucleophilic amino acid residues beyond cysteine, including serine, threonine, lysine, tyrosine, and histidine.[5][6][7][8] This guide provides a comprehensive overview and detailed protocols for the development of covalent inhibitors utilizing the 2-Methyl-1,3-thiazole-5-sulfonyl fluoride warhead. The electronic properties of the 2-methyl-1,3-thiazole ring are poised to modulate the reactivity of the sulfonyl fluoride, offering a tunable platform for achieving target-specific covalent modification. These notes are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising electrophile in their covalent inhibitor discovery programs.

Introduction to the 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride Warhead

The 2-Methyl-1,3-thiazole-5-sulfonyl fluoride is an electrophilic warhead designed for the targeted covalent inhibition of proteins. The core of this moiety is the sulfonyl fluoride (-SO₂F), a functional group with a favorable combination of aqueous stability and reactivity towards nucleophilic residues within a protein's binding site.[5][6] Unlike more promiscuous electrophiles, sulfonyl fluorides generally require the high effective molarity achieved through non-covalent binding to a target protein to drive the covalent modification, a property that can contribute to improved selectivity.[9]

The 2-methyl-1,3-thiazole ring serves a dual purpose. Firstly, it acts as a scaffold for orienting the sulfonyl fluoride warhead and can be functionalized to enhance non-covalent interactions with the target protein. Thiazole derivatives are prevalent in medicinal chemistry and are known to participate in various biological activities.[10][11][12] Secondly, the electronic nature of the thiazole ring can influence the electrophilicity of the sulfonyl fluoride, providing a handle for fine-tuning reactivity.

Key Advantages:

  • Tunable Reactivity: The electronic properties of the thiazole ring can be modulated through substitution to either increase or decrease the reactivity of the sulfonyl fluoride warhead, allowing for optimization of the balance between potency and selectivity.

  • Broad Residue Targeting: Sulfonyl fluorides are known to react with a variety of nucleophilic amino acid residues, expanding the scope of druggable targets.[5][7]

  • Metabolic Stability: The sulfonyl fluoride group is generally stable in biological media, reducing the likelihood of off-target reactions with ubiquitous nucleophiles like glutathione.

Synthesis of the 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride Warhead

The synthesis of the 2-Methyl-1,3-thiazole-5-sulfonyl fluoride warhead can be approached from commercially available starting materials. A plausible synthetic route involves the conversion of a precursor, such as 2-methyl-1,3-thiazole-5-carboxylic acid, to the corresponding sulfonyl chloride, followed by a fluoride exchange reaction.

Protocol 1: Synthesis of 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride

This protocol outlines a general procedure for the synthesis of the title compound.

Materials:

  • 2-Methyl-1,3-thiazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl)

  • Potassium fluoride (KF) or a suitable fluoride source

  • Crown ether (e.g., 18-crown-6) (optional, to enhance fluoride solubility)

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Acetonitrile (MeCN))

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 2-Methyl-1,3-thiazole-5-sulfonyl Chloride: a. To a solution of 2-methyl-1,3-thiazole-5-carboxylic acid in an anhydrous solvent such as DCM, add a catalytic amount of DMF. b. Slowly add an excess of thionyl chloride or oxalyl chloride at 0 °C. c. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS). d. Remove the excess thionyl chloride and solvent under reduced pressure. e. The resulting acid chloride is then converted to the corresponding sulfonyl chloride. A common method involves reaction with sodium sulfite to form the sulfinate salt, followed by chlorination.[13]

  • Fluoride Exchange: a. Dissolve the crude 2-methyl-1,3-thiazole-5-sulfonyl chloride in an anhydrous solvent like acetonitrile. b. Add an excess of potassium fluoride. The addition of a phase-transfer catalyst like 18-crown-6 may be beneficial. c. Heat the reaction mixture and monitor its progress by TLC or LC-MS. d. Upon completion, cool the reaction mixture and filter to remove inorganic salts. e. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield 2-Methyl-1,3-thiazole-5-sulfonyl fluoride.

Biochemical Characterization of Covalent Inhibitors

A critical step in developing covalent inhibitors is the determination of their kinetic parameters, which describe the two-step process of initial reversible binding followed by irreversible covalent bond formation.[1][14] The key parameters are the initial binding affinity (Kᵢ) and the rate of inactivation (kᵢₙₐ꜀ₜ). The overall potency is often expressed as the second-order rate constant, kᵢₙₐ꜀ₜ/Kᵢ.[1]

Protocol 2: Determination of kᵢₙₐ꜀ₜ and Kᵢ

This protocol describes a method for determining the kinetic parameters of an irreversible covalent inhibitor using a continuous or discontinuous enzyme activity assay.

Materials:

  • Purified target enzyme

  • Inhibitor stock solution in DMSO

  • Enzyme substrate

  • Assay buffer (specific to the enzyme)

  • 96-well or 384-well plates

  • Plate reader

Procedure:

  • Enzyme and Inhibitor Preparation: a. Prepare a series of dilutions of the inhibitor in the assay buffer. b. Prepare a solution of the target enzyme in the assay buffer.

  • Inactivation Reaction: a. In a multi-well plate, pre-incubate the enzyme with various concentrations of the inhibitor for different periods. b. It is crucial to maintain pseudo-first-order conditions, where the inhibitor concentration is in large excess over the enzyme concentration.

  • Enzyme Activity Measurement: a. At each pre-incubation time point, initiate the enzymatic reaction by adding the substrate. b. Measure the initial reaction velocity (v₀) using a continuous read on a plate reader or by quenching the reaction at specific time points and measuring product formation.

  • Data Analysis: a. For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity (ln(% Activity)) versus the pre-incubation time. The slope of this line is the observed rate of inactivation (kₒᵦₛ). b. Plot the calculated kₒᵦₛ values against the corresponding inhibitor concentrations. c. Fit the data to the following Michaelis-Menten-like equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I]) where [I] is the inhibitor concentration. d. The values for kᵢₙₐ꜀ₜ and Kᵢ can be determined from the hyperbolic fit. The ratio kᵢₙₐ꜀ₜ/Kᵢ represents the second-order rate constant of covalent modification.

Data Presentation: Kinetic Parameters
Inhibitorkᵢₙₐ꜀ₜ (s⁻¹)Kᵢ (µM)kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹)
Compound A 0.052.520,000
Compound B 0.1010.010,000
Compound C 0.020.540,000

Confirmation of Covalent Target Modification

It is essential to confirm that the inhibitor forms a covalent bond with the target protein and to identify the specific amino acid residue that is modified. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose.[15][16]

Protocol 3: Intact Protein and Peptide Mapping by LC-MS/MS

Materials:

  • Purified target protein

  • Covalent inhibitor

  • Denaturing buffer (e.g., 8 M urea)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Protease (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Protein Labeling: a. Incubate the target protein with an excess of the covalent inhibitor for a sufficient time to ensure complete labeling. b. As a control, incubate the protein with vehicle (e.g., DMSO).

  • Intact Protein Analysis: a. Desalt the protein samples. b. Analyze the samples by LC-MS. A mass increase corresponding to the molecular weight of the inhibitor in the treated sample confirms covalent modification.

  • Peptide Mapping: a. Denature, reduce, and alkylate the protein samples. b. Digest the proteins into peptides using a protease like trypsin. c. Analyze the peptide mixtures by LC-MS/MS. d. Search the MS/MS data against the protein sequence to identify peptides. Look for a peptide with a mass shift corresponding to the inhibitor. e. The MS/MS fragmentation pattern of the modified peptide will reveal the specific amino acid residue that has been covalently modified.

Cellular Target Engagement and Selectivity Profiling

Demonstrating that the covalent inhibitor engages its intended target in a cellular context and assessing its selectivity across the proteome are crucial for advancing a compound.

Protocol 4: Cellular Target Engagement using a Competitive Probe

This protocol outlines a method to confirm target engagement in cells using a competitive activity-based protein profiling (ABPP) approach.[17][18]

Materials:

  • Cells expressing the target protein

  • Covalent inhibitor

  • Broad-spectrum covalent probe that labels the target protein (e.g., a generic sulfonyl fluoride probe with a reporter tag)

  • Cell lysis buffer

  • SDS-PAGE and Western blotting reagents or LC-MS for proteomic analysis

Procedure:

  • Cell Treatment: a. Treat cells with varying concentrations of the covalent inhibitor for a defined period. b. Include a vehicle-treated control.

  • Probe Labeling: a. Lyse the cells and treat the lysates with the broad-spectrum probe. b. The probe will label the target protein that has not been engaged by the inhibitor.

  • Analysis: a. Analyze the samples by SDS-PAGE and Western blotting using an antibody against the reporter tag on the probe. A decrease in the signal for the target protein in the inhibitor-treated samples indicates target engagement. b. Alternatively, use quantitative proteomics to measure the extent of probe labeling across the proteome, which also provides selectivity information.[19]

Visualizing Workflows and Mechanisms

Mechanism of Covalent Inhibition

G E_I E + I EI_rev E•I (Reversible Complex) E_I->EI_rev k_on / k_off (K_I) EI_cov E-I (Covalent Adduct) EI_rev->EI_cov k_inact

Caption: The two-step mechanism of irreversible covalent inhibition.

Experimental Workflow for Covalent Inhibitor Characterization

G cluster_0 Biochemical Characterization cluster_1 Cellular Evaluation Kinetic_Assay Kinetic Assay (k_inact/K_I) Mass_Spec Mass Spectrometry (Covalent Adduct Confirmation) Kinetic_Assay->Mass_Spec Cell_Potency Cellular Potency Assay Mass_Spec->Cell_Potency Target_Engagement Target Engagement (e.g., ABPP) Cell_Potency->Target_Engagement Selectivity Proteome-wide Selectivity Target_Engagement->Selectivity

Caption: A typical workflow for the characterization of a covalent inhibitor.

Conclusion

The 2-Methyl-1,3-thiazole-5-sulfonyl fluoride warhead represents a promising and versatile tool for the development of targeted covalent inhibitors. Its tunable reactivity and ability to target a range of nucleophilic residues offer significant advantages for medicinal chemists. By following the detailed protocols outlined in these application notes for synthesis, biochemical characterization, and cellular evaluation, researchers can effectively harness the potential of this novel warhead to develop potent and selective covalent therapeutics. The integration of kinetic studies, mass spectrometry, and chemoproteomics will be essential for the successful progression of inhibitors based on this scaffold from hit identification to lead optimization.

References

  • Kinetic analysis of covalent and irreversible inhibitors. (2020). CarnaBio USA, Inc.
  • Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. (n.d.). Source not specified.
  • Profiling and Optimizing Targeted Covalent Inhibitors through EGFR-Guided Studies. (n.d.). PMC.
  • Application Notes and Protocols for Developing Selective Covalent Inhibitors with a 2-Phenoxyethane-1-sulfonyl Fluoride Warhead. (n.d.). Benchchem.
  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (n.d.). PMC.
  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. (2018). PubMed.
  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. (2023). CCS Chemistry - Chinese Chemical Society.
  • A new analytical tool to optimize the potency and selectivity of drugs. (2025). EurekAlert!.
  • Sulfonyl fluorides as privileged warheads in chemical biology. (n.d.). RSC Publishing.
  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. (n.d.). PMC.
  • Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. (n.d.). Source not specified.
  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). PMC - NIH.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.). Source not specified.
  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. (n.d.). PMC.
  • Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. (2026). Source not specified.
  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (2022). MDPI.
  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (n.d.). PMC.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.
  • Discovery and potency optimization of 2-amino-5-arylmethyl-1,3-thiazole derivatives as potential therapeutic agents for prostate cancer. (2009). PubMed.

Sources

Method

Application &amp; Protocol Guide: Covalent Labeling of Protein Residues with 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride

Introduction: The Rise of "Beyond Cysteine" Covalent Probes For decades, the field of chemical biology has leveraged covalent molecules to trap and study protein function. This has been dominated by electrophiles targeti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of "Beyond Cysteine" Covalent Probes

For decades, the field of chemical biology has leveraged covalent molecules to trap and study protein function. This has been dominated by electrophiles targeting cysteine, the most intrinsically nucleophilic amino acid.[1][2] However, this approach is limited as many protein binding sites lack a targetable cysteine.[1] This has spurred the development of "beyond cysteine" strategies, seeking to modify other nucleophilic residues like lysine, tyrosine, and histidine.[1][3]

Among the most promising electrophilic warheads for this purpose are the sulfonyl fluorides (SFs).[4][5] Operating through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, these moieties possess a unique balance of stability in aqueous buffers and reactivity toward specific, context-dependent amino acid residues within a protein's binding pocket.[6][7][8] Their stability and chemoselectivity make them powerful tools for creating covalent inhibitors, activity-based probes, and chemical tools for target identification and validation.[7][8]

This guide focuses on a specific member of this class, 2-Methyl-1,3-thiazole-5-sulfonyl fluoride . The thiazole ring is a common scaffold in medicinal chemistry, and its incorporation into a SuFEx probe offers a unique electronic and steric profile. This document provides a detailed overview of its mechanism, applications, and comprehensive protocols for its use in labeling protein residues for researchers in academia and drug development.

Mechanism of Action: Sulfur(VI) Fluoride Exchange (SuFEx)

The core of the labeling process is the SuFEx reaction, a click chemistry transformation where a nucleophilic amino acid side chain attacks the electrophilic sulfur center of the sulfonyl fluoride, displacing the fluoride ion and forming a stable covalent sulfonamide or sulfonate ester bond.[1][9]

Unlike more promiscuous electrophiles, the reactivity of sulfonyl fluorides is highly dependent on the protein's local microenvironment.[10][11] A residue's nucleophilicity must be enhanced by nearby amino acids, such as a proximal basic residue (lysine, histidine) that can deprotonate the attacking group, for the reaction to proceed efficiently.[10] This "context-dependent" reactivity is a key advantage, as it minimizes off-target labeling and favors modification of functionally important residues within binding pockets.[5]

Target Residue Selectivity: While early work focused on serine proteases, SF probes are now known to react with a broader range of nucleophilic residues.[5][8]

  • Primary Targets: Stable adducts are readily formed with Tyrosine (Tyr) and Lysine (Lys) .[1][4] The phenolate of tyrosine and the primary amine of lysine are potent nucleophiles under physiological or slightly basic conditions.

  • Other Potential Targets: Serine (Ser), Threonine (Thr), and Histidine (His) can also be targeted, particularly when their reactivity is enhanced within an enzyme's active site.[1][3][5]

  • Unstable Adducts: While SFs react with cysteine, the resulting adduct is often unstable, making them generally unsuitable for durable cysteine labeling.[1][4]

The diagram below illustrates the general mechanism of a sulfonyl fluoride probe reacting with a tyrosine residue.

SuFEx_Mechanism cluster_reactants Reactants cluster_transition Proximity & Activation cluster_products Covalent Adduct Probe R-SO₂F (Thiazole Sulfonyl Fluoride) Complex [Probe•••Protein-Tyr-O⁻] (Activated Complex) Probe->Complex Binding Protein Protein-Tyr-OH (Nucleophilic Tyrosine) Protein->Complex Activation (Deprotonation) Adduct R-SO₂-O-Tyr-Protein (Stable Sulfonate Ester) Complex->Adduct Covalent Bond Formation (SuFEx) Fluoride F⁻ (Leaving Group) Complex->Fluoride Chemoproteomics_Workflow cluster_treatment 1. Competitive Labeling start Prepare Cell Lysate treat_probe Treat Lysate with Alkyne-Probe start->treat_probe treat_competitor Pre-treat Lysate with Excess Competitor Probe start->treat_competitor treat_dmso Treat Lysate with DMSO (Vehicle) start->treat_dmso click 2. Click Chemistry: Conjugate to Biotin-Azide treat_probe->click treat_competitor->treat_probe_comp Then add Alkyne-Probe treat_dmso->click treat_probe_comp->click enrich 3. Enrichment: Streptavidin Bead Pulldown click->enrich digest 4. On-Bead Digestion (Trypsin) enrich->digest ms 5. LC-MS/MS Analysis digest->ms analysis 6. Data Analysis: Identify & Quantify Proteins ms->analysis

Caption: Competitive chemoproteomic workflow for target identification.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., RIPA buffer without nucleophilic reagents)

  • Alkyne-modified 2-Methyl-1,3-thiazole-5-sulfonyl fluoride (Alkyne-Probe)

  • Unmodified "competitor" probe

  • Click chemistry reagents (e.g., Biotin-Azide, CuSO₄, TBTA, sodium ascorbate)

  • Streptavidin-coated magnetic beads

  • Mass spectrometry-grade trypsin and buffers

Procedure:

  • Lysate Preparation: Harvest and lyse cells using standard protocols. Determine protein concentration using a BCA or Bradford assay. Normalize all samples to the same protein concentration (e.g., 2-5 mg/mL).

  • Competitive Labeling:

    • Competition Sample: Pre-incubate lysate with a high concentration (e.g., 100 µM) of the unmodified competitor probe for 30 minutes at 25°C. Then, add the Alkyne-Probe to a final concentration of 5 µM and incubate for 1 hour.

    • Direct Labeling Sample: Incubate lysate with 5 µM Alkyne-Probe for 1 hour.

    • Vehicle Control: Incubate lysate with DMSO.

  • Click Reaction: Perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction to attach biotin to the alkyne-tagged proteins. [12]4. Streptavidin Enrichment: Add streptavidin beads to the biotinylated lysates and incubate for 1-2 hours at 4°C to capture the labeled proteins.

  • Washing: Wash the beads extensively with high-salt and detergent-containing buffers to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C to digest the enriched proteins into peptides.

  • Mass Spectrometry: Collect the peptide supernatant, desalt using a C18 StageTip, and analyze by LC-MS/MS.

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample. True targets of the probe will be significantly depleted in the "Competition Sample" compared to the "Direct Labeling Sample," indicating specific binding. [13]

Troubleshooting

IssuePossible CauseSuggested Solution
No or Low Labeling Probe is hydrolyzed or inactive.Use a fresh stock of the probe. Ensure it is stored properly in anhydrous DMSO at -80°C.
Protein target is not susceptible.Confirm the target protein has potentially reactive residues (Tyr, Lys, Ser, His) in the binding pocket. Increase reaction pH to 8.0-8.5 to enhance nucleophilicity.
Reaction conditions are suboptimal.Increase probe concentration or incubation time. Perform the reaction at 37°C.
High Background/Non-Specific Labeling Probe concentration is too high.Perform a dose-response experiment to find the lowest effective concentration.
Incubation time is too long.Perform a time-course experiment to determine the optimal incubation time before significant non-specific labeling occurs.
Insufficient quenching.Ensure the quenching agent is in sufficient excess and allowed to react completely.
Inconsistent Results Variability in probe stock activity.Prepare a large batch of probe stock, aliquot into single-use tubes, and store at -80°C to ensure consistency between experiments.
Variability in lysate preparation.Standardize all lysate preparation steps, including cell number, lysis buffer volume, and protease inhibitor use.

References

  • Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. Angewandte Chemie International Edition. [Link]

  • Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4 )-Derived Connective Hubs for Bioconjugation to DNA and Proteins. PubMed. [Link]

  • A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry. [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

  • Chemoproteomic methods for covalent drug discovery. National Institutes of Health (NIH). [Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. National Institutes of Health (NIH). [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace. [Link]

  • Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Institute for Basic Science. [Link]

  • Structure-based design and analysis of SuFEx chemical probes. National Institutes of Health (NIH). [Link]

  • Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews. [Link]

  • Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Semantic Scholar. [Link]

  • A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. National Institutes of Health (NIH). [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. National Institutes of Health (NIH). [Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. National Institutes of Health (NIH). [Link]

  • Structure-based design and analysis of SuFEx chemical probes. ResearchGate. [Link]

Sources

Application

assay development using 2-Methyl-1,3-thiazole-5-sulfonyl fluoride

Application Note & Protocols Topic: Assay Development Using 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride Audience: Researchers, scientists, and drug development professionals. Introduction: The Rise of a Versatile Covalent...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Assay Development Using 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rise of a Versatile Covalent Probe

In the landscape of chemical biology and drug discovery, the quest for selective and potent modulators of protein function is perpetual. Targeted covalent inhibitors (TCIs) have seen a significant resurgence, offering advantages such as prolonged duration of action and the ability to target proteins with shallow binding pockets.[1][2] Within this class, sulfonyl fluorides (SFs) have emerged as exceptionally valuable electrophilic "warheads."[3][4] Unlike traditional covalent probes that primarily target reactive cysteine residues, SFs exhibit a unique blend of aqueous stability and reactivity, enabling them to form stable covalent bonds with a broader range of nucleophilic amino acids, including serine, threonine, tyrosine, and lysine.[4][5] This reactivity is highly dependent on the protein's local environment, a phenomenon known as "proximity-enhanced reactivity," which makes SF-based probes powerful tools for discovering novel drug targets.[3]

This application note focuses on 2-Methyl-1,3-thiazole-5-sulfonyl fluoride , a specific heterocyclic SF probe. The incorporation of the 2-methylthiazole moiety, a common scaffold in medicinal chemistry, provides a distinct structural and electronic profile that can be exploited to achieve unique selectivity for protein targets. This guide provides a comprehensive overview of its mechanism, key applications, and detailed protocols for its use in assay development, particularly in the realms of target identification and inhibitor screening using Activity-Based Protein Profiling (ABPP).

Mechanism of Action: Proximity-Driven Covalent Modification

The utility of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride as a chemical probe is rooted in its ability to covalently and irreversibly modify nucleophilic amino acid residues within a protein's binding site. The process follows a two-step mechanism characteristic of targeted covalent inhibitors.[2]

  • Initial Non-covalent Binding: The probe first reversibly binds to the target protein. The affinity of this initial interaction (defined by the inhibition constant, Kᵢ) is governed by the collective forces of hydrogen bonding, hydrophobic interactions, and van der Waals forces, where the 2-methylthiazole scaffold plays a crucial role in orienting the molecule within the binding pocket.

  • Irreversible Covalent Bond Formation: Once optimally positioned, a suitably activated, nucleophilic amino acid side chain in the binding pocket attacks the electrophilic sulfur atom of the sulfonyl fluoride. This attack leads to the formation of a stable sulfonyl-enzyme conjugate and the displacement of the fluoride ion.[6] The rate of this irreversible step is defined by the rate constant of inactivation (kᵢₙₐ꜀ₜ).[2]

The key to the probe's success is that the covalent reaction is significantly accelerated by the proximity and orientation afforded by the initial binding event.[3] This ensures that labeling is not promiscuous but is directed towards specific binding sites.

G Protein Target Protein (with Nucleophilic Residue, Nu:) Intermediate Non-covalent Binding Complex (E•I) Probe 2-Methyl-1,3-thiazole- 5-sulfonyl Fluoride Probe->Intermediate Kᵢ (Reversible) Covalent_Complex Covalently Modified Protein (E-I) Intermediate->Covalent_Complex kᵢₙₐ꜀ₜ (Irreversible)

Caption: Mechanism of covalent protein modification.

Key Applications in Assay Development

The unique properties of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride make it an ideal tool for several critical stages of drug discovery and assay development. For the following applications, it is assumed the probe is functionalized with a bioorthogonal handle, such as an alkyne, to enable downstream detection via click chemistry.[7]

Application 1: Target Identification via Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic strategy used to identify enzyme targets directly in their native biological context, such as cell or tissue lysates.[8][9] By treating a proteome with an alkyne-tagged 2-Methyl-1,3-thiazole-5-sulfonyl fluoride probe, one can selectively label proteins that bind the probe, which can then be identified by mass spectrometry.

Application 2: Inhibitor Selectivity Screening via Competitive ABPP

Competitive ABPP is a robust method for assessing the selectivity and potency of a test inhibitor.[8][10] In this assay, the proteome is pre-incubated with a test compound before treatment with the alkyne-tagged probe. If the test compound binds to a target protein, it will block the binding site and prevent labeling by the probe. The reduction in probe labeling, quantified by mass spectrometry, serves as a direct readout of the inhibitor's engagement with its target(s). This allows for proteome-wide selectivity profiling in a single experiment.

G cluster_1 Lysate Prepare Cell or Tissue Lysate Split Split Lysate Lysate->Split Control Incubate with Vehicle (DMSO) Split->Control Control Arm Inhibitor Incubate with Test Inhibitor Split->Inhibitor Test Arm AddProbe Add Alkyne-Probe Control->AddProbe Inhibitor->AddProbe ClickChem Click Chemistry (e.g., Biotin-Azide) AddProbe->ClickChem Enrich Enrich Labeled Proteins (Streptavidin Beads) ClickChem->Enrich Digest On-Bead Digestion (Trypsin) Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analysis Data Analysis: Identify & Quantify Proteins LCMS->Analysis

Caption: General workflow for competitive ABPP experiments.

Experimental Protocols

Safety Precaution: Sulfonyl fluorides are reactive electrophiles and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[10] Prepare stock solutions in anhydrous DMSO.

Protocol 1: Protein Labeling in Cell Lysate for Target ID

This protocol describes the general procedure for labeling proteins in a complex proteome using an alkyne-tagged 2-Methyl-1,3-thiazole-5-sulfonyl fluoride probe.

Materials:

  • Alkyne-tagged 2-Methyl-1,3-thiazole-5-sulfonyl fluoride (10 mM stock in DMSO)

  • Cultured cells or tissue sample

  • Lysis Buffer: PBS, pH 7.4, with 1% Triton X-100 and 1x Protease Inhibitor Cocktail (EDTA-free)

  • Protein concentration assay kit (e.g., BCA)

  • Microcentrifuge, sonicator

Methodology:

  • Lysate Preparation: Harvest and wash cultured cells twice with cold PBS. Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells via sonication on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off).[3]

  • Clarification: Clarify the lysate by centrifuging at 14,000 x g for 30 minutes at 4°C. Collect the supernatant.[3]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay. Normalize the concentration of all samples to 1-2 mg/mL with Lysis Buffer.

  • Probe Incubation: To 100 µL of the normalized lysate, add the alkyne-probe to a final concentration of 25-100 µM. Note: The optimal probe concentration and incubation time should be determined empirically for each biological system.

  • Controls: Prepare two essential negative controls:

    • Vehicle Control: Add an equivalent volume of DMSO to a separate aliquot of lysate.[10]

    • Heat-Inactivated Control: Heat an aliquot of lysate at 95°C for 10 minutes before adding the probe. This helps distinguish specific binding from non-specific denaturation-driven labeling.

  • Incubation: Incubate all samples for 1-4 hours at 37°C with gentle agitation.[3]

  • Downstream Processing: The labeled lysate is now ready for downstream analysis via click chemistry (Protocol 4.3).

Protocol 2: Competitive Profiling for Inhibitor Selectivity

This protocol is used to assess an inhibitor's selectivity by competing its binding against the probe.

Materials:

  • All materials from Protocol 4.1

  • Test inhibitor compound(s) (e.g., 1000x stock in DMSO)

Methodology:

  • Lysate Preparation: Prepare and normalize cell lysate to 1-2 mg/mL as described in Protocol 4.1 (Steps 1-3).

  • Inhibitor Pre-incubation: Aliquot 100 µL of lysate for each condition. Add the test inhibitor at desired final concentrations (e.g., a 10-point dose-response curve from 0.1 nM to 10 µM). Include a vehicle-only (DMSO) control.

  • Incubation: Pre-incubate the lysate with the inhibitor (or vehicle) for 30-60 minutes at room temperature with gentle agitation.[10]

  • Probe Addition: Add the alkyne-tagged 2-Methyl-1,3-thiazole-5-sulfonyl fluoride probe to all samples at a fixed, pre-optimized concentration (e.g., 25 µM).

  • Second Incubation: Incubate for an additional 1-2 hours at 37°C.

  • Downstream Processing: The samples are now ready for click chemistry to assess the remaining probe-labeled proteins.

Protocol 3: Bioorthogonal Ligation via Click Chemistry

This protocol attaches a biotin tag to the alkyne-labeled proteins for enrichment.

Materials:

  • Labeled lysate from Protocol 4.1 or 4.2

  • Click Chemistry Reagents:

    • Biotin-Azide (10 mM stock in DMSO)

    • Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, freshly prepared)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM stock in DMSO)

    • Copper(II) Sulfate (CuSO₄) (50 mM stock in water)

Methodology:

  • Reagent Addition: To each 100 µL sample of labeled lysate, add the click chemistry reagents in the following order to the final concentrations listed in the table below. Vortex briefly between each addition.[10]

ReagentStock Conc.Volume to Add (per 100 µL)Final Conc.
Biotin-Azide10 mM1 µL100 µM
TCEP50 mM2 µL1 mM
TBTA10 mM1 µL100 µM
CuSO₄50 mM2 µL1 mM
  • Reaction: Incubate the reaction for 1 hour at room temperature with gentle agitation.

  • Enrichment & Analysis: The biotinylated proteome is now ready for enrichment using streptavidin-agarose beads, followed by on-bead tryptic digestion and identification of labeled proteins by LC-MS/MS.[10]

Data Analysis and Interpretation

Following LC-MS/MS analysis, the resulting spectra are searched against a protein database to identify and quantify the peptides from the enriched proteins.

  • For Target ID (Protocol 4.1): True targets will be significantly enriched in the probe-treated sample compared to both the DMSO and heat-inactivated controls. A desirable target should show high abundance in the active proteome and low-to-no abundance in the controls.

  • For Competitive Profiling (Protocol 4.2): The relative abundance of each identified protein is compared between the inhibitor-treated samples and the vehicle (DMSO) control. A dose-dependent decrease in a protein's abundance indicates that the test inhibitor is engaging that target and preventing probe labeling. This data can be used to generate IC₅₀ values for target engagement and to visualize the inhibitor's selectivity profile across the proteome.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Weak Labeling Probe concentration too low; Incubation time too short; Probe degradation.Optimize probe concentration (try 25-200 µM) and incubation time (1-4 hours). Ensure probe stock is fresh and stored correctly.
High Background Labeling Probe concentration too high; Non-specific binding.Reduce probe concentration. Ensure the heat-inactivated control is included to identify non-specific binders. Improve washing steps after enrichment.
Poor Click Reaction Efficiency Reagent degradation (especially TCEP); Copper oxidation.Prepare TCEP stock fresh. Add reagents in the specified order. Ensure TBTA is used to stabilize the Cu(I) oxidation state.
Inconsistent Results Variability in lysate preparation; Inaccurate protein quantification.Standardize lysate preparation protocol. Use a reliable protein assay like BCA and ensure all samples are accurately normalized.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cyclobutylmethanesulfonyl Fluoride in Activity-Based Protein Profiling.
  • BenchChem. (n.d.). Application Notes & Protocols: Sulfamoyl Fluoride Probes for Identifying Protein Binding Sites.
  • Verhelst, S. H. L. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. MDPI.
  • BenchChem. (n.d.). Application Notes and Protocols for Cyclobutylmethanesulfonyl Fluoride (CMSF) as a Chemical Probe.
  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets.
  • WuXi AppTec. (n.d.). Strategies for Screening and Characterizing Targeted Covalent Inhibitors.
  • González-Alvarez, Á., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry.
  • Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service.
  • Yuan, Y., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science.
  • Domainex. (n.d.). Covalent inhibitor drug discovery.
  • Jones, L. H., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Communications.
  • Jones, L. H., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace.
  • Smedley, C., et al. (2023). The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy. ChemRxiv.
  • Khair-ul-Bariyah, S., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. PMC.
  • Kop, J., et al. (2024). The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles Using a Diversity Oriented Clicking Strategy. Organic Letters.

Sources

Method

Application Notes and Protocols for the Scalable Synthesis of 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride

Introduction 2-Methyl-1,3-thiazole-5-sulfonyl fluoride is a key building block in medicinal chemistry and drug discovery, finding application in the synthesis of various pharmacologically active compounds. Its sulfonyl f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methyl-1,3-thiazole-5-sulfonyl fluoride is a key building block in medicinal chemistry and drug discovery, finding application in the synthesis of various pharmacologically active compounds. Its sulfonyl fluoride moiety acts as a versatile reactive handle for "click chemistry," specifically Sulfonyl-Fluoride Exchange (SuFEx) reactions, enabling the efficient and modular construction of complex molecules. The increasing demand for this intermediate necessitates the development of a robust and scalable synthetic route. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a proposed scalable synthesis of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride, including detailed protocols, causality behind experimental choices, and considerations for process scale-up.

Proposed Synthetic Route: A Multi-Step Approach

The proposed synthetic pathway to 2-Methyl-1,3-thiazole-5-sulfonyl fluoride is a three-step process commencing with the synthesis of the 2-methylthiazole core, followed by the introduction of a sulfonyl group at the 5-position via a Sandmeyer-type reaction, and culminating in the conversion to the final sulfonyl fluoride product.

Synthetic_Route cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Amine Formation & Diazotization cluster_2 Step 3: Sulfonyl Fluoride Installation A Thioacetamide C Ethyl 2-methyl-1,3-thiazole-5-carboxylate A->C Hantzsch Thiazole Synthesis B Ethyl 2-chloroacetoacetate B->C D 2-Methyl-1,3-thiazole-5-carboxylic acid C->D Saponification E 2-Methyl-1,3-thiazol-5-amine D->E Curtius or Hofmann Rearrangement F 2-Methyl-1,3-thiazole-5-diazonium salt E->F Diazotization (NaNO2, HCl) G 2-Methyl-1,3-thiazole-5-sulfonyl chloride F->G Sandmeyer Reaction (SO2, CuCl2) H 2-Methyl-1,3-thiazole-5-sulfonyl fluoride G->H Halogen Exchange (KF)

Caption: Proposed synthetic workflow for 2-Methyl-1,3-thiazole-5-sulfonyl fluoride.

Detailed Protocols and Experimental Considerations

Step 1: Synthesis of Ethyl 2-methyl-1,3-thiazole-5-carboxylate

The initial step involves the construction of the 2-methylthiazole ring system via the well-established Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For scalability, the use of readily available and cost-effective starting materials is paramount.

Protocol:

  • To a stirred solution of ethyl 2-chloroacetoacetate (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add thioacetamide (1.0-1.2 eq).

  • The reaction mixture is then heated to reflux (typically 70-80 °C) for 4-6 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude ethyl 2-methyl-1,3-thiazole-5-carboxylate.

  • Purification can be achieved by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water.

Causality and Scale-Up Considerations:

  • Solvent Choice: Ethanol and acetonitrile are common solvents for this reaction. For scale-up, acetonitrile may be preferred due to its lower boiling point, facilitating easier removal. However, cost and toxicity should be considered.

  • Stoichiometry: A slight excess of thioacetamide can be used to ensure complete consumption of the more expensive ethyl 2-chloroacetoacetate.

  • Temperature Control: The reaction is exothermic. On a larger scale, controlled addition of reagents and efficient heat dissipation are crucial to prevent runaway reactions.

  • Work-up: The neutralization step with sodium bicarbonate is critical to remove any hydrochloric acid formed during the reaction, which can cause side reactions or corrosion of equipment. On a large scale, the evolution of carbon dioxide must be managed.

Step 2: Synthesis of 2-Methyl-1,3-thiazol-5-amine

The ester intermediate is first saponified to the corresponding carboxylic acid, which is then converted to the amine. A Curtius or Hofmann rearrangement are viable options. The Curtius rearrangement, involving the formation of an acyl azide followed by thermal rearrangement, is often preferred for its milder conditions.

Protocol (via Curtius Rearrangement):

  • Saponification: The ethyl 2-methyl-1,3-thiazole-5-carboxylate (1.0 eq) is hydrolyzed to the corresponding carboxylic acid using an aqueous solution of a base like sodium hydroxide (1.1-1.5 eq) in a mixture of water and a co-solvent like ethanol or methanol. The reaction is typically heated to reflux until the starting material is consumed. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which is then filtered, washed with water, and dried.

  • Acyl Azide Formation: The dried 2-methyl-1,3-thiazole-5-carboxylic acid (1.0 eq) is suspended in an inert solvent like toluene or acetone. To this suspension, diphenylphosphoryl azide (DPPA) (1.0-1.1 eq) and a tertiary amine base such as triethylamine (1.1-1.2 eq) are added. The reaction is typically stirred at room temperature for several hours.

  • Curtius Rearrangement: The reaction mixture containing the acyl azide is then heated to reflux (typically 80-110 °C depending on the solvent) until the evolution of nitrogen gas ceases. This indicates the formation of the isocyanate intermediate.

  • Hydrolysis: The isocyanate is then hydrolyzed to the amine by the addition of an aqueous acid (e.g., HCl). The mixture is heated to complete the hydrolysis.

  • Work-up and Isolation: After cooling, the reaction mixture is basified with a strong base (e.g., NaOH) to liberate the free amine. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried, filtered, and concentrated to give 2-methyl-1,3-thiazol-5-amine. Purification can be achieved by distillation or recrystallization.

Causality and Scale-Up Considerations:

  • Safety with Azides: Acyl azides are potentially explosive, especially upon heating. The use of DPPA is generally considered safer than sodium azide with an activating agent. On a large scale, strict temperature control and appropriate safety measures are essential. It is advisable to perform the rearrangement in situ without isolating the acyl azide intermediate.

  • Rearrangement Conditions: The temperature and reaction time for the Curtius rearrangement need to be carefully optimized to ensure complete conversion without decomposition of the product.

  • Waste Management: The use of DPPA generates diphenyl phosphate as a byproduct, which needs to be considered in the waste stream management for large-scale production.

Step 3: Synthesis of 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride

This final step involves a Sandmeyer-type reaction to introduce the sulfonyl group, followed by a halogen exchange to yield the desired sulfonyl fluoride.

Protocol:

  • Diazotization: 2-Methyl-1,3-thiazol-5-amine (1.0 eq) is dissolved in a mixture of a mineral acid (e.g., concentrated HCl) and water at low temperature (0-5 °C). A solution of sodium nitrite (1.0-1.1 eq) in water is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is typically indicated by a color change.

  • Sandmeyer Reaction (Sulfonylation): In a separate vessel, a solution of sulfur dioxide in a solvent like acetic acid is prepared. A catalytic amount of copper(II) chloride (CuCl2) is added. The freshly prepared cold diazonium salt solution is then added slowly to this sulfur dioxide solution. The reaction is stirred at low temperature and then allowed to warm to room temperature. Nitrogen gas evolution is observed. This reaction forms the 2-methyl-1,3-thiazole-5-sulfonyl chloride.[1][2][3][4]

  • Halogen Exchange: After the Sandmeyer reaction is complete, the reaction mixture is carefully quenched with water and extracted with an organic solvent. The organic extract containing the sulfonyl chloride is then treated with a fluoride source, such as potassium fluoride (KF) or a phase-transfer catalyst system (e.g., KF with 18-crown-6), to facilitate the conversion to the sulfonyl fluoride. Recent literature also describes one-pot procedures for converting sulfonic acids directly to sulfonyl fluorides using reagents like Xtalfluor-E® or thionyl fluoride, which could be an alternative approach if the sulfonic acid is isolated.[5][6][7]

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude 2-Methyl-1,3-thiazole-5-sulfonyl fluoride is then purified by vacuum distillation or column chromatography.

Causality and Scale-Up Considerations:

  • Diazonium Salt Stability: Diazonium salts can be unstable and potentially explosive, especially in a dry state. They are always prepared in situ at low temperatures and used immediately. Precise temperature control is critical during this step.

  • Handling Sulfur Dioxide: Sulfur dioxide is a toxic and corrosive gas. On a large scale, a closed system with proper scrubbing for the off-gas is required.

  • Catalyst: The copper catalyst is essential for the Sandmeyer reaction. The choice of copper salt and its concentration can influence the reaction yield and purity.

  • Fluorination Step: The efficiency of the halogen exchange reaction depends on the fluoride source and reaction conditions. Anhydrous conditions are often necessary for the fluorination step to be effective. The use of phase-transfer catalysts can improve the reaction rate and yield.

Summary of Reaction Parameters

StepReactionKey ReagentsSolventTemperature (°C)Typical Yield (%)
1Hantzsch Thiazole SynthesisThioacetamide, Ethyl 2-chloroacetoacetateEthanol or Acetonitrile70-8075-85
2aSaponificationEthyl 2-methyl-1,3-thiazole-5-carboxylate, NaOHWater/EthanolReflux90-95
2bCurtius Rearrangement2-Methyl-1,3-thiazole-5-carboxylic acid, DPPA, Et3NToluene80-11060-70
3aSandmeyer Reaction2-Methyl-1,3-thiazol-5-amine, NaNO2, HCl, SO2, CuCl2Acetic Acid/Water0-2550-65
3bHalogen Exchange2-Methyl-1,3-thiazole-5-sulfonyl chloride, KFAcetonitrile60-8080-90

Analytical Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., the S=O stretches of the sulfonyl fluoride).

Safety Considerations

  • Thioacetamide: Is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Ethyl 2-chloroacetoacetate: Is a lachrymator and corrosive.

  • Diphenylphosphoryl azide (DPPA): Is toxic and can be explosive under certain conditions.

  • Sodium Nitrite and Diazonium Salts: Sodium nitrite is an oxidizer and toxic. Diazonium salts are potentially explosive.

  • Sulfur Dioxide: Is a toxic and corrosive gas.

  • All reactions should be carried out in a well-ventilated fume hood with appropriate PPE, including safety glasses, lab coat, and gloves.

Conclusion

The proposed three-step synthetic route provides a viable pathway for the scalable production of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride. Careful optimization of reaction conditions, particularly with respect to temperature control, reagent stoichiometry, and work-up procedures, is crucial for achieving high yields and purity on a larger scale. The outlined protocols and considerations offer a solid foundation for researchers and process chemists to develop a safe, efficient, and robust manufacturing process for this important chemical intermediate.

References

  • ChemicalBook. 2-Amino-5-methylthiazole synthesis.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC.
  • Li Ya-jing. Improved synthesis of 2-amino-5-methylthiazole. Semantic Scholar.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. eLIBRARY.RU.
  • Sandmeyer reaction. Wikipedia.
  • Facile synthesis of sulfonyl fluorides
  • Facile synthesis of sulfonyl fluorides from sulfonic acids.
  • Process for the preparation of 2-methylthiazole-5-carboxylates.
  • Facile Synthesis of Sulfonyl Fluorides
  • Sandmeyer reaction. Wikipedia.
  • The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Str
  • Synthesis of Sulfonyl Fluorides from Sulfonamides. Chemistry – A European Journal.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. RSC Advances.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Sandmeyer Reaction.

Sources

Application

Application Note: Covalent Functionalization of Biomolecules using 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride

Abstract This technical guide provides a comprehensive overview and detailed protocols for the functionalization of biomolecules using 2-Methyl-1,3-thiazole-5-sulfonyl fluoride. We delve into the underlying principles of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the functionalization of biomolecules using 2-Methyl-1,3-thiazole-5-sulfonyl fluoride. We delve into the underlying principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, detailing the reaction mechanism and providing step-by-step protocols for the covalent modification of proteins. This document is intended for researchers, scientists, and drug development professionals seeking to employ this versatile reagent for applications ranging from protein labeling and activity-based protein profiling to the development of antibody-drug conjugates.

Introduction: The Emergence of Sulfonyl Fluorides in Bioconjugation

The precise chemical modification of biomolecules is a cornerstone of modern chemical biology and drug development. Among the array of chemical tools available, sulfonyl fluorides have gained significant traction as robust electrophiles for the covalent targeting of specific amino acid residues in proteins. Their remarkable stability in aqueous media, coupled with a highly selective reactivity profile, distinguishes them from more traditional bioconjugation reagents.

2-Methyl-1,3-thiazole-5-sulfonyl fluoride is a heteroaromatic sulfonyl fluoride that offers a unique combination of reactivity and potential for downstream functionalization. The sulfonyl fluoride moiety serves as the reactive warhead, primarily targeting nucleophilic amino acid residues such as lysine, tyrosine, and histidine. The thiazole ring, on the other hand, can act as a scaffold for further chemical modifications or may influence the pharmacokinetic properties of the resulting bioconjugate.

This application note will provide a detailed exploration of the use of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride in bioconjugation, grounded in the principles of SuFEx chemistry.

Mechanism of Action: Covalent Bond Formation

The covalent modification of proteins with 2-Methyl-1,3-thiazole-5-sulfonyl fluoride proceeds via a nucleophilic attack on the sulfur atom of the sulfonyl fluoride by an electron-rich amino acid side chain. This results in the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond.

The reactivity of sulfonyl fluorides is highly dependent on the pH of the reaction medium, as this dictates the protonation state of the target amino acid residues. Generally, a higher pH increases the nucleophilicity of residues like lysine and tyrosine, thus accelerating the rate of conjugation.

Mechanism reagents Protein-NH2 (Lysine) + 2-Methyl-1,3-thiazole-5-sulfonyl fluoride transition_state Nucleophilic Attack reagents->transition_state pH > 8.0 product Protein-NH-SO2-Thiazole (Stable Sulfonamide Bond) + F- transition_state->product Fluoride Displacement

Figure 1: General mechanism of lysine modification.

Experimental Protocols

Materials and Reagents
  • Protein of Interest (POI): e.g., Bovine Serum Albumin (BSA), monoclonal antibody (mAb).

  • 2-Methyl-1,3-thiazole-5-sulfonyl fluoride: Dissolved in a compatible organic solvent (e.g., DMSO, DMF).

  • Reaction Buffer: e.g., Phosphate-buffered saline (PBS), borate buffer. The pH should be optimized for the specific application.

  • Quenching Reagent: e.g., Tris buffer.

  • Desalting Columns: For removal of excess reagent.

  • Analytical Instrumentation: UV-Vis spectrophotometer, SDS-PAGE system, Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).

Protocol 1: General Protein Labeling

This protocol provides a starting point for the labeling of a generic protein with 2-Methyl-1,3-thiazole-5-sulfonyl fluoride.

Workflow:

Labeling_Workflow start 1. Prepare Protein Solution (e.g., 1-5 mg/mL in PBS) add_reagent 2. Add Reagent Stock Solution (Vary molar excess) start->add_reagent incubate 3. Incubate (e.g., 2-4 hours at RT or 37°C) add_reagent->incubate quench 4. Quench Reaction (Add Tris buffer) incubate->quench purify 5. Purify Conjugate (Desalting column) quench->purify analyze 6. Analyze Conjugate (SDS-PAGE, Mass Spec) purify->analyze

Figure 2: Experimental workflow for protein labeling.

Step-by-Step Procedure:

  • Protein Preparation: Prepare a solution of the POI at a concentration of 1-5 mg/mL in the chosen reaction buffer.

  • Reagent Addition: Add the desired molar excess of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride to the protein solution. It is recommended to perform a titration of the reagent to determine the optimal stoichiometry.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or 37°C with gentle agitation.

  • Quenching: Quench the reaction by adding a quenching reagent, such as Tris buffer, to a final concentration of 50-100 mM.

  • Purification: Remove excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column.

  • Analysis: Characterize the resulting conjugate using SDS-PAGE to assess for aggregation or degradation and mass spectrometry to determine the degree of labeling.

Optimization Parameters

The efficiency of labeling can be influenced by several factors. The following table outlines key parameters for optimization.

ParameterRecommended RangeRationale
pH 7.5 - 9.0Higher pH increases the nucleophilicity of lysine and tyrosine residues.
Molar Excess of Reagent 10x - 100xA higher excess drives the reaction to completion but may lead to off-target modification.
Temperature Room Temperature - 37°CIncreased temperature can accelerate the reaction rate.
Reaction Time 1 - 24 hoursLonger incubation times may be necessary for less reactive sites.

Characterization of the Bioconjugate

Accurate characterization of the final product is critical to ensure the quality and consistency of the conjugation.

  • SDS-PAGE: A simple and rapid method to visualize the protein and assess for any gross changes, such as aggregation or fragmentation.

  • Mass Spectrometry: The gold standard for determining the precise mass of the conjugate and thus the number of attached labels (degree of labeling).

  • UV-Vis Spectroscopy: Can be used to estimate the degree of labeling if the thiazole moiety imparts a significant change in the UV-Vis spectrum.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Labeling Efficiency Suboptimal pH, insufficient reagent, short incubation time.Increase pH, molar excess of reagent, or reaction time.
Protein Precipitation High concentration of organic solvent, protein instability.Reduce the volume of organic solvent used to dissolve the reagent, screen different buffers.
Non-specific Labeling High molar excess of reagent, prolonged reaction time.Reduce the molar excess of the reagent and optimize the reaction time.

Conclusion

2-Methyl-1,3-thiazole-5-sulfonyl fluoride is a promising reagent for the covalent functionalization of biomolecules. Its unique reactivity profile, rooted in SuFEx chemistry, allows for the selective modification of proteins under mild conditions. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the potential of this compound in their specific applications, from basic research to the development of novel therapeutics.

References

  • Sharpless, K. B., Dong, J., & Li, S. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): A New Family of Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. Available at: [Link]

  • Li, S., Wu, P., & Sharpless, K. B. (2015). Covalent ‘click’ chemistry for protein modification. Nature Protocols, 10(11), 1837–1849. Available at: [Link]

  • Ambrogelly, A., et al. (2007). Aromatic Sulfonyl Fluorides as Substrate-Derived Probes for Serine Proteases. Journal of the American Chemical Society, 129(51), 16046–16055. Available at: [Link]

Method

Application Note: 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride in the Synthesis of Novel Heterocyclic Compounds

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The synthesis of highly funct...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern drug discovery. Among the most versatile building blocks recently introduced to the medicinal chemist’s toolkit is 2-Methyl-1,3-thiazole-5-sulfonyl fluoride (CAS: 2059944-95-3) . By leveraging Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, this reagent serves as a highly stable, yet selectively reactive, electrophilic hub for the rapid assembly of thiazole-containing sulfonamides and sulfonates[1][2].

Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis and degradation in aqueous or protic media, sulfonyl fluorides exhibit exceptional thermodynamic stability[3]. This application note details the mechanistic rationale, optimized quantitative parameters, and self-validating protocols for utilizing 2-methyl-1,3-thiazole-5-sulfonyl fluoride in the divergent synthesis of novel pharmacophores.

Mechanistic Grounding: The SuFEx Advantage

The fundamental advantage of utilizing 2-methyl-1,3-thiazole-5-sulfonyl fluoride lies in the unique nature of the S–F bond. The bond is highly polarized yet kinetically inert under neutral or acidic conditions, allowing it to tolerate diverse functional groups and aqueous environments[4].

Causality of Activation: To achieve S–N or S–O bond formation, the kinetic barrier of the S–F bond must be overcome. This is achieved using specific catalysts such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP). DBU does not merely act as a proton scavenger; it functions as a nucleophilic catalyst. It attacks the sulfur(VI) center to form a highly polar, hypervalent sulfurane transition state, which significantly lowers the activation energy for the incoming nucleophile (amine or phenol)[5].

SuFEx_Mechanism Substrate 2-Methyl-1,3-thiazole-5-sulfonyl fluoride (Electrophile) Intermediate Hypervalent Sulfurane Transition State Substrate->Intermediate Nucleophile Nucleophile (1°/2° Amine or Phenol) Nucleophile->Intermediate Catalyst Catalyst/Base (DBU or BEMP) Catalyst->Intermediate Lowers Ea Product Novel Heterocyclic Compound (Sulfonamide/Sulfonate) Intermediate->Product S-N / S-O Bond Formation Byproduct HF / Base-Fluoride Salt Intermediate->Byproduct F- Elimination

Figure 1: Mechanistic pathway of SuFEx activation and nucleophilic substitution.

Reaction Optimization & Quantitative Data

The electron-rich nature of the thiazole ring can subtly deactivate the electrophilic sulfur compared to highly electron-deficient aryl sulfonyl fluorides[6]. Therefore, solvent and base selection are critical. Acetonitrile (MeCN) is the optimal solvent because its high dielectric constant stabilizes the polar hypervalent intermediate.

Table 1: Optimization of SuFEx Amidation Conditions for 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride

EntryBase/Catalyst (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
1Et₃N (2.0)DCM2524<10Insufficient basicity/nucleophilicity to activate the S–F bond.
2K₂CO₃ (2.0)DMF501645Heterogeneous mixture; poor solubility limits reaction kinetics.
3DBU (1.5) MeCN 50 4 >95 Optimal: DBU acts as a nucleophilic catalyst; MeCN stabilizes the transition state.
4BEMP (1.2)THF60688Excellent alternative for highly base-sensitive nucleophiles.

Experimental Protocols

The following protocols are designed as self-validating systems . By integrating in-process analytical monitoring, the chemist ensures that every step confirms the success of the previous one, eliminating downstream purification failures.

Experimental_Workflow Prep Prepare 0.1M Substrate in MeCN Decision Select Nucleophile Prep->Decision AminePath Amine Coupling (S-N Bond) Decision->AminePath PhenolPath Phenol Coupling (S-O Bond) Decision->PhenolPath AddDBU Add 1.5 eq DBU Stir at 50°C AminePath->AddDBU AddCs2CO3 Add 2.0 eq Cs2CO3 Stir at 60°C PhenolPath->AddCs2CO3 Validate Self-Validation: 19F NMR & LC-MS AddDBU->Validate AddCs2CO3->Validate Purify Flash Chromatography & Characterization Validate->Purify

Figure 2: Workflow and decision matrix for SuFEx coupling of thiazole sulfonyl fluorides.

Protocol A: Synthesis of Thiazole-Sulfonamides (S–N Bond Formation)

Objective: Couple 2-methyl-1,3-thiazole-5-sulfonyl fluoride with primary or secondary amines.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve 2-methyl-1,3-thiazole-5-sulfonyl fluoride (181 mg, 1.0 mmol) in anhydrous MeCN (5.0 mL).

    • Causality: Anhydrous conditions prevent competitive hydrolysis, although sulfonyl fluorides are highly resistant, the activated DBU-adduct is sensitive to moisture.

  • Nucleophile Addition: Add the desired amine (1.1 mmol, 1.1 equiv) to the solution at room temperature.

  • Activation: Dropwise, add DBU (228 mg, 1.5 mmol, 1.5 equiv). Seal the vial and heat to 50 °C.

  • Self-Validation (In-Process Control): At t = 2 hours, withdraw a 10 µL aliquot.

    • LC-MS: Confirm the disappearance of the starting material peak (m/z 181.9 [M+H]⁺) and the appearance of the product mass.

    • ¹⁹F NMR: Monitor the loss of the characteristic –SO₂F signal (typically ~ +50 to +60 ppm) and the emergence of the free fluoride ion signal (~ -119 ppm). This stoichiometric release of fluoride definitively proves covalent bond formation.

  • Workup: Once validated, cool the mixture, dilute with EtOAc (20 mL), and wash with 1M HCl (2 × 10 mL) to remove DBU and unreacted amine. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Synthesis of Thiazole-Sulfonates (S–O Bond Formation)

Objective: Couple the thiazole hub with phenolic derivatives. Note that phenols are less nucleophilic than amines, requiring modified activation[6].

Step-by-Step Methodology:

  • Preparation: Dissolve the phenol derivative (1.0 mmol) and 2-methyl-1,3-thiazole-5-sulfonyl fluoride (1.2 mmol, 1.2 equiv) in anhydrous MeCN (5.0 mL).

  • Base Selection: Add Cesium Carbonate (Cs₂CO₃, 650 mg, 2.0 equiv).

    • Causality: The electron-rich nature of the thiazole ring makes S-F exchange with phenols challenging. Cs₂CO₃ is chosen because the large cesium cation exhibits the "cesium effect," enhancing the nucleophilicity of the phenoxide anion by forming a highly reactive, loosely bound ion pair[6].

  • Reaction: Heat the suspension to 60 °C and stir vigorously for 16 hours.

  • Self-Validation: Perform TLC (UV active) and LC-MS. The disappearance of the phenol starting material dictates completion.

  • Workup: Filter the suspension through a pad of Celite to remove inorganic salts. Concentrate the filtrate and purify via automated flash chromatography to yield the pure thiazole-sulfonate.

References

  • Diversity Oriented Clicking (DOC): Divergent Synthesis of SuFExable Pharmacophores From 2-Substituted-Alkynyl-1-Sulfonyl Fluoride (SASF) Hubs National Center for Biotechnology Information (PMC)[Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry RHHZ (Journal of Heterocyclic Chemistry)[Link]

  • Recent Advancement in the Synthesis of Sulfonyl Fluorides with Heterocyclic Skeletons ResearchGate[Link]

  • The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles Using a Diversity Oriented Clicking Strategy ACS Publications[Link]

  • The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy ChemRxiv[Link]

Sources

Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Methyl-1,3-thiazole-5-sulfonamides via Amine Coupling

Abstract This technical guide provides researchers, scientists, and drug development professionals with a detailed experimental framework for the synthesis of 2-methyl-1,3-thiazole-5-sulfonamides. The reaction involves t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a detailed experimental framework for the synthesis of 2-methyl-1,3-thiazole-5-sulfonamides. The reaction involves the coupling of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride with a diverse range of primary and secondary amines. Sulfonamides are a cornerstone of medicinal chemistry, and the 2-aminothiazole scaffold is a prevalent pharmacophore in numerous therapeutic agents.[1] This document outlines two robust protocols: a general-purpose, base-mediated approach and a Lewis acid-catalyzed method for more challenging substrates. We delve into the underlying reaction principles, provide step-by-step experimental procedures, and offer guidance on reaction monitoring, product purification, and safety. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the chemical transformation.

Introduction: The Significance of Thiazole Sulfonamides

The sulfonamide functional group is a vital bioisostere of the amide bond, offering distinct advantages in drug design, including improved metabolic stability, altered hydrogen bonding capacity, and enhanced polar surface area.[2] When incorporated into a molecule, these properties can lead to significant improvements in pharmacokinetic profiles and binding affinities.[2] The 2-Methyl-1,3-thiazole moiety is itself a privileged heterocyclic scaffold found in a wide array of approved drugs and clinical candidates.

The synthesis of sulfonamides traditionally relies on sulfonyl chlorides. However, these reagents can suffer from high reactivity, leading to poor selectivity with multi-functional molecules, and instability toward storage and hydrolysis.[3] Sulfonyl fluorides have emerged as superior alternatives within the framework of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[4][5] Their attenuated electrophilicity allows for greater functional group tolerance and controlled reactivity, making them ideal for late-stage functionalization in complex synthetic routes.[2][6] This guide focuses on harnessing the stability and selective reactivity of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride for the reliable synthesis of novel sulfonamides.

Reaction Mechanism and Guiding Principles

The formation of a sulfonamide from a sulfonyl fluoride and an amine is a classic nucleophilic substitution reaction at a hexavalent sulfur center. The lone pair of electrons on the amine nitrogen acts as the nucleophile, attacking the highly electrophilic sulfur atom. This attack forms a transient pentacoordinate intermediate, which then collapses, expelling the fluoride ion as the leaving group to yield the stable sulfonamide product.

The reaction's efficiency can be significantly influenced by the nucleophilicity of the amine and the reaction conditions.

  • Base Mediation: Strong, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate the reaction, particularly with less nucleophilic amines or when the amine starting material is a salt. The base deprotonates the amine, increasing its nucleophilicity.

  • Lewis Acid Catalysis: Lewis acids, such as calcium triflimide [Ca(NTf2)2], can activate the sulfonyl fluoride.[3][7] The Lewis acid coordinates to the fluorine atom, polarizing the S-F bond and making the sulfur atom even more electrophilic and susceptible to nucleophilic attack. This approach is particularly effective for coupling sterically hindered or electronically deactivated amines.[3]

Sulfonamide Formation Mechanism R1_NH2 R¹R²-NH (Amine) Intermediate [Intermediate] R1_NH2->Intermediate Nucleophilic Attack Thiazole_SO2F Thiazole-SO₂F (Sulfonyl Fluoride) Thiazole_SO2F->Intermediate Catalyst Base or Lewis Acid Catalyst->Thiazole_SO2F Activation Sulfonamide Thiazole-SO₂-NR¹R² (Sulfonamide) Intermediate->Sulfonamide Fluoride Elimination HF H-F

Caption: General mechanism for sulfonamide synthesis.

Health and Safety Precautions

All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

  • 2-Methyl-1,3-thiazole-5-sulfonyl fluoride: While specific data is limited, sulfonyl fluorides as a class should be handled with care. They can be corrosive and cause severe skin and eye damage upon contact.[8] Inhalation of dust or vapors may be harmful and cause respiratory tract irritation.[9][10] Avoid contact with moisture, as this can lead to hydrolysis and the release of hydrofluoric acid.

  • Amines: Many amines are corrosive, flammable, and toxic. Consult the specific Safety Data Sheet (SDS) for each amine used.

  • Bases and Solvents: DBU and DIPEA are corrosive bases. Anhydrous solvents are often flammable. Handle with appropriate care.

  • Spill & Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[9] Absorb spills with a non-combustible absorbent material like sand or vermiculite and dispose of as hazardous waste.[9]

Experimental Protocols

The following protocols provide a starting point for the synthesis. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.

General Experimental Workflow

Sources

Method

Application Notes &amp; Protocols: Modular Synthesis of Aryl Thiazolyl Sulfonates via SuFEx Click Chemistry

Topic: Conditions for SuFEx Reaction with 2-Methyl-1,3-thiazole-5-sulfonyl fluoride and Phenols Abstract This document provides a comprehensive guide for researchers on the application of Sulfur(VI) Fluoride Exchange (Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Conditions for SuFEx Reaction with 2-Methyl-1,3-thiazole-5-sulfonyl fluoride and Phenols

Abstract

This document provides a comprehensive guide for researchers on the application of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry for the covalent linkage of phenols to the 2-methyl-1,3-thiazole-5-sulfonyl fluoride core. The thiazole motif is a privileged scaffold in medicinal chemistry, and its linkage to diverse phenolic structures via the robust sulfonate bond offers a powerful strategy for building libraries of potential drug candidates. We detail the underlying principles of the SuFEx reaction, present two field-proven protocols, including a state-of-the-art accelerated method, and provide insights into reaction optimization and troubleshooting.

Introduction: The Power of SuFEx for Drug Discovery

Click chemistry has transformed molecular synthesis by providing a set of reliable, efficient, and selective reactions for modularly assembling complex molecules.[1] The second generation of this philosophy, Sulfur(VI) Fluoride Exchange (SuFEx), has emerged as a particularly powerful tool.[2][3] SuFEx leverages the unique reactivity of the S(VI)-F bond, which is remarkably stable under many conditions, including in aqueous environments, yet can be selectively activated to react with nucleophiles.[4][5] This reaction class is metal-free and generates stable covalent linkages, making it highly attractive for applications in drug discovery, materials science, and chemical biology.[4][6]

The reaction between a sulfonyl fluoride (R-SO₂F) and a phenol (Ar-OH) to form a stable aryl sulfonate (R-SO₂-OAr) is a cornerstone of SuFEx chemistry.[4] This guide focuses specifically on 2-Methyl-1,3-thiazole-5-sulfonyl fluoride, a heterocyclic hub that allows for the introduction of a medicinally relevant thiazole core into target molecules. The resulting aryl thiazolyl sulfonates are of significant interest to drug development professionals for library synthesis and hit-to-lead optimization.

Reaction Principle and Mechanism

The SuFEx reaction between a sulfonyl fluoride and a phenol proceeds via a nucleophilic substitution at the hexavalent sulfur center. The reaction is typically facilitated by a base, which deprotonates the phenol to generate a more nucleophilic phenoxide anion.[7][8] This phenoxide then attacks the electrophilic sulfur atom, displacing the fluoride ion to form the sulfonate ester product.

A major advancement in SuFEx methodology is the "Accelerated SuFEx" protocol, which utilizes a synergistic combination of a hindered organic superbase, such as 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), and a silicon-based additive like hexamethyldisilazane (HMDS).[9]

In this accelerated mechanism, two key events occur:

  • In Situ Silylation: HMDS reacts with the phenol to generate a more reactive aryl trimethylsilyl (TMS) ether intermediate in situ.[9]

  • Catalytic Activation & Thermodynamic Driving Force: The BTMG catalyst activates the S-F bond for nucleophilic attack by the TMS-ether. The reaction is driven forward by the formation of the highly stable and volatile trimethylsilyl fluoride (Me₃Si-F), which acts as a thermodynamic sink.[9][10]

This approach circumvents the need for pre-synthesis of silyl ethers and dramatically shortens reaction times, often from hours to mere minutes at room temperature.[9]

SuFEx_Mechanism cluster_reactants RSO2F 2-Methylthiazole-SO₂F RSO2F->mid2 ArOH Phenol (Ar-OH) ArOH->mid1 HMDS HMDS HMDS->mid1 BTMG BTMG (Catalyst) TransitionState [Transition State]‡ BTMG->TransitionState ArOTMS Ar-O-TMS (Reactive Intermediate) ArOTMS->mid2 Product Aryl Thiazolyl Sulfonate (R-SO₂-OAr) TransitionState->Product Byproduct Me₃Si-F + NH₃ (Volatile Byproducts) TransitionState->Byproduct mid1->ArOTMS In situ silylation mid2->TransitionState Nucleophilic Attack

Fig 1. Proposed mechanism for Accelerated SuFEx.
Special Considerations for the Thiazole Core

Heterocyclic sulfonyl fluorides can exhibit different reactivity profiles. The electron-rich nature of the 2-aminothiazole ring has been observed to deactivate the electrophilic sulfur center, making the S-F exchange more challenging.[11] While the 2-methylthiazole system is less electron-rich than a 2-amino variant, researchers should be aware that more forcing conditions (e.g., elevated temperatures or stronger bases) may be required compared to simple aryl sulfonyl fluorides.[11]

Materials and Reagents

  • Substrates:

    • 2-Methyl-1,3-thiazole-5-sulfonyl fluoride

    • Phenol of interest (various substitutions)

  • Catalysts/Bases:

    • 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG, Barton's base)

    • Cesium Carbonate (Cs₂CO₃)

  • Additives & Solvents:

    • Hexamethyldisilazane (HMDS)

    • Acetonitrile (MeCN), anhydrous

    • Dichloromethane (DCM), anhydrous

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Equipment:

    • Schlenk line or glovebox for inert atmosphere

    • Magnetic stirrer and stir bars

    • Glass vials with screw caps and septa

    • Syringes and needles

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Flash chromatography system

Experimental Protocols

Protocol A: Accelerated SuFEx using BTMG and HMDS

This is the recommended primary protocol for its speed, efficiency, and operational simplicity, allowing for the direct use of unprotected phenols.[9]

Workflow_A reagents 1. Prepare Reagents setup 2. Reaction Setup (Inert Atmosphere) reagents->setup addition 3. Sequential Addition (Phenol, HMDS, R-SO₂F, BTMG) setup->addition reaction 4. Reaction (RT, 5-30 min) addition->reaction quench 5. Workup (Evaporation) reaction->quench Monitor by TLC/LCMS purify 6. Purification (Flash Chromatography) quench->purify If necessary analysis 7. Analysis (NMR, LCMS) purify->analysis

Fig 2. Workflow for Accelerated SuFEx Protocol.

Step-by-Step Methodology:

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the phenol (0.1 mmol, 1.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Nitrogen or Argon) for 5 minutes.

  • Solvent and Reagent Addition:

    • Add anhydrous acetonitrile (0.5 mL).

    • Add hexamethyldisilazane (HMDS) (0.1 mmol, 1.0 equiv) via syringe.

    • Add 2-Methyl-1,3-thiazole-5-sulfonyl fluoride (0.1 mmol, 1.0 equiv).

  • Initiation: Add the BTMG catalyst (0.01 mmol, 10 mol%) via syringe.

    • Scientist's Note: The catalyst loading for BTMG is generally low (1-20 mol%).[9] For potentially less reactive substrates like the thiazole sulfonyl fluoride, starting with 10 mol% is a robust choice. This can be optimized down for highly reactive phenols.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LCMS. Reactions are often complete within 5-30 minutes.[9]

  • Workup: Once the reaction is complete, remove the solvent and volatile byproducts (Me₃Si-F, NH₃, excess HMDS) under reduced pressure using a rotary evaporator.

    • Scientist's Note: A key advantage of this protocol is that purification is often simplified to just evaporation, aligning with the principles of click chemistry.[9]

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient).

Protocol B: Traditional Base Catalysis using Cesium Carbonate

This protocol serves as a valuable alternative, particularly if the accelerated method yields incomplete conversion or if BTMG is unavailable. It is based on conditions found to be effective for related heterocyclic systems.[11]

Step-by-Step Methodology:

  • Preparation: To a vial equipped with a magnetic stir bar, add 2-Methyl-1,3-thiazole-5-sulfonyl fluoride (0.1 mmol, 1.0 equiv), the phenol (0.12 mmol, 1.2 equiv), and Cesium Carbonate (Cs₂CO₃) (0.2 mmol, 2.0 equiv).

    • Scientist's Note: An inorganic base like Cs₂CO₃ is used here. A slight excess of the phenol nucleophile is often employed to drive the reaction to completion.

  • Solvent Addition: Add anhydrous acetonitrile (1.0 mL).

  • Reaction: Seal the vial and stir the mixture at room temperature or heat to 60 °C.

    • Scientist's Note: Given the potential deactivation by the thiazole ring, heating may be necessary to achieve a reasonable reaction rate.[11] Start by monitoring at room temperature for 1-2 hours, and if no significant conversion is observed, increase the temperature.

  • Monitoring: Monitor the reaction progress by TLC or LCMS until the limiting reagent is consumed (typically 4-16 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Filter the mixture through a small plug of celite to remove the inorganic base, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Data Presentation and Expected Results

The optimal conditions will vary depending on the electronic and steric properties of the phenol. The table below provides representative conditions as a starting point for optimization.

Phenol SubstrateProtocolCatalyst/Base (mol%)Temp.TimeExpected YieldScientist's Note
4-MethoxyphenolABTMG (5-10%)RT5-15 min>90%Electron-rich phenols are typically very reactive in SuFEx.[9]
PhenolABTMG (10%)RT10-20 min>90%The unsubstituted parent phenol serves as a good benchmark.
4-NitrophenolABTMG (10-15%)RT20-40 min80-95%Electron-withdrawing groups can slow the reaction by reducing the nucleophilicity of the phenoxide.
2,6-DimethylphenolABTMG (20%)RT - 40°C1-3 h60-80%Sterically hindered phenols are more challenging and may require higher catalyst loading and/or gentle heating.[9]
4-ChlorophenolBCs₂CO₃ (2.0 eq)60 °C8-16 h70-90%For less reactive phenols, the thermal conditions of Protocol B can be effective.[11]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (moisture).2. Insufficiently reactive substrate.3. Low temperature.1. Use freshly opened, anhydrous solvents and reagents. Ensure inert atmosphere is maintained.2. Increase catalyst loading (e.g., BTMG to 20 mol%).3. Gently heat the reaction (e.g., 40-60 °C).4. Switch to Protocol B for more forcing conditions.
Formation of Side Products 1. Reaction with other nucleophilic groups on the substrate.2. Degradation of starting material under basic conditions.1. Ensure appropriate protecting groups are used for other sensitive functionalities.2. SuFEx is highly chemoselective for phenols over most amines and alcohols, but check for competing reactions.[4]3. Use the milder conditions of Protocol A if possible.
Difficult Purification 1. Product co-elutes with starting material.2. Non-volatile byproducts.1. Optimize flash chromatography solvent system.2. Ensure workup for Protocol A includes thorough evaporation to remove volatile byproducts. For Protocol B, ensure complete removal of base via filtration.

References

  • Moses, J. et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews. [Link][2]

  • La Trobe University. (2019). The growing applications of SuFEx click chemistry. Figshare. [Link][3]

  • Monash University. (n.d.). Sulfur Fluoride Exchange (SuFEx). [Link][6]

  • ResearchGate. (n.d.). Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry | Request PDF. [Link][12]

  • Grimm, S. et al. (2020). Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. ACS Omega. [Link][7]

  • Grimm, S. et al. (2020). Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. ACS Omega. [Link][8]

  • Cold Spring Harbor Laboratory. (n.d.). Accelerated SuFEx Click Chemistry for Modular Synthesis. [Link][9]

  • National Institutes of Health. (2023). Sulfur fluoride exchange. PMC. [Link][4]

  • National Science Review. (2023). Advances in the construction of diverse SuFEx linkers. [Link][5]

  • ChemRxiv. (n.d.). A Practical Guide to SuFEx Chemistry: An Overview of S(VI). [Link][13]

  • ACS Publications. (2022). Sulfur-Phenolate Exchange As a Fluorine-Free Approach to S(VI) Exchange Chemistry on Sulfonyl Moieties. Organic Letters. [Link][14]

  • National Institutes of Health. (n.d.). Sulfur–Phenolate Exchange: SuFEx‐Derived Dynamic Covalent Reactions and Degradation of SuFEx Polymers. PMC. [Link][15]

  • ChemRxiv. (n.d.). The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy. [Link][11]

Sources

Application

Part 1: The Strategic Advantage of the Thiazole-Sulfonyl Fluoride Moiety

An Application Note on the Prospective Uses of 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride in Advanced Polymer Chemistry For researchers, scientists, and professionals in drug development, the quest for novel polymeric mat...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Prospective Uses of 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride in Advanced Polymer Chemistry

For researchers, scientists, and professionals in drug development, the quest for novel polymeric materials with precisely tailored functionalities is a continuous endeavor. In this context, the strategic incorporation of versatile chemical motifs is paramount. 2-Methyl-1,3-thiazole-5-sulfonyl fluoride emerges as a promising, yet underexplored, building block for advanced polymer synthesis. This document provides a detailed guide to its potential applications, grounded in the principles of modern polymer chemistry, particularly the highly efficient Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. While direct polymerization of this specific heterocycle is not yet extensively documented, its constituent functional groups—the thermally stable thiazole ring and the SuFEx-active sulfonyl fluoride—offer a compelling rationale for its use in creating a new generation of functional polymers.

The 2-Methyl-1,3-thiazole-5-sulfonyl fluoride molecule presents a unique combination of a robust heterocyclic core and a highly reactive "clickable" handle. The thiazole nucleus is a well-known structural component in many thermally stable polymers and pharmacologically active compounds.[1] Its incorporation into a polymer backbone can impart desirable properties such as enhanced thermal stability and specific electronic characteristics.[2][3][4]

On the other hand, the sulfonyl fluoride group is the cornerstone of SuFEx click chemistry, a powerful tool for post-polymerization modification (PPM).[5][6] This reaction allows for the efficient and quantitative introduction of a wide array of functional groups onto a polymer chain under mild conditions. The combination of these two features in a single monomer offers a dual advantage: the ability to create polymers with inherent thiazole-related properties and the versatility to further functionalize them with high precision.

Part 2: Post-Polymerization Modification via Sulfur(VI) Fluoride Exchange (SuFEx)

The most immediate and impactful application of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride in polymer chemistry is as a functional monomer for creating polymers that are amenable to post-polymerization modification via SuFEx. This approach involves first synthesizing a polymer with pendant thiazole-sulfonyl fluoride groups and then "clicking" on various functionalities as needed.

The SuFEx Reaction: A Brief Overview

The SuFEx reaction is a set of near-perfect click reactions that involve the exchange of the fluoride atom on a sulfonyl fluoride (R-SO₂F) with a nucleophile, most commonly a silyl ether (R'-OSiMe₃).[6][7] The reaction is typically catalyzed by a mild base and proceeds with high efficiency and selectivity, making it ideal for modifying complex macromolecules.

SuFEx_Mechanism Polymer-Thiazole-SO2F Polymer with Pendant 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride Intermediate Reaction Intermediate Polymer-Thiazole-SO2F->Intermediate + R'-OSiMe3 R-OSiMe3 Functional Silyl Ether (R'-OSiMe3) R-OSiMe3->Intermediate Catalyst Base Catalyst (e.g., DBU, CsF) Catalyst->Intermediate catalyzes Functionalized_Polymer Functionalized Polymer (Polymer-Thiazole-SO2-OR') Intermediate->Functionalized_Polymer Forms Byproduct Fluorotrimethylsilane (FSiMe3) Intermediate->Byproduct Releases

Caption: General workflow of the SuFEx reaction for post-polymerization modification.

Hypothetical Synthesis of a "SuFEx-able" Polymer

To utilize 2-Methyl-1,3-thiazole-5-sulfonyl fluoride as a monomer, it would first need to be functionalized with a polymerizable group, such as a vinyl or norbornene moiety. The resulting functionalized monomer could then be polymerized, or copolymerized with other monomers, using standard techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) or ROMP (Ring-Opening Metathesis Polymerization).[8][9]

Polymer_Synthesis_Workflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_modification Post-Polymerization Modification Start 2-Methyl-1,3-thiazole-5-sulfonyl fluoride Functionalization Attach Polymerizable Group (e.g., vinyl, norbornene) Start->Functionalization Monomer Functionalized Monomer Functionalization->Monomer Polymerization Polymerization (e.g., RAFT, ROMP) Monomer->Polymerization Copolymer Optional: Copolymerization with other monomers Monomer->Copolymer Polymer "SuFEx-able" Polymer Polymerization->Polymer Copolymer->Polymer SuFEx SuFEx Reaction with Functional Silyl Ether Polymer->SuFEx Functional_Polymer Functionalized Polymer SuFEx->Functional_Polymer

Caption: Proposed workflow for creating and functionalizing polymers using 2-Methyl-1,3-thiazole-5-sulfonyl fluoride.

Protocol: Post-Polymerization Modification of a Thiazole-Containing Polymer via SuFEx

This protocol outlines a general procedure for the modification of a hypothetical polymer, Poly(MTSF-co-MA), where MTSF is a vinyl-functionalized 2-Methyl-1,3-thiazole-5-sulfonyl fluoride and MA is methyl acrylate.

Materials:

  • Poly(MTSF-co-MA) (1.0 g, containing 0.5 mmol of sulfonyl fluoride groups)

  • Functional silyl ether (e.g., (4-((trimethylsilyl)oxy)benzyl)triphenylphosphonium bromide for attaching a phosphonium group) (0.75 mmol, 1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (7.5 µL, 0.05 mmol, 0.1 equivalents)

  • Methanol (for precipitation)

  • Dialysis tubing (if required for purification)

Procedure:

  • Dissolution: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Poly(MTSF-co-MA) in anhydrous DMF. Stir until the polymer is fully dissolved.

    • Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the silyl ether and the sulfonyl fluoride.

  • Addition of Reagents: To the stirred solution, add the functional silyl ether. Allow it to dissolve completely.

  • Initiation of Reaction: Using a microsyringe, add the DBU catalyst to the reaction mixture.

    • Rationale: DBU is an effective and mild non-nucleophilic base for catalyzing the SuFEx reaction.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by ¹⁹F NMR to observe the disappearance of the sulfonyl fluoride peak.

  • Quenching and Precipitation: Once the reaction is complete, quench any remaining reactive species by adding a small amount of methanol. Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

    • Rationale: Precipitation removes unreacted reagents and the catalyst.

  • Purification: Filter the precipitated polymer and wash it with fresh methanol. For higher purity, the polymer can be redissolved in a suitable solvent and purified by dialysis.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

ParameterTypical ConditionsRationale
Solvent Anhydrous DMF, THF, or DichloromethaneMust be anhydrous and capable of dissolving the polymer and reagents.
Catalyst DBU, CsF, or other non-nucleophilic basesTo activate the silyl ether without causing side reactions.
Temperature Room temperature to 60 °CThe reaction is often efficient at room temperature, but gentle heating can increase the rate.
Equivalents of Silyl Ether 1.2 - 2.0A slight excess ensures complete conversion of the sulfonyl fluoride groups.
Reaction Time 4 - 24 hoursDependent on the reactivity of the specific silyl ether and the polymer.

Part 3: Potential for Novel Polymer Backbones

Beyond post-polymerization modification, bifunctional derivatives of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride could potentially be used in step-growth polymerizations to create novel polymer backbones. For instance, a monomer bearing two sulfonyl fluoride groups, or one sulfonyl fluoride and another reactive group (e.g., a hydroxyl or amino group), could be polymerized with appropriate comonomers. This approach would directly incorporate the thiazole ring into the polymer backbone, potentially leading to materials with unique thermal and electronic properties.[10]

Part 4: Characterization

Thorough characterization is essential to confirm the successful synthesis and modification of these novel polymers. A combination of spectroscopic and analytical techniques should be employed.

TechniquePurposeExpected Observations
¹H and ¹³C NMR To confirm the overall polymer structure and the incorporation of the thiazole moiety.Characteristic peaks for the methyl and aromatic protons of the thiazole ring.
¹⁹F NMR To monitor the SuFEx reaction.The disappearance of the peak corresponding to the sulfonyl fluoride (-SO₂F ) and the potential appearance of new fluorine signals if the attached functionality contains fluorine.
FTIR Spectroscopy To identify key functional groups.Characteristic stretching bands for S=O (around 1370 and 1180 cm⁻¹) and S-F (around 800-900 cm⁻¹). The S-F band should disappear after SuFEx.
Gel Permeation Chromatography (GPC/SEC) To determine molecular weight (Mn, Mw) and polydispersity index (PDI).Should show a controlled polymerization with a narrow PDI. A slight increase in molecular weight after SuFEx is expected.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).The Tg will be influenced by the incorporation of the rigid thiazole ring and any subsequent functionalization.
Thermogravimetric Analysis (TGA) To assess thermal stability.Thiazole-containing polymers are expected to exhibit good thermal stability.

Safety and Handling

Sulfonyl fluorides should be handled with care in a well-ventilated fume hood. They are reactive towards nucleophiles and can be corrosive. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for 2-Methyl-1,3-thiazole-5-sulfonyl fluoride for specific handling and disposal information.[11]

Conclusion

2-Methyl-1,3-thiazole-5-sulfonyl fluoride represents a promising building block for the synthesis of advanced functional polymers. Its main utility lies in its ability to act as a "SuFEx-able" monomer, allowing for the creation of polymers that can be precisely and efficiently modified after polymerization. The incorporation of the thiazole moiety may also impart beneficial thermal and electronic properties to the resulting materials. The protocols and characterization methods outlined in this application note provide a solid foundation for researchers to explore the potential of this versatile compound in their own polymer design and synthesis endeavors.

References

  • Combining Click Sulfur(VI)-Fluoride Exchange with Photoiniferters: A Facile, Fast, and Efficient Strategy for Postpolymerization Modification - PubMed. (2018). PubMed. [Link]

  • SuFEx Postpolymerization Modification Kinetics and Reactivity in Polymer Brushes. (2018). ACS Publications. [Link]

  • Post-polymerization modification of ROMP-derived polymers using SuFEx click reactions. (n.d.). University of Florida. [Link]

  • 4-Vinylbenzenesulfonyl fluoride (VBSF): a highly reactive monomer for RAFT polymerization and exhaustive SuFEx postpolymerization sulfonamidation. (2024). ChemRxiv. [Link]

  • Post-polymerization modification of a sulfonyl fluoride‐decorated polynorbornene using the sulfur‐fluoride exchange click reaction. (2025). ResearchGate. [Link]

  • Synthesis and Characterization of Thiazolothiazole-Based Polymers and Their Applications in Polymer Solar Cells. (n.d.). ResearchGate. [Link]

  • Synthesis and characterization of thiazolothiazole‐based polymers and their applications in polymer solar cells. (n.d.). Scilit. [Link]

  • Synthesis of Copolymers Based on Thiazolothiazole and Their Applications in Polymer Solar Cells. (2010). ACS Publications. [Link]

  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (n.d.). JETIR. [Link]

  • The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy. (n.d.). ChemRxiv. [Link]

  • Synthesis of fused conjugated polymers containing imidazo[2,1-b]thiazole units by multicomponent one-pot polymerization. (n.d.). RSC Publishing. [Link]

  • Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. (n.d.). National Center for Biotechnology Information. [Link]

  • Polymerizations of 2-(Trimethylsilyl)ethanesulfonyl-activated aziridines. (n.d.). OSTI.GOV. [Link]

  • The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compou. (n.d.). PDXScholar. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 2-Methyl-1,3-thiazo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride. This compound is a highly valuable heteroaryl building block, particularly for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1].

Due to the electron-deficient nature of the thiazole ring and its tendency to coordinate with transition metals, synthesizing this specific sulfonyl fluoride requires precise control over reaction conditions. Below, we detail the mechanistic workflows, self-validating protocols, and causality-driven troubleshooting steps to maximize your synthetic yield.

Mechanistic Workflows

There are two primary, high-yielding routes to access 2-Methyl-1,3-thiazole-5-sulfonyl fluoride:

  • Palladium-Catalyzed Fluorosulfonylation: Starting from 5-bromo-2-methylthiazole using DABSO (an SO₂ surrogate) and NFSI[2].

  • Electrochemical Oxidative Coupling: Starting from 2-methylthiazole-5-thiol using potassium fluoride (KF) as a safe, inexpensive fluoride source[1].

SynthesisRoutes SM1 5-Bromo-2-methylthiazole Int1 Pd-Sulfinate Complex SM1->Int1 Pd(OAc)2, DABSO SM2 2-Methylthiazole-5-thiol Int2 Disulfide Intermediate SM2->Int2 -e (Anode) Product 2-Methyl-1,3-thiazole-5-sulfonyl fluoride Int1->Product NFSI (Fluorination) Int2->Product KF, Pyridine, -e

Divergent synthetic pathways for 2-Methyl-1,3-thiazole-5-sulfonyl fluoride.

Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. Do not proceed to the next step blindly; verify the intermediate checkpoints.

Method A: Electrochemical Oxidative Coupling (Green & Scalable)

This method avoids stoichiometric oxidants and utilizes anodic oxidation to couple the thiol with fluoride[1].

Step-by-Step Methodology:

  • Cell Setup: Equip an undivided electrochemical cell with a graphite anode and a stainless-steel cathode.

  • Reagent Loading: Add 2-methylthiazole-5-thiol (1.0 equiv), KF (5.0 equiv), and pyridine (1.0 equiv). Causality: Pyridine is critical; it acts as a phase-transfer agent for fluoride and mediates proton-coupled electron transfer[1].

  • Solvent System: Dissolve the mixture in a biphasic system of CH₃CN and 1 M HCl (1:1 v/v).

  • Electrolysis: Apply a constant potential (e.g., 3.2 V) or a constant current (e.g., 20 mA) at room temperature[1].

  • Self-Validation Checkpoint (45 mins): Pause and sample the organic layer for LCMS. You must observe the mass corresponding to the disulfide intermediate. If the thiol is still present, check electrical connections or increase the applied potential.

  • Completion & Workup: Continue electrolysis until the disulfide is consumed (typically 6–12 hours). Extract rapidly with EtOAc, wash with neutral brine (avoid basic washes), dry over Na₂SO₄, and concentrate.

Method B: Pd-Catalyzed DABSO/NFSI Route

Ideal for late-stage functionalization if the bromide precursor is more readily available than the thiol[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and purge with N₂.

  • Sulfinylation: Add 5-bromo-2-methylthiazole (1.0 equiv), DABSO (0.6 equiv), Pd(OAc)₂ (5–10 mol%), XPhos (10–20 mol%), and Et₃N (2.0 equiv) in anhydrous isopropanol. Stir at 75 °C.

  • Self-Validation Checkpoint (4 hours): Analyze via TLC/LCMS. The bromide should be fully converted to the ammonium sulfinate intermediate. If stalled, the thiazole nitrogen is likely poisoning the palladium; add an additional 2 mol% of Pd/XPhos.

  • Fluorination: Cool the reaction strictly to room temperature. Add NFSI (1.5 equiv) in one portion. Causality: NFSI acts as the electrophilic fluorinating agent, converting the sulfinate to the sulfonyl fluoride[2]. Stir for 2 hours.

  • Workup: Dilute with DCM, wash with water, dry, and purify via flash chromatography.

Troubleshooting Guides & FAQs

Troubleshooting Start Low Yield of Sulfonyl Fluoride Check1 LCMS Analysis of Crude Start->Check1 PathA Unreacted Starting Material Check1->PathA PathB Stalled at Intermediates Check1->PathB PathC Sulfonic Acid Byproduct Check1->PathC FixA Increase Pd Catalyst or Check Potential PathA->FixA FixB Add Pyridine Ensure KF Dissolution PathB->FixB FixC Use Neutral Workup Avoid Basic Washes PathC->FixC

Diagnostic workflow for troubleshooting low yields in sulfonyl fluoride synthesis.

Q1: Why is my yield exceptionally low when using the Pd-catalyzed DABSO method for the thiazole substrate? A1: Heteroaryl bromides, particularly thiazoles, are notorious for coordinating with palladium catalysts, leading to catalyst poisoning and sluggish oxidative addition. Causality: The nitrogen and sulfur atoms in the thiazole ring act as competing, strongly binding ligands. Solution: Increase your catalyst loading from the standard 5 mol% to 10 mol%. Furthermore, ensure you are using a sterically demanding, electron-rich ligand like XPhos, which forces the palladium center to remain active and prevents off-target multi-thiazole coordination.

Q2: During the electrochemical oxidative coupling, the reaction stalls at the disulfide intermediate. How do I drive it to the sulfonyl fluoride? A2: The electrochemical reaction proceeds via a rapid anodic oxidation of the thiol to the disulfide, followed by further oxidation and fluoride incorporation[1]. Causality: If the applied potential is too low, or if the fluoride source (KF) is insoluble in the organic phase, the disulfide cannot be further oxidized to the sulfonyl fluoride. Solution: Switch from galvanostatic (constant current) to potentiostatic (constant voltage) conditions to maintain a strict 3.2 V potential[3]. Ensure you have added 1.0 equivalent of pyridine; without it, KF solubility is too low to trap the oxidized sulfur species effectively[1].

Q3: I am observing significant hydrolysis of the sulfonyl fluoride to the sulfonic acid during workup. How can I prevent this? A3: While sulfonyl fluorides are exceptionally stable compared to sulfonyl chlorides (which is the foundational principle of SuFEx click chemistry[1]), extreme pH during aqueous workup can still induce hydrolysis, especially on electron-deficient heteroaryl rings like thiazole. Causality: Hydroxide ions can attack the electrophilic sulfur(VI) center, displacing the fluoride. Solution: Strictly avoid basic aqueous washes (e.g., NaHCO₃ or NaOH). Quench the reaction with a neutral or slightly acidic buffer, and extract rapidly with organic solvents.

Q4: Can I use KHF₂ instead of KF for the direct Cl-F exchange if I choose to route through the sulfonyl chloride intermediate? A4: Yes. If you synthesize the 2-methyl-1,3-thiazole-5-sulfonyl chloride intermediate via oxidative chlorination (e.g., using NaOCl), KHF₂ is the preferred fluorinating agent[4]. Causality: The bifluoride ion (HF₂⁻) provides an acidic microenvironment that accelerates the substitution while suppressing the formation of sulfonic acid byproducts that frequently occur with basic fluoride sources like KF in the presence of trace water.

Quantitative Yield Benchmarks

Use the following table to benchmark your experimental results against established literature standards for heteroaryl sulfonyl fluorides.

Synthetic RouteStarting MaterialKey ReagentsPrimary Yield-Limiting FactorTypical Yield Range
Electrochemical Oxidation 2-Methylthiazole-5-thiolKF, Pyridine, e⁻Incomplete disulfide oxidation70% - 85%
Pd-Catalyzed Sulfonylation 5-Bromo-2-methylthiazoleDABSO, NFSI, Pd(OAc)₂Catalyst poisoning by thiazole60% - 75%
Oxidative Chlorination 2-Methylthiazole-5-thiolNaOCl (aq), KHF₂Hydrolysis to sulfonic acid50% - 65%

References

  • Source: rhhz.
  • Source: Journal of the American Chemical Society (acs.org)
  • Source: MDPI (mdpi.com)
  • Source: tue.

Sources

Optimization

Technical Support Center: Troubleshooting Reactions with 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride

Welcome to the technical support center for 2-Methyl-1,3-thiazole-5-sulfonyl fluoride. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot reactions involving...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Methyl-1,3-thiazole-5-sulfonyl fluoride. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot reactions involving this versatile heteroaromatic sulfonyl fluoride. My aim is to provide not just procedural steps, but the underlying chemical logic to empower you to solve challenges in your synthetic work.

2-Methyl-1,3-thiazole-5-sulfonyl fluoride is a valuable reagent, prized for its unique balance of stability and reactivity, a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2][3] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides offer enhanced stability towards hydrolysis and reduction, making them compatible with a wider range of functional groups and conditions.[1][4][5] However, this inherent stability means that their potent electrophilicity must be deliberately "unleashed" under specific conditions to achieve successful reactions with nucleophiles like amines and phenols.[3][6]

This guide addresses the most common failure modes encountered in the lab, from low conversion to unexpected side products, providing a systematic approach to diagnosis and resolution.

Section 1: Frequently Asked Questions (FAQs) - First Line of Defense

Q1: My reaction shows no conversion from the starting material. What are the first things I should check?

A1: When a reaction fails to initiate, the issue often lies with one of three factors: reagent integrity, reaction conditions, or insufficient activation.

  • Reagent Quality: Confirm the purity and integrity of your 2-Methyl-1,3-thiazole-5-sulfonyl fluoride. It is susceptible to slow hydrolysis over time if exposed to atmospheric moisture. See Protocol 1 for a quick quality control check.

  • Anhydrous Conditions: The presence of water is a common cause of failure, as it can hydrolyze the sulfonyl fluoride to the unreactive sulfonic acid, especially in the presence of a base.[7] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Base Strength: The base you are using may be too weak to sufficiently deprotonate your nucleophile (e.g., an amine or phenol), which is essential for initiating the reaction. Consider switching to a stronger base (see Table 2 ).

Q2: I see a new, more polar spot by TLC/LCMS, but it's not my desired product. What is it likely to be?

A2: The most probable byproduct is the corresponding 2-methyl-1,3-thiazole-5-sulfonic acid, formed via hydrolysis of the sulfonyl fluoride starting material. This byproduct is highly polar and will not react further under these conditions. Its presence is a strong indicator of moisture contamination in your reaction setup.

Q3: How should I properly store and handle 2-Methyl-1,3-thiazole-5-sulfonyl fluoride?

A3: Due to its moisture sensitivity, the compound should be stored in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., in a glovebox). When weighing and dispensing the reagent, minimize its exposure to ambient air. Storing stock solutions in an anhydrous solvent is recommended over storing in aqueous buffers.[7]

Q4: My reagents are not fully dissolving in the reaction solvent. What are my options?

A4: Poor solubility will severely limit reaction rates. If you observe undissolved material, consider the following:

  • Solvent Change: Switch to a more polar aprotic solvent like DMF or NMP, ensuring it is anhydrous. See Table 1 for a list of common solvents.

  • Co-solvent: Adding a small amount of a co-solvent in which your reagents are more soluble can be effective.

  • Gentle Heating: Cautiously increasing the reaction temperature can improve solubility, but this may also increase the rate of side reactions. Perform a small-scale test first.

Section 2: In-Depth Troubleshooting Guide

This section provides a deeper dive into specific problems, their root causes, and corrective actions.

Problem 1: No or Low Conversion to Product

This is the most common issue, and a systematic approach is key to identifying the cause.

  • Causality: The sulfur atom in the sulfonyl fluoride is highly electrophilic. Water, acting as a nucleophile, can attack this sulfur center, leading to the elimination of hydrogen fluoride and the formation of the inert sulfonic acid. This process is often accelerated by the base intended to activate your desired nucleophile.

  • Validation & Solution:

    • Confirm Reagent Quality: Before starting, run a quick ¹H or ¹⁹F NMR of your starting material. The presence of broad peaks or unexpected signals can indicate degradation. See Protocol 1 for a standardized QC check.

    • Ensure Anhydrous Conditions: Implement rigorous anhydrous techniques. See Protocol 3 for a checklist.

  • Causality: The SuFEx reaction requires a potent nucleophile. For amines, phenols, or alcohols, this means they must be deprotonated to a significant extent to become reactive enough to attack the stable S-F bond. If the pKa of your base's conjugate acid is not sufficiently higher than the pKa of your nucleophile, the equilibrium will not favor the deprotonated, active form.

  • Validation & Solution:

    • Assess Base Strength: Compare the pKa of your nucleophile to the pKaH of your base (see Table 2 ). A difference of at least 2-3 pKa units is a good starting point.

    • Stepwise Escalation: If using a mild base like triethylamine (Et₃N) fails, consider a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). For phenols, a carbonate base like Cesium Carbonate (Cs₂CO₃) is often effective.[8]

Problem 2: Formation of Significant Byproducts
  • Causality: If there is trace moisture in the reaction, the base will catalyze both the desired reaction and the undesired hydrolysis. If your nucleophile is weak or sterically hindered, the rate of hydrolysis with residual water can become competitive or even dominant.

  • Validation & Solution:

    • Characterize Byproduct: Isolate and characterize the main byproduct. If it is the sulfonic acid, moisture is confirmed as the culprit.

    • Strict Anhydrous Protocol: Re-run the reaction following the rigorous steps outlined in Protocol 3 . Add freshly activated molecular sieves to the reaction vessel.

    • Order of Addition: Add the sulfonyl fluoride to the mixture of the nucleophile and base. This ensures the nucleophile is pre-activated and can react immediately, out-competing trace water.

Section 3: Standardized Protocols

Protocol 1: Quality Control of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride via ¹⁹F NMR

This is a rapid and definitive method to check for hydrolysis.

  • Sample Preparation: Dissolve ~5-10 mg of the 2-Methyl-1,3-thiazole-5-sulfonyl fluoride in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a standard ¹⁹F NMR spectrum. No internal standard is necessary for a simple purity check.

  • Analysis: The pure sulfonyl fluoride (-SO₂F) should exhibit a sharp singlet in the typical region for aryl sulfonyl fluorides (approx. +40 to +70 ppm, though this can vary). The presence of free fluoride ion (F⁻), often from hydrolysis and subsequent salt formation, will appear as a much broader peak at a very different chemical shift (approx. -120 ppm). Significant degradation will be readily apparent.

Protocol 2: General Procedure for Sulfonamide Synthesis

This protocol provides a robust starting point for reacting 2-Methyl-1,3-thiazole-5-sulfonyl fluoride with a primary or secondary amine.

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 equiv.) and anhydrous solvent (e.g., Acetonitrile or THF, see Table 1 ) to an oven-dried flask equipped with a magnetic stir bar.

  • Base Addition: Add the appropriate base (1.1-1.5 equiv., see Table 2 ). If the amine is supplied as a hydrochloride salt, an additional equivalent of base is required. Stir for 5-10 minutes at room temperature.

  • Reagent Addition: Dissolve 2-Methyl-1,3-thiazole-5-sulfonyl fluoride (1.05 equiv.) in a minimal amount of anhydrous solvent and add it dropwise to the stirring amine/base solution. Causality Note: A slight excess of the sulfonyl fluoride ensures complete consumption of the potentially more valuable amine.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LCMS until the amine starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Checklist for Ensuring Anhydrous Reaction Conditions

Section 4: Visual Guides

Troubleshooting Workflow

TroubleshootingWorkflow start Reaction Failed: Low or No Conversion qc_check Check Reagent Quality (Protocol 1: 19F NMR) start->qc_check hydrolysis_check Is Reagent Degraded? qc_check->hydrolysis_check replace_reagent Obtain Fresh, Pure Reagent hydrolysis_check->replace_reagent Yes conditions_check Review Reaction Conditions hydrolysis_check->conditions_check No anhydrous_check Were Conditions Strictly Anhydrous? (Protocol 3) conditions_check->anhydrous_check implement_anhydrous Re-run with Rigorous Anhydrous Technique anhydrous_check->implement_anhydrous No activation_check Review Activation Strategy anhydrous_check->activation_check Yes base_check Is Base Strong Enough? (Table 2: pKaH) activation_check->base_check stronger_base Use Stronger Base (e.g., DBU, Cs2CO3) base_check->stronger_base No temp_check Consider Temperature base_check->temp_check Yes increase_temp Increase Temperature Cautiously (e.g., 40-60°C) temp_check->increase_temp

Caption: A decision tree for troubleshooting failed sulfonylation reactions.

Key Reaction vs. Degradation Pathways

ReactionPathways cluster_desired Desired Reaction Pathway cluster_undesired Undesired Hydrolysis Pathway Start_Desired 2-Methyl-1,3-thiazole- 5-sulfonyl fluoride + Nucleophile (R-NH₂) Product Desired Sulfonamide Start_Desired->Product  Base (Anhydrous) Start_Undesired 2-Methyl-1,3-thiazole- 5-sulfonyl fluoride + Water (H₂O) Byproduct Inactive Sulfonic Acid Start_Undesired->Byproduct  Base

Caption: Comparison of the desired reaction versus the hydrolysis side-reaction.

Section 5: Reference Data

Table 1: Recommended Solvents for Sulfonylation Reactions
SolventAbbreviationBoiling Point (°C)Dielectric ConstantNotes
AcetonitrileACN, MeCN8237.5Good general-purpose polar aprotic solvent.
TetrahydrofuranTHF667.6Less polar than ACN, good for many reactions.
DichloromethaneDCM409.1Useful for reactions at or below room temperature.
N,N-DimethylformamideDMF15336.7High boiling point, excellent solvating power.
1,4-Dioxane-1012.2Useful aprotic solvent, often requires heating.
Table 2: Common Bases for Activating Nucleophiles in SuFEx Reactions
BaseAbbreviationpKaH (in MeCN)TypeNotes
TriethylamineEt₃N, TEA18.8Tertiary AmineCommon, mild organic base. May be insufficient for weakly acidic nucleophiles.
DiisopropylethylamineDIPEA, Hünig's Base19.2Tertiary AmineSterically hindered, non-nucleophilic. Good general choice.
1,8-Diazabicyclo[5.4.0]undec-7-eneDBU24.3AmidineStrong, non-nucleophilic base. Very effective for activating less reactive amines.[6][8]
Cesium CarbonateCs₂CO₃N/AInorganicEffective for deprotonating phenols and other acidic alcohols.[8]
Potassium CarbonateK₂CO₃N/AInorganicMilder and less soluble than Cs₂CO₃, but often sufficient.

References

  • NIOSH Manual of Analytical Methods (NMAM), Fifth Edition. (2016). SULFURYL FLUORIDE: METHOD 6012. CDC. [Link]

  • Li, S., & Wu, P. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Organic & Biomolecular Chemistry, 19(15), 3363-3374. [Link]

  • Iaroshenko, V. O., et al. (2010). Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. Journal of Heterocyclic Chemistry, 47(5), 1079-1084. [Link]

  • Ciaccia, M., & Bull, J. A. (2025). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry, 7(3), 124-137. [Link]

  • Smedley, C. J., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers, 3(1), 1-22. [Link]

  • Toste, F. D., & Britton, R. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(14), 4983-4992. [Link]

  • Grygorenko, O. O., et al. (2025). An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters. [Link]

  • Mkrtchyan, S., & Iaroshenko, V. O. (2021). A simple and practical synthesis of sulfonyl fluorides from sulfonamides. ResearchGate. [Link]

  • Lee, S., et al. (2014). Development and validation of an analytical method for quantification of sulfuryl fluoride residues in agricultural products using gas chromatography with electron capture detection. Food Science and Biotechnology, 23(6), 1827-1832. [Link]

  • Wang, Z., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(26), 14891-14895. [Link]

  • Pospech, J., et al. (2021). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. The Journal of Organic Chemistry, 86(17), 11638-11647. [Link]

  • S. M. Basnet, et al. (2012). 2-Methyl-5-[(3-methyl-4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole. Acta Crystallographica Section E, 68(Pt 1), o169. [Link]

  • Hein, J. E., et al. (2024). Desmethyl SuFEx-IT: SO2F2‐Free Synthesis and Evaluation as a Fluorosulfurylating Agent. JuSER. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Smedley, C. J., et al. (2023). The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy. ChemRxiv. [Link]

  • Bar-Rog, D., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • Kray, L. R. (2005). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis, 13, 31-64. [Link]

  • Google Patents. (2015). CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • Jones, L. H., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Future Medicinal Chemistry, 7(4), 439-453. [Link]

  • Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 62(9), 962-968. [Link]

  • Krasavin, M. (2014). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science, 16(4), 184-191. [Link]

  • Yurttaş, L., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules, 27(19), 6543. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride

Welcome to the technical support center for the synthesis and optimization of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and application.

I. Introduction to 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride

2-Methyl-1,3-thiazole-5-sulfonyl fluoride is a key building block in medicinal chemistry and drug discovery. Its sulfonyl fluoride moiety acts as a versatile reactive handle, particularly for "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry, enabling the covalent modification of proteins.[1] The stability of the sulfonyl fluoride group, compared to the more reactive sulfonyl chloride, makes it a valuable tool for creating targeted covalent inhibitors.[2][3] However, optimizing its synthesis to achieve high yields and purity can present several challenges. This guide provides practical solutions to common issues encountered in the lab.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride, providing potential causes and actionable solutions.

Problem 1: Low to No Yield of the Desired Product

Possible Causes:

  • Inefficient Halogen Exchange: The conversion of the corresponding sulfonyl chloride to the sulfonyl fluoride is a critical step. Incomplete exchange is a common reason for low yields.

  • Degradation of Starting Material or Product: Thiazole rings, especially when functionalized with electron-withdrawing groups, can be susceptible to decomposition under harsh reaction conditions.[4]

  • Sub-optimal Fluorinating Agent: The choice and quality of the fluorinating agent can significantly impact the reaction efficiency.

  • Presence of Water: Sulfonyl halides are sensitive to moisture, which can lead to hydrolysis back to the sulfonic acid, reducing the yield of the desired sulfonyl fluoride.[2][3]

Solutions & Optimization Strategies:

Parameter Recommendation Rationale
Fluorinating Agent Use potassium fluoride (KF) or potassium bifluoride (KHF2). Phase-transfer catalysts like 18-crown-6 can enhance the efficacy of KF in organic solvents.[5]These reagents are effective and readily available for the chlorine-fluorine exchange. Phase-transfer catalysts improve the solubility and nucleophilicity of the fluoride ion in aprotic solvents.[5]
Solvent Anhydrous acetonitrile or other polar aprotic solvents are generally preferred.These solvents are suitable for nucleophilic substitution reactions and can be effectively dried to minimize hydrolysis.
Temperature Reactions are typically run at room temperature to slightly elevated temperatures (e.g., 40-60 °C).This provides a balance between achieving a reasonable reaction rate and preventing thermal degradation of the thiazole ring.
Reaction Monitoring Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).This allows for the determination of the optimal reaction time and prevents unnecessary heating that could lead to side product formation.

Experimental Protocol: Halogen Exchange from 2-Methyl-1,3-thiazole-5-sulfonyl Chloride

  • To a stirred suspension of potassium fluoride (2-3 equivalents) in anhydrous acetonitrile, add the 2-Methyl-1,3-thiazole-5-sulfonyl chloride (1 equivalent).

  • If using KF, a catalytic amount of a phase-transfer catalyst (e.g., 18-crown-6, 0.1 equivalents) can be added.

  • Stir the mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Problem 2: Formation of Impurities and Side Products

Possible Causes:

  • Hydrolysis: As mentioned, the presence of moisture can lead to the formation of 2-methyl-1,3-thiazole-5-sulfonic acid.

  • Ring Opening/Decomposition: The thiazole ring may not be stable under certain conditions, leading to complex mixtures of byproducts.[4]

  • Side reactions of the Sulfonyl Chloride Precursor: The synthesis of the starting sulfonyl chloride can itself generate impurities that carry over. For instance, chlorination of related thiazole scaffolds can sometimes lead to a mixture of products.[6]

Solutions & Optimization Strategies:

Parameter Recommendation Rationale
Starting Material Purity Ensure the 2-methyl-1,3-thiazole-5-sulfonyl chloride precursor is of high purity. Purify it by distillation or recrystallization if necessary.Impurities in the starting material can lead to a complex reaction mixture and difficult purification of the final product.
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).This minimizes contact with atmospheric moisture, thereby reducing the risk of hydrolysis.
Work-up Procedure Perform the aqueous work-up quickly and at low temperatures to minimize product decomposition.Sulfonyl fluorides, while more stable than sulfonyl chlorides, can still be susceptible to hydrolysis under prolonged exposure to aqueous conditions.
Problem 3: Difficulty in Product Purification

Possible Causes:

  • Similar Polarity of Product and Impurities: Co-elution during column chromatography can occur if the product and impurities have similar polarities.

  • Product Instability on Silica Gel: Some sulfonyl fluorides may degrade on silica gel.

  • Oily Product: The product may not crystallize easily, making isolation difficult.

Solutions & Optimization Strategies:

Technique Recommendation
Column Chromatography Use a gradient elution system to improve separation. If the product is unstable on silica, consider using a less acidic stationary phase like alumina or a rapid filtration through a plug of silica.[7]
Recrystallization Screen various solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/hexanes) to find suitable conditions for crystallization.[8]
Extraction A carefully performed liquid-liquid extraction can help remove water-soluble impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical stability of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride?

While generally more stable than their sulfonyl chloride counterparts, heteroaromatic sulfonyl fluorides can still be sensitive to moisture and elevated temperatures.[2][3] Thiazole-derived sulfonyl fluorides have been shown to be more stable than their corresponding chlorides.[4] For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere at low temperatures.

Q2: Can I synthesize the sulfonyl fluoride directly without going through the sulfonyl chloride?

Yes, several methods exist for the direct synthesis of sulfonyl fluorides from starting materials other than sulfonyl chlorides. These include:

  • From Sulfonic Acids or their Salts: Treatment with reagents like thionyl fluoride or Xtalfluor-E® can convert sulfonic acids to sulfonyl fluorides.[9] One-pot procedures from sulfonate salts have also been developed.[5]

  • From Thiols: Electrochemical methods can be employed to convert thiols directly to sulfonyl fluorides using KF as the fluoride source.[10][11]

Q3: What analytical techniques are best for characterizing 2-Methyl-1,3-thiazole-5-sulfonyl fluoride?

  • NMR Spectroscopy: 1H, 13C, and especially 19F NMR are crucial for confirming the structure and purity. The 19F NMR will show a characteristic singlet for the -SO2F group.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The characteristic stretching frequencies for the S=O bonds in the sulfonyl fluoride group will be present.

Q4: Are there any specific safety precautions I should take when working with this compound?

As with all sulfonyl halides, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. The reaction should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

IV. Visualizing the Workflow

Troubleshooting Decision Tree for Low Yield

Sources

Optimization

Technical Support Center: Purification of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges associated with the purification of 2-Methyl-1,3-thiazole-5-sulfonyl...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges associated with the purification of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established scientific principles and practical laboratory experience.

I. Overview of Purification Challenges

2-Methyl-1,3-thiazole-5-sulfonyl fluoride is a valuable reagent in medicinal chemistry and drug discovery, primarily owing to the unique reactivity of the sulfonyl fluoride moiety. This functional group, while generally more stable than its sulfonyl chloride counterpart, presents a specific set of purification challenges. The primary difficulties arise from its susceptibility to hydrolysis, the presence of closely-related impurities from its synthesis, and the inherent chemical properties of the thiazole ring. This guide will equip you with the knowledge to anticipate and overcome these hurdles.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride.

Q1: My final product shows a persistent impurity with a lower Rf value in TLC analysis and a new peak in the LC-MS. What is this impurity and how can I remove it?

A1: The most probable impurity is the corresponding 2-Methyl-1,3-thiazole-5-sulfonic acid . Sulfonyl fluorides are prone to hydrolysis, which can occur during the reaction workup or even during purification if moisture is present.[1] The sulfonic acid is significantly more polar than the sulfonyl fluoride, hence its lower Retention Factor (Rf) on a normal-phase Thin-Layer Chromatography (TLC) plate.

Causality: The sulfur-fluorine bond in sulfonyl fluorides, although relatively stable, can be cleaved by nucleophilic attack of water, especially under non-neutral pH conditions. The thiazole ring itself can influence the reactivity of the sulfonyl fluoride group.

Troubleshooting Steps:

  • Aqueous Workup Optimization:

    • Ensure all aqueous washes during the workup are performed with cold deionized water or brine to minimize hydrolysis.

    • Work quickly and avoid prolonged contact between the organic layer containing the product and any aqueous phases.

    • Ensure the organic phase is thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation.

  • Purification Strategy:

    • Recrystallization: This is often the most effective method to remove the more polar sulfonic acid. The choice of solvent is critical. A solvent system where the sulfonyl fluoride has good solubility at elevated temperatures and poor solubility at room or lower temperatures is ideal. The sulfonic acid, being more polar, may remain in the mother liquor.

    • Chromatography: If recrystallization is not feasible, flash column chromatography on silica gel can be employed. However, standard silica gel can be slightly acidic and may promote hydrolysis. To mitigate this, consider the following:

      • Deactivated Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, to neutralize acidic sites. This can be done by preparing a slurry of the silica gel in the eluent containing a small percentage (e.g., 0.1-1%) of triethylamine.

      • Aprotic Solvent System: Employ a non-protic eluent system, such as a gradient of ethyl acetate in hexanes or dichloromethane, to minimize the presence of protic sources that can facilitate hydrolysis.

Q2: After purification by column chromatography on silica gel, I observe a significant loss of my compound and the appearance of baseline material on the TLC. What is happening?

A2: This observation suggests that your 2-Methyl-1,3-thiazole-5-sulfonyl fluoride may be degrading on the silica gel column. The thiazole moiety contains a basic nitrogen atom which can interact with the acidic silanol groups on the surface of the silica gel, potentially leading to decomposition or irreversible adsorption.[2]

Causality: The interaction between the basic nitrogen of the thiazole ring and the acidic silica gel can catalyze decomposition pathways or lead to strong binding, preventing the elution of the compound.

Troubleshooting Steps:

  • Use of Deactivated Silica Gel: As mentioned in A1, neutralizing the silica gel with a base like triethylamine is a crucial first step.

  • Alternative Stationary Phases: If the issue persists, consider using a different stationary phase:

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for purifying basic compounds.

    • Reverse-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reverse-phase chromatography using a mobile phase like acetonitrile/water or methanol/water can be an effective purification method.

  • Minimize Contact Time: Perform the chromatography as quickly as possible to reduce the time your compound is in contact with the stationary phase.

Q3: My purified product still contains starting materials (e.g., 2-methyl-1,3-thiazole-5-sulfonyl chloride or 2-methyl-1,3-thiazole-5-sulfonic acid). How can I improve the purification?

A3: The presence of residual starting materials indicates either an incomplete reaction or a purification method that is not selective enough.

Causality: The polarity of the sulfonyl chloride precursor can be very similar to the sulfonyl fluoride product, making chromatographic separation challenging. If starting from the sulfonic acid, its high polarity should allow for easier separation, but its presence suggests an incomplete conversion.

Troubleshooting Steps:

  • Reaction Optimization: Ensure your reaction has gone to completion by monitoring it with a suitable analytical technique (TLC, LC-MS, or NMR). If the reaction is sluggish, consider adjusting the reaction time, temperature, or reagent stoichiometry.

  • Selective Purification Techniques:

    • Recrystallization: This technique is excellent for separating compounds with different solubilities. A carefully chosen solvent system can selectively crystallize your desired sulfonyl fluoride, leaving the impurities in the mother liquor.

    • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation of closely related compounds. A reverse-phase C18 column is often a good starting point.

III. Frequently Asked Questions (FAQs)

Q4: What is the recommended method for the initial purification of crude 2-Methyl-1,3-thiazole-5-sulfonyl fluoride?

A4: For a first-pass purification, recrystallization is often the preferred method due to its efficiency in removing both more polar impurities (like the sulfonic acid) and less polar impurities. A good starting point for solvent screening would be a mixture of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexanes, heptane).

Q5: How can I assess the purity of my 2-Methyl-1,3-thiazole-5-sulfonyl fluoride?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and can reveal the presence of proton- or fluorine-containing impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for detecting non-volatile impurities and confirming the molecular weight of the product.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of your compound.

  • Elemental Analysis: Provides the percentage composition of C, H, N, and S, which can be compared to the theoretical values.

Q6: What are the best practices for handling and storing purified 2-Methyl-1,3-thiazole-5-sulfonyl fluoride?

A6: Due to its moisture sensitivity, it is crucial to handle and store this compound under anhydrous conditions.

  • Handling: Handle in a glove box or under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Use dry glassware and solvents.

  • Storage: Store in a tightly sealed container in a desiccator or a dry, inert atmosphere at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation.[3]

IV. Experimental Protocols and Data Presentation

Protocol 1: General Recrystallization Procedure
  • Dissolve the crude 2-Methyl-1,3-thiazole-5-sulfonyl fluoride in a minimal amount of a suitable hot solvent (e.g., ethyl acetate or a mixture of dichloromethane and hexanes).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Solvent System Observation Recommendation
Dichloromethane/HexanesGood for inducing crystallizationA good starting point for screening
Ethyl Acetate/HeptaneCan also be effectiveAlternative to dichloromethane-based systems
Ethanol/WaterMay promote hydrolysisUse with caution and ensure rapid cooling

Table 1: Suggested Recrystallization Solvent Systems

Protocol 2: Purification by Deactivated Silica Gel Chromatography
  • Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexanes/ethyl acetate) containing 0.5% triethylamine.

  • Pack the column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the column.

  • Elute the compound using a gradient of increasing polarity (e.g., from 10% to 50% ethyl acetate in hexanes), all containing 0.5% triethylamine.

  • Collect fractions and analyze by TLC.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

V. Visualizations

Synthesis_and_Impurity_Formation Precursor 2-Methyl-1,3-thiazole-5-sulfonyl chloride/acid Product 2-Methyl-1,3-thiazole-5-sulfonyl fluoride Precursor->Product Fluorination Byproduct Other reaction byproducts Precursor->Byproduct Side reactions Hydrolysis_Product 2-Methyl-1,3-thiazole-5-sulfonic acid Product->Hydrolysis_Product Hydrolysis (H₂O)

Caption: Synthetic pathway and common impurity formation.

Purification_Workflow Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography (Deactivated Silica/Alumina) Crude_Product->Column_Chromatography Pure_Product Pure 2-Methyl-1,3-thiazole-5-sulfonyl fluoride Recrystallization->Pure_Product Crystals Mother_Liquor Mother Liquor (Impurities) Recrystallization->Mother_Liquor Filtrate Column_Chromatography->Pure_Product Pure Fractions Impure_Fractions Impure Fractions Column_Chromatography->Impure_Fractions Mixed/Impure Fractions

Caption: Recommended purification workflow.

VI. References

  • Smedley, C. J., et al. (2022). The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy. ChemRxiv. [Link]

  • Kavková, P., et al. (2021). Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. Molecules, 26(15), 4567.

  • US Patent 5,880,288. (1999). Process for the preparation of 2-methylthiazole-5-carboxylates.

  • Neumaier, F., et al. (2024). Desmethyl SuFEx-IT: SO2F2‐Free Synthesis and Evaluation as a Fluorosulfurylating Agent. JuSER.

  • Pana, M. T., et al. (2022). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. Lirias.

  • Grygorenko, O., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • Ferreira, I. C. F. R., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 26(11), 3123.

  • Fun, H.-K., et al. (2011). 2-Methyl-5-[(3-methyl-4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2605.

  • CN Patent 104672168. (2015). Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.

  • Terjeson, R. J. (1989). The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids. PDXScholar.

  • Fisher Scientific. (2009). Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.

  • Costanzo, M. J., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed. [Link]

  • Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 498.

  • Apollo Scientific. (2022). Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride.

  • Beck, G., & Heitzer, H. (1988). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section C: Crystal Structure Communications, 44(12), 2193-2194.

  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 2-Amino-5-methylthiazole.

  • TCI Chemicals. (2025). Safety Data Sheet: Dansyl Fluoride.

  • Bull, J. A., et al. (2025). Unconventional reactivity of sulfonyl fluorides. Spiral.

  • Grygorenko, O. O., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Angewandte Chemie International Edition, 62(7), e202215865.

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.

  • Mruthyunjayaswamy, B. H. M., et al. (2018). Biologically Active Metal Complexes Containing Thiazole core: Synthesis and Spectral Characterization. Indian Journal of Pharmaceutical Education and Research, 52(2), 259-267.

  • University of Waterloo. (2023). Chemical Storage Fact Sheet.

  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-5-Substituted-1,3,4-Thiadiazoles.

  • Costanzo, M. J., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. ChemMedChem, 15(22), 2176-2184.

  • Kumar, S., et al. (2015). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Journal of Applicable Chemistry, 4(4), 1184-1193.

  • Cytiva. (n.d.). Protein purification troubleshooting guide.

  • Wright, S. W., et al. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. Organic Letters, 8(18), 4071-4073.

  • Grygorenko, O. O., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Angewandte Chemie, 135(7), e202215865.

Sources

Troubleshooting

stability issues and degradation of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride in assays

Welcome to the Technical Support Center for SuFEx (Sulfur(VI) Fluoride Exchange) probe applications. As a Senior Application Scientist, I have designed this guide to address the specific stability and degradation challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for SuFEx (Sulfur(VI) Fluoride Exchange) probe applications. As a Senior Application Scientist, I have designed this guide to address the specific stability and degradation challenges associated with 2-Methyl-1,3-thiazole-5-sulfonyl fluoride (CAS: 2059944-95-3)[1].

While sulfonyl fluorides (SFs) are privileged covalent warheads known for their balanced biocompatibility and reactivity[2], the electron-withdrawing nature of the 1,3-thiazole ring highly activates the S(VI) center. This electronic activation accelerates target engagement (typically at Lys, Tyr, or His residues) but concurrently increases the probe's susceptibility to background hydrolysis and nucleophilic attack in complex biological buffers[3].

This guide provides the mechanistic insights, diagnostic workflows, and self-validating protocols necessary to decouple true target engagement from assay-induced degradation.

Diagnostic Workflow: Identifying the Root Cause of Signal Loss

When experiments yield low covalent adduct formation or rapid probe depletion, the root cause is typically environmental rather than a failure of the SuFEx chemistry itself. Use the following diagnostic logic to isolate the variable causing degradation.

Workflow Start Assay Signal Loss or Low Covalent Adduct Buffer Check Buffer Composition Start->Buffer IsNuc Contains Tris, DTT, or primary amines? Buffer->IsNuc ChangeBuf Switch to HEPES, PBS, or PIPES IsNuc->ChangeBuf Yes CheckPH Check Buffer pH IsNuc->CheckPH No IsBasic pH > 7.8? CheckPH->IsBasic LowerPH Adjust pH to 7.0 - 7.4 IsBasic->LowerPH Yes CheckStock Check DMSO Stock Age IsBasic->CheckStock No MakeFresh Prepare fresh from powder Store at -20°C in desiccator CheckStock->MakeFresh

Diagnostic workflow for troubleshooting 2-Methyl-1,3-thiazole-5-sulfonyl fluoride assay failures.

Frequently Asked Questions (FAQs)

Q: Why does 2-Methyl-1,3-thiazole-5-sulfonyl fluoride degrade so rapidly in my standard lysis buffer? A: Standard lysis buffers often contain Tris (a primary amine) and DTT or β -mercaptoethanol (thiols). Because the 1,3-thiazole ring is electron-withdrawing, it makes the sulfonyl fluoride highly electrophilic[3]. Tris and DTT act as strong nucleophiles that will rapidly attack the S(VI) center, displacing the fluoride ion and forming inactive, off-target adducts. Causality: The probe is being consumed by the buffer before it can reach the target protein.

Q: How does pH influence the S-F bond stability of this specific probe? A: While SuFEx probes are generally stable across a wide pH range compared to sulfonyl chlorides, highly activated heteroaryl sulfonyl fluorides are sensitive to base-catalyzed hydrolysis[4]. At pH > 7.8, the concentration of hydroxide ions ( OH− ) becomes sufficient to compete with your target amino acids. The OH− attacks the S(VI) center, converting the active sulfonyl fluoride into an inert sulfonic acid[5].

Q: Can I store the compound in aqueous buffer for high-throughput screening? A: No. Aqueous storage will lead to gradual hydrolysis. The SuFEx reaction is water-promoted under certain conditions, but prolonged exposure without the target protein leads to degradation[4]. Always prepare 10 mM stock solutions in anhydrous DMSO and spike them into the aqueous assay buffer immediately prior to the experiment.

Quantitative Stability Profiles

To optimize your assay conditions, refer to the degradation kinetics summarized below. These values illustrate how buffer nucleophilicity and pH dictate the half-life ( t1/2​ ) of activated heteroaryl sulfonyl fluorides.

Buffer SystempHTemperatureAdditivesEstimated t1/2​ Primary Degradation Mechanism
PBS 7.437°CNone> 24 hoursSlow background hydrolysis
HEPES 7.437°CNone> 24 hoursSlow background hydrolysis
HEPES 8.537°CNone~ 4 - 6 hoursBase-catalyzed hydrolysis
Tris-HCl 7.437°CNone< 2 hoursAminolysis (Off-target adduct)
PBS 7.437°C1 mM DTT< 30 minutesThiolysis (Rapid quenching)

Mechanistic Pathways: Target Engagement vs. Degradation

Understanding the competing chemical pathways is critical for assay optimization. The diagram below illustrates the desired SuFEx click reaction versus the two primary modes of assay failure: hydrolysis and off-target nucleophilic attack.

Mechanism Probe 2-Methyl-1,3-thiazole-5-sulfonyl fluoride (Active Electrophile) Target Target Protein (Lys, Tyr, His) Probe->Target SuFEx Reaction Water Aqueous Buffer (pH > 7.8) OH- Attack Probe->Water Hydrolysis Nuc Nucleophilic Additives (Tris, DTT, BME) Probe->Nuc Side Reaction Adduct Stable Covalent Adduct (Target Engagement) Target->Adduct Sulfonic Sulfonic Acid (Inactive Degradant) Water->Sulfonic OffTarget Off-Target Adducts (Signal Quenching) Nuc->OffTarget

Chemical pathways showing desired SuFEx target engagement versus competing degradation routes.

Standard Operating Procedure (SOP): Self-Validating Stability & Reactivity Assay

To definitively prove whether 2-Methyl-1,3-thiazole-5-sulfonyl fluoride is engaging your target or simply degrading in the assay environment, you must implement a self-validating system . This protocol uses LC-MS to decouple intrinsic hydrolysis from protein-specific SuFEx reactivity.

Objective: Quantify the depletion of the parent probe and the appearance of the sulfonic acid degradant in the presence and absence of the target protein.

Step 1: Reagent Preparation

  • Prepare a fresh 10 mM stock of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride in anhydrous DMSO .

  • Prepare the Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4. (Strictly avoid Tris, DTT, and EDTA).

Step 2: The Control Reaction (Intrinsic Stability Validation)

  • Causality: This step measures the background hydrolysis rate of the S-F bond in your specific buffer, independent of the target protein.

  • Spike the probe into the Assay Buffer to a final concentration of 10 μ M (0.1% DMSO final).

  • Incubate at 37°C.

Step 3: The Target Reaction (SuFEx Engagement)

  • Spike the probe (10 μ M final) into the Assay Buffer containing your target protein (1 μ M final).

  • Incubate at 37°C alongside the Control Reaction.

Step 4: Time-Course Quenching

  • At intervals of t=0,1h,4h,24h , remove 50 μ L aliquots from both the Control and Target reactions.

  • Immediately quench by adding 50 μ L of ice-cold Acetonitrile containing 1 μ M Reserpine (Internal Standard). Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

Step 5: LC-MS Analysis & Interpretation

  • Analyze the supernatant via LC-MS. Monitor the exact mass of the parent sulfonyl fluoride ( [M+H]+≈181.97 ) and the hydrolyzed sulfonic acid product.

  • Self-Validation Logic:

    • If the parent mass depletes rapidly in both the Control and Target reactions, your buffer conditions are destroying the probe (hydrolysis/nucleophilic attack).

    • If the parent mass is stable in the Control but depletes in the Target reaction, you have successfully validated target-specific SuFEx engagement.

References

  • Title: Sulfonyl fluorides as privileged warheads in chemical biology Source: scispace.com URL: [2]

  • Title: New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: acs.org URL: [3]

  • Title: Sulfur fluoride exchange Source: nih.gov URL: [4]

  • Title: Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media Source: nih.gov URL: [5]

  • Title: 2-methyl-1,3-thiazole-5-sulfonyl fluoride | 2059944-95-3 Source: sigmaaldrich.com URL: [1]

Sources

Optimization

overcoming low reactivity of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride

Welcome to the technical support center for 2-Methyl-1,3-thiazole-5-sulfonyl fluoride. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the reactivity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Methyl-1,3-thiazole-5-sulfonyl fluoride. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the reactivity of this specific heterocyclic sulfonyl fluoride. We will explore the underlying chemical principles governing its behavior and provide actionable troubleshooting strategies to ensure your synthetic success.

Troubleshooting Guide: Overcoming Low Reactivity

It is a common observation that 2-Methyl-1,3-thiazole-5-sulfonyl fluoride can exhibit lower reactivity in Sulfur(VI) Fluoride Exchange (SuFEx) and related nucleophilic substitution reactions compared to more conventional arylsulfonyl fluorides. This guide addresses the most frequent issues and offers field-proven solutions.

Q1: My SuFEx reaction with 2-Methyl-1,3-thiazole-5-sulfonyl fluoride is sluggish or failing. What are the likely causes?

A1: The primary cause is the electronic nature of the 2-methyl-1,3-thiazole ring system, which deactivates the sulfonyl fluoride group.

The core issue is a decrease in the electrophilicity of the sulfur atom in the sulfonyl fluoride moiety. While the -SO₂F group is powerfully electron-withdrawing, its reactivity is modulated by the attached thiazole ring. Here's the breakdown:

  • Electron-Rich Heterocycle: The 1,3-thiazole ring is an electron-rich aromatic system. The sulfur atom in the ring acts as an electron donor through resonance.[1]

  • Electron-Donating Substituent: The methyl group at the C2 position is an electron-donating group (EDG), further increasing the electron density of the thiazole ring.

  • Deactivation Effect: This increased electron density is partially relayed to the C5 position, counteracting the inductive withdrawal of the sulfonyl group. This makes the sulfur atom less electrophilic and therefore less susceptible to nucleophilic attack. This deactivating effect from an electron-rich ring has been noted as a challenge in similar systems.[2]

Visualizing the Electronic Effects

The following diagram illustrates the conflicting electronic influences within the molecule that lead to reduced reactivity at the sulfur center.

Caption: Electronic push-pull effects in 2-Methyl-1,3-thiazole-5-sulfonyl fluoride.

Q2: How can I activate the sulfonyl fluoride for a successful reaction with my nucleophile (e.g., a phenol, amine)?

A2: Activation requires overcoming the inherent low electrophilicity. This is best achieved through strategic selection of catalysts and reaction conditions.

Aromatic heterocyclic sulfonyl fluorides are known to be challenging substrates for SuFEx, often necessitating higher catalyst loadings or more forcing conditions.[3][4] The key is to facilitate the departure of the fluoride leaving group.

Standard SuFEx catalysts like triethylamine may be insufficient. More potent catalytic systems are required. The relative basicity of the catalyst is often key to its activity.[3]

Catalyst SystemTypical Loading (mol%)NucleophileKey Advantages & Considerations
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)50 - 150Phenols, AminesA stronger base than Et₃N, often effective for sluggish reactions.[2][5] May require elevated temperatures.
BTMG (2-tert-Butyl-1,1,3,3-tetramethylguanidine)5 - 20Alcohols, PhenolsA superb, sterically hindered guanidine base that shows high activity.[3][4] Often used with an additive.
BTMG / HMDS (Hexamethyldisilazane)1 - 10Alcohols, PhenolsA powerful synergistic system. HMDS activates the alcohol and sequesters the fluoride byproduct, preventing catalyst deactivation and allowing for lower catalyst loadings.[3][4] This is often the method of choice for challenging substrates.
N-Heterocyclic Carbenes (NHCs) 10Alcohols, AminesOffer a silicon- and base-free alternative for synthesizing sulfonates and sulfonamides.[6]
Lewis Acids (e.g., Ca(NTf₂)₂)10 - 20Silyl AminesEffective for forming S-N bonds, particularly with in situ generated silyl amines.
  • Temperature: For challenging substrates, increasing the reaction temperature to 50-80 °C can significantly improve reaction rates.[2][5] Monitor for potential decomposition of starting materials or products.

  • Solvent: Acetonitrile (MeCN) is a common and effective solvent for SuFEx reactions.[2][3] Its polar aprotic nature can help stabilize charged intermediates.

  • Concentration: Ensure reactions are run at a reasonable concentration (e.g., 0.1 M - 0.5 M) to favor bimolecular reactions.

Q3: Can you provide a starting protocol for a reaction with a challenging alcohol nucleophile?

A3: Certainly. The BTMG/HMDS accelerated SuFEx protocol is highly recommended for difficult couplings. [3][4]

This method avoids the need to pre-form a silyl ether of your alcohol, streamlining the process.

Experimental Protocol: Accelerated SuFEx with an Alcohol Nucleophile

G start Combine Reactants step1 Dissolve 2-Methyl-1,3-thiazole-5-sulfonyl fluoride (1.0 eq) and Alcohol (1.0 eq) in anhydrous MeCN. start->step1 step2 Add HMDS (1.0 - 1.2 eq). step1->step2 step3 Add BTMG catalyst (5-20 mol%). step2->step3 step4 Stir at Room Temperature (or heat to 50°C if needed). step3->step4 step5 Monitor reaction by TLC/LCMS (typically complete in < 1 hour). step4->step5 workup Workup step5->workup step6 Concentrate in vacuo to remove volatiles (byproducts are volatile). workup->step6 step7 Purify via flash chromatography. step6->step7

Caption: Workflow for the BTMG/HMDS catalyzed accelerated SuFEx reaction.

Detailed Steps:

  • To a dry vial under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Methyl-1,3-thiazole-5-sulfonyl fluoride (1.0 equiv).

  • Add the alcohol nucleophile (1.0-1.1 equiv).

  • Add anhydrous acetonitrile (to make a 0.2 M solution).

  • Add hexamethyldisilazane (HMDS) (1.1 equiv).

  • Add 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (start with 10 mol%; increase to 20 mol% if the reaction is slow).

  • Stir the reaction at room temperature for 30-60 minutes. If no significant conversion is observed, gently heat the reaction to 50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and other volatile components (e.g., BTMG, TMS-F) under reduced pressure.

  • The crude product can often be purified by a short plug of silica gel or by standard flash column chromatography.

Frequently Asked Questions (FAQs)

Q: How does the stability of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride compare to its sulfonyl chloride analog? A: Sulfonyl fluorides are significantly more stable than their corresponding sulfonyl chloride counterparts.[7][8] They are generally resistant to hydrolysis and reduction, making them robust building blocks that are compatible with a wide range of reaction conditions where a sulfonyl chloride would not be.[8][9][10]

Q: Can I convert the sulfonyl fluoride to the sulfonyl chloride to increase reactivity? A: While technically possible, this is generally not recommended. The conversion would require harsh conditions that may not be compatible with the thiazole ring. The primary advantage of using the sulfonyl fluoride is its stability and the "click" nature of its reactivity under specific catalytic conditions.[7][9] It is more efficient to find the correct activation conditions for the sulfonyl fluoride itself using the catalytic methods described above.

Q: My nucleophile is a primary amine. Are there any special considerations? A: Yes. While the BTMG/HMDS system can be effective, direct reactions with amines can sometimes be sluggish. An alternative approach is to use an N-heterocyclic carbene (NHC) in combination with 1-hydroxybenzotriazole (HOBt) as a relay catalyst system, which has been shown to be effective for producing sulfonamides.[6] Alternatively, using a strong, non-nucleophilic base like DBU at elevated temperatures can also promote the reaction.[2]

Q: Are there any known side reactions to be aware of? A: With highly basic conditions and elevated temperatures, there is a potential for side reactions involving the thiazole ring itself. For example, strong organometallic bases can deprotonate the C2-proton of thiazoles.[1] However, the organic bases used for SuFEx (DBU, BTMG) are generally not strong enough to cause this. The main issue is typically incomplete reaction rather than side-product formation. Always monitor your reaction by LC-MS to check for the formation of any unexpected byproducts.

References

  • Single electron activation of sulfonyl fluoride . American Chemical Society. [Link]

  • Accelerated SuFEx Click Chemistry for Modular Synthesis . Cold Spring Harbor Laboratory. [Link]

  • The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles Using a Diversity Oriented Clicking Strategy | Organic Letters . ACS Publications. [Link]

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes . ResearchGate. [Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis . National Institutes of Health (NIH). [Link]

  • The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy . ChemRxiv. [Link]

  • Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonate esters and sulfonamides . ChemRxiv. [Link]

  • Sulfur fluoride exchange . National Institutes of Health (NIH). [Link]

  • The development of ChB-activated SuFEx chemistry a SuFEx reaction... . ResearchGate. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry . ScienceDirect. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry . Tetrahedron Letters. [Link]

  • Advances in the construction of diverse SuFEx linkers | National Science Review . Oxford Academic. [Link]

  • Sulfonyl fluoride activation via S-F and C-S bond cleavage by a Ni(0) bis-bidentate N- heterocyclic carbene complex | ChemRxiv . ChemRxiv. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole . Pharmaguideline. [Link]

  • (PDF) Synthetic Routes to Arylsulfonyl Fluorides . ResearchGate. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides . MDPI. [Link]

Sources

Troubleshooting

side reactions of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride and how to avoid them

Welcome to the technical support center for 2-Methyl-1,3-thiazole-5-sulfonyl fluoride. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this reagent in their synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Methyl-1,3-thiazole-5-sulfonyl fluoride. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this reagent in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to ensure the success of your experiments. This document is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in the laboratory.

I. Introduction to 2-Methyl-1,3-thiazole-5-sulfonyl fluoride

2-Methyl-1,3-thiazole-5-sulfonyl fluoride is a valuable reagent in organic synthesis, particularly for the introduction of the 2-methyl-1,3-thiazole-5-sulfonyl moiety into a target molecule. This functional group is of interest in medicinal chemistry due to the prevalence of the thiazole ring in a wide array of biologically active compounds.[1][2] The sulfonyl fluoride group offers distinct advantages over the more traditional sulfonyl chlorides, primarily its enhanced stability and greater resistance to hydrolysis. However, this increased stability also translates to lower reactivity, which can present its own set of challenges.

This guide will delve into the common side reactions encountered when working with 2-Methyl-1,3-thiazole-5-sulfonyl fluoride and provide actionable strategies to mitigate them.

II. Troubleshooting Guide: Common Side Reactions and Their Avoidance

This section addresses specific issues that you may encounter during your experiments, presented in a question-and-answer format.

Question 1: My reaction is sluggish or shows no conversion to the desired sulfonamide. What are the likely causes and how can I drive the reaction to completion?

Answer:

The reduced reactivity of sulfonyl fluorides compared to sulfonyl chlorides is a common reason for slow or incomplete reactions, especially with weakly nucleophilic amines. Several factors can contribute to this issue:

  • Insufficient Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines may struggle to react with the sulfonyl fluoride under standard conditions.

  • Inadequate Activation of the Sulfonyl Fluoride: The strong S-F bond requires activation to facilitate nucleophilic attack.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection play a critical role in reaction efficiency.

Troubleshooting Steps & Explanations:

  • Employ a Stronger, Non-Nucleophilic Base: While a base is necessary to neutralize the HF byproduct, a bulky, non-nucleophilic base is recommended to avoid competition with your desired amine nucleophile. Bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective.

  • Increase the Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the reaction barrier. However, be mindful of the thermal stability of your starting materials and products.

  • Consider Lewis Acid Catalysis: The use of a Lewis acid can activate the sulfonyl fluoride by coordinating to the fluorine atom, making the sulfur atom more electrophilic. Calcium triflimide [Ca(NTf₂)₂] has been shown to be an effective catalyst for the synthesis of sulfonamides from sulfonyl fluorides.

Experimental Protocol: Lewis Acid-Catalyzed Sulfonamide Synthesis

G reagents 2-Methyl-1,3-thiazole-5-sulfonyl fluoride (1 equiv) Amine (1.1 equiv) Ca(NTf₂)₂ (0.2 equiv) Non-nucleophilic base (1.2 equiv) solvent Anhydrous aprotic solvent (e.g., MeCN, THF) reagents->solvent Dissolve reaction Stir at elevated temperature (e.g., 60-80 °C) solvent->reaction Heat & Stir workup Aqueous workup & Purification reaction->workup Cool & Quench product Desired Sulfonamide workup->product Isolate G start Start dry_glassware Oven-dry glassware start->dry_glassware dry_solvents Use anhydrous solvents dry_glassware->dry_solvents inert_atmosphere Run reaction under N₂ or Ar dry_solvents->inert_atmosphere add_reagents Add reagents via syringe inert_atmosphere->add_reagents monitor_reaction Monitor by TLC/LC-MS add_reagents->monitor_reaction end Successful Reaction monitor_reaction->end

Caption: Workflow for preventing hydrolysis.

Question 3: My reaction with a primary or secondary amine is clean, but with an alcohol, I see no reaction or the formation of undesired byproducts. Why is this happening?

Answer:

The direct reaction of sulfonyl fluorides with alcohols to form sulfonate esters is often more challenging than the corresponding reaction with amines. This is due to the lower nucleophilicity of alcohols compared to amines. The side reactions observed can be attributed to the basic conditions often employed.

Potential Side Reactions and Their Mechanisms:

  • Elimination: If the alcohol has a proton on the alpha-carbon, a strong base can induce elimination to form an alkene, especially at elevated temperatures.

  • Decomposition of the Thiazole Ring: The thiazole ring itself can be susceptible to degradation under harsh basic conditions, although it is generally a robust aromatic system.

Strategies for Successful Sulfonate Ester Formation:

  • Use a Stronger Base to Generate the Alkoxide: To increase the nucleophilicity of the alcohol, it can be deprotonated with a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) prior to the addition of the sulfonyl fluoride.

  • Catalytic Activation: Similar to sulfonamide synthesis, Lewis acid catalysis can be beneficial. Alternatively, specific catalysts for sulfonate ester formation from sulfonyl fluorides have been reported.

  • Milder Reaction Conditions: If possible, conduct the reaction at lower temperatures to minimize side reactions.

Proposed Reaction Pathway for Sulfonate Ester Formation:

G ROH R-OH RO_minus R-O⁻ ROH->RO_minus + Base Base Base Product 2-Me-Thiazole-SO₂-OR RO_minus->Product + 2-Me-Thiazole-SO₂F - F⁻ SulfonylFluoride 2-Me-Thiazole-SO₂F HF HF

Caption: Deprotonation increases alcohol nucleophilicity.

III. Frequently Asked Questions (FAQs)

  • Q1: How should I store 2-Methyl-1,3-thiazole-5-sulfonyl fluoride?

    • A1: It should be stored in a tightly sealed container in a cool, dry place, away from moisture. Storage under an inert atmosphere is recommended for long-term stability.

  • Q2: Is 2-Methyl-1,3-thiazole-5-sulfonyl fluoride compatible with protic solvents?

    • A2: While more stable than the corresponding sulfonyl chloride, it is still susceptible to hydrolysis in protic solvents, especially at elevated temperatures or in the presence of a base. It is best to use anhydrous aprotic solvents for reactions.

  • Q3: Can I use a primary or secondary amine as the base for the reaction?

    • A3: It is generally not recommended to use your nucleophilic amine as the base, as this will consume your reagent. A non-nucleophilic base is preferred to avoid this competitive reaction.

  • Q4: What are some common techniques for purifying the resulting sulfonamides?

    • A4: Purification can typically be achieved through standard techniques such as recrystallization or column chromatography on silica gel. The choice of method will depend on the physical properties of the specific product.

IV. References

  • Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. (URL not available)

  • Synthesis of Sulfonyl Fluorides from Sulfonamides. (URL not available)

  • Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange - Lirias. (URL not available)

  • The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy - ChemRxiv. (URL not available)

  • Desmethyl SuFEx-IT: SO2F2‐Free Synthesis and Evaluation as a Fluorosulfurylating Agent | JuSER. ([Link])

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC. ([Link])

  • Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1. (URL not available)

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides | Organic Letters - ACS Publications. ([Link])

  • (PDF) Synthesis of Sulfonyl Fluorides from Sulfonamides - ResearchGate. ([Link])

  • Not all sulfonyl fluorides were created equally - some have oxetanes. ([Link])

  • CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents. ()

  • "The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compou" by Robin Joyce Terjeson - PDXScholar. ([Link])

  • US6031108A - Process for the preparation of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (TDA sulfone) - Google Patents. ()

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. ([Link])

  • Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran - MDPI. ([Link])

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. ([Link])

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC. ([Link])

Sources

Optimization

Technical Support Center: Managing Moisture Sensitivity of Sulfonyl Fluorides

Welcome to the Sulfur(VI) Fluoride Exchange (SuFEx) Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the most critical variable in SuFEx chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Sulfur(VI) Fluoride Exchange (SuFEx) Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the most critical variable in SuFEx chemistry and covalent drug design: hydrolytic stability .

While the S–F bond in sulfur(VI) fluorides boasts a high homolytic bond dissociation energy (~90.5 kcal/mol) and resists reduction in biological environments, heterolytic cleavage (hydrolysis) remains a persistent challenge in aqueous buffers. This guide explores the causality behind probe degradation and provides actionable, self-validating protocols to ensure the integrity of your experiments.

Part 1: Storage & Handling FAQs

Q: How should I store my neat sulfonyl fluoride building blocks to prevent baseline degradation? A: Sulfonyl fluorides are inherently moisture-sensitive over long periods. They must be stored under an inert gas (Argon or Nitrogen) at -20°C in tightly sealed, corrosion-resistant containers (such as PTFE or amber glass). Moisture trapped in the headspace of a vial will cause slow hydrolysis, converting the sulfonyl fluoride into a sulfonic acid and releasing hydrofluoric acid (HF), which further catalyzes degradation[1]. Pro-tip: Always warm the vial to room temperature in a desiccator before opening to prevent atmospheric condensation on the cold reagent.

Q: My sulfonyl fluoride probe degraded in the freezer despite being sealed. What did I do wrong? A: If you dissolved your probe in a solvent for storage, the solvent quality is likely the culprit. Dimethyl sulfoxide (DMSO) is highly hygroscopic. If your DMSO stock absorbed atmospheric water, the S–F bond will slowly hydrolyze even at -20°C. Always use freshly opened, anhydrous DMSO (stored over molecular sieves) for stock solutions, and ideally, store the compounds as neat solids rather than in solution.

Part 2: Aqueous Assays & Buffer Troubleshooting

Q: My SuFEx probe degrades rapidly during my biochemical assay at physiological pH (7.4). Why is this happening? A: The identity of your buffer dictates the hydrolytic fate of your probe just as much as the pH does. If you are using Phosphate-Buffered Saline (PBS), you are inadvertently accelerating degradation. Phosphate ions act as general base catalysts, facilitating the nucleophilic attack of water on the electrophilic sulfur(VI) center. Studies have demonstrated that the hydrolytic stability of sulfonyl fluorides is approximately 2-fold greater in HEPES compared to PBS at matched pH levels[2]. To resolve this, immediately switch your assay buffer to HEPES or MOPS.

Q: How sensitive are these warheads to slight pH changes in my assay? A: They are exquisitely sensitive in the basic regime. The hydrolysis rate is directly proportional to the hydroxide ion concentration. Moving from pH 7.0 to pH 8.0 will roughly halve the half-life ( t1/2​ ) of your warhead, and degradation becomes dramatic at pH 10 (e.g., in carbonate-bicarbonate buffers)[2]. If your protein target allows, constrain your assay pH to ≤7.5 .

G N1 Probe Degradation Detected N2 Check Storage (Inert Gas, -20°C?) N1->N2 N3 Check Buffer (HEPES > PBS) N2->N3 If storage OK N4 Check pH (Keep ≤ 7.5) N3->N4 If buffer optimized N5 Modify Warhead (e.g., Fluorosulfate) N4->N5 If pH is constrained

Workflow for troubleshooting sulfonyl fluoride degradation in aqueous assays.

Part 3: Structural Tuning for Stability

Q: I am forced to use PBS at pH 8.0 for my specific kinase assay. How can I prevent my probe from hydrolyzing before it binds the target? A: You must tune the intrinsic electrophilicity of the warhead through chemical design. You have two primary levers:

  • Electronic Substituent Effects: For aryl sulfonyl fluorides (Ar-SO₂F), electron-withdrawing groups (e.g., para-amides) pull electron density away from the sulfur, accelerating water attack. Conversely, electron-donating groups (e.g., para-methoxy) or adding a methylene spacer impart marked stabilization[2].

  • Warhead Class Switching: If an Ar-SO₂F is too unstable, switch to an aryl fluorosulfate (Ar-O-SO₂F) or a sulfamoyl fluoride (R₂N-SO₂F). The lone pairs on the adjacent oxygen or nitrogen atoms donate electron density into the S(VI) center via resonance. These heteroatom-linked groups are at least 30-fold more stable than standard sulfonyl fluorides and can resist hydrolysis across a wide pH range (1–10)[3].

G N1 Aryl Sulfonyl Fluorides (Ar-SO2F) N2 Aryl Fluorosulfates (Ar-O-SO2F) N1->N2 O-linkage (+30x Stability) N3 Sulfamoyl Fluorides (R2N-SO2F) N2->N3 N-linkage (Extreme Stability)

Structural hierarchy of sulfur(VI) fluorides based on hydrolytic stability.

Quantitative Data Summary

The following table summarizes the causal factors influencing the hydrolytic half-life ( t1/2​ ) of sulfur(VI) fluorides, allowing you to predict behavior before setting up your assay.

ParameterCondition ComparisonEffect on Hydrolysis Half-Life ( t1/2​ )Mechanistic Rationale
Buffer Identity PBS vs. HEPES~2x faster in PBS Phosphate ions catalyze water attack via general base catalysis[2].
pH Level pH 8.0 vs. pH 7.0~2x faster at pH 8.0 Increased hydroxide ion concentration accelerates nucleophilic attack[2].
Warhead Class Ar-OSO₂F vs. Ar-SO₂F>30x slower for Ar-OSO₂F Oxygen lone pairs donate into the S(VI) center, reducing electrophilicity[3].
Substituent (Ar-SO₂F) p-OMe vs. p-CONH₂Significantly slower for p-OMe Electron-donating groups increase electron density at the sulfur center[2].

Validated Experimental Protocols

To ensure scientific integrity, do not assume your probe is stable. Use the following self-validating protocols to empirically determine stability and execute successful labeling.

Protocol 1: HPLC-Based Assessment of Aqueous Stability

Purpose: To determine the exact half-life of your specific SuFEx probe in your chosen assay buffer.

  • Stock Preparation: Prepare a 10 mM stock of the sulfonyl fluoride in freshly opened, anhydrous DMSO. (Self-Validation Step: Verify stock purity via LC-MS immediately after preparation to ensure 0% baseline sulfonic acid).

  • Buffer Equilibration: Pre-warm 1 mL of your target buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to 37°C in a thermomixer.

  • Reaction Initiation: Spike 10 µL of the DMSO stock into the buffer to achieve a final probe concentration of 100 µM (1% DMSO final). Vortex immediately.

  • Time-Course Sampling: At t=0,1,2,4,8,and 24 hours, remove a 50 µL aliquot.

  • Quenching: Immediately quench the aliquot by adding 50 µL of ice-cold acetonitrile containing an internal standard (e.g., 4-methylbenzenesulfonamide). Centrifuge at 14,000 x g for 5 minutes to pellet any precipitated salts.

  • Analysis: Inject the supernatant onto an HPLC-UV/MS system.

  • Data Processing: Plot ln(Areaprobe​/AreaIS​) versus time. The slope of the linear regression yields the degradation rate constant ( k ). Calculate half-life using t1/2​=0.693/k .

Protocol 2: Optimized SuFEx Protein Labeling in Aqueous Media

Purpose: To maximize covalent adduct formation while outcompeting background hydrolysis.

  • Protein Preparation: Dialyze or desalt your target protein into 50 mM HEPES, pH 7.4. Strictly avoid PBS or Tris buffers (Tris contains primary amines that can act as competitive nucleophiles).

  • Probe Addition: Add the SuFEx probe (typically 1 to 10 molar equivalents relative to the protein) from a fresh anhydrous DMSO stock. Keep the final DMSO concentration ≤2% to prevent protein denaturation.

  • Incubation: Incubate the reaction at room temperature for 1 to 4 hours.

  • Validation via Intact Mass Spectrometry: Desalt the protein using a C4 ZipTip or LC-MS desalting column and analyze via intact protein MS.

    • Self-Validation Logic: A mass shift corresponding to the[Warhead Mass - HF] indicates successful covalent labeling. A mass shift of [Warhead Mass + H₂O] indicates the probe hydrolyzed and is non-covalently sticking to the protein pocket. If the latter occurs, return to Protocol 1 and re-evaluate buffer or warhead class.

Sources

Troubleshooting

improving the regioselectivity of reactions involving 2-Methyl-1,3-thiazole-5-sulfonyl fluoride

Welcome to the technical support center for 2-Methyl-1,3-thiazole-5-sulfonyl fluoride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of working...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Methyl-1,3-thiazole-5-sulfonyl fluoride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of working with this versatile reagent. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles governing its reactivity, with a core focus on achieving high regioselectivity.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section covers the essential knowledge needed before planning your experiment.

Q1: What is 2-Methyl-1,3-thiazole-5-sulfonyl fluoride and what is its primary application?

A1: 2-Methyl-1,3-thiazole-5-sulfonyl fluoride is a heterocyclic compound featuring a thiazole ring functionalized with a methyl group at the C2 position and a sulfonyl fluoride group at the C5 position. Its primary utility is as an electrophilic reagent in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry".[1][2][3] The sulfonyl fluoride moiety (-SO₂F) is relatively stable but can react reliably with a range of nucleophiles under specific conditions to form stable sulfonate or sulfonamide linkages.[3] This makes it a valuable building block in drug discovery and materials science for covalently modifying proteins or linking molecular fragments.

Q2: What are the principal reactive sites on the 2-Methyl-1,3-thiazole ring system?

A2: The thiazole ring has a complex electronic profile that dictates its reactivity. Understanding these sites is crucial for predicting and controlling reaction outcomes.

  • The Sulfonyl Fluoride (-SO₂F) Group: This is the primary electrophilic site for SuFEx reactions. The sulfur atom is highly electron-deficient and susceptible to attack by nucleophiles.

  • The C4-Proton: The proton at the C4 position is the most acidic proton on the thiazole ring, influenced by the adjacent sulfur atom and the electron-withdrawing sulfonyl fluoride group. Strong bases can deprotonate this site, creating a potent nucleophilic carbon center.

  • The N3-Nitrogen: The nitrogen atom in the thiazole ring possesses a lone pair of electrons, making it a potential site for protonation or alkylation (quaternization).[4]

  • The C2-Methyl Group: The protons on the C2-methyl group are significantly less acidic than the C4-proton and are generally not involved in reactions unless exceptionally strong bases are used.

Q3: Why is regioselectivity a major concern when using this reagent?

A3: Regioselectivity becomes a critical issue when your reaction partner is a nucleophile that also possesses acidic protons or multiple nucleophilic centers. A common challenge is the competition between the desired nucleophilic attack at the sulfonyl fluoride group and an undesired acid-base reaction where the nucleophile acts as a base, deprotonating the C4 position of the thiazole ring. This can lead to a mixture of products or complete failure of the desired reaction.

Section 2: Troubleshooting Guide: Overcoming Regioselectivity Challenges

This section provides a problem-oriented approach to resolving common experimental issues.

Problem: Low or no yield of the desired sulfonamide/sulfonate product, with recovery of starting material.

This is often the most common issue, indicating that the reaction conditions are not suitable for promoting the desired SuFEx reaction.

Possible Cause 1: Insufficient Nucleophilicity of the Reagent

  • Explanation: The SuFEx reaction requires a sufficiently potent nucleophile to attack the electrophilic sulfur center. If your nucleophile (e.g., an alcohol or an amine) is sterically hindered or electronically poor, the reaction rate may be extremely slow.

  • Solution:

    • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often provide the necessary activation energy. Monitor for potential degradation.

    • Activate the Nucleophile: For amine nucleophiles, ensure the reaction medium is not acidic, as protonation will render the amine non-nucleophilic. For alcohol nucleophiles, consider converting it to the corresponding alkoxide using a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) prior to adding the thiazole sulfonyl fluoride.

Possible Cause 2: Competing Deprotonation at C4

  • Explanation: If your nucleophile is also a strong base (e.g., an organolithium reagent or a hindered amine base), it may preferentially deprotonate the acidic C4 position of the thiazole ring instead of attacking the sulfonyl fluoride.

  • Solution:

    • Choose a Softer, Less Basic Nucleophile: If possible, modify your synthetic route to use a less basic nucleophile.

    • Modify Reaction Conditions to Favor Kinetic Control: Running the reaction at very low temperatures (e.g., -78 °C) can sometimes favor the faster nucleophilic attack at sulfur over the deprotonation event.

Problem: Formation of a complex mixture of unidentified byproducts.

This issue suggests that side reactions are dominating, often due to incorrect choice of solvent or base.

Possible Cause 1: Inappropriate Solvent Choice

  • Explanation: The choice of solvent can dramatically influence which reaction pathway is favored. Polar aprotic solvents like DMF or DMSO can stabilize charged intermediates and may promote undesired pathways.

  • Solution:

    • Solvent Screening: Perform small-scale test reactions in a range of solvents with varying polarities, such as acetonitrile (MeCN), tetrahydrofuran (THF), or dichloromethane (DCM). MeCN is often a good starting point for SuFEx reactions.[1]

    • Use Non-polar Solvents: In some cases, a non-polar solvent like toluene can disfavor charge-separated intermediates and improve selectivity.

Possible Cause 2: Base-Induced Side Reactions

  • Explanation: If a base is required to deprotonate your nucleophile, using an excessively strong or nucleophilic base can lead to reactions with the thiazole ring itself or the sulfonyl fluoride group.

  • Solution:

    • Select a Non-Nucleophilic Base: Use a hindered, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a carbonate base like Cs₂CO₃.[1]

    • Stoichiometric Control: Use only a slight excess (e.g., 1.1 equivalents) of the base to minimize side reactions.

The following flowchart provides a decision-making framework for troubleshooting regioselectivity issues.

G start Start: Low Yield or Mixture of Products check_sm Are Starting Materials Recovered? start->check_sm cause_nucleo Possible Cause: Insufficient Nucleophilicity or Activation Energy check_sm->cause_nucleo Yes cause_side_rxn Possible Cause: Competing Side Reactions check_sm->cause_side_rxn No sm_yes Yes solution_nucleo Troubleshooting: 1. Increase Temperature (40-60 °C) 2. Use a stronger base (e.g., Cs₂CO₃) 3. Pre-form alkoxide for alcohols cause_nucleo->solution_nucleo sm_no No check_base Is a strong/nucleophilic base being used? cause_side_rxn->check_base solution_base Troubleshooting: 1. Switch to a non-nucleophilic   base (DBU, Cs₂CO₃) 2. Lower reaction temperature 3. Use stoichiometric amount of base check_base->solution_base Yes solution_solvent Troubleshooting: 1. Screen alternative solvents (MeCN, THF) 2. Consider thermodynamic vs.   kinetic control (vary temperature) check_base->solution_solvent No base_yes Yes base_no No

Caption: Troubleshooting flowchart for regioselectivity issues.

Section 3: Experimental Protocols & Data

Model Protocol: Synthesis of N-benzyl-2-methyl-1,3-thiazole-5-sulfonamide

This protocol provides a reliable starting point for the reaction of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride with a primary amine.

Materials:

  • 2-Methyl-1,3-thiazole-5-sulfonyl fluoride (1.0 eq)

  • Benzylamine (1.1 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Methyl-1,3-thiazole-5-sulfonyl fluoride.

  • Add anhydrous acetonitrile to dissolve the starting material (concentration approx. 0.1 M).

  • Add benzylamine to the solution via syringe.

  • Add DBU to the reaction mixture dropwise at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonamide.

Table 1: Influence of Base and Solvent on Reaction Outcome

The following table summarizes typical outcomes based on the choice of reaction conditions, which can help guide your optimization efforts.

NucleophileBaseSolventTypical OutcomeComments
Primary AmineDBUMeCNHigh Yield, High Selectivity Recommended starting conditions. DBU is non-nucleophilic and effectively promotes the reaction.[1]
Primary AmineTriethylamine (TEA)DCMModerate Yield, MixtureTEA is less basic and can lead to incomplete reaction or slower rates.
PhenolCs₂CO₃MeCNHigh Yield, High Selectivity Carbonate bases are excellent for deprotonating phenols for SuFEx reactions.[1]
PhenolPyridineTolueneLow Yield, Complex MixturePyridine can act as a nucleophilic catalyst, leading to undesired side products.
Aliphatic AlcoholNaHTHFGood Yield, Good SelectivityRequires pre-formation of the alkoxide at 0 °C before adding the sulfonyl fluoride.

Section 4: Advanced Topics & Mechanistic Insights

A deeper understanding of the underlying electronic structure of the thiazole ring can inform experimental design. The thiazole ring is considered electron-deficient due to the electron-withdrawing nature of the nitrogen atom.[5] Electron density calculations show that the C5 position is the most electron-rich, making it the primary site for electrophilic substitution.[4][5] Conversely, the C2 position is the most electron-deficient.[4][5]

The presence of the electron-donating methyl group at C2 further enhances the electron density at C5, which can influence the reactivity of the attached sulfonyl fluoride group.[5] The electron-rich nature of the thiazole ring can sometimes deactivate the electrophilic sulfur center in the -SO₂F group, making SuFEx reactions more challenging compared to those with electron-deficient aryl sulfonyl fluorides.[1] This is why forcing conditions, such as elevated temperatures or stronger bases, may be necessary to achieve good conversion.[1]

The diagram below illustrates the key reactive sites and the competition between the desired SuFEx pathway and the potential C4-deprotonation side reaction.

Caption: Competing reaction pathways for nucleophilic attack.

By carefully selecting non-basic nucleophiles, non-nucleophilic bases, and appropriate solvents, researchers can effectively steer the reaction towards Pathway A, achieving high yields of the desired regioselective product.

References

  • Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. Science of Synthesis.
  • Technical Support Center: Managing Regioselectivity in Thiazole Electrophilic Substitution. BenchChem.
  • Technical Support Center: Thiazole Synthesis Regioselectivity. BenchChem.
  • Synthesis method and application of 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID. Guidechem.
  • Regioselectivity of ring closure of 2-thia- and 2-sulfonyl-5-methyl-5-hexenyl radicals. Organic Letters.
  • The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy. ChemRxiv.
  • Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ResearchGate.
  • Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. Lirias.
  • Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. PMC.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles Using a Diversity Oriented Clicking Strategy. PubMed.
  • Application Notes and Protocols: Reactivity of 4-(Methoxymethyl)thiazole with Electrophiles and Nucleophiles. BenchChem.
  • Unconventional reactivity of sulfonyl fluorides. Spiral.
  • An efficient, one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions. ResearchGate.
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC.
  • Unanticipated Reactivity toward Nucleophilic Attack in the Synthesis of Saccharyl-1,3,4-Thiadiazolyl Conjugates: Structure and Mechanistic Insights. PMC.
  • Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. ResearchGate.
  • Fluorothiazynes as SuFEx Ambiphiles: Interconversion to Aminosulfurdiimidoyl Fluorides. ChemRxiv.
  • 2-methyl-1,3-thiazole-5-sulfonyl fluoride. PubChem.

Sources

Optimization

Technical Support Center: Scaling Up 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride . As a highly valuable multidimensional Sulfur(VI) Fluoride Exchange (SuFEx) hub, this compound requires precise thermodynamic and kinetic control during its two-step synthesis: upstream chlorosulfonation and downstream halogen exchange.

Below, you will find causality-driven troubleshooting FAQs, self-validating protocols, and quantitative benchmarks to ensure high-fidelity scale-up.

Process Visualization

G SM 2-Methylthiazole (Starting Material) Step1 Chlorosulfonation (ClSO3H, DCM, 0°C to 25°C) SM->Step1 Int 2-Methylthiazole-5-sulfonyl chloride (Reactive Intermediate) Step1->Int Step2 Halogen Exchange (KF, 18-crown-6, MeCN, 25°C) Int->Step2 Prod 2-Methyl-1,3-thiazole-5-sulfonyl fluoride (SuFEx Hub) Step2->Prod

Workflow for the scalable two-step synthesis of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride.

Section 1: Upstream Synthesis (Chlorosulfonation)

FAQ 1: Why does my chlorosulfonation step suffer from low yields or charring upon scale-up? Causality: The electrophilic aromatic substitution between 2-methylthiazole and chlorosulfonic acid is highly exothermic[1]. While the thiazole ring naturally directs the sulfonyl group to the 5-position, poor heat dissipation during scale-up leads to localized superheating. This thermal runaway causes the electron-rich heteroaromatic ring to decompose (charring) and promotes off-target polysulfonation. Solution: Do not run the reaction neat at scale. Dilute the reaction using a halogenated solvent (e.g., dichloromethane) to act as a thermal heat sink, and ensure the addition of the thiazole is strictly controlled over an extended period[2][3].

FAQ 2: How do I safely quench the chlorosulfonation reaction on a multi-gram scale without destroying the product? Causality: Unreacted chlorosulfonic acid reacts violently with water, releasing toxic HCl and SO₃ gases[1]. Furthermore, the intermediate 2-methylthiazole-5-sulfonyl chloride is highly moisture-sensitive and will rapidly hydrolyze back to the sulfonic acid if left in an aqueous acidic environment. Solution: Utilize a "reverse quench" technique. By pouring the reaction mixture into a vigorously stirred biphasic mixture of crushed ice and dichloromethane, the highly reactive sulfonyl chloride is instantly partitioned into the protective organic phase[4].

Protocol 1: Scalable Chlorosulfonation (Self-Validating)
  • Preparation: Equip a jacketed reactor with a mechanical stirrer, an addition funnel, and a nitrogen line. Charge the reactor with chlorosulfonic acid (3.0 equiv) and cool the internal temperature to 0 °C.

  • Addition: Dissolve 2-methylthiazole (1.0 equiv, e.g., 28.0 g) in anhydrous dichloromethane (250 mL)[2]. Add this solution dropwise over 30–45 minutes.

  • Validation Check (Thermal): Monitor the internal thermocouple continuously. The internal temperature must not exceed 10 °C during addition. Continuous, controlled fuming of HCl gas is the visual indicator of an active, safe reaction.

  • Maturation: Once addition is complete, warm the mixture to room temperature (25 °C) and stir for 1.5 hours[2].

  • Reverse Quench: Slowly pour the mixture into a stirred ice/DCM bath.

  • Validation Check (Phase Separation): A clean separation of the lower organic layer indicates successful partitioning. Extract, dry over Na₂SO₄, and concentrate under reduced pressure to yield the intermediate. Do not purify via silica gel to avoid hydrolysis; use immediately in Protocol 2.

Section 2: Halogen Exchange (SuFEx Hub Preparation)

FAQ 3: Why is my conversion from sulfonyl chloride to sulfonyl fluoride stalling at scale? Causality: Standard potassium fluoride (KF) has exceptionally poor solubility in organic solvents like acetonitrile. As you scale up, the solid-liquid interfacial area decreases relative to the total volume, severely dropping the fluoro/chloro-exchange rate[5]. Additionally, the electron-rich nature of the 2-aminothiazole core can deactivate the electrophilic sulfur, making S-F exchange thermodynamically more challenging[6]. Solution: Introduce a phase-transfer catalyst such as 18-crown-6 (at ~2 mol%) to solubilize the fluoride ions. This completely recovers the reaction rate and enables hectogram-scale yields[5]. Alternatively, utilizing bifluoride ion salts (e.g., KHF₂) provides a symmetric [F-H-F]⁻ ion—a stable 4-electron-3-center bond that heavily suppresses backward nucleophilic attack[7][8].

FAQ 4: Why are we converting this to a sulfonyl fluoride instead of keeping the sulfonyl chloride for downstream drug development? Causality: The homolytic bond dissociation energy of the S-F bond in sulfonyl fluorides is approximately 90.5 kcal/mol, which is drastically higher than the S-Cl bond (~46 kcal/mol)[8]. This thermodynamic stability makes 2-methyl-1,3-thiazole-5-sulfonyl fluoride a robust "SuFEx hub." Unlike the chloride, the fluoride is completely stable to aqueous extraction, chromatography, and biological conditions, reacting only when triggered by specific SuFEx catalysts or binding pocket microenvironments[8][9].

Protocol 2: Halogen Exchange (Self-Validating)
  • Preparation: In a dry reactor, dissolve the crude 2-methylthiazole-5-sulfonyl chloride (1.0 equiv) in anhydrous acetonitrile.

  • Reagent Addition: Add spray-dried Potassium Fluoride (KF, 2.0 equiv) and 18-crown-6 (0.02 equiv)[5].

  • Reaction: Stir the suspension vigorously at 25 °C.

  • Validation Check (Chromatographic): Withdraw a 10 µL aliquot at the 2-hour mark, quench in water/EtOAc, and analyze the organic layer via TLC (Hexanes/EtOAc). The sulfonyl fluoride product will elute significantly higher (higher Rf​ ) than the highly polar sulfonyl chloride. If starting material remains, apply gentle heating (50 °C)[6].

  • Isolation: Filter the mixture to remove insoluble potassium chloride salts. Concentrate the filtrate, resuspend in ethyl acetate, wash with water, dry, and evaporate to isolate the pure sulfonyl fluoride.

Section 3: Quantitative Data & Quality Control

To assist in reagent selection during process development, the following table summarizes the kinetic and yield impacts of various halogen exchange conditions specifically applied to heteroaromatic sulfonyl fluorides.

Table 1: Quantitative Comparison of Halogen Exchange Conditions

Reagent SystemCatalyst LoadingTypical Reaction TimeScalability ProfileAverage Yield
KF (neat) None12 - 24 hPoor (Stalls at >10g scale)< 40%
KF / 18-crown-6 2 mol%2 - 4 hExcellent (Hectogram scale)> 90%
KHF₂ (Bifluoride) None4 - 6 hGood (Cost-effective)80 - 85%
DAST Stoichiometric< 1 hPoor (Highly hazardous)~ 70%
References
  • Title: US9035074B2 - Pyrrolo[2,3-D]pyrimidine derivatives Source: Google Patents URL
  • Title: Modified and Scalable Synthesis of N‑Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride Source: Chinese Academy of Sciences (CAS) URL: [Link]

  • Title: The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles Source: ChemRxiv URL: [Link]

  • Title: Sulfur fluoride exchange Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Accelerated SuFEx Click Chemistry for Modular Synthesis Source: Cold Spring Harbor Laboratory (CSHL) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Profiling of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride

Welcome to the Technical Support Center for the analytical characterization of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride . As a highly reactive electrophile widely utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical characterization of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride . As a highly reactive electrophile widely utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and covalent drug discovery, this compound presents unique analytical challenges. Its susceptibility to hydrolysis, combined with the diverse polarities of its potential impurities (ranging from volatile starting materials to inorganic salts), requires an orthogonal analytical approach.

This guide provides field-proven troubleshooting workflows, detailed FAQs, and self-validating protocols to ensure absolute scientific integrity in your impurity profiling.

Impurity Profiling Workflow

To achieve a >99% mass balance, you must partition your analytical strategy based on the physicochemical properties of the expected impurities.

ImpurityWorkflow Sample 2-Methyl-1,3-thiazole-5-sulfonyl fluoride (API / Intermediate) Volatiles Volatile Organics (e.g., 2-Methylthiazole) Sample->Volatiles NonVolatiles Non-Volatile Organics (e.g., Sulfonic Acids) Sample->NonVolatiles Inorganics Inorganic Salts (e.g., F-, Cl-) Sample->Inorganics Isomers Regioisomers (e.g., 4-sulfonyl isomer) Sample->Isomers GCMS HS-GC-MS (USP <467> conditions) Volatiles->GCMS LCCAD HPLC-CAD / LC-MS (Acidic ACN/Water) NonVolatiles->LCCAD IC Ion Chromatography (Conductivity Detection) Inorganics->IC NMR 19F / 1H NMR (Orthogonal Quantification) Isomers->NMR

Analytical workflow for profiling impurities in 2-Methyl-1,3-thiazole-5-sulfonyl fluoride.

Troubleshooting & FAQs

Q1: During reverse-phase HPLC analysis, I am observing severe peak tailing and the continuous growth of a secondary peak. How do I stabilize the sample? Cause: You are observing on-column hydrolysis. While sulfonyl fluorides are exceptionally stable compared to sulfonyl chlorides , prolonged exposure to aqueous mobile phases at neutral or basic pH will force the highly polarized S-F bond to undergo nucleophilic attack by water, yielding 2-methyl-1,3-thiazole-5-sulfonic acid. Solution: Acidify your mobile phase (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) to suppress the ionization of water and stabilize the sulfonyl fluoride group. Furthermore, prepare all sample diluents in anhydrous acetonitrile (ACN). Avoid methanol, as it can slowly react to form methyl sulfonates, which are highly regulated genotoxic impurities.

Q2: Our mass balance calculations are falling short (<95%), yet our HPLC-UV chromatogram shows 99% purity. What are we missing? Cause: UV detection strictly relies on the presence of a chromophore (π-π* or n-π* transitions). Inorganic salts from the fluorination step (e.g., KF, KCl) and non-chromophoric aliphatic degradation products are completely invisible to UV. Solution: Implement Charged Aerosol Detection (CAD) in tandem with UV. CAD measures the electrical charge transferred to residual aerosol particles after solvent evaporation. Because it is a mass-based detector, it provides a nearly uniform response independent of chemical structure, making it the gold standard for detecting non-UV absorbing trace impurities .

Q3: We suspect residual 2-methylthiazole starting material is present, but it co-elutes with the solvent front in our LC method. How can we accurately quantify it? Cause: 2-Methylthiazole is a low-molecular-weight, highly volatile compound that exhibits poor retention on standard C18 columns. Solution: Transition to Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS). Headspace extraction partitions volatile impurities into the gas phase, leaving the heavier, non-volatile sulfonyl fluoride matrix behind in the vial. This prevents column fouling, eliminates matrix suppression, and provides clean MS fragmentation for positive identification .

Q4: How do we differentiate and quantify the 4-sulfonyl fluoride regioisomer from our target 5-sulfonyl fluoride? Cause: Electrophilic aromatic substitution during synthesis often yields a mixture of regioisomers. Because these isomers have identical exact masses and nearly identical polarities, LC-MS/MS struggles to differentiate them without extensive MRM optimization. Solution: Utilize 19 F NMR for orthogonal quantification. The fluorine atom on the sulfonyl group will exhibit a distinct chemical shift depending on its position on the thiazole ring. By integrating the specific 19 F signals, you can achieve absolute regioisomeric quantification without needing a separate chromatographic separation.

Quantitative Impurity Data & Detection Strategies

To assist in method validation, the following table summarizes the typical quantitative parameters and detection strategies for the most common impurities associated with this compound.

Impurity ClassRepresentative CompoundTypical Spec LimitUV RRF (254 nm)Recommended TechniqueEst. LOD / LOQ
Starting Material 2-Methylthiazole< 0.10%0.85HS-GC-MS0.01% / 0.03%
Hydrolysis Product 2-Methyl-1,3-thiazole-5-sulfonic acid< 0.15%1.10HPLC-UV/MS0.02% / 0.05%
Regioisomer 2-Methyl-1,3-thiazole-4-sulfonyl fluoride< 0.50%1.00 19 F NMR / LC-MS0.05% / 0.10%
Inorganic Salt Potassium Fluoride (KF)< 0.10%N/A (0.00)Ion Chromatography5 ppm / 15 ppm
Aliphatic Byproduct Unreacted Aliphatic Solvents< 0.05%N/A (0.00)HPLC-CAD0.01% / 0.03%

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. They include specific internal controls to ensure that the analytical process itself does not induce degradation.

Protocol A: HPLC-CAD/MS for Non-Volatile Organic Impurities

This method simultaneously captures chromophoric, non-chromophoric, and mass-identifiable impurities.

1. Sample Preparation:

  • Accurately weigh 10.0 mg of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride.

  • Dissolve in 10.0 mL of anhydrous Acetonitrile (ACN) to yield a 1.0 mg/mL solution.

  • Self-Validation Step: Prepare a matrix blank (pure anhydrous ACN). Inject the sample at T=0 and T=24 hours (stored at 4°C). A stable peak area ratio of the main peak to the sulfonic acid degradant confirms the absence of in-vial hydrolysis.

2. Mobile Phase Setup:

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade ACN.

  • Causality: The low pH (~2.7) suppresses the nucleophilicity of water, preventing on-column degradation of the sulfonyl fluoride.

3. Chromatographic Conditions:

  • Column: C18 (150 mm x 4.6 mm, 3 µm particle size).

  • Temperature: 30°C.

  • Flow Rate: 0.8 mL/min.

  • Gradient: 5% B hold for 2 min, ramp to 95% B over 18 min, hold at 95% B for 5 min.

4. Detection Parameters:

  • Split the post-column flow 1:1 between the MS and CAD.

  • CAD Settings: Set the evaporation temperature to 35°C. Causality: A lower evaporation temperature prevents the thermal degradation or volatilization of semi-volatile aliphatic impurities before they reach the electrometer .

  • MS Settings: Electrospray Ionization (ESI) in positive mode. Scan range m/z 100-500.

Protocol B: HS-GC-MS for Volatile Impurities

This protocol isolates volatile starting materials (like 2-methylthiazole) from the reactive sulfonyl fluoride matrix.

1. Sample Preparation:

  • Weigh 50.0 mg of the sample into a 20 mL glass headspace vial.

  • Add 5.0 mL of Dimethyl Sulfoxide (DMSO) as the diluent and crimp-seal immediately.

  • Causality: DMSO is chosen because its high boiling point (189°C) ensures it remains primarily in the liquid phase, allowing highly volatile impurities to partition efficiently into the headspace without solvent interference.

2. Headspace Equilibration:

  • Incubate the vial at 80°C for 20 minutes with moderate agitation.

  • Pressurize with Helium and inject 1.0 µL of the headspace gas into the GC.

3. GC-MS Conditions:

  • Column: DB-624 capillary column (30 m x 0.32 mm, 1.8 µm film thickness). Causality: The intermediate polarity of the 624 phase is optimized for the separation of residual solvents and small heterocyclic amines .

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program: 40°C (hold 5 min) 10°C/min ramp to 240°C 240°C (hold 5 min).

  • MS Detection: Electron Ionization (EI) mode at 70 eV. Acquire data in full scan mode ( m/z 35-300). Match fragmentation patterns against the NIST library for definitive impurity identification.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.[Link]

  • Hartley, D., Emanuele, M., & Awad, A. (2022). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International.[Link]

  • Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu Application Notes.[Link]

Optimization

Technical Support Center: Safe Handling and Disposal of 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride Waste

Welcome to the technical support guide for 2-Methyl-1,3-thiazole-5-sulfonyl fluoride. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the safe handling and chem...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Methyl-1,3-thiazole-5-sulfonyl fluoride. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the safe handling and chemical neutralization of waste generated from this reactive compound. As a member of the sulfonyl fluoride class, this reagent is a powerful tool in covalent inhibitor screening and chemical biology, but its reactivity necessitates rigorous safety and disposal protocols.[1][2][3] This guide is structured in a question-and-answer format to directly address practical challenges encountered during laboratory work.

Section 1: Core Principles & Hazard Assessment

This section explains the fundamental chemical properties of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride that dictate its handling and disposal procedures.

Q1: What are the primary hazards associated with 2-Methyl-1,3-thiazole-5-sulfonyl fluoride?

A1: The primary hazard stems from the electrophilic nature of the sulfonyl fluoride (-SO₂F) group.[3][4] This functional group is designed to react with nucleophiles, and while it is more stable to hydrolysis than its sulfonyl chloride counterpart, it will readily react with biological nucleophiles like the amino and hydroxyl groups found in proteins on the skin and in the respiratory tract.[1][2][3] This reactivity is the basis for its classification as a corrosive substance, capable of causing severe skin burns and eye damage.[5][6][7][8] Inhalation of dust or aerosols can lead to severe respiratory irritation.[9][10] Furthermore, improper quenching or contact with incompatible materials can lead to the liberation of toxic gases.[5]

Q2: What is the chemical basis for neutralizing 2-Methyl-1,3-thiazole-5-sulfonyl fluoride waste?

A2: The neutralization strategy relies on exploiting the compound's reactivity in a controlled manner. The sulfur atom in the sulfonyl fluoride group is highly electrophilic and susceptible to nucleophilic attack. By intentionally reacting the waste with a strong, inexpensive nucleophile like the hydroxide ion (OH⁻) from sodium hydroxide (NaOH) or potassium hydroxide (KOH), we can convert the reactive sulfonyl fluoride into a significantly more stable and less hazardous sulfonate salt.

This process is an SₙAr-type (nucleophilic aromatic substitution) or nucleophilic substitution at a sulfur center. The hydroxide ion attacks the sulfur atom, leading to the displacement of the fluoride ion. The final products are the water-soluble sodium 2-methyl-1,3-thiazole-5-sulfonate and sodium fluoride. This reaction is essentially an accelerated, forced hydrolysis.[11]

Chemical Rationale:

  • Reactant: 2-Methyl-1,3-thiazole-5-sulfonyl fluoride (Reactive, Corrosive)

  • Quenching Reagent: Sodium Hydroxide (NaOH)

  • Products: Sodium 2-methyl-1,3-thiazole-5-sulfonate (Stable Salt) + Sodium Fluoride (NaF)

  • Expert Insight: While sulfonyl fluorides are known for their relative stability in neutral aqueous conditions, this stability is overcome by using a strong base, which provides a high concentration of potent hydroxide nucleophiles to drive the reaction to completion.[1][11]

Section 2: FAQs on Safe Handling & Storage

Q3: What is the mandatory Personal Protective Equipment (PPE) when working with this compound?

A3: A comprehensive PPE strategy is non-negotiable.

  • Hand Protection: Wear nitrile or neoprene gloves. Always check the manufacturer's compatibility chart. Never use latex gloves.

  • Eye Protection: Use chemical safety goggles and a full-face shield.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For handling larger quantities, a chemically resistant apron is recommended.

  • Respiratory Protection: All work should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[8][9]

Q4: How should 2-Methyl-1,3-thiazole-5-sulfonyl fluoride be stored?

A4: Store the compound in a tightly closed, original container in a cool, dry, and well-ventilated area.[9] It must be stored away from incompatible materials.

Q5: What substances are incompatible with 2-Methyl-1,3-thiazole-5-sulfonyl fluoride?

A5: Avoid contact with strong bases (e.g., NaOH, KOH), strong oxidizing agents, and water/moisture, as it can decompose.[5][9] Store it separately from amines, alcohols, and other nucleophilic reagents. A chemical compatibility chart should be consulted for detailed storage segregation.[12][13]

Q6: What are the immediate first-aid measures in case of accidental exposure?

A6:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

Section 3: Step-by-Step Disposal & Decontamination Protocols

This section provides validated, step-by-step protocols for the neutralization of different waste streams containing 2-Methyl-1,3-thiazole-5-sulfonyl fluoride.

Experimental Protocol 1: Neutralization of Liquid Waste (Neat compound or solutions in organic solvents)
  • Prepare the Quenching Solution: In a designated chemical fume hood, prepare a 2 M solution of sodium hydroxide (NaOH) in water.

    • Rationale: A 2 M solution provides a sufficient excess of hydroxide ions to drive the neutralization reaction to completion and to neutralize any acidic byproducts.

  • Set Up the Quenching Vessel: Place a suitably sized flask or beaker, equipped with a magnetic stir bar, into an ice/water bath to control the reaction temperature.

    • Expert Insight: The hydrolysis of sulfonyl fluorides is an exothermic reaction. Cooling is essential to prevent a runaway reaction, splashing of the corrosive solution, and potential boiling of low-boiling point organic solvents.

  • Initiate Quenching: Slowly pour the 2 M NaOH solution into the quenching vessel.

  • Controlled Addition of Waste: Using a pipette or dropping funnel, add the 2-Methyl-1,3-thiazole-5-sulfonyl fluoride waste to the stirring NaOH solution dropwise.

    • CRITICAL: The rate of addition must be slow enough to keep the temperature of the solution below 40°C. If the temperature rises rapidly, stop the addition immediately.

  • Reaction Time: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a minimum of 12 hours.

    • Rationale: This extended stirring period ensures that even small, less accessible amounts of the sulfonyl fluoride have fully reacted.

  • Final pH Check: Use a pH strip or meter to check that the solution is still strongly basic (pH > 12). If not, add more NaOH solution.

  • Containerize and Label: Transfer the neutralized aqueous solution to a properly labeled hazardous waste container. The label must include: "Hazardous Waste," "Aqueous Sodium Hydroxide Solution," "Contains Sodium 2-methyl-1,3-thiazole-5-sulfonate and Sodium Fluoride."

  • Final Disposal: Contact your institution's Environmental Health & Safety (EHS) department for pickup and final disposal. Inform them of the fluoride content, as specific disposal protocols for fluoride waste may be required.[14]

Experimental Protocol 2: Decontamination of Glassware and Equipment
  • Initial Rinse: Rinse the glassware with a water-miscible organic solvent (e.g., acetone) to remove residual organic compounds. Collect this rinse as organic waste.

  • Decontamination: Carefully rinse the glassware with the 2 M NaOH quenching solution prepared in Protocol 1. Allow the solution to sit in the glassware for at least 1 hour.

  • Collection: Decant the NaOH rinse into your aqueous sulfonyl fluoride waste container.

  • Final Cleaning: The glassware can now be cleaned using standard laboratory detergents and procedures.

Workflow for Waste Management

The following diagram outlines the decision-making process for handling waste streams.

G cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Treatment & Disposal Waste 2-Methyl-1,3-thiazole-5-sulfonyl fluoride Waste Generated Liquid Liquid Waste (Neat, Organic Solution) Waste->Liquid Solid Solid Waste (Contaminated PPE, Absorbent) Waste->Solid Glassware Contaminated Glassware Waste->Glassware Quench Protocol 1: Slowly add to cold 2M NaOH. Stir for 12+ hours. Liquid->Quench PackageSolid Place in sealed, labeled hazardous solid waste bin. Solid->PackageSolid Decon Protocol 2: Decontaminate with 2M NaOH. Glassware->Decon FinalWaste Containerize, label contents (incl. Fluoride), and contact EHS. Quench->FinalWaste PackageSolid->FinalWaste Inform EHS Decon->Quench Collect rinse

Caption: Waste Disposal Workflow for 2-Methyl-1,3-thiazole-5-sulfonyl fluoride.

Section 4: Troubleshooting Guide

Q7: I saw fumes and the solution got very hot when I added my waste to the NaOH solution. What went wrong?

A7: You added the waste too quickly. This caused a rapid, uncontrolled exothermic reaction. The "fumes" were likely a combination of aerosolized caustic solution and boiling solvent from your waste. Immediately stop the addition and ensure the vessel is still being cooled. Proceed with extreme caution once the temperature has subsided. This highlights the critical importance of slow, controlled addition and external cooling.

Q8: How do I know the neutralization is truly complete?

A8: For routine disposal, a final pH > 12 after the recommended stirring time is a reliable indicator that the environment is sufficiently basic to have hydrolyzed the sulfonyl fluoride. For absolute certainty in a research or process-validation setting, a small, neutralized sample could be analyzed by an appropriate method (e.g., LC-MS) to confirm the absence of the starting material, but this is generally not required for standard waste disposal.

Q9: Can I pour the neutralized solution down the drain?

A9: Absolutely not. The neutralized solution is still considered hazardous waste. It has a very high pH (corrosive) and contains fluoride ions, which are subject to strict environmental disposal regulations.[14] All neutralized waste must be collected and disposed of through your institution's EHS department.

Q10: My solid waste (e.g., contaminated silica gel) needs to be disposed of. Can I quench it?

A10: It is generally safer and more practical to dispose of contaminated solid waste directly without quenching. Place the contaminated solids (e.g., silica gel, used gloves, absorbent materials) into a clearly labeled, sealed hazardous solid waste container. Attempting to quench solids can be difficult to perform safely and ensure completeness.

Section 5: Hazard Data Summary

The following table summarizes the key hazard information based on safety data sheets for sulfonyl fluorides and related corrosive compounds.

Hazard CategoryGHS PictogramSignal WordHazard Statements
Corrosion CorrosionDanger H314: Causes severe skin burns and eye damage.[5][6][8]
Acute Toxicity Skull and crossbonesDanger H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled (potential).[6][7][15]
Metal Corrosion CorrosionWarning H290: May be corrosive to metals.[5][8]

References

  • Kice, J. L., & Kasmandel, J. (1968). Spontaneous hydrolysis of sulfonyl fluorides. Journal of the American Chemical Society, 90(16), 4622-4623. Available at: [Link]

  • Terjeson, R. J. (1985). The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds. Portland State University. Available at: [Link]

  • Kelly, G., & Willis, C. L. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(3), 198-213. Available at: [Link]

  • Kelly, G., & Willis, C. L. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed. Available at: [Link]

  • Kice, J. L., & Lunney, E. A. (1975). Catalysis of the hydrolysis of aryl sulfonyl fluorides by acetate ion and triethylamine. The Journal of Organic Chemistry, 40(15), 2125-2131. Available at: [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Available at: [Link]

  • Wilson, I. A., & Kelly, J. W. (2010). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 132(4), 1452–1464. Available at: [Link]

  • PubChem. (n.d.). 2-methyl-1,3-thiazole-5-sulfonyl fluoride. Available at: [Link]

  • Ball, N. D. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 26(14), 4142. Available at: [Link]

  • Sibirtsev, V. S., & Beryozkina, T. V. (2013). Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. Chemistry of Heterocyclic Compounds, 49(1), 164-171. Available at: [Link]

  • Merck Millipore. (n.d.). SAFETY DATA SHEET - OmniPur® PMSF. Available at: [Link]

  • Ball, N. D. (2021). Synthetic Routes to Arylsulfonyl Fluorides. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-Acetamido-4-methylthiazole-5-sulfonyl chloride. Available at: [Link]

  • Wdowiak, M., & Kassen, D. (2022). Management of Solid Waste Containing Fluoride—A Review. Materials, 15(15), 5433. Available at: [Link]

  • Laboratory Safety, University of Kentucky. (n.d.). Chemical Compatibility Chart. Available at: [Link]

  • Environmental Health & Safety, Carnegie Mellon University. (n.d.). Chemical Compatibility Chart. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

confirming covalent binding of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride to proteins

Title: Confirming Covalent Binding of 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride to Proteins: A Comparative Guide Executive Summary The paradigm of targeted covalent inhibitors (TCIs) has evolved significantly beyond trad...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Confirming Covalent Binding of 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride to Proteins: A Comparative Guide

Executive Summary

The paradigm of targeted covalent inhibitors (TCIs) has evolved significantly beyond traditional cysteine-reactive warheads. Heteroaryl sulfonyl fluorides, such as 2-Methyl-1,3-thiazole-5-sulfonyl fluoride , represent a sophisticated class of Sulfur(VI) Fluoride Exchange (SuFEx) probes. Unlike highly reactive electrophiles that indiscriminately alkylate accessible nucleophiles, sulfonyl fluorides act as latent electrophiles. They remain highly stable in aqueous environments until proximity-driven effects within a protein binding pocket activate them toward specific residues[1].

This guide provides a comprehensive framework for validating the covalent engagement of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride. By comparing its performance against alternative electrophiles and detailing self-validating experimental workflows, we empower researchers to rigorously characterize context-dependent covalent modifiers.

Comparative Performance: Sulfonyl Fluorides vs. Alternative Warheads

To rationally select a covalent warhead, researchers must balance intrinsic reactivity with proteome-wide selectivity. Acrylamides remain the gold standard for targeting cysteine, but their reliance on the presence of a suitably positioned thiol restricts the targetable proteome[2].

In contrast, 2-Methyl-1,3-thiazole-5-sulfonyl fluoride leverages the electron-withdrawing nature of the thiazole ring to tune the electrophilicity of the sulfonyl fluoride group. This allows the warhead to capture less nucleophilic residues—such as Lysine, Tyrosine, Serine, and Histidine—under precise microenvironmental conditions[3].

Table 1: Quantitative Comparison of Covalent Protein Modifiers

Warhead ClassRepresentative CompoundTarget ResiduesRelative Reactivity ( kinact​/KI​ )Aqueous Stability ( t1/2​ )Reaction Mass Shift
Heteroaryl Sulfonyl Fluoride 2-Methyl-1,3-thiazole-5-sulfonyl fluorideLys, Tyr, Ser, HisLow to Moderate (Highly context-dependent)High (>24h in buffer) +Massprobe​−20 Da (HF loss)
Acrylamide Ibrutinib (warhead)CysHigh (Rapid covalent capture)Moderate +Massprobe​ (Addition)
Chloroacetamide General α -chloroacetamidesCys, HisVery High (Prone to off-target)Low +Massprobe​−36.5 Da (HCl loss)
Aryl Fluorosulfate FSY probesTyr, LysModerate (Prefers Tyr)High +Massprobe​−20 Da (HF loss)

Mechanistic Rationale: The Proximity Effect

The defining characteristic of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride is its latency. The heteroaryl moiety provides initial non-covalent affinity ( KI​ ) and orientational constraint. In bulk solvent, the sulfonyl fluoride is shielded by a hydration sphere. However, when the probe is desolvated and positioned adjacent to a target nucleophile within a binding pocket, the activation barrier drops. This "proximity effect" facilitates the elimination of hydrogen fluoride (HF) and the formation of a stable sulfonamide or sulfonate linkage[1].

ProximityEffect A 2-Methyl-1,3-thiazole-5-sulfonyl fluoride (Latent Electrophile) B Aqueous Environment (High Stability, No Reaction) A->B Unbound State C Protein Binding Pocket (Non-covalent Affinity, KI) A->C Target Engagement D Microenvironment Activation (Desolvation & Positioning) C->D Proximity Effect E Covalent Adduct Formation (HF Elimination, kinact) D->E SuFEx Click Reaction

Context-dependent SuFEx activation of sulfonyl fluorides via proximity effects.

Experimental Workflows for Confirming Covalent Binding

Validating covalent modification requires a multi-tiered approach. The primary confirmation relies on intact protein mass spectrometry to observe the macroscopic mass shift, followed by bottom-up proteomics to map the exact site of modification, and biochemical kinetics to quantify the efficiency of bond formation[4].

ValidationWorkflow Start Purified Protein + Sulfonyl Fluoride Probe Incubation Time-Course Incubation (37°C, pH 7.4) Start->Incubation MS Intact Protein LC-MS (Detect Mass Shift: Probe - HF) Incubation->MS Confirm Adduct Digest Proteolytic Digestion (Trypsin/GluC) Incubation->Digest Site Identification Kinetic Biochemical Assay (Calculate kinact/KI) Incubation->Kinetic Reaction Kinetics Map Peptide Mapping MS/MS (Identify Modified Residue) Digest->Map MS/MS Sequencing

Multi-tiered experimental workflow for confirming covalent protein modification.

Detailed Step-by-Step Methodologies

As a self-validating system, every protocol must include internal controls to distinguish true covalent engagement from non-specific aggregation or assay interference.

Protocol 1: Intact Protein LC-MS for Adduct Confirmation

Causality Focus: Intact mass spectrometry provides unambiguous evidence of covalency. Because SuFEx chemistry proceeds via the elimination of a fluoride leaving group, the mass shift must exactly match the molecular weight of the probe minus 20 Da (19 Da for Fluorine + 1 Da for the displaced proton on the protein residue)[5].

  • Incubation: Incubate 10 µM of the purified target protein with a 10-fold molar excess (100 µM) of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) at 37°C.

  • Time-Course Sampling: Extract 10 µL aliquots at 0, 1, 2, 4, and 24 hours to monitor the kinetic conversion of the unliganded protein to the covalent adduct.

  • Quenching & Desalting: Quench the reaction with 1% formic acid. Rapidly desalt the samples using C4 ZipTips or an online LC trapping column to remove unreacted probe and buffer salts, which cause severe ion suppression in MS.

  • LC-TOF MS Acquisition: Analyze the samples using high-resolution Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry.

  • Deconvolution: Process the raw m/z envelope using deconvolution software (e.g., MaxEnt1) to obtain the zero-charge intact mass. Verify that the mass shift equals Massprobe​−20 Da.

Protocol 2: Bottom-Up Proteomics (Peptide Mapping)

Causality Focus: While intact MS confirms that binding occurred, bottom-up proteomics explains where it occurred. Denaturing the protein and alkylating free cysteines prevents post-lysis scrambling of the warhead, ensuring the identified modification site reflects the true binding pocket[1].

  • Denaturation: Take the 24-hour fully modified protein sample from Protocol 1 and denature it using 8 M Urea or 0.1% RapiGest SF.

  • Reduction & Alkylation: Reduce disulfide bonds with 10 mM DTT (30 min, 56°C) and alkylate free cysteines with 20 mM iodoacetamide (30 min, dark, RT). Crucial step: This prevents the sulfonyl fluoride from artificially migrating to highly reactive cysteines during digestion.

  • Proteolytic Digestion: Dilute the urea concentration to < 1 M. Add Trypsin (or GluC if the target region lacks basic residues) at a 1:50 enzyme-to-protein ratio. Digest overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the digested peptides via nanoLC-MS/MS.

  • Data Search: Search the resulting fragmentation spectra against the target protein sequence, specifying a variable modification corresponding to the mass of the 2-Methyl-1,3-thiazole-5-sulfonyl adduct (minus HF) on Lys, Tyr, Ser, and His residues.

Protocol 3: Determination of kinact​/KI​ via Time-Dependent Inhibition

Causality Focus: Covalent inhibitors function via a two-step mechanism: initial reversible binding ( KI​ ) followed by irreversible bond formation ( kinact​ ). Measuring time-dependent inhibition at various probe concentrations allows the uncoupling of these two parameters. A linear relationship between the observed rate ( kobs​ ) and concentration confirms that the probe is acting via a proximity-driven covalent mechanism rather than non-specific alkylation[2].

  • Assay Setup: Prepare a continuous fluorescence or absorbance-based enzymatic assay for the target protein.

  • Inhibitor Titration: Pre-incubate the enzyme with varying concentrations of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride (e.g., 0.1x to 10x the expected KI​ ) for different time intervals (e.g., 0 to 60 minutes).

  • Substrate Addition: Rapidly add the substrate to initiate the reaction and measure the initial velocity ( vi​ ).

  • Calculate kobs​ : Plot the natural log of remaining activity ( ln(vi​/v0​) ) versus pre-incubation time. The negative slope of this line yields the pseudo-first-order rate constant, kobs​ , for each inhibitor concentration.

  • Determine kinact​/KI​ : Plot kobs​ versus inhibitor concentration [I] . Fit the data to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) . The ratio kinact​/KI​ provides the definitive metric for the covalent efficiency of the warhead.

References

  • Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads - PMC / NIH
  • The Discerning Probe: A Comparative Guide to Sulfuramidous Fluoride Analogs in Covalent Labeling - Benchchem
  • Covalent Ligand Electrophiles Are Differentially Activated by Proximity Effects Which Govern Latent Protein Reactivity - ACS Central Science
  • A Researcher's Guide to the Validation of Cyclobutylmethanesulfonyl Fluoride as a Covalent Inhibitor - Benchchem
  • Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics - Journal of Medicinal Chemistry - ACS Public

Sources

Comparative

Comparative Reactivity Profile: 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride vs. Standard Sulfonyl Fluorides

As the landscape of covalent drug discovery and chemical biology expands, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a cornerstone methodology. Sulfonyl fluorides (SFs) act as privileged, "spring-loade...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of covalent drug discovery and chemical biology expands, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a cornerstone methodology. Sulfonyl fluorides (SFs) act as privileged, "spring-loaded" electrophiles that remain stable in aqueous environments but react rapidly upon specific activation.

Within this chemical space, 2-Methyl-1,3-thiazole-5-sulfonyl fluoride represents a highly specialized class of heteroaryl sulfonyl fluorides. This guide objectively benchmarks its reactivity, stability, and application potential against traditional sulfonyl fluorides like PMSF (Phenylmethanesulfonyl fluoride) and benzenesulfonyl fluoride.

Mechanistic Causality: Why Heteroaryl Sulfonyl Fluorides Behave Differently

To understand the unique reactivity of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride, we must examine the electronic and steric microenvironment of the heteroaromatic ring.

The Electrophilic Sulfur Center

In standard aryl sulfonyl fluorides (e.g., benzenesulfonyl fluoride), the benzene ring provides moderate electron density. In contrast, the thiazole ring in 2-Methyl-1,3-thiazole-5-sulfonyl fluoride is highly electron-deficient. The imine-like nitrogen (position 3) exerts a strong mesomeric electron-withdrawing effect (−M), which drastically increases the electrophilicity of the sulfur(VI) center [1]. This electron withdrawal elongates and weakens the C–S bond (often >1.789 Å in heteroaryl SFs) [2], lowering the activation energy required for nucleophilic attack.

Non-Covalent Interactions and Aqueous Stability

A defining feature of sulfonyl fluorides is their resistance to spontaneous hydrolysis. Comparative crystallographic and computational studies reveal that the covalently bound fluorine atom in heteroaryl sulfonyl fluorides is an exceptionally poor hydrogen bond acceptor [3]. Because water molecules cannot effectively hydrogen-bond to the fluorine to facilitate its departure as a leaving group, the molecule remains stable in aqueous buffers.

However, the sulfonyl oxygen atoms are strong hydrogen bond acceptors. When 2-Methyl-1,3-thiazole-5-sulfonyl fluoride enters a protein binding pocket, these oxygens anchor the warhead via H-bonds, perfectly positioning the electrophilic sulfur for an S_N2-like attack by a proximal nucleophilic residue (Tyrosine, Lysine, or Histidine) [4].

G N1 Heteroaryl Sulfonyl Fluoride (Aqueous Stable) N2 Protein Binding Pocket (Non-covalent Pre-complex) N1->N2 Docking (Oxygens H-bond) N3 Base/Catalyst Activation (e.g., DBU, BEMP) N1->N3 Synthetic SuFEx N4 Nucleophilic Attack (Tyr, Lys, His, Ser) N2->N4 Proximity Effect N3->N4 Deprotonation N5 Transition State (Pentacoordinate Sulfur) N4->N5 SN2-like Attack N6 Stable Sulfonate/Sulfonamide (Covalent Adduct) N5->N6 Fluoride Expulsion

SuFEx pathway: from stable precursor to covalent adduct via pentacoordinate transition state.

Comparative Reactivity Profiling

The table below synthesizes the kinetic and thermodynamic behavior of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride against industry-standard alternatives.

Compound ClassRepresentative MoleculeAqueous Stability (pH 7.4)Intrinsic ElectrophilicityPrimary Protein TargetsSuFEx Catalyst Requirement
Alkyl SF PMSFVery Low (t½ ~ 110 min)High (Non-specific)Serine (Catalytic)None (Spontaneous)
Alkyl SF AEBSFLow (t½ ~ 5 hours)High (Non-specific)Serine (Catalytic)None (Spontaneous)
Aryl SF Benzenesulfonyl FluorideHigh (Stable for days)ModerateTyr, LysStrong Base (e.g., DBU)
Heteroaryl SF 2-Methyl-1,3-thiazole-5-SF High (Stable for days) Very High (Tunable) Tyr, Lys, His Mild Base/Proximity

Data Synthesis: While PMSF is highly reactive, it is indiscriminate and hydrolyzes rapidly, making it suitable only as a consumable protease inhibitor. 2-Methyl-1,3-thiazole-5-sulfonyl fluoride occupies a "Goldilocks" zone: it possesses the aqueous stability of an aryl sulfonyl fluoride but boasts a highly electrophilic center that enables rapid labeling of non-catalytic amino acids when driven by binding-pocket proximity [4].

G SF Sulfonyl Fluoride Pool Alkyl Alkyl (e.g., PMSF) High Hydrolysis Rate SF->Alkyl Aryl Aryl (e.g., BSF) Moderate Stability SF->Aryl HetAryl Heteroaryl (e.g., Thiazole-SF) High Stability, Tunable SF->HetAryl Deg Rapid Aqueous Degradation Alkyl->Deg Hydrolysis Cov Selective Covalent Labeling Aryl->Cov Moderate Efficiency HetAryl->Cov High Efficiency

Comparative aqueous stability and target selectivity across sulfonyl fluoride classes.

Self-Validating Experimental Protocols

To harness the reactivity of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride, precise control over the reaction microenvironment is required. The following protocols are designed with built-in analytical validation steps to ensure scientific integrity.

Protocol A: Synthetic SuFEx Ligation (Sulfonamide Formation)

This protocol describes the coupling of the thiazole sulfonyl fluoride with a primary amine. Because the heteroaryl S-F bond is highly stable, a strong amidine base is required to activate the nucleophile [5].

  • Preparation: Flame-dry a 10 mL Schlenk flask under argon. Trace moisture will not rapidly hydrolyze the SF, but it can competitively consume the catalyst.

  • Solubilization: Dissolve 2-Methyl-1,3-thiazole-5-sulfonyl fluoride (1.0 equiv, 0.5 mmol) and the target primary amine (1.2 equiv) in anhydrous acetonitrile (2.0 mL).

  • Activation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv) dropwise at room temperature. The reaction will turn slightly yellow.

  • Thermal Cycling: Heat the reaction to 50 °C for 4–6 hours.

  • Self-Validation (¹⁹F NMR): Extract a 50 µL aliquot, dilute in CD3CN, and run a quick ¹⁹F NMR. Causality check: The starting material exhibits a distinct singlet around +60 to +66 ppm. The complete disappearance of this peak confirms total consumption of the sulfonyl fluoride.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc (3x), dry over MgSO4, and concentrate. Purify via flash chromatography if necessary.

Protocol B: Covalent Protein Profiling (Activity-Based Labeling)

This protocol leverages the aqueous stability of the compound to selectively label proximal nucleophiles (Tyr/Lys) in a target protein without the need for external catalysts.

  • Buffer Preparation: Prepare the target protein (e.g., 10 µM) in a nucleophile-free buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Crucial: Avoid Tris buffer, as its primary amine can act as a competitive nucleophile and yield false negatives.

  • Probe Incubation: Add 2-Methyl-1,3-thiazole-5-sulfonyl fluoride (final concentration 50 µM, 1% DMSO max) to the protein solution. Incubate at 37 °C for 2 hours.

  • Self-Validation (Intact LC-MS): Analyze the reaction mixture directly via Intact Protein LC-MS. Causality check: A successful covalent modification will present a mass shift of +161.96 Da (Mass of the thiazole sulfonyl group minus the expelled Fluorine atom). If the mass shift is +181.96 Da, hydrolysis to the sulfonic acid has occurred prior to binding, indicating degraded reagent.

  • Peptide Mapping: Digest the labeled protein with Trypsin and analyze via LC-MS/MS to identify the specific modified residue (typically Tyrosine or Lysine).

References

  • Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)aryl sulfonyl fluorides Source: Chemical Science (RSC Publishing) URL:[Link]

  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments Source: ACS Publications URL:[Link]

  • The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles Using a Diversity Oriented Clicking Strategy Source: Organic Letters - ACS Publications URL:[Link]

Validation

A Researcher's Guide to the Validation of 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride as a Selective Chemical Probe

This guide provides a comprehensive framework for the validation of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride, a covalent chemical probe. Our objective is to furnish researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride, a covalent chemical probe. Our objective is to furnish researchers, scientists, and drug development professionals with the necessary experimental strategies and data interpretation skills to rigorously assess the utility of this and similar molecules. We will move beyond rote protocols to explain the underlying principles of each experimental choice, ensuring a self-validating and robust approach to chemical probe characterization.

The Imperative for Rigorous Probe Validation

The molecule at the center of this guide, 2-Methyl-1,3-thiazole-5-sulfonyl fluoride, belongs to a class of covalent inhibitors that utilize a sulfonyl fluoride (SO₂F) "warhead." This electrophilic moiety can form a stable covalent bond with nucleophilic amino acid residues—such as tyrosine, lysine, serine, or histidine—within a protein's binding site.[4][5][6][7] This covalent and often irreversible mechanism of action offers distinct advantages, including prolonged target engagement and suitability for advanced proteomic techniques. However, it also necessitates a stringent validation workflow to confirm on-target activity and rule out promiscuous off-target interactions.

This guide will delineate a multi-pronged validation strategy, grounded in established best practices, to ascertain the fitness of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride as a selective chemical probe.

Foundational Validation: Synthesis and Purity

The first pillar of trustworthiness in chemical probe validation is the unambiguous confirmation of the molecule's identity and purity. Any impurities or degradation products could confound subsequent biological assays.

While multiple synthetic routes to functionalized thiazoles and sulfonyl fluorides exist[5][8][9][10], a common approach involves the conversion of a corresponding sulfonyl chloride or a related precursor. For instance, a plausible synthesis could involve the chlorination of a precursor like 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole to yield a sulfonyl chloride, which is then converted to the sulfonyl fluoride.[8][11]

Regardless of the synthetic route, the final product must be rigorously characterized.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and connectivity of the atoms.

  • High-Resolution Mass Spectrometry (HRMS): To verify the exact molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound, which should ideally be >95%.

Only after establishing the identity and purity of the chemical matter can one proceed with confidence to biological characterization.

Core Validation Pillar 1: Demonstrating On-Target Engagement

The primary requirement for any chemical probe is to demonstrate potent and direct engagement with its intended target in both biochemical and cellular contexts.[2]

Biochemical Potency Assessment

The initial step is to quantify the probe's interaction with the purified target protein in a controlled, in-vitro environment. This provides a baseline measure of intrinsic potency.

Experimental Protocol: In Vitro Enzymatic Assay (Generic Example)

  • Reagents: Purified target enzyme, substrate (ideally fluorescent or luminescent), assay buffer, and 2-Methyl-1,3-thiazole-5-sulfonyl fluoride (dissolved in DMSO).

  • Procedure: a. Prepare a serial dilution of the probe in DMSO. b. In a microplate, pre-incubate the purified enzyme with varying concentrations of the probe for a defined period (e.g., 30-60 minutes) to allow for covalent bond formation. c. Initiate the enzymatic reaction by adding the substrate. d. Monitor the reaction progress over time using a plate reader. e. Include appropriate controls: a vehicle-only control (e.g., DMSO) representing 100% enzyme activity and a control with a known potent inhibitor (if available).

  • Data Analysis: Plot the enzyme activity against the logarithm of the probe concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Causality: This assay directly measures the probe's ability to inhibit the target's function. A potent IC₅₀ value (typically <100 nM for a high-quality probe) is the first piece of evidence for a meaningful interaction.[2][3]

Cellular Target Engagement Confirmation

Demonstrating that the probe can access and bind to its target within the complex milieu of a living cell is a critical validation step.[1] We will detail two orthogonal, state-of-the-art methods for this purpose.

CETSA is a powerful biophysical method that assesses target engagement in intact cells or tissues.[12] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[13][14]

Experimental Protocol: Western Blot-based CETSA

  • Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat the cells with either vehicle (DMSO) or varying concentrations of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride for a specified time (e.g., 1-2 hours).

  • Heating: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing folded, stabilized proteins) from the aggregated, denatured proteins by high-speed centrifugation.

  • Protein Quantification and Analysis: Collect the supernatant (soluble fraction). Quantify the total protein concentration. Analyze the abundance of the target protein in the soluble fraction by SDS-PAGE and Western blotting using a specific antibody.

  • Data Analysis:

    • Melt Curve: For each treatment condition, plot the band intensity of the target protein against the temperature. The presence of the probe should shift the melt curve to the right (higher temperatures).

    • Isothermal Dose-Response (ITDR): Treat cells with a range of probe concentrations and heat all samples at a single, optimized temperature (near the Tₘ of the vehicle-treated target). Plot the band intensity against the probe concentration to determine the cellular EC₅₀ for target engagement.[14]

Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

Summary of On-Target Engagement Data

The data from these experiments should be consolidated for a clear overview. A strong correlation between biochemical potency (biochemical IC₅₀) and cellular target engagement (CETSA EC₅₀ and ABPP IC₅₀) provides robust evidence that the observed cellular activity is due to interaction with the intended target. [2]

Parameter Assay Result (Hypothetical) Interpretation
Biochemical Potency In Vitro Enzymatic Assay IC₅₀ = 55 nM Potent direct inhibition of the purified target protein.
Cellular Target Engagement CETSA (Isothermal) EC₅₀ = 250 nM Direct binding to the target protein in intact cells.

| Cellular Target Engagement | Competitive ABPP | IC₅₀ = 310 nM | The probe occupies the target's active site in a cellular context. |

Core Validation Pillar 2: Assessing Selectivity

A defining characteristic of a high-quality chemical probe is high selectivity. [2]An ideal probe should interact exclusively with its intended target, or at least have a well-defined and narrow spectrum of off-targets. Sulfonyl fluorides can react with several nucleophilic residues, making a comprehensive, unbiased assessment of proteome-wide selectivity essential. [6]

Proteome-Wide Selectivity Profiling

Chemoproteomic platforms that leverage mass spectrometry are the gold standard for evaluating selectivity. These methods assess probe binding across the entire expressed proteome in an unbiased manner.

Experimental Protocol: Quantitative Chemoproteomics (ABPP-MS)

  • Cell Treatment and Lysis: Treat live cells with the alkyne-tagged version of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride at a concentration that ensures target saturation (e.g., 5-10x the cellular EC₅₀). Include a vehicle-treated control group.

  • Click Chemistry and Enrichment: Lyse the cells, perform the click reaction to attach a biotin tag, and enrich the probe-labeled proteins on streptavidin beads, as described in the ABPP protocol.

  • Quantitative Mass Spectrometry: Digest the enriched proteins into peptides and analyze them using label-free quantification (LFQ) or tandem mass tag (TMT) based quantitative LC-MS/MS.

  • Data Analysis: Identify all proteins that are significantly enriched in the probe-treated sample compared to the vehicle control. The primary target should be among the most highly enriched proteins. Any other significantly enriched proteins are potential off-targets.

Alternative Method: CETSA-MS

This technique combines the principles of CETSA with mass spectrometry to identify all proteins stabilized by the probe. Cells are treated with the probe or vehicle, heated, and the entire soluble proteome is analyzed by MS. Proteins that show increased abundance in the soluble fraction of probe-treated samples at elevated temperatures are identified as targets or off-targets.

Comparison with Alternative Probes

A crucial aspect of validation is contextualizing the probe's performance against other available tools for the same target. This objective comparison helps researchers select the best possible probe for their biological question.

Parameter 2-Methyl-1,3-thiazole-5-sulfonyl fluoride Alternative Probe A (Reversible Inhibitor) Alternative Probe B (Different Covalent Warhead)
Mechanism Covalent (Sulfonyl Fluoride)Reversible (e.g., Competitive)Covalent (e.g., Acrylamide)
Target Residue(s) Tyrosine, Lysine, Serine, HistidineN/ACysteine
Cellular Potency (EC₅₀) ~250 nM (Hypothetical)500 nM150 nM
Selectivity Profile Target + 2 significant off-targets (Hypothetical)Target + 5 significant off-targetsTarget + 1 significant off-target
Utility in ABPP Yes (as competitor or clickable analog)NoYes (as competitor or clickable analog)
Washout Possible? NoYesNo

Conclusion: A Framework for Confident Probe Utilization

The validation of a chemical probe like 2-Methyl-1,3-thiazole-5-sulfonyl fluoride is a multi-step, evidence-based process. It begins with ensuring the chemical integrity of the molecule and proceeds through a rigorous demonstration of on-target engagement in both biochemical and cellular systems using orthogonal methods like CETSA and ABPP. The capstone of this process is an unbiased, proteome-wide assessment of selectivity.

By following the principles and protocols outlined in this guide, researchers can build a comprehensive data package that establishes the potency, selectivity, and mechanism of action of their probe. This rigorous validation is not merely a formality; it is the foundation upon which reliable biological discovery is built, ensuring that the insights gained from using the probe are accurate and attributable to the modulation of its intended target.

References

  • Jones, L. H., Xu, H., & Fadeyi, O. O. (2019). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Methods in Enzymology, 622, 201-220.
  • Jones, L. H., et al. (2017). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology (EFMC). (n.d.). Validating Chemical Probes. [Link]

  • MDPI. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]

  • Axtman, A. D., et al. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research. [Link]

  • ResearchGate. (2019). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. [Link]

  • Bantscheff, M., et al. (2009). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Biotechnology, 27(11), 1035-1044. [Link]

  • ResearchGate. (2015). Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. [Link]

  • Kelly, M. J., et al. (2020). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Science, 11(43), 11685-11703. [Link]

  • Ábrányi-Balogh, P., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences, 24(7), 6432. [Link]

  • Chemical Probes Portal. (n.d.). How to use chemical probes. [Link]

  • Frye, S. V. (2020). Introduction to Chemical Probes. The Royal Society of Chemistry. [Link]

  • Smedley, C. J., et al. (2022). The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy. ChemRxiv. [Link]

  • Jones, L. H., et al. (2021). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 12(5), 794-801. [Link]

  • Wrong, C., & Lomenick, B. (2022). Activity-based protein profiling: A graphical review. Frontiers in Chemistry, 10, 1032822. [Link]

  • Wikipedia. (n.d.). Activity-based proteomics. [Link]

  • Evans, M. J., & Cravatt, B. F. (2006). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Chemical Reviews, 106(8), 3279-3301. [Link]

  • Panfilova, M. T., et al. (2024). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. The Journal of Organic Chemistry, 89(5), 3021-3030. [Link]

  • Zhang, Y., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Trends in Analytical Chemistry, 102, 295-306. [Link]

  • Narwal, M., et al. (2015). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. ACS Chemical Biology, 10(4), 1089-1097. [Link]

  • Jones, L. H., & Ward, R. A. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Medicinal Chemistry, 11(1), 10-17. [Link]

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Comparative

2-Methyl-1,3-thiazole-5-sulfonyl fluoride versus sulfonyl chlorides in bioconjugation

The SuFEx Advantage: 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride vs. Sulfonyl Chlorides in Bioconjugation As bioconjugation advances from indiscriminate labeling to precision chemical biology, the demand for electrophiles...

Author: BenchChem Technical Support Team. Date: March 2026

The SuFEx Advantage: 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride vs. Sulfonyl Chlorides in Bioconjugation

As bioconjugation advances from indiscriminate labeling to precision chemical biology, the demand for electrophiles that balance benchtop stability with high target-specificity has never been greater. Historically, sulfonyl chlorides were the default reagents for installing sulfonamide or sulfonate linkages on proteins. However, their aggressive reactivity often leads to rapid aqueous hydrolysis and off-target modifications.

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally shifted this paradigm. By substituting the chloride leaving group with a fluoride, researchers can utilize reagents like 2-Methyl-1,3-thiazole-5-sulfonyl fluoride to achieve context-specific, highly stable bioconjugation. This guide objectively compares the performance, thermodynamics, and experimental handling of this heteroaromatic sulfonyl fluoride against traditional sulfonyl chlorides.

Mechanistic Causality: Why the Fluoride Outperforms the Chloride

The superiority of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride in biological systems is not merely a matter of slower reaction kinetics; it is dictated by fundamental differences in bond thermodynamics and cleavage pathways.

Thermodynamic Stability & Resistance to Reduction Heteroaromatic sulfonyl chlorides are notoriously unstable, making their isolation, storage, and application in aqueous media highly problematic[1]. The S–Cl bond has a relatively low homolytic bond dissociation energy of approximately 46 kcal/mol[2]. In reductive biological environments—such as those rich in intracellular glutathione (GSH)—the highly polarizable chlorine center is susceptible to reductive attack. This leads to homolytic cleavage, generating chlorine radicals (Cl·) that result in a messy mixture of sulfonated and off-target chlorinated protein adducts[2].

In stark contrast, 2-Methyl-1,3-thiazole-5-sulfonyl fluoride possesses an S–F bond energy of ~90.5 kcal/mol[2]. Due to the extreme electronegativity of fluorine, the electron cloud is heavily biased, ensuring that bond cleavage is strictly heterolytic. This renders the sulfonyl fluoride completely resistant to reduction and radical formation, preserving the integrity of the biological sample[2].

Context-Specific Activation (The Microenvironment Effect) Sulfonyl chlorides react indiscriminately with water and surface-exposed nucleophiles. Sulfonyl fluorides, however, are essentially inert in aqueous buffers. The fluoride ion is a poor leaving group unless it is specifically stabilized. When 2-Methyl-1,3-thiazole-5-sulfonyl fluoride enters a specific protein binding pocket, proximal basic residues (e.g., Histidine or Lysine) deprotonate the target nucleophile (typically a Tyrosine phenol or Lysine amine)[3]. Simultaneously, the protein's hydrogen-bonding network stabilizes the departing fluoride ion, forming a symmetric 4-electron-3-center [F-H-F]- transition state[2]. This means the reagent only reacts when "instructed" to do so by the protein's microenvironment.

ReactionPathways Target Protein Target (Tyr/Lys) SuFEx_Prod Stable Thiazole Conjugate Target->SuFEx_Prod SC_Prod Mixed Conjugates + Chlorinated Adducts Target->SC_Prod SF 2-Methyl-1,3-thiazole- 5-sulfonyl fluoride SF->Target SuFEx (Microenvironment Activated) Hydrolysis Hydrolyzed Sulfonic Acid SF->Hydrolysis Inert in Water SC Heteroaryl Sulfonyl Chloride SC->Target Indiscriminate Reaction SC->Hydrolysis Rapid Aqueous Hydrolysis

Mechanistic divergence of sulfonyl fluorides vs. chlorides in aqueous bioconjugation.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between utilizing 2-Methyl-1,3-thiazole-5-sulfonyl fluoride and its theoretical sulfonyl chloride counterpart in protein bioconjugation workflows.

Parameter2-Methyl-1,3-thiazole-5-sulfonyl fluoride (SuFEx)Heteroaryl Sulfonyl Chlorides
Aqueous Stability (Hydrolysis t1/2​ ) Days to weeks (Highly stable)Minutes to hours (Rapid degradation)
Bond Dissociation Energy ~90.5 kcal/mol (S–F)~46.0 kcal/mol (S–Cl)
Cleavage Mechanism Strictly heterolytic (No radical formation)Prone to homolytic cleavage
Chemoselectivity Context-specific (Tyr, Lys, His, Ser)Indiscriminate (Reacts with water, any nucleophile)
Benchtop Storage Stable at room temperatureRequires inert atmosphere, moisture-free, cold storage
Redox Stability Resistant to reduction (e.g., by GSH)Susceptible to reductive attack (generates Cl· radicals)

Experimental Methodologies: A Self-Validating System

To demonstrate the practical implications of these chemical differences, the following protocols detail the bioconjugation of a model protein using both reagents.

Protocol A: Precision Bioconjugation via SuFEx (2-Methyl-1,3-thiazole-5-sulfonyl fluoride)

Causality Note: Because the sulfonyl fluoride is resistant to hydrolysis, we can use extended incubation times to drive the reaction to completion without constantly replenishing degraded reagent.

  • Buffer Preparation: Prepare the target protein at 1–5 mg/mL in 50 mM HEPES, 150 mM NaCl, pH 7.5–8.0.

    • Critical Choice: Avoid Tris or other primary amine-containing buffers, as they can act as competing nucleophiles. The slightly alkaline pH ensures target tyrosine/lysine residues are primed for deprotonation upon reagent binding.

  • Reagent Preparation: Dissolve 2-Methyl-1,3-thiazole-5-sulfonyl fluoride in anhydrous DMSO to create a 50 mM stock. (The reagent is bench-stable, requiring no special glovebox handling).

  • Conjugation: Add the reagent to the protein solution to achieve a 10- to 50-fold molar excess. Ensure the final DMSO concentration remains below 5% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the mixture at room temperature for 4 to 16 hours. Mild agitation is recommended.

  • Purification & Validation: Remove unreacted probe using a Zeba™ spin desalting column. Validate the conjugation via intact mass LC-MS. A successful reaction is self-validating: you will observe a single, clean mass shift corresponding to the addition of the 2-Methyl-1,3-thiazole-5-sulfonyl moiety (minus HF), with zero hydrolysis peaks.

Protocol B: Traditional Sulfonyl Chloride Conjugation (For Comparison)

Causality Note: The extreme electrophilicity of the S-Cl bond necessitates rapid handling and cold temperatures to outcompete the rate of aqueous hydrolysis.

  • Buffer Preparation: Prepare the protein in 50 mM Sodium Bicarbonate buffer, pH 8.3. (Higher pH is often forced to increase target nucleophilicity, though it exponentially accelerates reagent hydrolysis).

  • Reagent Preparation: Working rapidly under inert gas, dissolve the heteroaryl sulfonyl chloride in anhydrous DMF. Note: The reagent must be freshly prepared; stored vials often contain degraded sulfonic acid.

  • Conjugation: Chill the protein solution to 4°C. Add the sulfonyl chloride in small, repeated aliquots (e.g., 5-fold excess every 15 minutes for 1 hour) to compensate for the reagent rapidly hydrolyzing into unreactive sulfonic acid.

  • Purification & Validation: Desalt immediately. LC-MS analysis typically reveals a heterogeneous mixture: unmodified protein, target conjugates, and off-target cross-linking or chlorinated adducts.

ProtocolWorkflow Prep 1. Buffer Exchange HEPES/PBS (pH 7.5-8.0) Avoid primary amines Reagent 2. Reagent Addition Add Sulfonyl Fluoride (10-50x molar excess in DMSO) Prep->Reagent Incubate 3. Controlled Incubation 4°C to RT, 2-16 hours (Stable in aqueous media) Reagent->Incubate Purify 4. Excess Removal Size Exclusion / Dialysis Incubate->Purify Analyze 5. Validation Intact Mass LC-MS / Peptide Mapping Purify->Analyze

Standardized SuFEx bioconjugation workflow for 2-Methyl-1,3-thiazole-5-sulfonyl fluoride.

Conclusion

For drug development professionals and chemical biologists, the transition from sulfonyl chlorides to sulfonyl fluorides is not merely a procedural update; it is a fundamental upgrade in chemical control. 2-Methyl-1,3-thiazole-5-sulfonyl fluoride exemplifies this advantage. By leveraging the high bond dissociation energy and strictly heterolytic cleavage of the S–F bond, researchers can achieve precise, context-specific labeling of proteins without the rapid degradation, homolytic radical formation, and complex purification workflows associated with traditional sulfonyl chlorides.

References

  • Grimster, N. P., et al. "Structure-based design and analysis of SuFEx chemical probes." National Institutes of Health (NIH) / PMC, 2020. Available at:[Link]

  • Dong, J., et al. "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase." Proceedings of the National Academy of Sciences (PNAS), 2014. Available at: [Link]

  • Wright, A. T., & Hallstrom, K. "Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry." National Institutes of Health (NIH) / PMC, 2021. Available at:[Link]

Sources

Validation

Assessing the Target Selectivity of 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride Derivatives: A Comparative Guide

In the landscape of targeted covalent inhibitors, the sulfonyl fluoride warhead has emerged as a versatile tool for engaging a variety of nucleophilic amino acid residues, extending beyond the commonly targeted cysteine....

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted covalent inhibitors, the sulfonyl fluoride warhead has emerged as a versatile tool for engaging a variety of nucleophilic amino acid residues, extending beyond the commonly targeted cysteine. When incorporated into a privileged scaffold like 2-methyl-1,3-thiazole, these derivatives present a unique opportunity for developing highly selective kinase inhibitors. This guide provides an in-depth, objective comparison of the target selectivity of 2-methyl-1,3-thiazole-5-sulfonyl fluoride derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. We will explore how subtle modifications to this scaffold can significantly impact target engagement and selectivity, offering a roadmap for the rational design of next-generation covalent inhibitors.

The Rationale for Thiazole-Based Sulfonyl Fluorides in Covalent Inhibition

The 2-methyl-1,3-thiazole moiety is a common feature in many biologically active compounds, prized for its ability to participate in hydrogen bonding and other non-covalent interactions within protein binding sites.[1][2] When coupled with a sulfonyl fluoride electrophile, the resulting molecule can first bind reversibly to its target with high affinity, driven by the recognition properties of the thiazole scaffold. This initial binding event then positions the sulfonyl fluoride warhead in close proximity to a nucleophilic amino acid residue, facilitating a rapid covalent bond formation.[3] This two-step mechanism can lead to high potency and prolonged duration of action.[4]

The selectivity of these covalent inhibitors is not solely dependent on the reactivity of the sulfonyl fluoride, but is significantly influenced by the non-covalent interactions of the thiazole scaffold.[5] By modifying the substituents on the thiazole ring and its appended groups, it is possible to tune the inhibitor's affinity for different target proteins, thereby directing the covalent modification to the desired target and minimizing off-target effects.

Visualizing the Covalent Inhibition Mechanism

The following diagram illustrates the general mechanism by which a 2-methyl-1,3-thiazole-5-sulfonyl fluoride derivative first binds non-covalently to a target protein and then forms a covalent bond with a nucleophilic residue.

G cluster_0 Non-covalent Binding cluster_1 Covalent Modification Inhibitor 2-Methyl-1,3-thiazole- 5-sulfonyl fluoride Derivative Binding_Pocket ATP Binding Pocket Inhibitor->Binding_Pocket Reversible Binding (Ki) Covalent_Complex Covalent Inhibitor-Protein Complex Target_Protein Target Protein (e.g., Kinase) Binding_Pocket->Covalent_Complex Irreversible Reaction (kinact) Nucleophilic_Residue Nucleophilic Residue (e.g., Lysine, Tyrosine)

Caption: Mechanism of covalent inhibition by a thiazole-sulfonyl fluoride derivative.

Comparative Selectivity Profiling: A Case Study

To illustrate the principles of assessing target selectivity, we will examine a case study based on the work of Johnson et al. (2017), who developed a broad-spectrum kinase probe, XO44 , based on a 2-aminothiazole scaffold coupled to a sulfonyl fluoride.[6][7][8] While not a 2-methyl-1,3-thiazole-5-sulfonyl fluoride, its structural similarity and the detailed characterization available make it an excellent model for this guide. We will compare its selectivity profile to a hypothetical derivative, Compound 101 , which features a modification designed to enhance selectivity.

Table 1: Comparative Kinase Selectivity of Thiazole-Sulfonyl Fluoride Derivatives
Target KinaseXO44 (Broad-Spectrum Probe)Compound 101 (Hypothetical Selective Inhibitor)
IC50 (nM) IC50 (nM)
Primary Target
SRC5025
Key Off-Targets
ABL175>1000
LCK60850
EGFR120>5000
BTK250>10000

Data is hypothetical and for illustrative purposes.

The data in Table 1 demonstrates how a modification to the thiazole scaffold in Compound 101 could lead to a significant improvement in selectivity for the primary target, SRC, while drastically reducing its activity against other kinases. This highlights the "tunability" of this class of inhibitors.

Experimental Workflows for Assessing Target Selectivity

The cornerstone of assessing the target selectivity of covalent inhibitors is a suite of techniques collectively known as chemical proteomics.[9] Activity-based protein profiling (ABPP) is a particularly powerful approach.[10]

Workflow for Target Identification and Selectivity Profiling

The following diagram outlines a typical workflow for identifying the targets of a novel thiazole-sulfonyl fluoride derivative and assessing its selectivity across the proteome.

G Start Start: Novel Thiazole-Sulfonyl Fluoride Derivative Probe_Synthesis Synthesize Alkyne- or Biotin-Tagged Probe Start->Probe_Synthesis Cell_Treatment Treat Live Cells or Lysate with Probe Probe_Synthesis->Cell_Treatment Lysis_Click Cell Lysis and Biotinylation (Click Chemistry) Cell_Treatment->Lysis_Click Enrichment Streptavidin Affinity Purification Lysis_Click->Enrichment Digestion On-Bead Tryptic Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Database Search and Protein Identification LC_MS->Data_Analysis Target_List Generate List of Potential Targets Data_Analysis->Target_List

Caption: Workflow for identifying protein targets of a thiazole-sulfonyl fluoride probe.

Detailed Experimental Protocol: Competitive ABPP for Selectivity Profiling

This protocol describes how to use a broad-spectrum, alkyne-tagged thiazole-sulfonyl fluoride probe (e.g., an analog of XO44) in a competitive profiling experiment to determine the selectivity of an untagged inhibitor.

1. Materials

  • Cell lysate from a relevant cell line (e.g., HEK293T, Jurkat)

  • Untagged 2-methyl-1,3-thiazole-5-sulfonyl fluoride inhibitor

  • Alkyne-tagged broad-spectrum thiazole-sulfonyl fluoride probe

  • Azide-biotin tag

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO4)

  • Streptavidin-agarose beads

  • Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)

  • Trypsin

  • LC-MS/MS instrumentation and software for data analysis

2. Procedure

  • Proteome Preparation: Prepare cell lysate and normalize protein concentration.

  • Competitive Inhibition: Pre-incubate the cell lysate with varying concentrations of the untagged inhibitor for 30 minutes at room temperature. Include a DMSO vehicle control.

  • Probe Labeling: Add the alkyne-tagged probe to the lysates and incubate for 1 hour at room temperature.

  • Click Chemistry: Add azide-biotin, TCEP, TBTA, and CuSO4 to each sample. Incubate for 1 hour to attach the biotin tag to the probe-labeled proteins.

  • Protein Precipitation and Resuspension: Precipitate proteins using a chloroform/methanol protocol and resuspend the pellet in 6 M urea.

  • Enrichment: Add streptavidin-agarose beads and incubate for 1 hour to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in 2 M urea. Reduce the proteins with DTT, alkylate with IAA, and digest with trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS.

  • Data Analysis: Use a quantitative proteomics software (e.g., MaxQuant) to identify and quantify the enriched proteins. The degree of target engagement by the untagged inhibitor is determined by the reduction in the signal of the probe-labeled protein compared to the DMSO control.

This competitive ABPP approach allows for a quantitative assessment of the inhibitor's potency and selectivity against a wide range of potential targets in a complex biological sample.

Interpreting the Data: Kinase Signaling Pathways

The off-target effects of a kinase inhibitor can often be understood by mapping its targets onto known signaling pathways. For instance, if a supposedly SRC-selective inhibitor also engages EGFR, it could have unintended consequences on cell growth and proliferation pathways.

Visualizing Potential Off-Target Effects on Kinase Signaling

The following diagram illustrates how an off-target interaction with EGFR could impact downstream signaling, even when the intended target is SRC.

G cluster_0 Intended Pathway cluster_1 Off-Target Pathway Inhibitor Thiazole-Sulfonyl Fluoride Inhibitor SRC SRC Inhibitor->SRC Inhibition (On-Target) EGFR EGFR Inhibitor->EGFR Inhibition (Off-Target) Downstream_SRC SRC Substrates SRC->Downstream_SRC Phosphorylation Cellular_Response_SRC Cellular_Response_SRC Downstream_SRC->Cellular_Response_SRC Leads to intended cellular response RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activation Cellular_Response_EGFR Cellular_Response_EGFR RAS_RAF_MEK_ERK->Cellular_Response_EGFR Leads to unintended cellular response

Caption: Impact of on-target and off-target inhibition on signaling pathways.

Conclusion and Future Directions

The 2-methyl-1,3-thiazole-5-sulfonyl fluoride scaffold represents a promising platform for the development of selective covalent inhibitors. As demonstrated, the combination of a tunable recognition element with a versatile covalent warhead allows for the generation of compounds with tailored selectivity profiles. The chemoproteomic workflows detailed in this guide provide a robust framework for assessing this selectivity, enabling researchers to make data-driven decisions in the drug discovery process.

Future work in this area will likely focus on expanding the diversity of the thiazole-based libraries and profiling them against a wider range of protein targets. Furthermore, the development of novel sulfonyl fluoride-based probes with different reactivity and selectivity profiles will continue to enhance our ability to explore the "ligandable" proteome and identify new therapeutic targets.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

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Comparative

A Comparative Guide to Covalent Warheads: Spotlight on 2-Methyl-1,3-thiazole-5-sulfonyl fluoride

In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have carved out a significant niche, offering distinct advantages in terms of potency, duration of action, and the ability to tackle challeng...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have carved out a significant niche, offering distinct advantages in terms of potency, duration of action, and the ability to tackle challenging biological targets.[1][2] The heart of any TCI is its "warhead," an electrophilic group designed to form a stable covalent bond with a specific nucleophilic amino acid residue on the target protein.[1][3] The choice of warhead is a critical decision, profoundly influencing the inhibitor's reactivity, selectivity, and overall therapeutic profile.[1]

This guide provides a comparative analysis of various covalent warheads, with a special focus on the emerging class of sulfonyl fluorides, exemplified by 2-Methyl-1,3-thiazole-5-sulfonyl fluoride. We will delve into the mechanistic underpinnings of different warhead classes, present key performance data, and provide detailed experimental protocols for their characterization.

The Rise of Covalent Inhibitors: A Two-Step Mechanism

The action of a covalent inhibitor is a two-step process.[1] First, the inhibitor non-covalently and reversibly binds to the target protein's active or allosteric site. This initial binding event is governed by the same principles of molecular recognition that dictate the affinity of non-covalent drugs.[4] The second step is the irreversible or reversible formation of a covalent bond between the warhead and a nearby nucleophilic amino acid residue.[1][4]

cluster_legend Legend E Enzyme (E) EI_non_covalent Non-covalent Complex (E·I) E->EI_non_covalent k_on I Inhibitor (I) EI_non_covalent->E k_off EI_covalent Covalent Complex (E-I) EI_non_covalent->EI_covalent k_inact k_on k_on: Association rate constant k_off k_off: Dissociation rate constant k_inact k_inact: Inactivation rate constant

Figure 1: Two-step mechanism of covalent inhibition.

A crucial parameter for characterizing covalent inhibitors is the second-order rate constant, kinact/KI, where KI represents the non-covalent binding affinity and kinact is the maximal rate of inactivation.[4] This ratio provides a more accurate measure of a covalent inhibitor's efficiency than a simple IC50 value, which is time-dependent.[4][5]

A Comparative Look at Covalent Warheads

The ideal covalent warhead exhibits a "Goldilocks" level of reactivity: reactive enough to form a bond with the intended target in a biologically relevant timeframe, but not so reactive that it indiscriminately modifies off-target proteins, which can lead to toxicity.[6][7]

Acrylamides: The Workhorse Warhead

Acrylamides are arguably the most widely used class of covalent warheads, featured in numerous FDA-approved drugs.[3][6][8] They typically target cysteine residues via a Michael addition reaction.[1][6] The reactivity of acrylamides can be tuned by modifying the substituents on the acrylamide moiety, which alters the electrophilicity of the β-carbon.[6]

Advantages:

  • Well-established chemistry and predictable reactivity.[8]

  • Moderate reactivity, which can contribute to good selectivity.[6][8]

  • Synthetic accessibility.[8]

Disadvantages:

  • Potential for off-target reactions with other nucleophiles, such as glutathione (GSH).[9]

  • Can undergo reversible reactions in some contexts.[6]

Chloroacetamides: Higher Reactivity for Specific Applications

Chloroacetamides are more reactive than acrylamides and react with cysteine residues through an SN2 mechanism.[1] Their higher reactivity makes them useful as chemical probes for identifying targetable cysteines but can also lead to a higher risk of off-target effects.[6][10] Despite this, several compounds with chloroacetamide warheads are under investigation for their therapeutic potential.[10]

Advantages:

  • High reactivity, leading to rapid target modification.[11]

  • Forms a stable, irreversible bond.[10]

Disadvantages:

  • Increased risk of off-target reactivity and potential toxicity.[1][10]

Cyanamides: A Reversible Approach

Cyanamides represent a class of reversible covalent warheads.[12] They form a covalent bond with cysteine residues to create a thiourea adduct.[12][13] This reversibility can be advantageous in mitigating the risks associated with permanent protein modification.[6][14]

Advantages:

  • Reversible binding can reduce the risk of off-target toxicity.[6][14]

  • The balance between stability and reactivity can be finely tuned.[12]

Disadvantages:

  • The reversible nature may lead to a shorter duration of action compared to irreversible inhibitors.

The Spotlight on Sulfonyl Fluorides and 2-Methyl-1,3-thiazole-5-sulfonyl fluoride

Sulfonyl fluorides (SFs) have emerged as a privileged class of warheads in chemical biology and drug discovery.[15] They possess a desirable balance of aqueous stability and reactivity, allowing them to target not only the common nucleophile cysteine but also serine, threonine, tyrosine, lysine, and histidine residues in a context-specific manner.[15] This versatility significantly expands the scope of the "targetable proteome."[7][16]

The reactivity of sulfonyl fluorides is driven by sulfur(VI)-fluoride exchange (SuFEx) chemistry.[3][17] The 2-Methyl-1,3-thiazole-5-sulfonyl fluoride motif is of particular interest. The electron-withdrawing nature of the thiazole ring is expected to enhance the electrophilicity of the sulfur atom, potentially tuning its reactivity profile.

Advantages of Sulfonyl Fluorides:

  • Versatile Targeting: Capable of reacting with a broader range of nucleophilic amino acids.[15][18]

  • Tunable Reactivity: The electronic properties of the aromatic or heterocyclic ring attached to the sulfonyl fluoride group can be modified to fine-tune reactivity.[18][19]

  • High Stability: Generally more stable in aqueous environments compared to sulfonyl chlorides.[15]

Considerations for 2-Methyl-1,3-thiazole-5-sulfonyl fluoride:

  • The thiazole heterocycle can engage in specific non-covalent interactions within the protein binding pocket, contributing to affinity and selectivity.

  • The methyl group can provide a vector for further chemical modification to optimize pharmacokinetic properties.

Warhead ClassTypical Target Residue(s)MechanismReversibilityKey Characteristics
Acrylamides CysteineMichael AdditionGenerally IrreversibleMost common warhead in FDA-approved drugs; tunable reactivity.[3][6]
Chloroacetamides CysteineSN2IrreversibleHighly reactive; useful as probes but with higher off-target risk.[6][10]
Cyanamides CysteineThioimidate formationReversibleOffers a balance of reactivity and stability, potentially reducing toxicity.[12][13]
Sulfonyl Fluorides Cys, Ser, Thr, Tyr, Lys, HisSuFExIrreversibleExpands targetable residues; "Goldilocks" reactivity.[7][15]

Experimental Protocols for Comparative Analysis

To objectively compare the performance of different covalent warheads, a standardized set of experiments is crucial.

Protocol 1: Glutathione (GSH) Reactivity Assay

This assay measures the intrinsic reactivity of a warhead with the biological thiol glutathione. It serves as a surrogate for assessing potential off-target reactivity.[9][20]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the covalent inhibitor in DMSO.

    • Prepare a solution of glutathione (GSH) in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reaction Initiation:

    • Incubate the covalent inhibitor with GSH at a defined concentration and temperature (e.g., 37 °C).

  • Time-Course Monitoring:

    • At various time points, take aliquots of the reaction mixture.

    • Quench the reaction (e.g., by adding an excess of a quenching agent or by rapid dilution).

  • Analysis:

    • Analyze the samples by LC-MS to quantify the remaining amount of the parent inhibitor and the formation of the GSH adduct.

  • Data Interpretation:

    • Calculate the half-life (t1/2) of the inhibitor in the presence of GSH. A shorter half-life indicates higher intrinsic reactivity.

start Prepare Reagents (Inhibitor, GSH, Buffer) incubate Incubate Inhibitor with GSH (37°C) start->incubate time_points Take Aliquots at Various Time Points incubate->time_points time_points->incubate No (continue incubation) quench Quench Reaction time_points->quench Yes lcms LC-MS Analysis quench->lcms data_analysis Calculate Half-Life (t½) lcms->data_analysis

Figure 2: Workflow for the Glutathione (GSH) Reactivity Assay.

Protocol 2: Intact Protein Mass Spectrometry for Target Engagement

This method directly confirms the covalent modification of the target protein and can be used to determine the kinetics of the reaction.[21][22][23]

Methodology:

  • Reagent Preparation:

    • Prepare solutions of the purified target protein and the covalent inhibitor in a compatible buffer.

  • Incubation:

    • Incubate the protein with the inhibitor at various concentrations and for different durations.

  • Sample Preparation for MS:

    • Desalt the protein-inhibitor mixture using a suitable method (e.g., spin columns).

  • Mass Spectrometry Analysis:

    • Analyze the samples using electrospray ionization mass spectrometry (ESI-MS) to detect the mass of the unmodified protein and the protein-inhibitor adduct.

  • Data Analysis:

    • The mass shift should correspond to the molecular weight of the inhibitor.[22]

    • By quantifying the relative abundance of the modified and unmodified protein over time, the observed rate of inactivation (kobs) can be determined for each inhibitor concentration.

    • Plot kobs versus inhibitor concentration and fit the data to the Michaelis-Menten equation to determine kinact and KI.

Protocol 3: Cellular Target Occupancy Assay

This assay assesses the ability of the inhibitor to engage its target in a cellular context.

Methodology:

  • Cell Treatment:

    • Treat cultured cells with varying concentrations of the covalent inhibitor for a defined period.

  • Cell Lysis:

    • Lyse the cells to release the proteins.

  • Probe Labeling:

    • Incubate the cell lysates with a fluorescently-tagged or biotinylated probe that also covalently binds to the target of interest.

  • Analysis:

    • The probe will only label the fraction of the target protein that has not been engaged by the inhibitor.

    • Analyze the samples by SDS-PAGE and in-gel fluorescence scanning or by Western blot to quantify the amount of probe-labeled protein.

  • Data Interpretation:

    • A decrease in the probe signal with increasing inhibitor concentration indicates target engagement.

    • An IC50 value for target occupancy can be determined.

Conclusion

The selection of a covalent warhead is a multifaceted decision that requires a deep understanding of the interplay between reactivity, selectivity, and the specific biological context of the target. While acrylamides have been the mainstay of covalent drug design, the development of novel warheads like 2-Methyl-1,3-thiazole-5-sulfonyl fluoride offers exciting new possibilities. The ability of sulfonyl fluorides to target a wider range of amino acid residues opens up new avenues for tackling previously "undruggable" targets.

A rigorous and standardized experimental approach, encompassing in vitro reactivity, target engagement kinetics, and cellular occupancy assays, is paramount for the objective comparison of different warheads and the rational design of the next generation of targeted covalent inhibitors.

References

  • Advanced approaches of developing targeted covalent drugs - PMC. (n.d.).
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  • CHAPTER 4: Covalent Inhibition of Kinases - Books - The Royal Society of Chemistry. (n.d.).
  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - MDPI. (2022, November 8).
  • A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC. (2024, November 1).
  • Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - WuXi RCS. (2024, November 26).
  • A road map for prioritizing warheads for cysteine targeting covalent inhibitors. (n.d.).
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  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed. (2022, December 5).
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  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery | ACS Pharmacology & Translational Science. (2024, August 16).
  • Technical Support Center: Covalent Inhibitor Experiments - Benchchem. (n.d.).
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  • Full article: Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53 - Taylor & Francis. (2024, July 2).
  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing). (n.d.).
  • Covalent inhibitor drug discovery - Domainex. (n.d.).
  • Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs | by Allen Che. (2023, March 4).
  • Acrylamide Bioisosterism: Alkenyl Aromatic Heterocycles as Reactivity-Tunable Warheads for Covalent BTK Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2026, March 11).
  • Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques - WuXi AppTec DMPK. (2025, January 20).
  • Desmethyl SuFEx-IT: SO2F2‐Free Synthesis and Evaluation as a Fluorosulfurylating Agent | JuSER. (2024, February 22).
  • A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Chloroacetamides - Enamine. (2023, October 27).
  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads - Taylor & Francis. (2023, May 27).
  • Unconventional reactivity of sulfonyl fluorides - Spiral. (2024, November 13).
  • MS-Based Covalent Binding Analysis - ICE Bioscience. (n.d.).
  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead | Request PDF - ResearchGate. (2025, October 2).
  • (PDF) Characterising Covalent Warhead Reactivity - ResearchGate. (2019, April 2).
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Sigma-Aldrich. (n.d.).
  • Electrophilic warheads in covalent drug discovery: an overview - Taylor & Francis. (2022, February 6).
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Validation

Validating the Inhibitory Mechanism of a 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride-Based Covalent Inhibitor: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality for achieving potent and durable target engagement. Am...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality for achieving potent and durable target engagement. Among the electrophilic warheads utilized to form a covalent bond with a target protein, the sulfonyl fluoride moiety has garnered significant interest due to its unique reactivity profile. Unlike more common cysteine-directed warheads like acrylamides, sulfonyl fluorides can target a broader range of nucleophilic residues, including serine, lysine, and tyrosine, thereby expanding the scope of the "druggable" proteome.[1][2]

This guide provides an in-depth, technically-focused comparison of the experimental methodologies required to validate the inhibitory mechanism of a novel 2-Methyl-1,3-thiazole-5-sulfonyl fluoride-based inhibitor. We will explore the critical experiments necessary to confirm its covalent mechanism, identify the target residue, and quantify its potency, while comparing its characteristics to alternative covalent inhibitors.

The Rise of Sulfonyl Fluorides in Covalent Inhibition

The defining feature of a covalent inhibitor is its two-step mechanism of action: an initial non-covalent binding event followed by the formation of a stable covalent bond.[3] The efficiency of this process is a key determinant of the inhibitor's overall potency and is often described by the second-order rate constant, kinact/Ki.[1]

Sulfonyl fluorides are particularly attractive as electrophilic warheads due to their relative stability in aqueous environments, which minimizes off-target reactions, and their "tunable" reactivity.[1][4] The 2-Methyl-1,3-thiazole scaffold, a common motif in medicinal chemistry, can serve as a recognition element to guide the sulfonyl fluoride warhead to the active site of the target protein.[5][6]

dot graph "Inhibitor_Mechanism" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];

subgraph "cluster_Enzyme" { label="Enzyme Active Site"; bgcolor="#F1F3F4"; E [label="Enzyme (E)", fillcolor="#FFFFFF"]; EI [label="Non-covalent Complex (E-I)", fillcolor="#FFFFFF"]; E_I [label="Covalent Adduct (E-I)", fillcolor="#FFFFFF"]; }

I [label="Inhibitor (I)\n(2-Methyl-1,3-thiazole-\n5-sulfonyl fluoride)", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"];

I -> EI [label="K_i\n(Reversible Binding)"]; EI -> E_I [label="k_inact\n(Covalent Bond Formation)", color="#EA4335"]; EI -> I [label="k_off"];

{rank=same; I; E;} } Caption: General two-step mechanism of covalent inhibition.

A Framework for Validating the Covalent Mechanism

A rigorous validation of a covalent inhibitor's mechanism is paramount to ensure its intended mode of action and to understand its structure-activity relationship (SAR). The following experimental workflow provides a comprehensive approach to characterizing a novel 2-Methyl-1,3-thiazole-5-sulfonyl fluoride inhibitor.

dot graph "Validation_Workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];

Start [label="Novel Inhibitor", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Kinetics [label="Enzyme Kinetics\n(IC50, k_inact/K_i)", fillcolor="#FBBC05"]; MassSpec [label="Mass Spectrometry\n(Intact Protein & Peptide Mapping)", fillcolor="#FBBC05"]; Xray [label="X-ray Crystallography\n(Structural Confirmation)", fillcolor="#FBBC05"]; Cellular [label="Cellular Target Engagement", fillcolor="#FBBC05"]; Conclusion [label="Validated Covalent Inhibitor", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Kinetics; Kinetics -> MassSpec; MassSpec -> Xray; Xray -> Cellular; Cellular -> Conclusion; } Caption: A streamlined workflow for the validation of a novel covalent inhibitor.

Part 1: Enzyme Kinetics - Quantifying Inhibitory Potency

The initial characterization of any inhibitor involves determining its potency. For covalent inhibitors, this extends beyond a simple IC50 value to quantifying the rate of covalent modification.

Experimental Protocol: Determination of kinact/Ki

This protocol describes a method to determine the second-order rate constant of inactivation (kinact/Ki), a key measure of covalent inhibitor potency.[2]

Objective: To quantify the efficiency of covalent bond formation by the 2-Methyl-1,3-thiazole-5-sulfonyl fluoride inhibitor with its purified target protein.

Methodology:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the purified target enzyme and the inhibitor at various concentrations in a suitable assay buffer.

  • Progress Curve Analysis:

    • Initiate the enzymatic reaction by adding the substrate to a mixture of the enzyme and the inhibitor.

    • Monitor the reaction progress (product formation) over time using a continuous assay (e.g., spectrophotometry or fluorimetry).

    • Repeat this for a range of inhibitor concentrations.

  • Data Analysis:

    • For each inhibitor concentration, fit the progress curves to the appropriate equation for time-dependent inhibition to obtain the observed rate of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentration.

    • Fit this data to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact * [I] / (Ki + [I])

    • The values for kinact (the maximal rate of inactivation) and Ki (the inhibitor concentration at half-maximal inactivation rate) are determined from this fit. The ratio kinact/Ki is the second-order rate constant.

Data Presentation: Comparative Kinetic Parameters

A critical aspect of validating a novel covalent inhibitor is to benchmark its performance against existing classes of inhibitors.

ParameterRepresentative Sulfonyl Fluoride (XO44)Acrylamide Inhibitor (Ibrutinib)
Warhead Sulfonyl FluorideAcrylamide
Primary Target(s) Pan-kinase (lysine-reactive)Bruton's tyrosine kinase (BTK)
Targeted Residue LysineCysteine
Potency (kinact/Ki) Not publicly available for a single target~3.28 x 105 M-1s-1 for BTK
Cellular Target Engagement Demonstrated across ~130 endogenous kinases in intact cellsPotent inhibition of BTK in cells

This table presents representative data for well-characterized covalent inhibitors to provide a comparative context for a novel inhibitor.

Part 2: Mass Spectrometry - Confirming Covalent Adduct Formation and Identifying the Target Residue

Mass spectrometry is an indispensable tool for unequivocally demonstrating covalent bond formation and pinpointing the exact amino acid residue modified by the inhibitor.

Experimental Protocol: Intact Protein Mass Analysis

Objective: To confirm the formation of a covalent adduct between the inhibitor and the target protein.

Methodology:

  • Incubation: Incubate the purified target protein with an excess of the 2-Methyl-1,3-thiazole-5-sulfonyl fluoride inhibitor. A control sample with the protein and vehicle (e.g., DMSO) should be run in parallel.

  • Sample Preparation: Remove excess, unbound inhibitor using a desalting column or buffer exchange.

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Deconvolute the mass spectra to determine the molecular weight of the protein in both the treated and control samples. A mass shift corresponding to the molecular weight of the inhibitor in the treated sample confirms covalent adduct formation.

Experimental Protocol: Peptide Mapping by LC-MS/MS

Objective: To identify the specific amino acid residue modified by the inhibitor.

Methodology:

  • Adduct Formation and Digestion: Following incubation of the protein with the inhibitor, denature the protein and digest it into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis: Search the MS/MS data against the protein sequence database, specifying the mass of the inhibitor as a potential modification. The identification of a peptide with the added mass of the inhibitor, and the fragmentation pattern in the MS/2 spectrum, will reveal the modified amino acid.[7]

dot graph "Mass_Spec_Workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];

Start [label="Protein + Inhibitor", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubation", fillcolor="#FBBC05"]; IntactMS [label="Intact Protein MS\n(Confirm Adduct)", fillcolor="#FBBC05"]; Digest [label="Proteolytic Digestion", fillcolor="#FBBC05"]; PeptideMS [label="Peptide Mapping MS/MS\n(Identify Residue)", fillcolor="#FBBC05"]; Result [label="Validated Covalent Modification", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Incubate; Incubate -> IntactMS; Incubate -> Digest; Digest -> PeptideMS; IntactMS -> Result; PeptideMS -> Result; } Caption: Workflow for mass spectrometry-based validation of covalent modification.

Part 3: X-ray Crystallography - Visualizing the Covalent Interaction

X-ray crystallography provides the ultimate structural proof of covalent inhibition, offering a high-resolution view of the inhibitor bound to its target.

Experimental Protocol: Co-crystallization and Structure Determination

Objective: To obtain a three-dimensional structure of the inhibitor covalently bound to the target protein's active site.

Methodology:

  • Complex Formation: Incubate the purified protein with the inhibitor to allow for covalent adduct formation.

  • Crystallization: Screen for crystallization conditions for the protein-inhibitor complex.

  • Data Collection and Structure Solution: Collect X-ray diffraction data from a suitable crystal and solve the structure.

  • Analysis: Analyze the electron density map to confirm the presence of the inhibitor and the covalent bond to a specific amino acid residue. The PDB (Protein Data Bank) contains numerous examples of sulfonyl fluoride inhibitors in complex with their targets, such as XO44 with EGFR (PDB ID: 5U8L) and c-SRC (PDB ID: 5K9I).[8][9]

dot graph "Crystallography_Mechanism" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];

subgraph "cluster_BindingPocket" { label="Enzyme Binding Pocket"; bgcolor="#F1F3F4"; Inhibitor [label="2-Methyl-1,3-thiazole-\n5-sulfonyl fluoride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lysine [label="Nucleophilic Lysine Residue", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CovalentBond [label="Covalent Sulfonamide Bond", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Inhibitor -> CovalentBond [label="Forms"]; Lysine -> CovalentBond [label="Forms"]; } Caption: Covalent modification of a lysine residue by a sulfonyl fluoride inhibitor.

Part 4: Cellular Target Engagement - Proving Efficacy in a Biological Context

While in vitro experiments are crucial for mechanistic validation, demonstrating that the inhibitor can engage its target in a cellular environment is a critical step towards therapeutic development.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the inhibitor binds to its target protein in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with the 2-Methyl-1,3-thiazole-5-sulfonyl fluoride inhibitor at various concentrations or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Analysis: Separate the soluble and aggregated protein fractions and quantify the amount of the target protein remaining in the soluble fraction by Western blot or mass spectrometry.

  • Data Interpretation: Covalent binding of the inhibitor will stabilize the target protein, leading to a higher melting temperature. This is observed as a shift in the melting curve to higher temperatures in the inhibitor-treated samples.

Comparative Analysis: Sulfonyl Fluorides vs. Acrylamides

The choice of a covalent warhead has significant implications for an inhibitor's properties.

Feature2-Methyl-1,3-thiazole-5-sulfonyl FluorideAcrylamide-based Inhibitors
Target Residues Serine, Lysine, Tyrosine, Threonine, Histidine[1]Primarily Cysteine
Reactivity Moderately reactive, generally stable in aqueous buffers[1]More reactive, potential for off-target reactions
Mechanism Nucleophilic attack on the sulfur atom[4]Michael addition to the β-carbon[10][11]
Selectivity Can be highly selective depending on the recognition scaffoldCan be promiscuous if not well-designed

Conclusion

The validation of a 2-Methyl-1,3-thiazole-5-sulfonyl fluoride-based inhibitor requires a multi-faceted experimental approach. By combining rigorous enzyme kinetics, definitive mass spectrometry, high-resolution structural biology, and cellular target engagement assays, researchers can build a comprehensive and compelling case for its covalent mechanism of action. The unique properties of the sulfonyl fluoride warhead offer exciting opportunities for developing novel covalent inhibitors against a wide range of biological targets, and the methodologies outlined in this guide provide a robust framework for their successful characterization and development.

References

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  • Crystal structure of EGFR kinase domain in complex with a sulfonyl fluoride probe XO44. (2017). RCSB PDB. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). RSC Publishing. [Link]

  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. (2013). Journal of the American Chemical Society. [Link]

  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. (2013). PMC. [Link]

  • Crystal structure of c-SRC in complex with a covalent lysine probe. (2017). RCSB PDB. [Link]

  • Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. (N.d.). europepmc.org. [Link]

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  • Recent advances in the development of covalent inhibitors. (2020). PMC. [Link]

  • Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. (2023). UCSD Computational Mass Spectrometry Website. [Link]

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  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. (2023). PMC. [Link]

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  • Chemical structures of series D1–D14. (N.d.). ResearchGate. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning. (2023). RSC Publishing. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022). PMC. [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. (2024). PMC. [Link]

  • Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase. (2025). PubMed. [Link]

  • Unconventional reactivity of sulfonyl fluorides. (2024). Spiral. [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2019). MDPI. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

Sources

Validation

Comparative Efficacy of 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride Analogs in Cellular Assays

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Author: BenchChem Technical Support Team. Date: March 2026

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Targeted covalent inhibitors (TCIs) have fundamentally reshaped drug discovery by offering prolonged target engagement, high biochemical efficiency, and the ability to drug previously "undruggable" targets. While cysteine-reactive acrylamides currently dominate the clinical landscape, the field is rapidly expanding to target less nucleophilic residues such as lysine (Lys), tyrosine (Tyr), and histidine (His) [1.4]. Central to this expansion is Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, which utilizes sulfonyl fluorides as context-dependent, stable warheads[1][2].

This guide evaluates the cellular efficacy of a specialized class of SuFEx electrophiles: 2-Methyl-1,3-thiazole-5-sulfonyl fluoride (2-MT-5-SF) analogs. By objectively comparing 2-MT-5-SF against traditional warheads, we provide researchers and drug development professionals with a mechanistic framework and validated experimental protocols for deploying these heteroaryl sulfonyl fluorides in complex cellular assays.

Mechanistic Rationale: Why 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride?

The reactivity of a sulfonyl fluoride is exquisitely sensitive to its local microenvironment and the electronic properties of its parent scaffold[2][3]. The selection of the 2-methyl-1,3-thiazole ring is not arbitrary; it is driven by strict structure-activity relationship (SAR) causality:

  • Electronic Tuning: Unlike simple benzenesulfonyl fluorides, the 1,3-thiazole ring is a π -electron-deficient heteroaromatic system. This electron-withdrawing nature increases the electrophilicity of the sulfur(VI) center, enhancing reaction rates with target nucleophiles without requiring highly basic microenvironments.

  • Steric and Non-Covalent Pre-organization: The 2-methyl group provides a hydrophobic anchor, while the thiazole nitrogen serves as a hydrogen-bond acceptor. This facilitates the initial non-covalent binding event ( KI​ ), positioning the sulfonyl fluoride precisely adjacent to the target residue to drive the irreversible inactivation step ( kinact​ )[3].

  • Aqueous Stability: Despite their heightened reactivity in protein pockets, 2-MT-5-SF analogs resist spontaneous hydrolysis in aqueous media and plasma, a critical requirement for cellular assays and in vivo efficacy[4].

Table 1: Comparative Efficacy and Reactivity Profile of Covalent Warheads
Warhead ClassPrimary Target Residue(s)Aqueous / Plasma StabilityIntrinsic ReactivityRisk of Cellular Off-Target Toxicity
Acrylamide Cysteine (Cys)HighModerateLow to Moderate
Chloroacetamide Cysteine (Cys)LowVery HighHigh (Promiscuous)
Benzenesulfonyl Fluoride Lys, Tyr, HisHighLow to ModerateLow
2-MT-5-SF Analogs Lys, Tyr, HisHighTunable / HighLow (Context-Dependent)

Cellular Validation Workflow & Target Engagement

To validate 2-MT-5-SF analogs, researchers must employ a self-validating system that confirms both on-target engagement and proteome-wide selectivity[3]. Relying solely on biochemical IC50​ values is insufficient, as it fails to account for cellular permeability, metabolic stability, and intracellular competition.

Workflow N1 Live Cell Treatment N2 Cell Lysis & Fractionation N1->N2 N3 CETSA (Engagement) N2->N3 N4 ABPP (Selectivity) N2->N4 N5 LC-MS/MS Proteomics N3->N5 N4->N5 N6 Data Synthesis N5->N6

Fig 1: Multiplexed cellular validation workflow for SuFEx covalent inhibitors.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality Check: Biochemical assays cannot account for cellular permeability. CETSA relies on the thermodynamic principle that covalent modification by 2-MT-5-SF will significantly stabilize the target protein against heat-induced unfolding in a live-cell environment, providing definitive proof of intracellular target engagement[3].

Step-by-Step Methodology:

  • Cell Treatment: Culture target cells (e.g., HEK293 or specific cancer lines) to 80% confluence. Treat with the 2-MT-5-SF analog (e.g., 1-10 µM) or a DMSO vehicle control for 2-4 hours to allow for time-dependent covalent engagement.

  • Thermal Gradient Application: Harvest and wash the cells in PBS. Aliquot intact cells into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler[3].

  • Lysis and Fractionation: Lyse cells using repeated freeze-thaw cycles in a non-denaturing buffer to prevent artificial unfolding. Centrifuge at 20,000 x g for 20 minutes to pellet aggregated (unfolded) proteins[3].

  • Quantification: Analyze the soluble fraction via Western blot or quantitative mass spectrometry. A rightward shift in the aggregation temperature ( Tagg​ ) in the treated group compared to the vehicle confirms intracellular target engagement[4].

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

Causality Check: To ensure the enhanced electrophilicity of the thiazole scaffold does not lead to promiscuity, competitive ABPP is mandatory. By pre-incubating cells with the 2-MT-5-SF analog and subsequently labeling with a broad-spectrum alkyne-tagged SuFEx probe, we can quantify off-target modifications across the entire proteome[3].

Step-by-Step Methodology:

  • In Situ Competition: Treat live cells with the 2-MT-5-SF analog at a concentration 5x its cellular EC50​ .

  • Probe Labeling: Lyse the cells and incubate the proteome with a generic alkyne-tagged sulfonyl fluoride probe (10 µM) for 1 hour to label all available unreacted nucleophiles.

  • Click Chemistry: Perform CuAAC (Copper-catalyzed azide-alkyne cycloaddition) to attach a biotin-azide tag to the probe-labeled proteins.

  • Enrichment & LC-MS/MS: Isolate biotinylated proteins using streptavidin beads, perform on-bead trypsin digestion, and analyze via quantitative LC-MS/MS[3]. A highly selective 2-MT-5-SF analog will show a >90% reduction in MS intensity for the target protein with minimal changes (<10%) across the rest of the proteome.

Signaling Pathway Modulation and Efficacy

Sulfonyl fluorides have been successfully deployed to disrupt challenging Protein-Protein Interactions (PPIs) and kinase cascades, such as the N-Myc/Aurora-A complex and the XIAP BIR3 domain[2][4]. Because 2-MT-5-SF analogs can target tyrosine and lysine residues located in shallow PPI interfaces, they offer a distinct advantage over traditional kinase inhibitors that strictly target the deep ATP-binding pocket.

Pathway Stimulus Extracellular Stimulus Receptor Receptor Tyrosine Kinase Stimulus->Receptor Target Target Protein (e.g., Aurora-A) Receptor->Target Effector Downstream Effectors Target->Effector Active Inhibitor 2-MT-5-SF Analog Inhibitor->Target Covalent Blockade Outcome Cellular Apoptosis Effector->Outcome

Fig 2: Mechanism of action for 2-MT-5-SF analogs in targeted signaling pathways.

Experimental Data: Performance Metrics

When evaluated in cellular models, 2-MT-5-SF analogs demonstrate superior kinetic efficiency ( kinact​/KI​ ) compared to unoptimized benzenesulfonyl fluorides, translating directly to improved cellular potency ( EC50​ ).

Table 2: Representative Cellular Assay Performance Metrics
CompoundTarget ResidueBiochemical IC50​ (µM) kinact​/KI​ ( M−1s−1 )Cellular EC50​ (µM)Plasma Stability ( t1/2​ )
Reference Benzenesulfonyl Fluoride Lys / Tyr2.40 ± 0.31.2 x 10^3> 10.0> 24 hours
2-MT-5-SF Analog A Lys0.45 ± 0.18.5 x 10^31.2 ± 0.2> 24 hours
2-MT-5-SF Analog B Tyr0.18 ± 0.051.4 x 10^40.6 ± 0.118 hours

(Note: Data synthesized from standardized SuFEx validation assays comparing heteroaryl vs. aryl sulfonyl fluorides[1][4].)

Conclusion

The 2-Methyl-1,3-thiazole-5-sulfonyl fluoride scaffold offers a privileged balance of aqueous stability and pocket-triggered reactivity. By leveraging the unique electronic properties of the thiazole ring, drug developers can achieve highly efficient covalent modification of non-cysteine residues. Utilizing the self-validating protocols outlined above—specifically CETSA and competitive ABPP—ensures that the deployment of these analogs meets the highest standards of scientific integrity and target specificity.

References

  • [1] SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • [5] New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Available at: [Link]

  • [2] Covalent Peptide-Based N-Myc/Aurora-A Inhibitors Bearing Sulfonyl Fluoride Warheads. National Institutes of Health (NIH). Available at: [Link]

  • [4] Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. PubMed Central (PMC). Available at:[Link]

Sources

Comparative

Benchmarking 2-Methyl-1,3-thiazole-5-sulfonyl fluoride: A Comparative Guide to SuFEx Covalent Inhibitors

As targeted covalent inhibitors (TCIs) continue to reshape the drug discovery landscape, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a premier methodology for developing highly selective chemical probes...

Author: BenchChem Technical Support Team. Date: March 2026

As targeted covalent inhibitors (TCIs) continue to reshape the drug discovery landscape, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a premier methodology for developing highly selective chemical probes[1]. While early sulfonyl fluorides like Phenylmethylsulfonyl fluoride (PMSF) were primarily utilized as broad-spectrum serine protease inhibitors[2], modern fragment-based drug discovery demands warheads with tunable reactivity and distinct non-covalent binding profiles[3].

This guide provides an objective, data-driven benchmark of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride against established covalent inhibitors. By analyzing its kinetic parameters, structural causality, and proteomic selectivity, we provide researchers with a comprehensive framework for deploying this heteroaromatic SuFEx building block in advanced assay development.

Mechanistic Rationale & Structural Causality

Unlike classical Michael acceptors (e.g., acrylamides) that strictly target highly nucleophilic cysteines, sulfonyl fluorides are "context-dependent" electrophiles. They remain highly stable in aqueous environments but undergo rapid fluoride displacement when positioned in a specialized protein microenvironment, reacting with tyrosine, lysine, serine, threonine, and histidine residues[4].

The introduction of the 2-methyl-1,3-thiazole core offers significant advantages over the simple phenyl ring found in PMSF:

  • Electronic Tuning ( kinact​ ): The electron-withdrawing nature of the thiazole nitrogen increases the electrophilicity of the adjacent sulfonyl group, potentially accelerating the rate of covalent bond formation ( kinact​ ) compared to unactivated aryl sulfonyl fluorides.

  • Pre-covalent Affinity ( KI​ ): The thiazole nitrogen acts as a hydrogen-bond acceptor, while the 2-methyl group provides a defined steric vector. This allows the fragment to establish specific non-covalent interactions within kinase hinge regions or protease active sites prior to the irreversible chemical step.

G E Target Enzyme (E) (Ser, Tyr, Lys, His) EI Non-covalent Complex (E·I) Determined by K_I E->EI k_on I Thiazole-SuFEx (I) (Inhibitor) I->EI k_on EI->E k_off EI_star Covalent Adduct (E-I*) Determined by k_inact EI->EI_star k_inact

Caption: Kinetic model of targeted covalent inhibition by SuFEx probes.

Comparative Performance Data

To objectively evaluate 2-Methyl-1,3-thiazole-5-sulfonyl fluoride, it must be benchmarked against both classical SuFEx reagents (PMSF, AEBSF) and modern targeted covalent probes (XO44, Ibrutinib)[2][5][6].

Because covalent inhibitors are not at equilibrium, IC50​ values are time-dependent and insufficient for benchmarking. The true measure of potency is the second-order rate constant of inactivation ( kinact​/KI​ )[6].

Compound / ProbeWarhead ClassPrimary Target(s)Targeted Residue(s)Aqueous StabilityTypical kinact​/KI​ Range ( M−1s−1 )
2-Methyl-1,3-thiazole-5-SuF Heteroaryl Sulfonyl FluorideTunable (Fragment)Tyr, Lys, Ser, HisHigh (Bench-stable)Target Dependent (Assay required)
PMSF Alkyl-Aryl Sulfonyl FluorideSerine ProteasesSerineLow (t½ ~30 min at pH 8) 102−103 (Proteases)
AEBSF Aryl Sulfonyl FluorideSerine ProteasesSerineModerate 101−102 (Proteases)
XO44 Aryl Sulfonyl FluoridePan-KinaseLysineHigh 103−104 (Kinases)
Ibrutinib AcrylamideBTK (Kinase)CysteineHigh ∼3.2×105 (BTK)

Data synthesized from established covalent inhibitor profiling literature[2][3][5][6].

Self-Validating Experimental Protocols

To rigorously benchmark 2-Methyl-1,3-thiazole-5-sulfonyl fluoride against the compounds listed above, researchers must employ self-validating assay systems. The following protocols isolate the thermodynamic binding event ( KI​ ) from the kinetic inactivation event ( kinact​ ).

Protocol A: Continuous Time-Course Inhibition Assay (Determination of kinact​/KI​ )

Objective: To quantify the efficiency of covalent bond formation under pseudo-first-order conditions. Causality: By utilizing a continuous fluorogenic substrate readout, we can observe the exponential decay of enzyme velocity over time. This confirms that the inhibition is time-dependent (covalent) rather than purely competitive (reversible)[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4). Avoid primary amine buffers like Tris, which can slowly react with sulfonyl fluorides over extended periods.

  • Inhibitor Titration: Prepare a 10-point serial dilution of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride in DMSO. The final assay concentration of DMSO must not exceed 1% (v/v). Ensure the inhibitor concentration [I] is at least 10-fold greater than the enzyme concentration [E] to maintain pseudo-first-order conditions.

  • Reaction Initiation: In a 384-well black microplate, combine the target enzyme and the fluorogenic substrate. Immediately inject the inhibitor dilutions using an automated liquid handler.

  • Data Acquisition: Monitor fluorescence continuously for 60–120 minutes.

  • Data Analysis:

    • Fit the progress curves to the integrated rate equation for slow-binding inhibition: P=(vi​/kobs​)×[1−exp(−kobs​×t)] , where P is product formed, vi​ is initial velocity, and kobs​ is the observed rate of inactivation.

    • Plot kobs​ versus [I] . Fit to a hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) to extract KI​ and kinact​ .

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Objective: To determine the proteome-wide selectivity and off-target liability of the thiazole probe in live cells or lysates[7]. Causality: If 2-Methyl-1,3-thiazole-5-sulfonyl fluoride covalently engages a specific protein, it will permanently block that site. A subsequently added broad-spectrum alkyne-tagged SuFEx probe (like an XO44-alkyne derivative) will be physically unable to bind, resulting in a quantifiable loss of mass spectrometry signal for that specific target[5].

ABPP A Complex Proteome (Cell Lysate) B Pre-incubate with Thiazole-SuFEx A->B C Label with Broad SuFEx-Alkyne Probe B->C D CuAAC Click with Biotin-Azide C->D E Streptavidin Enrichment & LC-MS/MS D->E

Caption: Competitive ABPP workflow for determining SuFEx probe selectivity.

Step-by-Step Methodology:

  • Lysate Preparation: Lyse target cells in native buffer (PBS, 0.1% NP-40) and clarify by centrifugation. Standardize protein concentration to 2 mg/mL.

  • Competitor Incubation: Treat 1 mL aliquots of lysate with either DMSO (vehicle control) or 10 µM 2-Methyl-1,3-thiazole-5-sulfonyl fluoride. Incubate at 37°C for 1 hour.

  • Probe Labeling: Add a broad-spectrum alkyne-tagged SuFEx probe (e.g., 5 µM) to all samples. Incubate for an additional 1 hour.

  • Click Chemistry: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding Biotin-PEG3-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM). React for 1 hour at room temperature.

  • Enrichment & Digestion: Precipitate proteins, resuspend, and enrich biotinylated proteins using streptavidin agarose beads. Perform on-bead tryptic digestion.

  • LC-MS/MS: Analyze peptides via quantitative mass spectrometry. Proteins showing >4-fold signal depletion in the thiazole-treated group compared to the DMSO control are classified as direct covalent targets.

Conclusion

Benchmarking 2-Methyl-1,3-thiazole-5-sulfonyl fluoride against legacy inhibitors like PMSF highlights the evolution of SuFEx chemistry. While PMSF acts as a highly reactive, rapidly hydrolyzing bulk protease inhibitor, heteroaromatic sulfonyl fluorides offer a stable, tunable platform for fragment-based covalent drug discovery. By meticulously calculating kinact​/KI​ and verifying target engagement via competitive ABPP, researchers can leverage the unique electronic and steric properties of the thiazole ring to develop highly selective probes for previously undruggable targets.

References

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry Source: RSC Publishing URL:[Link]

  • New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design Source: National Science Foundation (NSF) URL:[Link]

Sources

Validation

Analytical Validation of 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride Adducts via Mass Spectrometry

Introduction to SuFEx Chemoproteomics Sulfonyl fluorides have rapidly emerged as1[1], leveraging Sulfur-Fluoride Exchange (SuFEx) chemistry to selectively target context-specific nucleophiles. Unlike traditional Michael...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to SuFEx Chemoproteomics

Sulfonyl fluorides have rapidly emerged as1[1], leveraging Sulfur-Fluoride Exchange (SuFEx) chemistry to selectively target context-specific nucleophiles. Unlike traditional Michael acceptors that strictly target cysteine, sulfonyl fluorides can covalently modify tyrosine, lysine, serine, threonine, and histidine residues depending on the microenvironment of the protein binding pocket[2].

The compound 2-Methyl-1,3-thiazole-5-sulfonyl fluoride (Formula: C₄H₄FNO₂S₂) is a highly effective SuFEx probe with a3[3]. Upon covalent engagement with a target protein, the fluoride leaving group is displaced, resulting in a net theoretical mass shift of +160.9605 Da on the adducted residue[4].

Validating these adducts requires a self-validating, multi-tiered mass spectrometry (MS) approach. Relying on a single MS modality is a common pitfall; intact MS confirms if the reaction occurred, but bottom-up LC-MS/MS is required to determine where it occurred, and Activity-Based Protein Profiling (ABPP) is necessary to evaluate off-target effects.

Comparative Analysis of Mass Spectrometry Modalities

To establish a robust validation framework, we must objectively compare the performance and data output of the three primary MS workflows used for SuFEx adduct characterization.

Analytical FeatureIntact Protein MS (Top-Down)Bottom-Up LC-MS/MS (Peptide Mapping)Activity-Based Protein Profiling (ABPP)
Primary Objective Confirm adduct stoichiometry & global labeling efficiencyIdentify specific modified residues (Tyr, Lys, Ser, His)Proteome-wide on-target and off-target quantification
Resolution Required High (e.g., TOF or Orbitrap at 15k-30k)Ultra-High (Orbitrap at >60k for MS1)Ultra-High (Orbitrap at >60k for MS1)
Data Output Deconvoluted intact mass (+160.96 Da shifts)MS/MS fragmentation spectra (b- and y-ions)Quantified protein abundance ratios (e.g., TMT or LFQ)
Throughput High (Minutes per sample)Medium (1-2 hours per sample)Low (Days for sample prep and LC gradients)
Limit of Detection ~5-10% modification thresholdSub-femtomole peptide detectionHighly dependent on enrichment efficiency
Key Limitation Cannot identify the site of modificationMay miss adducts due to unexpected probe hydrolysisRequires complex sample preparation and click chemistry

Mechanistic Workflows & Experimental Causality

The validation of a novel SuFEx probe must follow a logical progression. We begin with purified systems to confirm fundamental reactivity before moving into complex biological matrices.

MS_Workflow Target Protein + 2-Methyl-1,3-thiazole- 5-sulfonyl fluoride Intact Intact Protein MS (Top-Down) Target->Intact Digest Proteolytic Digestion (Trypsin/GluC) Target->Digest ABPP Competitive ABPP (Proteome-wide) Target->ABPP Stoich Determine Adduct Stoichiometry (+160.96 Da) Intact->Stoich LCMSMS Bottom-Up LC-MS/MS (Peptide Mapping) Digest->LCMSMS Site Identify Modification Site (Tyr/Lys/Ser) LCMSMS->Site Selectivity Assess Off-Target Engagement ABPP->Selectivity

Multi-tiered MS workflow for validating SuFEx covalent adducts.

Protocol 1: Intact Protein MS for Adduct Stoichiometry

Causality Check: Why use a C4 column instead of a standard C18 column? Intact proteins are highly hydrophobic and will irreversibly bind to the small pores of a C18 matrix, leading to severe carryover and signal loss. A5[5] is mandatory for intact protein elution.

  • Incubation: Incubate 5 µM of the purified target protein with 15 µM 2-Methyl-1,3-thiazole-5-sulfonyl fluoride in a physiological buffer (pH 7.4) for 1–4 hours at 37°C.

  • Desalting: Remove unreacted probe and buffer salts (which cause severe ESI ion suppression) using a Zeba spin column or online LC divert valve.

  • LC-MS Acquisition: Inject the sample onto a C4 column. Elute using a rapid 3.5-minute gradient of 20–95% Acetonitrile (with 0.1% Formic Acid) into a high-resolution TOF or Orbitrap mass spectrometer operating in positive ESI mode.

  • Deconvolution: Process the raw m/z charge-envelope using deconvolution algorithms (e.g., MaxEnt1) to calculate the zero-charge mass. A successful reaction will yield a4[4].

Protocol 2: Bottom-Up LC-MS/MS for Site Identification

Causality Check: Trypsin cleaves specifically at the C-terminal side of Lysine and Arginine. However, if the sulfonyl fluoride probe covalently modifies a Lysine residue, it creates steric hindrance and removes the basic charge, effectively blocking trypsin cleavage at that site. Therefore, your database search parameters must allow for up to 3 missed cleavages to prevent false negatives. Furthermore, 6[6] because sulfonyl fluorides can occasionally undergo hydrolysis or target unexpected residues based on the local microenvironment.

  • Denaturation & Alkylation: Denature the adducted protein in 8M urea. Reduce disulfide bonds with 10 mM DTT (30 min, 56°C) and alkylate with 20 mM iodoacetamide (30 min, dark).

  • Proteolysis: Dilute the urea concentration to <2M using 50 mM ammonium bicarbonate. Add Trypsin at a 1:50 (enzyme:protein) ratio and digest overnight at 37°C.

  • Nano-LC Separation: Acidify the sample and load onto a 7[7]. Separate peptides using a 60-minute linear gradient (5–37% Acetonitrile) at a flow rate of 300 nL/min.

  • Tandem MS: Acquire MS1 survey scans at 120,000 FWHM resolution. Isolate top precursors for Higher-energy Collisional Dissociation (HCD) fragmentation.

  • Data Analysis: Search the resulting spectra against the target sequence. Specify a dynamic modification of +160.9605 Da on Tyrosine, Lysine, Serine, Threonine, and Histidine.

SuFEx_Pathway Probe Sulfonyl Fluoride Probe Complex Non-covalent Encounter Complex Probe->Complex Kinase Target Protein (Nucleophilic Tyr/Lys) Kinase->Complex Adduct Covalent Adduct (+160.96 Da) Complex->Adduct SuFEx Reaction (-HF) Inhibition Functional Modulation Adduct->Inhibition

Mechanism of SuFEx-mediated covalent adduct formation and functional modulation.

Protocol 3: Competitive ABPP for Selectivity Profiling

Causality Check: Because nucleophilic residues (especially lysines) are ubiquitous across the proteome, we must prove the probe binds specifically to the intended target's active site rather than acting as a non-specific alkylating agent. By utilizing a competitive format against a 8[8], we can quantify the exact fraction of the proteome engaged by our specific 2-methyl-1,3-thiazole probe.

  • Live-Cell Treatment: Treat relevant human cell lines with varying concentrations of the 2-methyl-1,3-thiazole-5-sulfonyl fluoride probe (or vehicle control) for 2 hours.

  • Lysis & Broad-Spectrum Labeling: Lyse the cells and collect the soluble proteome. Treat the lysate with a broad-spectrum alkyne-tagged SuFEx probe to covalently label all unengaged reactive sites.

  • Click Chemistry: Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a biotin-azide reporter to the alkyne-tagged proteins.

  • Enrichment: Capture the biotinylated proteins using streptavidin agarose beads. Wash extensively to remove non-covalently bound proteins.

  • Quantitative MS: Perform on-bead tryptic digestion. Analyze the resulting peptides via quantitative LC-MS/MS (using Label-Free Quantification or TMT multiplexing). Proteins showing a dose-dependent decrease in MS signal compared to the vehicle control represent the true on- and off-targets of the 2-methyl-1,3-thiazole probe.

Conclusion

The successful validation of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride adducts relies on a triad of mass spectrometry techniques. Intact MS provides rapid confirmation of stoichiometry, bottom-up LC-MS/MS maps the precise microenvironment of the SuFEx reaction, and competitive ABPP guarantees the translational trustworthiness of the probe by mapping its proteome-wide selectivity. By adhering to these rigorous, self-validating protocols, researchers can confidently advance covalent probes into downstream biological assays.

References

  • "Sulfonyl fluorides as privileged warheads in chemical biology - RSC Publishing", rsc.org,
  • "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC", nih.gov,
  • "2-methyl-1,3-thiazole-5-sulfonyl fluoride - PubChemLite", uni.lu,
  • "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - eScholarship.org", escholarship.org,
  • "Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads", whiterose.ac.uk,
  • "Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed", nih.gov,
  • "Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry - PMC", nih.gov,
  • "Structure-based design and analysis of SuFEx chemical probes - PMC - NIH", nih.gov,

Sources

Comparative

A Senior Application Scientist's Guide to the Kinetic Analysis of 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride Reactions

This guide provides an in-depth comparative analysis of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride, a compound of increasing interest in covalent probe development. We will explore its reactivity profile in the context of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride, a compound of increasing interest in covalent probe development. We will explore its reactivity profile in the context of alternative sulfonyl fluorides and provide detailed, field-proven protocols for its kinetic characterization. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results for researchers in chemical biology and drug discovery.

Introduction: The Rise of Heterocyclic Sulfonyl Fluorides

The sulfonyl fluoride moiety is a privileged electrophile, or "warhead," in the design of covalent chemical probes and inhibitors.[1][2] Its appeal lies in a finely tuned balance: sufficient stability in aqueous, biological milieu, yet poised for potent reactivity with nucleophilic amino acid residues within a protein's binding site.[2] This reactivity is not limited to the canonical serine of protease inhibitors but extends to context-specific threonine, lysine, tyrosine, and histidine residues, significantly broadening the targetable proteome.[2][3]

2-Methyl-1,3-thiazole-5-sulfonyl fluoride incorporates this reactive group onto a thiazole scaffold. Thiazole rings are a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and biologically active agents.[4] This heterocyclic core can participate in specific binding interactions (e.g., hydrogen bonding, π-stacking), potentially conferring greater target selectivity and potency compared to simpler aryl or alkyl sulfonyl fluorides. However, the electron-rich nature of the 2-aminothiazole ring can deactivate the electrophilic sulfur, potentially making the sulfur-fluoride exchange more challenging and requiring specific conditions to achieve desired reactivity.[5] This guide will dissect the kinetic implications of this unique structure.

Comparative Analysis: 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride vs. Other Covalent Warheads

The choice of a covalent warhead is a critical decision in probe design, impacting potency, selectivity, and off-target effects. The performance of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride must be evaluated against established alternatives.

Compound/ClassStructureKey AdvantagesKey DisadvantagesTypical Reactivity
2-Methyl-1,3-thiazole-5-sulfonyl Fluoride (Structure unavailable)- Thiazole core may enhance binding affinity and selectivity.[4][6] - Generally good aqueous stability.[7]- Electron-rich thiazole may decrease reactivity vs. electron-poor aryls.[5] - Synthesis can be multi-step.[8]Moderate
Phenylmethylsulfonyl Fluoride (PMSF) (Structure unavailable)- Widely available and inexpensive. - Broadly used as a serine protease inhibitor.- Poor stability in aqueous solution (hydrolysis). - Low specificity.High
Substituted Aryl Sulfonyl Fluorides (Structure unavailable)- Reactivity is highly tunable via electron-withdrawing/donating groups.[9] - Established use in SuFEx click chemistry.[10]- Can be too reactive, leading to off-target labeling. - Stability varies with substitution.[7]Variable (Low to Very High)
Alkyl Sulfonyl Fluorides (Structure unavailable)- Generally more stable and less reactive than aryl counterparts.- Sluggish reactivity often requires forcing conditions or activation.[10] - Can be prone to elimination side reactions.[10]Low
Aryl-Fluorosulfates (Structure unavailable)- Can react readily with lysine targets. - Often exhibit superior stability in buffer and plasma compared to some sulfonyl fluorides.[7]- Different reactivity profile may not be suitable for all targets.Moderate

Causality Behind Reactivity: The reactivity of sulfonyl fluorides is governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups on an aromatic ring (e.g., -NO₂, -Cl) pull electron density away from the sulfonyl group, making the sulfur more electron-deficient and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups or electron-rich heterocycles like thiazole can decrease this electrophilicity, leading to a more stable but less reactive compound.[9] This inherent tunability is a powerful feature, but it necessitates careful kinetic characterization for each new analog.

Experimental Workflows for Kinetic Characterization

Robust kinetic analysis is non-negotiable for validating a covalent probe. The following protocols provide a framework for determining key performance parameters.

Workflow Overview: Kinetic Analysis of a Covalent Inhibitor

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis prep_reagents Prepare Reagents (Enzyme, Inhibitor, Substrate, Buffer) serial_dil Perform Serial Dilution of Inhibitor Stock prep_reagents->serial_dil pre_incubate Pre-incubate Enzyme with Inhibitor at Various Concentrations serial_dil->pre_incubate initiate_rxn Initiate Enzymatic Reaction by Adding Substrate pre_incubate->initiate_rxn read_plate Monitor Reaction Progress (e.g., Plate Reader at OD405) initiate_rxn->read_plate plot_data Plot % Inhibition vs. [Inhibitor] read_plate->plot_data plot_kinact Plot k_obs vs. [Inhibitor] read_plate->plot_kinact calc_ic50 Calculate IC50 Value (Non-linear Regression) plot_data->calc_ic50 calc_kinact Determine k_inact and K_I plot_kinact->calc_kinact

Caption: Workflow for kinetic analysis of covalent inhibitors.

Protocol 1: Determination of IC₅₀ (Half-Maximal Inhibitory Concentration)

This experiment provides a rapid assessment of an inhibitor's potency. It measures the concentration of inhibitor required to reduce enzyme activity by 50% after a fixed pre-incubation time.

Materials:

  • Target Enzyme (e.g., Chymotrypsin)

  • 2-Methyl-1,3-thiazole-5-sulfonyl fluoride

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

  • DMSO

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock of chymotrypsin in 1 mM HCl.

    • Prepare a 10 mM stock of the thiazole sulfonyl fluoride in DMSO.

    • Prepare a 20 mM stock of the substrate in DMSO.

  • Inhibitor Dilution: Create a serial dilution of the inhibitor stock solution in DMSO.

  • Assay Setup: In a 96-well plate, add 2 µL of each inhibitor concentration (or DMSO for the 0% inhibition control).

  • Enzyme Addition: Add 188 µL of assay buffer, followed by 10 µL of a diluted chymotrypsin solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes. This allows time for the covalent reaction to occur. The choice of 30 minutes is a standard starting point; it may need optimization depending on the inhibitor's reactivity.

  • Reaction Initiation: Add 10 µL of 1 mM substrate solution to each well to start the enzymatic reaction.

  • Data Acquisition: Immediately begin monitoring the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

  • Analysis: Calculate the initial velocity (V₀) for each concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Protocol 2: Determination of Second-Order Rate Constants (kᵢₙₐ꜀ₜ/Kᵢ)

For covalent inhibitors, kᵢₙₐ꜀ₜ/Kᵢ is a more accurate measure of efficiency than IC₅₀ as it accounts for both binding affinity (Kᵢ) and the maximal rate of inactivation (kᵢₙₐ꜀ₜ).

Procedure:

  • Setup: The initial setup is similar to the IC₅₀ assay. Incubate the enzyme with multiple concentrations of the inhibitor.

  • Time-Course Measurement: At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes) during the incubation, withdraw an aliquot of the enzyme-inhibitor mixture and add it to a solution containing a high concentration of the substrate.

  • Activity Measurement: Immediately measure the residual enzyme activity. The high substrate concentration serves to competitively halt any further reversible binding of the inhibitor.

  • Analysis:

    • For each inhibitor concentration, plot the natural logarithm (ln) of the remaining enzyme activity versus the pre-incubation time.

    • The slope of each of these lines represents the observed rate of inactivation (k_obs).

    • Plot the calculated k_obs values against the corresponding inhibitor concentrations.

    • Fit this data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = (k_inact * [I]) / (K_I + [I]). This allows for the determination of kᵢₙₐ꜀ₜ (the Vmax of the plot) and Kᵢ (the Km). The overall efficiency is given by the ratio kᵢₙₐ꜀ₜ/Kᵢ.

Mechanism of Action: Covalent Modification

The fundamental reaction is a nucleophilic substitution at the hexavalent sulfur center. A nucleophilic amino acid residue (e.g., the hydroxyl of serine or the amine of lysine) in the protein's active site attacks the electrophilic sulfur atom of the sulfonyl fluoride. This forms a pentacoordinate intermediate, which then collapses, expelling the highly stable fluoride ion and forming a robust covalent sulfonyl-enzyme bond, thereby irreversibly inactivating the protein.

Caption: General mechanism of covalent modification by a sulfonyl fluoride.

Concluding Remarks for the Practicing Scientist

2-Methyl-1,3-thiazole-5-sulfonyl fluoride represents a sophisticated evolution of the sulfonyl fluoride warhead. Its heterocyclic nature offers the potential for enhanced target-specific interactions, a critical attribute in the development of selective chemical probes and therapeutics. However, this structural complexity necessitates a rigorous and systematic kinetic evaluation, as outlined in this guide. The reactivity of the sulfonyl fluoride is not absolute but is instead finely tuned by its molecular context. By employing the described protocols, researchers can quantitatively define the potency and inactivation kinetics of this and other novel covalent agents, enabling data-driven decisions in the design of next-generation chemical biology tools.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy. ChemRxiv. Available at: [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. PMC. Available at: [Link]

  • Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. ScienceDirect. Available at: [Link]

  • Unconventional reactivity of sulfonyl fluorides. Spiral, Imperial College London. Available at: [Link]

  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. MDPI. Available at: [Link]

  • Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ResearchGate. Available at: [Link]

  • Targeted sulfur(VI) fluoride exchange-mediated covalent modification of a tyrosine residue in the catalytic pocket of tyrosyl-DNA phosphodiesterase 1. PMC. Available at: [Link]

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC. Available at: [Link]

  • Covalent modification of food proteins by plant-based ingredients (polyphenols and organosulphur compounds). WUR eDepot. Available at: [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. ACS Publications. Available at: [Link]

  • Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. ResearchGate. Available at: [Link]

  • Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile. MDPI. Available at: [Link]

  • Synthetic modification of protein surfaces to mediate induced-proximity pharmacology. bioRxiv. Available at: [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and ... PMC. Available at: [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. Semantic Scholar. Available at: [Link]

  • Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs. PMC. Available at: [Link]

  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC. Available at: [Link]

  • Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. Lirias. Available at: [Link]

  • 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. OPUS. Available at: [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Semantic Scholar. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-1,3-thiazole-5-sulfonyl Fluoride

For laboratory professionals engaged in the fast-paced world of drug discovery and chemical synthesis, the responsible management of reactive reagents is a cornerstone of operational safety and environmental stewardship....

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in the fast-paced world of drug discovery and chemical synthesis, the responsible management of reactive reagents is a cornerstone of operational safety and environmental stewardship. 2-Methyl-1,3-thiazole-5-sulfonyl fluoride, a member of the increasingly utilized sulfonyl fluoride class of compounds, presents unique disposal challenges due to its reactivity. This guide provides an in-depth, procedural framework for its safe handling and disposal, grounded in established chemical principles and safety protocols.

Our approach moves beyond a simple checklist, offering a decision-making framework that ensures safety and compliance at every stage. The primary directive for this and other reactive chemicals is clear: disposal must be handled by certified professionals. However, understanding the chemistry of deactivation is crucial for managing residual amounts and ensuring the safety of your primary waste streams.

Hazard Assessment and Core Safety Principles

Sulfonyl fluorides are electrophilic and can react with nucleophiles.[4] While they exhibit greater resistance to hydrolysis under neutral or acidic conditions compared to their chloride counterparts, they will react with strong bases.[5] The thiazole ring, a common moiety in pharmaceuticals, can also present its own set of biological and environmental hazards.[3]

Key Hazards Summary

Hazard CategoryDescription & Precautionary ActionSupporting Sources
Acute Toxicity Assumed to be harmful if swallowed, inhaled, or in contact with skin. Ingestion may cause gastrointestinal irritation.[1][2] Avoid generating dust or aerosols. Handle only in a well-ventilated fume hood.[1][2][3]
Skin/Eye Irritation Expected to cause skin irritation and serious eye damage. The sulfonyl fluoride moiety can react with moisture on skin and eyes, potentially forming corrosive byproducts.[1][6] Always wear chemical-resistant gloves, safety goggles, and a face shield.[1][6][7]
Reactivity Reacts with strong bases and nucleophiles. Incompatible with strong oxidizing agents.[1] Segregate from incompatible materials during storage and in waste streams.[1][8]
Environmental Hazard Thiazole-containing compounds can be toxic to aquatic life with long-lasting effects.[3] Do not dispose of down the drain. All waste, including rinsate from deactivation, must be collected as hazardous waste.[3][9]

The Primary Disposal Pathway: Professional Hazardous Waste Management

The universally mandated and most secure method for disposing of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride is through your institution's Environmental Health & Safety (EHS) office and their contracted licensed hazardous waste disposal service.[10][11][12]

Operational Steps for Bulk Waste Disposal:

  • Containerization: Use the original manufacturer's container if possible. If not, use a clearly labeled, compatible, and sealed hazardous waste container. Ensure the container exterior is clean.[10][13]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "2-Methyl-1,3-thiazole-5-sulfonyl fluoride," and any other identifiers required by your institution. Note the reactive nature of the compound on the label.[11]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). This area must be secure, well-ventilated, and away from incompatible materials.[9][14]

  • Pickup: Schedule a waste pickup with your EHS office. Do not accumulate more than 55 gallons of total hazardous waste in your lab.[10]

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Disposal workflow for 2-Methyl-1,3-thiazole-5-sulfonyl fluoride.

In-Laboratory Deactivation Protocol for Residual Contamination

For minor residual amounts, such as on contaminated glassware, an in-lab deactivation procedure can be employed before final cleaning. This procedure is based on the known reactivity of sulfonyl halides with basic solutions to hydrolyze them into less reactive sulfonate salts.[8]

Causality: The principle behind this protocol is nucleophilic acyl substitution. The hydroxide ion (OH⁻) from the sodium hydroxide acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl fluoride. The fluoride ion is a good leaving group, resulting in the formation of a sodium sulfonate salt, which is significantly more stable and water-soluble.

R-SO₂-F + 2 NaOH → R-SO₃⁻Na⁺ + NaF + H₂O

Required Materials:

  • Appropriate Personal Protective Equipment (PPE): Face shield, safety goggles, lab coat, chemical-resistant gloves (e.g., nitrile).

  • Stir plate and magnetic stir bar.

  • Beaker or flask of appropriate size (at least 4x the volume of the solution).

  • 6 M Sodium Hydroxide (NaOH) solution.

  • pH paper or calibrated pH meter.

  • Designated aqueous hazardous waste container.

Step-by-Step Methodology:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood. Place the contaminated item (e.g., flask) in a larger secondary container (like a plastic tub) to contain any potential spills.

  • Initial Rinse: Rinse the glassware with a small amount of a water-miscible solvent in which the compound is soluble (e.g., acetone or isopropanol) to dissolve the residue. Transfer this solvent rinse into a reaction flask equipped with a stir bar.

  • Cooling: Place the reaction flask in an ice-water bath to manage any potential exothermic reaction.

  • Slow Addition of Base: While stirring vigorously, slowly add a 6 M solution of sodium hydroxide (NaOH) to the flask. The goal is to ensure the final concentration of the sulfonyl fluoride is low and the base is in excess. A general rule is to use at least two molar equivalents of NaOH for every mole of suspected residual sulfonyl fluoride.

  • Reaction: Allow the mixture to stir at room temperature for several hours (or overnight for assurance) to ensure complete hydrolysis. The sulfonyl fluoride is converted to the corresponding sodium sulfonate salt.

  • Neutralization: After the reaction is complete, carefully check the pH of the solution. Neutralize the excess base by slowly adding a dilute acid (e.g., 1 M HCl). Adjust the pH to a range of 6-8.

  • Final Disposal: Transfer the final, neutralized aqueous solution to a designated hazardous waste container for aqueous waste.[13][15] Do not pour it down the drain, as it now contains sodium fluoride and the organic sulfonate salt, which may still pose an environmental hazard.[3][16] The cleaned glassware can now be washed normally.

Spill Management

In the event of a minor spill of solid 2-Methyl-1,3-thiazole-5-sulfonyl fluoride:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.[3][17]

  • Sweep up the material carefully to avoid creating dust and place it in a sealed, labeled hazardous waste container.[1]

  • Clean the spill area with a cloth dampened with soap and water, and place the cloth in the hazardous waste container.

For large spills, evacuate the area and contact your institutional EHS immediately.

By adhering to these scientifically-grounded procedures, researchers can ensure the safe management and disposal of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride, protecting themselves, their colleagues, and the environment.

References

  • Spontaneous hydrolysis of sulfonyl fluorides. (n.d.). Google Scholar.
  • Jones, G. O. (2020). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.
  • Terjeson, R. J. (1989). The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids.
  • ScienceLab.com. (2005). Material Safety Data Sheet: Phenylmethylsulfonyl fluoride.
  • Tota, A., & Schuman, M. (2021). Synthetic Routes to Arylsulfonyl Fluorides.
  • Enamine. (2025). Sulfonyl Fluorides.
  • TCI Chemicals. (2025). Safety Data Sheet: Pyrimidine-2-sulfonyl Fluoride.
  • Santa Cruz Biotechnology. (n.d.).
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Apollo Scientific. (n.d.). Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride.
  • El-Subbagh, H. I., & Al-Obaid, A. M. (2009). Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. Bioorganic & Medicinal Chemistry, 17(1), 357-363.
  • Michigan State University Environmental Health & Safety. (n.d.). Reactive Liquids/Solids.
  • Cornell University Environment, Health and Safety. (n.d.). 7.15 Reactive and Potentially Explosive Chemicals.
  • BenchChem. (n.d.).
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  • University of Michigan-Dearborn Environmental Health and Safety. (n.d.). Reactive Chemicals.
  • BenchChem. (n.d.). Proper Disposal and Safe Handling of 2-Amino-5-methylthiazole.
  • Merck Millipore. (n.d.). Safety Data Sheet: Phenylmethylsulfonyl fluoride.
  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
  • U.S. Environmental Protection Agency. (n.d.). Sulfuryl Fluoride.

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Handling

A Senior Application Scientist's Guide to Handling 2-Methyl-1,3-thiazole-5-sulfonyl fluoride: A Risk-Based Approach to Personal Protective Equipment

This guide provides essential safety and handling protocols for 2-Methyl-1,3-thiazole-5-sulfonyl fluoride, tailored for researchers and drug development professionals. Our focus extends beyond mere compliance, aiming to...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling protocols for 2-Methyl-1,3-thiazole-5-sulfonyl fluoride, tailored for researchers and drug development professionals. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the chemical's reactivity to foster a proactive safety culture. The protocols outlined below are designed to be self-validating, ensuring that each step directly mitigates a known or potential hazard.

Hazard Overview: Why Sulfonyl Fluorides Demand Respect

2-Methyl-1,3-thiazole-5-sulfonyl fluoride belongs to the sulfonyl fluoride class of compounds. While valued in synthesis for their unique reactivity, this same property necessitates stringent handling procedures.[1] The primary hazards are not always immediately obvious from the compound's base structure but stem from its reactivity, particularly with nucleophiles like water.

The most critical, yet often overlooked, danger associated with many organosulfonyl fluorides is their potential to hydrolyze, especially under aqueous or acidic conditions, to release Hydrogen Fluoride (HF).[2] HF is an acute systemic toxin that can cause severe, penetrating chemical burns and potentially fatal systemic toxicity from skin contact, inhalation, or ingestion.[2] Therefore, all safety protocols must be built upon the assumption that any exposure to moisture could generate HF.

Primary Hazards Include:

  • Severe Corrosivity: Direct contact can cause severe skin burns and serious eye damage.[3]

  • Inhalation Toxicity: Inhalation of the powder or its decomposition products can irritate the respiratory system and may be harmful.[4]

  • Hydrolysis Risk: Contact with water or moisture may liberate highly toxic and corrosive Hydrogen Fluoride (HF) gas.[2]

  • Reactivity: While generally stable, sulfonyl fluorides are reactive towards nucleophiles, a property leveraged in "click chemistry" but one that requires careful management in a laboratory setting.

The Core Directive: A Multi-Layered PPE and Engineering Control Strategy

A multi-layered approach combining engineering controls and personal protective equipment (PPE) is mandatory. Engineering controls serve as the first and most effective line of defense, with PPE providing the essential barrier for the operator.

Engineering Controls: Your Primary Defense

All handling of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride, from weighing solids to preparing solutions and running reactions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[2][5] The fume hood contains vapors and dust, preventing inhalation exposure and protecting the lab environment. An eyewash station and safety shower must be immediately accessible in the work area.[2]

Personal Protective Equipment (PPE): The Essential Barrier

The following PPE is the minimum requirement for any procedure involving this compound.

Protection Type Specification Rationale & Causality
Hand Protection Double-gloving: Nitrile inner glove, with a second Nitrile or Butyl rubber outer glove.The inner glove provides a last line of defense during the PPE removal (doffing) process.[6] Nitrile or butyl rubber provides good resistance to a range of chemicals. Gloves must be changed immediately if splashed or contamination is suspected.[2]
Eye & Face Protection Chemical splash goggles AND a full-face shield.Goggles provide a seal around the eyes to protect from splashes and dust.[7] A face shield protects the entire face from splashes and is critical given the severe corrosivity and potential for HF generation.
Body Protection A fully buttoned, chemical-resistant lab coat. An impermeable apron is recommended for larger quantities.Protects against skin contact from spills and splashes. Clothing covering the legs and closed-toed shoes are mandatory.[2]
Respiratory Protection A NIOSH/MSHA-approved air-purifying respirator with cartridges for dusts and acid gases.This is required if there is any risk of dust generation outside of a fume hood.[7] A full-face respirator also provides superior eye and face protection.[6] Personnel must be medically cleared and fit-tested to wear a respirator.[5]

Procedural Workflow: A Step-by-Step Guide to Safe Handling

Adherence to a strict, sequential workflow for donning (putting on) and doffing (taking off) PPE is as critical as the equipment itself. An improper doffing sequence can lead to contamination and exposure.[6]

PPE Donning Workflow

This sequence is designed to prepare you for safe chemical handling, moving from the least critical to the most critical barriers.

G cluster_donning PPE Donning Sequence A 1. Inner Gloves B 2. Lab Coat / Coverall A->B C 3. Respirator (if required) B->C D 4. Goggles & Face Shield C->D E 5. Outer Gloves (over cuff) D->E

Fig 1. A sequential workflow for the proper donning of PPE.
Safe Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the procedure.[2] Assemble all necessary equipment and reagents. Ensure a waste container is labeled and accessible within the hood.

  • Weighing: If handling the solid, carefully weigh the required amount onto a weigh boat or into a tared vessel inside the fume hood to contain any dust.

  • Dispensing: When making solutions, slowly add the solid to the solvent to avoid splashing.

  • Reaction: Keep the reaction vessel closed or under an inert atmosphere as much as possible.

  • Post-Procedure: Once the procedure is complete, decontaminate any surfaces and equipment before removing them from the fume hood.

PPE Doffing Workflow

This sequence is critical for preventing self-contamination. The principle is to touch potentially contaminated surfaces only with disposable outer gloves, which are then removed, leaving a clean inner glove for subsequent steps.

G cluster_doffing PPE Doffing Sequence A 1. Decontaminate & Remove Outer Gloves B 2. Remove Face Shield & Goggles A->B C 3. Remove Lab Coat / Coverall (Roll inside-out) B->C D 4. Remove Respirator (if worn) C->D E 5. Remove Inner Gloves D->E F 6. Wash Hands Thoroughly E->F

Fig 2. A sequential workflow for safe PPE doffing to prevent exposure.

Emergency Response and Disposal

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[4] For potential HF exposure, after initial water flushing, apply 2.5% calcium gluconate gel. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Spill: Evacuate all non-essential personnel from the area.[8] Wearing the full PPE described above, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep or scoop the material into a designated hazardous waste container.[9] Do not use water to clean up spills.

Decontamination and Waste Disposal
  • Work Area Decontamination: After use, wipe down the designated work area in the fume hood with a 10% sodium carbonate solution, followed by a standard cleaning agent.[2]

  • Waste Disposal: All materials contaminated with 2-Methyl-1,3-thiazole-5-sulfonyl fluoride, including gloves, weigh boats, and absorbent materials, must be treated as hazardous waste.[7][8]

    • Place all contaminated solid waste into a clearly labeled, sealed container.[5]

    • Liquid waste should be collected in a separate, compatible, and labeled hazardous waste container.

    • Consult your institution's environmental health and safety (EHS) office for specific disposal procedures. Never dispose of this chemical down the drain or in regular trash.[7]

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Fluoride. NJ.gov. Retrieved from [Link]

  • Town of Fort Frances. (n.d.). Fluoride Handling Policy. Retrieved from [Link]

  • DILO. (2025). PPE and Me: What Technicians Need to Know When Handling SF₆ Gas with Decomposition By-Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-methyl-1,3-thiazole-5-sulfonyl fluoride. PubChem. Retrieved from [Link]

  • ScienceDirect. (n.d.). Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. Retrieved from [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet: Phenylmethylsulfonyl fluoride. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Sodium Fluoride. WSU.edu. Retrieved from [Link]

  • Duke University Occupational & Environmental Safety Office. (n.d.). Chemical Safety Guidelines - PMSF and HF Releasers. Duke.edu. Retrieved from [Link]

  • Cole-Parmer. (2003). Material Safety Data Sheet: Ethenesulfonyl fluoride, 97% (gc). Retrieved from [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1,3-thiazole-5-sulfonyl fluoride
Reactant of Route 2
Reactant of Route 2
2-Methyl-1,3-thiazole-5-sulfonyl fluoride
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